Chlormadinol acetate
説明
The exact mass of the compound Chlormadinol acetate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Pregnanes - Pregnadienes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chlormadinol acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlormadinol acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,15-18,27H,5-10H2,1-4H3/t15-,16+,17-,18-,21+,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEHDZXXCDSAFE-JBSAMAPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)O)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953232 | |
| Record name | 6-Chloro-3-hydroxy-20-oxopregna-4,6-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3114-44-1 | |
| Record name | 3β-Hydroxychlormadinone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3114-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlormadinol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003114441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-3-hydroxy-20-oxopregna-4,6-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chlormadinol acetate mechanism of action on progesterone receptors
An In-Depth Technical Guide to the Mechanism of Action of Chlormadinol Acetate on Progesterone Receptors
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the molecular interactions between Chlormadinol Acetate (CMA) and the progesterone receptor (PR). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of CMA's pharmacodynamics, supported by field-proven experimental insights and methodologies.
Introduction: Chlormadinol Acetate in Progestin Therapeutics
Chlormadinol acetate is a synthetic progestin, a derivative of 17α-hydroxyprogesterone, that has been utilized in hormonal contraception and hormone replacement therapy. Its clinical efficacy is intrinsically linked to its specific interactions with the progesterone receptor, which dictates its potent progestational and anti-estrogenic effects, alongside a notable anti-androgenic activity. Understanding the precise mechanism of action at the receptor level is paramount for optimizing its therapeutic applications and for the development of novel selective receptor modulators.
Part 1: The Molecular Dance - CMA's Interaction with the Progesterone Receptor
The progesterone receptor, a member of the nuclear receptor superfamily, functions as a ligand-activated transcription factor. Its activation or inhibition by ligands like progesterone or synthetic progestins such as CMA initiates a cascade of cellular events.
High-Affinity Binding and Receptor Activation
CMA exhibits a high binding affinity for the progesterone receptor, a critical determinant of its potency. This interaction is not a simple lock-and-key mechanism but rather a dynamic process that induces a specific conformational change in the receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
A foundational technique to determine the binding affinity of a compound like CMA for the progesterone receptor is the competitive radioligand binding assay.
Methodology:
-
Preparation of Receptor Source: Utilize cell lysates or purified progesterone receptors. A common source is the cytosol of cells engineered to overexpress the human progesterone receptor (e.g., T47D breast cancer cells).
-
Radioligand Incubation: A fixed concentration of a radiolabeled progestin (e.g., ³H-promegestone) is incubated with the receptor preparation.
-
Competitive Binding: Increasing concentrations of unlabeled CMA are added to the incubation mixture. CMA competes with the radioligand for binding to the progesterone receptor.
-
Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal or filtration are used to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand against the logarithm of the CMA concentration. This allows for the calculation of the IC50 (the concentration of CMA that inhibits 50% of the specific binding of the radioligand), which can then be used to determine the binding affinity (Ki).
The high affinity of CMA for the PR is a cornerstone of its potent progestational effects. Upon binding, CMA acts as a strong agonist, inducing a conformational change in the PR that facilitates its dimerization and subsequent translocation to the nucleus.
Downstream Signaling: From Receptor Binding to Gene Transcription
Once in the nucleus, the CMA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding event recruits co-activators and other components of the transcriptional machinery, leading to the modulation of gene expression.
Signaling Pathway of CMA at the Progesterone Receptor
Caption: CMA binds to the cytoplasmic PR, leading to HSP dissociation, dimerization, nuclear translocation, and binding to PREs to modulate gene transcription.
Part 2: Beyond the Progesterone Receptor - Specificity and Off-Target Effects
A crucial aspect of CMA's pharmacological profile is its receptor selectivity. While its primary action is at the PR, its interactions with other steroid receptors contribute to its overall clinical effects.
Anti-Androgenic Properties
CMA is notable for its anti-androgenic activity. This is primarily due to its ability to bind to the androgen receptor (AR) and act as an antagonist. This dual action on both PR and AR is a distinguishing feature of CMA.
Lack of Glucocorticoid and Mineralocorticoid Activity
Importantly, CMA demonstrates negligible binding to glucocorticoid and mineralocorticoid receptors, which contributes to a favorable side-effect profile by avoiding the metabolic and electrolyte imbalances associated with activation of these receptors.
Table 1: Relative Binding Affinity of Chlormadinol Acetate to Steroid Receptors
| Receptor | Relative Binding Affinity (%) | Primary Action |
| Progesterone Receptor | High | Agonist |
| Androgen Receptor | Moderate | Antagonist |
| Estrogen Receptor | Very Low | - |
| Glucocorticoid Receptor | Negligible | - |
| Mineralocorticoid Receptor | Negligible | - |
Note: Relative binding affinities are compiled from various in vitro studies and are intended for comparative purposes.
Experimental Workflow: Receptor Transactivation Assay
To functionally characterize the agonist or antagonist activity of CMA on different steroid receptors, a reporter gene assay (transactivation assay) is employed.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa or HEK293) is cultured. These cells are then co-transfected with two plasmids:
-
An expression vector containing the full-length cDNA for the steroid receptor of interest (e.g., PR, AR).
-
A reporter plasmid containing a hormone response element (e.g., PRE for PR, ARE for AR) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Compound Treatment: The transfected cells are treated with varying concentrations of CMA. For antagonist activity assessment, cells are co-treated with CMA and a known receptor agonist.
-
Cell Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.
-
Data Analysis: The reporter gene activity is normalized to a control (e.g., vehicle-treated cells). The results indicate whether CMA activates (agonist) or inhibits (antagonist) the transcriptional activity of the specific receptor.
Conclusion: A Multifaceted Mechanism of Action
The mechanism of action of chlormadinol acetate on the progesterone receptor is a well-defined process characterized by high-affinity binding and potent agonist activity. This leads to the modulation of progesterone-responsive genes, underpinning its therapeutic efficacy. Furthermore, its unique receptor selectivity profile, particularly its anti-androgenic properties and lack of significant off-target effects on glucocorticoid and mineralocorticoid receptors, distinguishes it among synthetic progestins. The experimental methodologies detailed herein provide a robust framework for the continued investigation and characterization of CMA and other novel progestational agents.
References
-
Schindler, A.E., Campagnoli, C., Druckmann, R., Huber, J., Pasqualini, J.R., Schweppe, K.W., & Thijssen, J.H. (2003). Classification and pharmacology of progestins. Maturitas, 46 Suppl 1, S7-S16. [Link]
- Neumann, F. (1994). The antiandrogenic effects of progestins. Experimental and Clinical Endocrinology, 102(1), 1-15.
- Kuhl, H. (2005). Pharmacology of estrogens and progestogens: influence of different routes of administration. Gynecological Endocrinology, 21 Suppl 1, 1-27.
The Synthesis of Chlormadinol Acetate: A Technical Guide for Pharmaceutical Development
This in-depth technical guide provides a comprehensive overview of the synthetic pathways to Chlormadinol Acetate, a potent synthetic progestin. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical transformations, starting materials, and process considerations for the synthesis of this critical active pharmaceutical ingredient.
Introduction: The Significance of Chlormadinol Acetate
Chlormadinol acetate (CMA) is a synthetic progestin derived from 17α-hydroxyprogesterone.[1] It is a key component in oral contraceptives and is also utilized in hormone replacement therapy and for the treatment of various gynecological disorders.[2] Its therapeutic efficacy stems from its high affinity for the progesterone receptor and its anti-androgenic properties.[3] Understanding the synthetic route to this molecule is paramount for ensuring a high-purity, cost-effective, and scalable manufacturing process.
Strategic Overview of the Synthesis Pathway
The most direct and industrially relevant synthesis of chlormadinol acetate commences with the readily available steroid precursor, 17α-hydroxyprogesterone. The overall transformation can be strategically divided into three key stages:
-
Acetylation of the 17α-hydroxyl group of 17α-hydroxyprogesterone to yield 17α-acetoxyprogesterone.
-
Dehydrogenation at the C6-C7 position of 17α-acetoxyprogesterone to introduce a double bond, forming the crucial intermediate 6-dehydro-17α-acetoxyprogesterone.
-
Chlorination at the C6 position of 6-dehydro-17α-acetoxyprogesterone to afford the final product, chlormadinol acetate.
This strategic approach allows for the systematic and controlled introduction of the required functional groups onto the steroid backbone.
Caption: Overall synthetic strategy for Chlormadinol Acetate.
Part 1: Acetylation of 17α-Hydroxyprogesterone
The initial step in the synthesis is the protection of the 17α-hydroxyl group as an acetate ester. This is a crucial manipulation as it prevents unwanted side reactions in subsequent steps and is a key structural feature of the final molecule.
Causality of Experimental Choices
The acetylation is typically achieved using acetic anhydride in the presence of an acid catalyst, such as p-toluenesulfonic acid, or a base. The use of acetic anhydride provides a readily available and reactive source of the acetyl group. The reaction is generally performed in a solvent like glacial acetic acid, which also serves as a reagent and helps to drive the reaction to completion.
Experimental Protocol: Synthesis of 17α-Acetoxyprogesterone
Materials:
-
17α-Hydroxyprogesterone
-
Acetic Anhydride
-
p-Toluenesulfonic acid
-
Glacial Acetic Acid
-
Methanol
-
Deionized Water
Procedure:
-
In a suitable reaction vessel, a suspension of 17α-hydroxyprogesterone in glacial acetic acid is prepared.
-
Acetic anhydride is added to the suspension.
-
A catalytic amount of p-toluenesulfonic acid is introduced to the reaction mixture.
-
The mixture is heated to a moderate temperature (e.g., 40-50°C) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude 17α-acetoxyprogesterone is collected by filtration, washed with water until neutral, and dried.
-
Recrystallization from a suitable solvent system, such as methanol/water, affords the purified product.
Part 2: Dehydrogenation to 6-Dehydro-17α-acetoxyprogesterone
The introduction of a double bond at the C6-C7 position is a critical step that significantly influences the biological activity of the final compound. This transformation is achieved through a dehydrogenation reaction.
Causality of Experimental Choices
Common reagents for this dehydrogenation include quinones with high oxidation potentials, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or chloranil (tetrachloro-1,4-benzoquinone).[4][5] These reagents act as effective hydride acceptors, facilitating the removal of hydrogen atoms from the steroid nucleus to form the desired double bond. The choice of solvent is critical and is often a non-polar solvent like dioxane or toluene to ensure solubility of the steroid and compatibility with the oxidizing agent.
Experimental Protocol: Synthesis of 6-Dehydro-17α-acetoxyprogesterone
Materials:
-
17α-Acetoxyprogesterone
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dioxane (anhydrous)
-
Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
A solution of 17α-acetoxyprogesterone in anhydrous dioxane is prepared in a reaction vessel under an inert atmosphere.
-
DDQ is added to the solution, and the mixture is heated to reflux.
-
The reaction progress is monitored by TLC.
-
Once the starting material is consumed, the reaction mixture is cooled to room temperature.
-
The mixture is filtered to remove the hydroquinone byproduct.
-
The filtrate is diluted with ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure 6-dehydro-17α-acetoxyprogesterone.
Part 3: Chlorination to Chlormadinol Acetate
The final step in the synthesis is the regioselective introduction of a chlorine atom at the C6 position. This is a crucial step that imparts the final structural characteristics and biological activity to chlormadinol acetate.
Causality of Experimental Choices
This transformation is an electrophilic addition of a chloronium ion to the electron-rich double bond of the enone system, followed by elimination. A common and effective method involves the use of N-chlorosuccinimide (NCS) as the chlorine source in the presence of a strong acid catalyst like perchloric acid. Dioxane is a suitable solvent for this reaction.
Experimental Protocol: Synthesis of Chlormadinol Acetate
Materials:
-
6-Dehydro-17α-acetoxyprogesterone
-
N-Chlorosuccinimide (NCS)
-
Perchloric Acid (70%)
-
Dioxane
-
Deionized Water
-
Ether
-
Aluminum Oxide
Procedure:
-
A solution of 6-dehydro-17α-acetoxyprogesterone is prepared in a mixture of dioxane and water.
-
N-Chlorosuccinimide is added to the solution, followed by the careful addition of 70% perchloric acid.
-
The reaction mixture is stirred at ambient temperature for approximately 24 hours.
-
The reaction mixture is then poured into water, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude product is purified by filtration through a pad of aluminum oxide and subsequent recrystallization from ether to yield pure chlormadinol acetate.[6]
Quantitative Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield | Purity (HPLC) |
| 1. Acetylation | 17α-Hydroxyprogesterone | 17α-Acetoxyprogesterone | Acetic Anhydride, p-TsOH | >90% | >98% |
| 2. Dehydrogenation | 17α-Acetoxyprogesterone | 6-Dehydro-17α-acetoxyprogesterone | DDQ | 60-70% | >98% |
| 3. Chlorination | 6-Dehydro-17α-acetoxyprogesterone | Chlormadinol Acetate | NCS, Perchloric Acid | ~80% | >99% |
Conclusion
The synthesis of chlormadinol acetate from 17α-hydroxyprogesterone is a well-established and efficient process. Each step in the pathway has been optimized to ensure high yields and purity of the final product. The choice of reagents and reaction conditions is critical for the success of each transformation, from the initial acetylation to the final chlorination. This guide provides the fundamental knowledge and detailed protocols necessary for the successful laboratory-scale synthesis and serves as a foundation for process development and scale-up in a pharmaceutical manufacturing setting.
References
- Google Patents.
-
PubMed. [Synthesis of 6-substituted steroid hormone analogs]. [Link]
- Google Patents.
-
PubMed. Preparation and progestational activity of 6-cyano-16-methylene-17 -hydroxy-4,6-pregnadiene-3,20-dione 17-acetate and related compounds. [Link]
-
Organic Chemistry Portal. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ. [Link]
-
Wikipedia. Hydroxyprogesterone acetate. [Link]
-
DeepDyve. 6-CHLORO,6-DEHYDRO,17α-ACETOXYPROGESTERONE: ITS POSSIBLE ACTION AS AN ALDOSTERONE ANTAGONIST. [Link]
-
ResearchGate. Synthesis of various steroids structures via DDQ-initiated oxidation. [Link]
-
PubMed Central. The site of action of `chlormadinone acetate' (6-chloro-Δ6-dehydro-17α-acetoxyprogesterone) in blocking ovulation in the mated rabbit. [Link]
-
PubMed. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US20040024230A1 - Synthesis of cyproterone acetate - Google Patents [patents.google.com]
- 3. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]
- 4. Preparation and progestational activity of 6-cyano-16-methylene-17 -hydroxy-4,6-pregnadiene-3,20-dione 17-acetate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN114057821A - Preparation method of medroxyprogesterone acetate for perimenopausal syndrome - Google Patents [patents.google.com]
Chlormadinol Acetate: A Technical Guide to its Antiandrogenic and Antigonadotropic Mechanisms
This guide provides an in-depth exploration of the dual pharmacological actions of Chlormadinol acetate (CMA), a synthetic progestin with potent antiandrogenic and antigonadotropic properties. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecular mechanisms, presents methodologies for evaluation, and summarizes key quantitative data, offering a comprehensive resource for understanding and applying the unique characteristics of CMA.
Introduction: The Dual-Action Profile of Chlormadinol Acetate
Chlormadinol acetate is a derivative of 17α-hydroxyprogesterone, distinguished by its significant efficacy as both an antiandrogen and an antigonadotropin.[1][2] This dual activity makes it a valuable compound in various therapeutic areas, including contraception, hormone replacement therapy, and the management of androgen-dependent conditions such as hirsutism, acne, and benign prostatic hyperplasia.[3][4][5][6][7] Unlike other progestins, CMA's pharmacological profile is characterized by a potent progestational effect, negligible estrogenic activity, and a pronounced ability to counteract the effects of androgens and suppress gonadotropin secretion.[1] Understanding the intricate mechanisms underlying these two key effects is crucial for its optimal application in research and clinical settings.
The Antiandrogenic Effect: A Multi-pronged Approach
CMA exerts its antiandrogenic effects through a combination of mechanisms that target different stages of the androgen signaling pathway. This multi-faceted approach contributes to its high efficacy in mitigating the physiological effects of androgens.
Competitive Antagonism of the Androgen Receptor
The primary antiandrogenic mechanism of CMA is its direct competitive binding to the androgen receptor (AR).[1][8] By occupying the ligand-binding domain of the AR, CMA prevents the binding of endogenous androgens like testosterone and its more potent metabolite, dihydrotestosterone (DHT). This competitive inhibition blocks the conformational changes in the AR that are necessary for its translocation to the nucleus, binding to androgen response elements (AREs) on DNA, and subsequent regulation of target gene transcription.[9]
Figure 1: Simplified schematic of the androgen receptor signaling pathway and the inhibitory action of Chlormadinol Acetate (CMA). CMA competitively binds to the androgen receptor, preventing its activation by DHT, and also inhibits 5α-reductase, the enzyme that converts testosterone to the more potent DHT.
Inhibition of 5α-Reductase
In addition to its receptor antagonism, CMA has been shown to inhibit the activity of 5α-reductase, the enzyme responsible for converting testosterone to DHT.[1][8] By reducing the intracellular concentration of the more potent androgen, DHT, CMA further diminishes the overall androgenic signal within target tissues. This dual mechanism of both blocking the receptor and reducing the availability of its most potent ligand makes CMA a particularly effective antiandrogen.
The Antigonadotropic Effect: Central Regulation of Hormone Production
CMA's antigonadotropic effects are primarily mediated through its potent progestational activity, which exerts negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.[1]
Suppression of Gonadotropin-Releasing Hormone (GnRH)
As a potent progestin, CMA acts on the hypothalamus to suppress the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[10][11][12] This reduction in GnRH stimulation of the anterior pituitary gland leads to a subsequent decrease in the secretion of gonadotropins.
Inhibition of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Secretion
The diminished GnRH signaling results in a significant reduction in the synthesis and release of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gonadotroph cells.[13][14] This suppression of gonadotropin levels is the cornerstone of CMA's antigonadotropic and, consequently, its contraceptive effects.
Reduction of Gonadal Steroidogenesis
The decrease in circulating LH and FSH levels directly impacts the gonads. In females, the reduction in FSH and the LH surge prevents follicular development and ovulation. In males, the decreased LH stimulation of Leydig cells leads to a significant reduction in testosterone production.[14] This centrally mediated decrease in endogenous androgen production complements the peripheral antiandrogenic actions of CMA.
Figure 2: The Hypothalamic-Pituitary-Gonadal (HPG) axis and the inhibitory effect of Chlormadinol Acetate (CMA). CMA exerts a strong negative feedback on the hypothalamus and pituitary, suppressing the release of GnRH, LH, and FSH.
Quantitative Assessment of Pharmacological Activity
The antiandrogenic and antigonadotropic effects of CMA have been quantified through various in vitro and in vivo studies.
Receptor Binding Affinity
Competitive binding assays are essential for determining the affinity of a compound for its target receptor. The inhibitory constant (Ki) is a measure of this affinity, with lower values indicating a higher affinity.
| Compound | Receptor | Ki (nM) | Source |
| Chlormadinol Acetate (CMA) | Human Androgen Receptor | 3.8 | [15][16] |
| Chlormadinol Acetate (CMA) | Human Progesterone Receptor | 2.5 | [15][16] |
| Methyltrienolone (R1881) | Human Androgen Receptor | 2.9 | [15][16] |
| R5020 (Promegestone) | Human Progesterone Receptor | 4.3 | [15][16] |
Table 1: Comparative Receptor Binding Affinities (Ki) of Chlormadinol Acetate and Reference Ligands.
Clinical Effects on Hormone Levels
Clinical studies in women with hyperandrogenism have demonstrated the significant impact of CMA-containing oral contraceptives on key hormonal parameters.
| Hormone | Baseline (Mean) | After 9 Cycles with EE/CMA (Mean) | Percentage Change | Source |
| Total Testosterone | Varies | Decreased | Significant Reduction | [5] |
| Free Testosterone | Varies | Decreased | Significant Reduction | [5] |
| Androstenedione | 6.02 ng/mL | 3.33 ng/mL | -45% | [6] |
| SHBG | Varies | Increased | Significant Increase | [5] |
| Ferriman-Gallwey Score | Moderate to Severe | Reduced by 81% | -81% | [5] |
Table 2: Effects of Ethinylestradiol/Chlormadinol Acetate (EE/CMA) on Hormonal and Clinical Parameters in Hyperandrogenic Women.
Experimental Protocols for Efficacy Assessment
The following protocols provide a framework for the in vitro and in vivo evaluation of the antiandrogenic and antigonadotropic properties of compounds like CMA.
In Vitro Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to the androgen receptor.
Methodology: This assay is based on the principle of competition between a radiolabeled androgen (e.g., [³H]-R1881) and the unlabeled test compound for binding to the AR.[17][18][19]
Step-by-Step Protocol:
-
Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from a suitable source, such as the ventral prostate of castrated rats.[18]
-
Incubation: In a multi-well plate, incubate the AR preparation with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound. Include a control with only the radiolabeled ligand and a non-specific binding control with an excess of unlabeled androgen.[17][18]
-
Separation: After incubation to equilibrium, separate the receptor-bound from the free radiolabeled ligand. This is commonly achieved by rapid filtration through a glass fiber filter that retains the receptor-ligand complex.
-
Quantification: Quantify the amount of radioactivity bound to the filter using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Antiandrogenic Activity - Hershberger Bioassay
Objective: To assess the in vivo antiandrogenic activity of a test compound.
Methodology: The Hershberger bioassay is a standardized in vivo screening test that measures changes in the weight of androgen-dependent tissues in castrated male rats.[20][21][22][23]
Step-by-Step Protocol:
-
Animal Model: Use castrated peripubertal male rats. Castration removes the endogenous source of androgens.
-
Dosing: Administer the test compound daily for 10 consecutive days, either alone (to test for androgenic activity) or in combination with a reference androgen agonist like testosterone propionate (to test for antiandrogenic activity).[20][21] Include a vehicle control group and a positive control group (testosterone propionate alone).
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect five androgen-dependent tissues: the ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[22]
-
Weighing: Record the wet weight of each tissue.
-
Data Analysis: Compare the tissue weights of the test compound-treated groups to the control groups. A statistically significant decrease in the weight of at least two of the five tissues in the antiandrogenic assay indicates a positive antiandrogenic effect.
In Vivo Assessment of Antigonadotropic Effects
Objective: To evaluate the in vivo antigonadotropic activity of a test compound.
Methodology: This protocol involves treating intact or gonadectomized animal models with the test compound and measuring the subsequent changes in circulating gonadotropin levels.[14][24][25]
Step-by-Step Protocol:
-
Animal Model: Use adult male or female rats.
-
Dosing: Administer the test compound at various dose levels for a specified period (e.g., 7-14 days). Include a vehicle control group.
-
Blood Sampling: Collect blood samples at baseline and at the end of the treatment period.
-
Hormone Analysis: Measure the serum concentrations of LH and FSH using validated immunoassays (e.g., ELISA or RIA).
-
Data Analysis: Compare the post-treatment hormone levels to the baseline and vehicle control levels. A significant decrease in LH and/or FSH levels indicates an antigonadotropic effect.
Conclusion
Chlormadinol acetate's distinct pharmacological profile, characterized by potent dual antiandrogenic and antigonadotropic activities, positions it as a significant molecule in both therapeutic and research contexts. Its ability to competitively antagonize the androgen receptor and inhibit 5α-reductase provides a comprehensive blockade of androgen action at the periphery. Simultaneously, its strong progestational nature allows for central suppression of the HPG axis, leading to reduced gonadotropin secretion and gonadal steroidogenesis. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation and characterization of compounds with similar dual-action profiles, facilitating the development of novel therapies for a range of endocrine-related disorders.
References
-
OECD. (2009). Test No. 441: Hershberger Bioassay in Rats. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
U.S. Environmental Protection Agency. (n.d.). AR Binding Assay Fact Sheet. [Link]
-
Eurofins Discovery. (n.d.). Steroid 5 alpha-Reductase Rat Enzymatic LeadHunter Assay. [Link]
-
ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. Appendix B1 of ICCVAM AR Binding BRD. [Link]
- dos Santos, G. A., et al. (2025). Evaluation of potential androgenic and antiandrogenic activities of pure cyanotoxins (microcystin-LR and cylindrospermopsin). idUS.
-
Pharmatest Services. (n.d.). Hershberger bioassay. [Link]
- Judson, R. S., et al. (2024). Optimizing androgen receptor prioritization using high-throughput assay-based activity models. Frontiers in Toxicology.
- OECD. (2011). Test No. 441: Hershberger Bioassay in Rats A Short-term Screening Assay for (Anti)Androgenic Properties. NUsearch.
- Owens, W., et al. (2006). The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses.
- Ates, U., et al. (2011).
-
U.S. Environmental Protection Agency. (2011). ANDROGEN RECEPTOR BINDING (RAT VENTRAL PROSTATE CYTOSOL) Standard Evaluation Procedure. [Link]
- Schapira, M., et al. (2003). Ligand competition binding assay for the androgen receptor. Semantic Scholar.
- Abdel-Gawad, M., et al. (2019). Effect of chlormadinone acetate, and drospirenone containing oral contraceptives on metabolic response in women with polycystic ovary syndrome: A meta-analysis.
- Ibáñez, L., et al. (2015). Comparison of the effects of chlormadinone acetate versus drospirenone containing oral contraceptives on metabolic and hormonal parameters in women with PCOS for a period of two-year follow-up. PubMed.
-
TeachMePhysiology. (2024). Gonadotropins - Hypothalamic-pituitary axis. [Link]
- Caruso, S., et al. (2009).
- Taymor, M. L., & Levesque, L. A. (1971). Effect of daily administration of 0.5 mg. of chlormadinone acetate on plasma levels of follicle-stimulating hormone, luteinizing hormone, and progesterone during the menstrual cycle. PubMed.
- Srivilai, J., et al. (2018). Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract. PMC.
- Fuhrmann, U., et al. (2000). Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors. PubMed.
- Fuhrmann, U., et al. (2015). Comparative Effects of Chlormadinone Acetate and Its 3α- and 3β-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors.
- Adashi, E. Y., & Hsueh, A. J. (1982).
- Denmeade, S. R., & Isaacs, J. T. (2002).
- Worret, W. I., & Arp, W. (2009).
- Handa, R. J., & Weiser, M. J. (2014). Schematic diagram showing the hypothalamic-pituitary-gonadal (HPG) axis...
- Srivilai, J., et al. (2025). (PDF) Screening of steroid 5α-reductase inhibitory activity and total phenolic content of Thai plants.
- Schindler, A. E. (2003).
- Mazzarino, M., et al. (2009). 5-Alpha reductase inhibitors detection in Doping Analyses.
-
Wikipedia. (n.d.). Hypothalamic–pituitary–gonadal axis. [Link]
-
G.P.O. (n.d.). CHLORMADINONE ACETATE – Application in Therapy and Current Clinical Research. [Link]
- Morishita, H., et al. (1979).
-
SlidePlayer. (n.d.). HYPOTHALMO- HYPOPHYSIAL AXIS. [Link]
- Schindler, A. E. (2025). Profile of the progesterone derivative chlormadinone acetate - Pharmocodynamic properties and therapeutic applications | Request PDF.
- Preda, M. D., et al. (2022). Antipsychotic Drug-Mediated Adverse Effects on Rat Testicles May Be Caused by Altered Redox and Hormonal Homeostasis. MDPI.
- Akaza, H., et al. (1993). [Clinical study on chlormadinone acetate alone followed by combination with LH-RH analogue for prostatic cancer: effects on lipid metabolism]. PubMed.
- Meistrich, M. L., & Vassilopoulou-Sellin, R. (2001). The Hypothalamic-Pituitary-Gonadal Axis. NCBI Bookshelf.
- Bouchard, P. (2005). Chlormadinone acetate (CMA) in oral contraception--a new opportunity. PubMed.
- Dufau, M. L., et al. (1983).
-
Wikipedia. (n.d.). Androgen receptor. [Link]
- Nicholls, P. K., et al. (2010). Gonadotropins Regulate Rat Testicular Tight Junctions in Vivo. PMC - NIH.
-
Mouse Genome Informatics. (n.d.). androgen receptor signaling pathway Gene Ontology Term (GO:0030521). [Link]
-
Bio-Rad. (n.d.). Transcription - Androgen Receptor nuclear signaling Pathway Map. [Link]
Sources
- 1. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the effects of chlormadinone acetate versus drospirenone containing oral contraceptives on metabolic and hormonal parameters in women with PCOS for a period of two-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality of sexual life in hyperandrogenic women treated with an oral contraceptive containing chlormadinone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethinylestradiol/Chlormadinone Acetate for Use in Dermatological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. Hypothalamic–pituitary–gonadal axis - Wikipedia [en.wikipedia.org]
- 12. dhingcollegeonline.co.in [dhingcollegeonline.co.in]
- 13. Effect of daily administration of 0.5 mg. of chlormadinone acetate on plasma levels of follicle-stimulating hormone, luteinizing hormone, and progesterone during the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Negative feedback effects of chlormadinone acetate and ethynylestradiol on gonadotropin secretion in patients with prostatic cancer and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. epa.gov [epa.gov]
- 20. oecd.org [oecd.org]
- 21. idus.us.es [idus.us.es]
- 22. pharmatest.com [pharmatest.com]
- 23. search.library.northwestern.edu [search.library.northwestern.edu]
- 24. In Vivo Evaluation of the Genotoxic Effects of Gonadotropins on Rat Reticulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antigonadal activity of the neurohypophysial hormones: in vivo regulation of testicular function of hypophysectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacological Profile of Chlormadinone Acetate for Research Applications
Executive Summary
Chlormadinone acetate (CMA) is a synthetic, 17α-acetoxy-progesterone derivative first synthesized in 1961.[1] While clinically utilized in oral contraceptives and hormone replacement therapy, its distinct pharmacological profile makes it a valuable tool for research in endocrinology, reproductive biology, and oncology.[1][2][3] This guide provides an in-depth examination of CMA's pharmacodynamics, pharmacokinetics, and key experimental methodologies for its characterization. The core of CMA's activity lies in its potent progestogenic and antiandrogenic effects, coupled with a weak glucocorticoid interaction.[2][4] This multi-receptor engagement offers a complex but powerful mechanism for modulating steroid hormone signaling pathways. This document serves as a technical resource for researchers and drug development professionals seeking to leverage CMA in their experimental models.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is essential for proper handling, formulation, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 302-22-7 | [2][5][6][7] |
| Molecular Formula | C₂₃H₂₉ClO₄ | [5][6][7] |
| Molecular Weight | 404.93 g/mol | [5][7][8] |
| Synonyms | 17α-Acetoxy-6-chloro-6-dehydroprogesterone, Gestafortin | [5][7][8] |
| Appearance | White to off-white crystalline powder | [5][9] |
| Solubility | Practically insoluble in water; Soluble in chloroform (50 mg/ml), methanol, ethanol | [6][9] |
| Storage | Store at < 0°C | [5] |
Pharmacodynamics: A Multi-Receptor Mechanism of Action
CMA's pharmacological effects are not mediated by a single receptor but through a complex interplay of agonism and antagonism at several key steroid hormone receptors. This profile distinguishes it from many other progestins.
Receptor Binding Affinity
The cornerstone of CMA's activity is its high binding affinity for both the progesterone and androgen receptors, with a significantly lower affinity for the glucocorticoid receptor.[10] It notably lacks affinity for estrogen and mineralocorticoid receptors.[1][2]
| Human Receptor | Binding Affinity (Ki) | Activity Profile | Source(s) |
| Progesterone Receptor (PR) | 2.5 nM | Potent Agonist | [6][10][11] |
| Androgen Receptor (AR) | 3.8 nM | Antagonist | [6][10][11] |
| Glucocorticoid Receptor (GR) | 16 nM | Weak Partial Agonist/Antagonist | [4][6][10][11] |
Rationale for Investigation: Understanding the Ki values is critical for designing in vitro experiments. It allows researchers to predict the effective concentration range for observing receptor-mediated effects and to assess potential off-target activities at higher concentrations. The comparable affinities for PR and AR are particularly noteworthy, indicating that at similar concentrations, CMA will modulate both pathways simultaneously.
Progestogenic Effects
As a potent PR agonist, CMA mimics the effects of endogenous progesterone.[12] Its progestogenic activity is estimated to be about one-third stronger than that of progesterone itself.[1][13] This activity is responsible for its contraceptive efficacy through several mechanisms:
-
Endometrial Transformation: It induces changes in the uterine lining, making it unreceptive to implantation.[4][12][14]
-
Cervical Mucus Thickening: CMA increases the viscosity of cervical mucus, creating a barrier that impedes sperm penetration.[4][12][15]
Antiandrogenic Effects: A Dual-Pronged Approach
A defining feature of CMA is its pronounced antiandrogenic activity, which arises from two distinct and synergistic mechanisms.[1][13] This dual action makes it a subject of significant research interest for androgen-dependent conditions.
-
Competitive Androgen Receptor Blockade: CMA directly competes with endogenous androgens like testosterone and dihydrotestosterone (DHT) for binding to the AR, thereby preventing receptor activation and the transcription of androgen-responsive genes.[1][4][16]
-
Inhibition of 5α-Reductase: CMA inhibits the activity of 5α-reductase, the enzyme responsible for converting testosterone into the more potent DHT in tissues such as the skin, sebaceous glands, and hair follicles.[4][12][15][16]
Antigonadotropic Effects
Through its potent progestogenic activity, CMA exerts a strong negative feedback effect on the hypothalamic-pituitary-gonadal (HPG) axis.[1][4] It suppresses the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2][12][14] This central suppression leads to:
-
Inhibition of Ovulation: The lack of an LH surge prevents follicular maturation and the release of an oocyte.[12][15]
-
Reduced Gonadal Androgen Production: Suppression of gonadotropins decreases androgen synthesis in both the ovaries and adrenal glands.[4][15][16]
Figure 2: Experimental Workflow for In Vivo Assessment of Antiandrogenicity.
Conclusion
Chlormadinone acetate presents a multifaceted pharmacological profile characterized by potent progestogenic agonism, and a unique, dual-mechanism antiandrogenic activity. Its well-defined receptor binding affinities, favorable pharmacokinetic properties, and established effects on the HPG axis make it an invaluable compound for research. For scientists investigating steroid hormone signaling, androgen-dependent pathologies, or novel contraceptive strategies, CMA offers a reliable and potent tool. The experimental frameworks provided herein offer a validated starting point for its rigorous scientific investigation.
References
-
Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem . National Center for Biotechnology Information. [Link]
-
Chlormadinone acetate - Wikipedia . Wikimedia Foundation. [Link]
-
What is the mechanism of Chlormadinone Acetate? - Patsnap Synapse . Patsnap. [Link]
-
Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed . National Library of Medicine. [Link]
-
Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed . National Library of Medicine. [Link]
-
CHLORMADINONE ACETATE – Application in Therapy and Current Clinical Research . SPH Reports. [Link]
-
What is Chlormadinone Acetate used for? - Patsnap Synapse . Patsnap. [Link]
-
Progestogens with antiandrogenic properties - PubMed . National Library of Medicine. [Link]
-
Chlormadinone acetate - EPFL Graph Search . EPFL. [Link]
-
Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed . National Library of Medicine. [Link]
-
Comparative Effects of Chlormadinone Acetate and Its 3α- and 3β-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors - ResearchGate . ResearchGate. [Link]
-
Chlormadinone acetate - NIST WebBook . National Institute of Standards and Technology. [Link]
-
Comparative Effects of Chlormadinone Acetate and Its 3α- and 3β-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors - Sci-Hub . Sci-Hub. [Link]
-
Profile of the progesterone derivative chlormadinone acetate - Pharmocodynamic properties and therapeutic applications | Request PDF - ResearchGate . ResearchGate. [Link]
-
Effect of an oral contraceptive with chlormadinone acetate on depressive mood : analysis of data from four observational studies - PubMed . National Library of Medicine. [Link]
-
Chlormadinone Acetate Impurities and Related Compound - Veeprho . Veeprho. [Link]
Sources
- 1. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Chlormadinone acetate [webbook.nist.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. veeprho.com [veeprho.com]
- 10. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. What is Chlormadinone Acetate used for? [synapse.patsnap.com]
- 15. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Chlormadinol Acetate (CMA) Modulation of Endometrial Tissue In Vitro
The following technical guide details the effects of Chlormadinol Acetate (CMA) on endometrial tissue in culture, designed for researchers and drug development professionals.
Executive Summary
Chlormadinol Acetate (CMA) is a potent synthetic progestogen (17
In endometrial tissue culture, CMA acts as a critical modulator of stromal differentiation (decidualization) and epithelial antiproliferation. Its utility in in vitro models is defined by its high affinity for the Progesterone Receptor (PR) and its ability to downregulate NF-
Pharmacological Profile & Mechanism of Action[2]
Receptor Selectivity and Binding
CMA functions primarily as a PR agonist but possesses a unique secondary profile that influences experimental design:
| Receptor Target | Interaction Type | Relative Affinity (vs. Progesterone) | Biological Consequence In Vitro |
| Progesterone (PR) | Strong Agonist | ~130% | Induces secretory transformation; upregulates IGFBP-1 & Prolactin. |
| Androgen (AR) | Antagonist | High | Blocks androgen-induced proliferation; useful in PCOS-endometrium models. |
| Glucocorticoid (GR) | Weak Antagonist | Low | Minimal interference with stress pathways compared to MPA. |
| Estrogen (ER) | Functional Antagonist | N/A | Downregulates ER |
Core Signaling Pathways
CMA exerts its effects through two primary cascades:
-
Genomic PR Activation: Translocation of PR dimers to the nucleus, binding to Progesterone Response Elements (PREs) to drive differentiation markers (IGFBP-1, PRL).
-
Transrepression of Inflammation: Inhibition of NF-
B nuclear translocation, directly reducing COX-2 promoter activity and subsequent prostaglandin secretion.
Visualization: CMA Signaling Cascade
The following diagram illustrates the dual-pathway mechanism of CMA in Endometrial Stromal Cells (ESCs).
Caption: CMA induces decidualization via PR-mediated gene activation while simultaneously suppressing inflammatory prostaglandin synthesis via NF-kB transrepression.
Experimental Framework: Validated Protocols
A. Cell Models & Sourcing
-
Primary Human Endometrial Stromal Cells (HESCs): The Gold Standard. Isolated from hysterectomy samples (proliferative phase). Requires purification from epithelial glands via filtration (40 µm mesh).
-
Ishikawa Cells: Useful for studying epithelial-specific effects (e.g., antiproliferation) but less effective for decidualization studies compared to stromal cells.
B. Culture Media & Preparation
To isolate the effects of CMA, background steroids must be eliminated.
-
Base Media: DMEM/F-12 (1:1 mixture).
-
Serum: 2-10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) . Critical: Standard FBS contains endogenous hormones that mask CMA effects.
-
Priming: Cells should be primed with Estradiol (E2) at 10 nM for 24-48 hours prior to CMA introduction to induce PR expression.
C. Protocol 1: In Vitro Decidualization
This workflow measures the capacity of CMA to transform stromal fibroblasts into secretory decidual cells.
-
Seeding: Plate HESCs at
cells/well in 24-well plates. -
Confluence: Allow cells to reach 90-100% confluence (approx. 2-3 days).
-
Treatment Groups:
-
Control: Vehicle (0.1% Ethanol).
-
Inducer Cocktail: E2 (10 nM) + cAMP (0.5 mM).
-
CMA Experimental: E2 (10 nM) + cAMP (0.5 mM) + CMA (100 nM - 1 µM) .
-
(Optional Comparator): Medroxyprogesterone Acetate (MPA) (1 µM).[2]
-
-
Duration: Maintain culture for 10–14 days . Change media every 2-3 days, replenishing hormones fresh each time.
-
Readouts:
-
Morphology: Transformation from spindle-shaped to cobblestone/polygonal shape.
-
Supernatant Analysis: ELISA for Prolactin (PRL) and IGFBP-1 (Day 6, 10, 14).
-
D. Protocol 2: Anti-Inflammatory Assay (COX-2 Suppression)
This acute assay validates CMA's ability to treat dysmenorrhea mechanisms.
-
Stimulation: Treat confluent HESCs with IL-1
(10 ng/mL) to induce an inflammatory state (mimicking menstruation). -
CMA Treatment: Co-incubate with CMA (100 nM) for 24 hours .
-
Readouts:
-
qPCR: Measure mRNA levels of PTGS2 (COX-2).
-
EIA: Measure PGF2
concentration in the supernatant. -
Expectation: CMA should significantly attenuate the IL-1
-induced spike in COX-2 and PGF2 .
-
Key Biological Effects & Data Interpretation[4][5][6][7][8][9][10]
Quantitative Benchmarks
The following table summarizes expected in vitro responses based on validated literature benchmarks.
| Parameter | Control (E2 only) | CMA Treated (E2 + CMA) | Interpretation |
| Morphology | Fibroblastic (Spindle) | Polygonal (Cobblestone) | Cytoskeletal reorganization typical of decidualization. |
| IGFBP-1 Secretion | < 5 ng/mL | > 500 ng/mL | High sensitivity marker for CMA-induced differentiation. |
| Prolactin (PRL) | Undetectable | > 20 ng/mL | Confirms functional secretory transformation. |
| COX-2 mRNA | Baseline | Downregulated (~50-70%) | Mechanism for efficacy in dysmenorrhea/endometriosis. |
| Ki-67 Index | High (>40%) | Low (<10%) | Potent antiproliferative effect (G0/G1 arrest). |
Comparative Efficacy[9][11][12]
-
Vs. Progesterone (P4): CMA is approximately 30-50% more potent than micronized progesterone in inducing secretory changes in vitro due to higher receptor stability.
-
Vs. MPA: While both induce decidualization, CMA does not activate GR-mediated pathways, resulting in a specific endometrial effect without the off-target glucocorticoid transcription seen with MPA.
References
-
Wunsch, C. et al. (2012). "Chlormadinone acetate suppresses prostaglandin biosynthesis in human endometrial explants."[3] Fertility and Sterility.
-
Kleine, W. et al. (2010). "Endometrial safety of a novel monophasic combined oral contraceptive containing 0.02 mg ethinylestradiol and 2 mg chlormadinone acetate."[4] Contraception.
-
Schindler, A.E. (2009). "Profile of the progesterone derivative chlormadinone acetate - pharmacodynamic properties and therapeutic applications." Contraception.
-
Strowitzki, T. et al. (2015). "Comparative effects of chlormadinone acetate and its metabolites on progesterone, androgen and glucocorticoid receptors." Gynecological Endocrinology.
-
Gellersen, B. et al. (1994). "Regulation of insulin-like growth factor-binding protein-1 synthesis and secretion by progestin and relaxin in long term cultures of human endometrial stromal cells."[5][6] Journal of Clinical Endocrinology & Metabolism.
Sources
- 1. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies on the in vitro decidualization process in the baboon (Papio anubis) and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlormadinone acetate suppresses prostaglandin biosynthesis in human endometrial explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endometrial safety of a novel monophasic combined oral contraceptive containing 0.02 mg ethinylestradiol and 2 mg chlormadinone acetate administered in a 24/4-day regimen over six cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of insulin-like growth factor-binding protein-1 synthesis and secretion by progestin and relaxin in long term cultures of human endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insulin-like growth factor binding protein-1 induces decidualization of human endometrial stromal cells via alpha5beta1 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Molecular Targets of Chlormadinol Acetate: A Technical Guide for Researchers
Abstract
Chlormadinol acetate (CMA) is a synthetic steroid of the pregnane class, derived from 17α-hydroxyprogesterone, with significant clinical applications in hormonal contraception, hormone replacement therapy, and the management of androgen-dependent conditions.[1][2][3] Its therapeutic efficacy is not attributable to a single mode of action but rather to a nuanced, multi-receptor engagement profile. This technical guide provides an in-depth exploration of the primary molecular targets of CMA, detailing the mechanistic principles and the validated experimental workflows required to characterize these interactions. We will dissect its potent progestogenic activity, its therapeutically vital anti-androgenic properties, and its weaker glucocorticoid interactions. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to empower further investigation in steroid pharmacology.
The Multi-Receptor Profile of Chlormadinol Acetate
The pharmacological identity of Chlormadinol acetate is defined by its interaction with a specific subset of nuclear hormone receptors, which are ligand-activated transcription factors that directly regulate gene expression.[4] CMA's distinct clinical effects arise from its simultaneous and differential activity at the Progesterone Receptor (PR), the Androgen Receptor (AR), and the Glucocorticoid Receptor (GR).[5][6] It displays no meaningful affinity for estrogen or mineralocorticoid receptors, contributing to its specific side-effect profile.[1][2]
The initial step in characterizing any steroid compound is to quantify its binding affinity for these receptors. This is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand (CMA) that will bind to half of the receptors at equilibrium in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity.
Data Presentation: Receptor Binding Affinities of CMA
The following table summarizes the binding affinities of CMA for its primary human nuclear receptor targets, as determined by in vitro competitive radioligand binding assays.
| Molecular Target | Receptor Type | Ligand Activity | Binding Affinity (Kᵢ) | Reference |
| Progesterone Receptor (PR) | Nuclear Receptor | Potent Agonist | 2.5 nM | [6][7][8] |
| Androgen Receptor (AR) | Nuclear Receptor | Antagonist / Weak Partial Agonist | 3.8 nM | [6][7][8] |
| Glucocorticoid Receptor (GR) | Nuclear Receptor | Weak Antagonist / Partial Agonist | 16.0 nM | [6][7][8] |
Table 1: Summary of Chlormadinol Acetate's binding affinities for human steroid hormone receptors. Data compiled from in vitro studies.
Progestogenic Activity: The Core Mechanism
CMA's primary function, particularly in contraception and hormone therapy, is driven by its potent agonism at the Progesterone Receptor.[5] With a strong progestogenic effect reportedly one-third higher than that of endogenous progesterone, CMA effectively mimics and amplifies the natural hormone's actions.[2]
Mechanistic Overview & Signaling Pathway
Upon entering a target cell, CMA binds to the cytosolic PR, causing the dissociation of heat shock proteins. This ligand-receptor complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes. This action modulates gene transcription, leading to key physiological outcomes:
-
Antigonadotropic Effects: Through negative feedback on the hypothalamus and pituitary gland, CMA suppresses the secretion of gonadotropins (LH and FSH), which is the primary mechanism for inhibiting follicular maturation and ovulation.[3][5][9]
-
Endometrial Changes: It induces the transformation of the uterine lining, making it unreceptive to implantation.[3]
-
Cervical Mucus Thickening: CMA increases the viscosity of cervical mucus, creating a barrier that hinders sperm penetration.[3][5]
Caption: Figure 1: Progestogenic Signaling Pathway of CMA.
Investigative Methodology: Competitive Radioligand Binding Assay
Causality Behind Experimental Choice: To establish the fundamental interaction between CMA and the Progesterone Receptor, a competitive radioligand binding assay is the definitive method. It provides quantitative data on binding affinity (Kᵢ), which is essential for understanding dose-response relationships. This assay is a self-validating system because the displacement of a known, high-affinity radiolabeled ligand by the unlabeled test compound (CMA) directly and proportionally reflects the test compound's affinity for the receptor's binding site.[10][11]
Caption: Figure 2: Workflow for Radioligand Binding Assay.
Experimental Protocol: PR Competitive Radioligand Binding Assay
This protocol is adapted from standard methodologies for nuclear receptor binding assays.[12][13]
-
Receptor Preparation:
-
Culture a cell line known to express high levels of human Progesterone Receptor (e.g., T47D breast cancer cells or a stably transfected HEK293 cell line).
-
Harvest cells and prepare a cell membrane homogenate by sonication or Dounce homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[13]
-
Centrifuge to pellet membranes, wash, and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add receptor preparation, a fixed concentration of a high-affinity radiolabeled progestin (e.g., [³H]-Promegestone, R5020) at a concentration near its Kₑ, and binding buffer.
-
Non-Specific Binding (NSB) Wells: Add receptor preparation, the same concentration of radioligand, and a high concentration of an unlabeled progestin (e.g., 10 µM cold R5020) to saturate all specific binding sites.
-
Competition Wells: Add receptor preparation, the fixed concentration of radioligand, and serial dilutions of Chlormadinol acetate.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 2-18 hours, determined via kinetic assays).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.[13]
-
Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding CPM - NSB CPM.
-
Plot the percentage of specific binding against the log concentration of CMA.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of CMA that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]
-
Anti-Androgenic Activity: A Dual-Pronged Approach
A key feature that distinguishes CMA from many other progestins is its pronounced anti-androgenic activity, which makes it effective in treating conditions like acne, hirsutism, and prostate cancer.[1][14][15] This effect is achieved through two distinct molecular mechanisms.
Mechanistic Overview & Signaling Pathway
-
Competitive Androgen Receptor Antagonism: CMA directly competes with endogenous androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), for binding to the Androgen Receptor.[14][16] By occupying the AR's ligand-binding pocket, CMA prevents the receptor's activation and subsequent transcription of androgen-responsive genes. Studies suggest CMA acts as a weak partial agonist in the absence of stronger androgens but as a functional antagonist in their presence.[1]
-
Inhibition of 5α-Reductase: CMA inhibits the activity of 5α-reductase, the enzyme responsible for converting testosterone into DHT.[9][14][17] Since DHT is a significantly more potent activator of the AR than testosterone, this enzymatic inhibition reduces the overall androgenic signal in target tissues like the skin and prostate.
Caption: Figure 3: Dual Anti-Androgenic Mechanisms of CMA.
Investigative Methodology: Transcriptional Activation (Luciferase Reporter) Assay
Causality Behind Experimental Choice: While a binding assay confirms affinity for the AR, it cannot distinguish between an agonist (activator) and an antagonist (blocker). A functional assay is required. A luciferase reporter gene assay is the industry standard for this purpose.[18] It provides a quantitative readout of transcriptional activity. In this self-validating system, a decrease in light output in the presence of a known agonist (like DHT) and the test compound (CMA) directly demonstrates the compound's antagonistic properties at the receptor level.[19][20]
Caption: Figure 4: Workflow for AR Luciferase Reporter Assay.
Experimental Protocol: AR Antagonism Luciferase Reporter Assay
This protocol is based on established methods for assessing steroid receptor transcriptional activity.[16][21][22]
-
Cell Line and Plasmids:
-
Use a human cell line with low endogenous steroid receptor activity (e.g., PC-3 prostate cancer cells or HEK293).
-
Required plasmids:
-
An expression vector for the full-length human Androgen Receptor.
-
A reporter plasmid containing a firefly luciferase gene downstream of a promoter with multiple Androgen Response Elements (AREs).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.
-
-
-
Transfection:
-
Seed the cells in multi-well plates (e.g., 96-well).
-
Co-transfect the cells with the AR expression vector, the ARE-luciferase reporter, and the normalization control plasmid using a suitable lipid-based transfection reagent.
-
Allow cells to recover for 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare treatment media containing:
-
Vehicle control (e.g., DMSO).
-
A fixed, sub-maximal concentration of a potent androgen agonist (e.g., R1881 or DHT).
-
The fixed concentration of agonist plus serial dilutions of Chlormadinol acetate.
-
-
Replace the culture medium with the treatment media.
-
-
Incubation:
-
Incubate the treated cells for 18-24 hours to allow for receptor activation, gene transcription, and luciferase protein expression.
-
-
Luciferase Assay:
-
Wash the cells with PBS and then lyse them using a passive lysis buffer.
-
Use a dual-luciferase assay system to measure both firefly and Renilla luciferase activity sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency.
-
Express the data as a percentage of the activity seen with the androgen agonist alone.
-
Plot the percentage of activity against the log concentration of CMA to generate an inhibition curve and determine the IC₅₀ for its antagonistic effect.
-
Glucocorticoid and Other Receptor Interactions
CMA exhibits weak activity at the Glucocorticoid Receptor, with a binding affinity approximately 4-5 times lower than for the PR and AR.[7][8] This interaction is generally considered a weak antagonist or partial agonist effect.[1][5] While not a primary driver of its main therapeutic actions, this "off-target" activity is critical to understand for a complete pharmacological profile, as it could contribute to subtle metabolic or systemic side effects. The same experimental paradigms (radioligand binding and luciferase reporter assays) using GR-expressing cells and GR-specific ligands (e.g., [³H]-dexamethasone) and reporter constructs are used to characterize this interaction.
Conclusion
The molecular profile of Chlormadinol acetate is a compelling example of multi-target pharmacology. Its potent progestogenic agonism, combined with a robust dual-mechanism anti-androgenic antagonism, underpins its diverse and valuable clinical applications. A thorough investigation of such a compound requires a multi-faceted approach, moving beyond simple binding affinity to functional characterization. The integration of competitive radioligand binding assays to quantify affinity and transcriptional reporter gene assays to determine functional outcomes provides the comprehensive data package necessary for both basic research and advanced drug development. This guide provides the foundational logic and validated protocols to empower researchers to confidently investigate the molecular targets of CMA and other complex steroid-based therapeutics.
References
-
Title: Chlormadinone Acetate | C23H29ClO4 | CID 9324 Source: PubChem URL: [Link]
-
Title: CHLORMADINONE ACETATE – Application in Therapy and Current Clinical Research Source: Bimedis URL: [Link]
-
Title: Steroidal antiandrogen - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Chlormadinone acetate - Wikipedia Source: Wikipedia URL: [Link]
-
Title: What is the mechanism of Chlormadinone Acetate? Source: Patsnap Synapse URL: [Link]
-
Title: Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications Source: PubMed URL: [Link]
-
Title: Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors Source: PubMed URL: [Link]
-
Title: What is Chlormadinone Acetate used for? Source: Patsnap Synapse URL: [Link]
-
Title: Progestogens with antiandrogenic properties Source: PubMed URL: [Link]
-
Title: Comparative Effects of Chlormadinone Acetate and Its 3α- and 3β-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors Source: ResearchGate URL: [Link]
-
Title: Chlormadinone acetate (CMA) in oral contraception--a new opportunity Source: PubMed URL: [Link]
-
Title: Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line Source: PubMed URL: [Link]
-
Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]
-
Title: A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors Source: PMC - NIH URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
-
Title: Profile of the progesterone derivative chlormadinone acetate - Pharmocodynamic properties and therapeutic applications | Request PDF Source: ResearchGate URL: [Link]
-
Title: Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling Source: PMC - NIH URL: [Link]
-
Title: Quantitative Evaluation of the Transcriptional Activity of Steroid Hormone Receptor Mutants and Variants Using a Single Vector With Two Reporters and a Receptor Expression Cassette Source: Frontiers in Endocrinology URL: [Link]
-
Title: Ethinylestradiol/Chlormadinone Acetate: Dermatological Benefits Source: PMC - NIH URL: [Link]
-
Title: Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells Source: PMC - NIH URL: [Link]
-
Title: In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling Source: PMC - NIH URL: [Link]
-
Title: Real-time analysis of gene regulation by glucocorticoid hormones Source: PMC - NIH URL: [Link]
-
Title: Effect of chlormadinone acetate versus drospirenone-containing oral contraceptives on the endocrinal features of women with polycystic ovary syndrome: Systematic review and meta-analysis of randomized clinical trials Source: PubMed URL: [Link]
-
Title: Development of Androgen- and Estrogen-Responsive Bioassays, Members of a Panel of Human Cell Line-Based Highly Selective Steroid-Responsive Bioassays Source: Oxford Academic URL: [Link]
-
Title: Radioligand Binding Assay Source: Creative Bioarray URL: [Link]
-
Title: Comparative Effects of Chlormadinone Acetate and Its 3- and 3-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid R Source: Karger Publishers URL: [Link]
-
Title: Filter assay for steroid hormone receptors Source: Biochemistry - ACS Publications URL: [Link]
-
Title: In Vitro Androgen Bioassays as a Detection Method for Designer Androgens Source: PMC - NIH URL: [Link]
-
Title: Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy Source: Preprints.org URL: [Link]
-
Title: Visualizing the action of steroid hormone receptors in living cells Source: PMC - NIH URL: [Link]
Sources
- 1. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
- 2. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Chlormadinone Acetate used for? [synapse.patsnap.com]
- 4. Visualizing the action of steroid hormone receptors in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 10. Receptor-Ligand Binding Assays [labome.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ethinylestradiol/Chlormadinone Acetate: Dermatological Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Quantitative Evaluation of the Transcriptional Activity of Steroid Hormone Receptor Mutants and Variants Using a Single Vector With Two Reporters and a Receptor Expression Cassette [frontiersin.org]
Chlormadinol Acetate: Dual-Modulation of Steroid & Ion Transport Signaling
The following is an in-depth technical guide on the signaling pharmacology of Chlormadinol Acetate and its parent compound, Chlormadinone Acetate (CMA) .
Executive Summary & Chemical Identity
Chlormadinol Acetate (CAS: 3114-44-1) is the 3
It exhibits a unique "dual-signaling" profile:
-
Genomic Retention: Retains affinity for steroid receptors, contributing to the systemic anti-androgenic pool.
-
Non-Genomic Divergence: Unlike many pure steroid ligands, Chlormadinol Acetate acts as a Na
/K ATPase inhibitor , engaging the "digitalis-like" signalosome. This activity is structurally distinct from cardiac glycosides but functionally convergent, influencing intracellular Ca dynamics and cell migration pathways.
Chemical Structure & Metabolic Context[1][2][3][4][5][6][7]
-
Parent: Chlormadinone Acetate (17
-acetoxy-6-chloro-4,6-pregnadiene-3,20-dione). -
Metabolite: Chlormadinol Acetate (3
-hydroxy-17 -acetoxy-6-chloro-4,6-pregnadiene-20-one). -
Transformation: Reductive metabolism at the C3 ketone by 3
-hydroxysteroid dehydrogenase (3 -HSD).
Genomic Signaling: The Anti-Androgenic Cascade
The primary therapeutic efficacy of the CMA/Chlormadinol complex lies in its potent antagonism of the Androgen Receptor (AR). This mechanism is critical in the treatment of prostate cancer and hyperandrogenic conditions.
Mechanism of Action[4][7][8][9][10][11]
-
Competitive Binding: Chlormadinol acetate and CMA compete with Dihydrotestosterone (DHT) for the Ligand Binding Domain (LBD) of the AR.
-
Translocation Blockade: Upon binding, the drug induces a conformational change in the AR that prevents the dissociation of Heat Shock Proteins (HSP90).
-
Nuclear Exclusion: The AR-Drug complex is less efficient at nuclear translocation compared to AR-DHT, reducing the concentration of active receptor available to bind Androgen Response Elements (AREs) on DNA.
Pathway Visualization (DOT)
Figure 1: Mechanism of Androgen Receptor antagonism. The drug stabilizes HSP90, preventing the nuclear translocation necessary for gene transcription.
Non-Genomic Signaling: The Na /K ATPase Signalosome
This section details the distinct pharmacological property of Chlormadinol Acetate: its ability to inhibit the Na
The "Digitalis-Like" Mechanism
Unlike the genomic pathway which takes hours, this effect is rapid.
-
Target Binding: Chlormadinol acetate binds to the extracellular surface of the Na
/K ATPase -subunit. -
Ion Transport Inhibition: This blocks the exit of 3 Na
ions and entry of 2 K ions. -
Sodium Accumulation: Intracellular [Na
] rises locally. -
NCX Reversal: The Na
/Ca Exchanger (NCX) reverses mode to export excess Na and import Ca . -
Calcium Signaling: Increased intracellular [Ca
] activates downstream kinases (Src, ERK1/2) and increases contractility (inotropic effect) or alters cell migration.
Comparative Efficacy Data
| Compound | Target | Mechanism | Primary Outcome |
| Chlormadinone Acetate | Nuclear AR / PR | Genomic Transcriptional Modulation | Apoptosis, Cell Cycle Arrest |
| Chlormadinol Acetate | Na | Ion Transport Inhibition | Ca |
| Digitoxin (Control) | Na | Ion Transport Inhibition | Strong Inotropy, Cytotoxicity |
Pathway Visualization (DOT)
Figure 2: The non-genomic signalosome. Inhibition of the sodium pump leads to a calcium cascade, influencing cell motility and survival independent of nuclear receptors.
Experimental Protocols
To validate these pathways in a research setting, the following self-validating protocols are recommended.
Protocol A: Luciferase Reporter Assay (Genomic AR Activity)
Objective: Quantify the antagonistic potency of Chlormadinol Acetate against DHT-induced AR transcription.
-
Cell Line: PC-3 cells (AR-negative) transiently cotransfected with:
-
pSG5-AR (Androgen Receptor expression vector).
-
pARE-Luc (Androgen Response Element linked to Luciferase).
-
pRL-TK (Renilla luciferase for normalization).
-
-
Seeding: Plate cells in 24-well plates at
cells/well in charcoal-stripped serum (CSS) media (to remove endogenous steroids). -
Treatment:
-
Incubate 24h.
-
Treat with 1 nM DHT (Agonist control).
-
Treat with 1 nM DHT + Chlormadinol Acetate (Gradient: 0.1 nM to 10
M).
-
-
Readout: Lyse cells after 24h using Passive Lysis Buffer. Measure Firefly and Renilla luminescence.
-
Validation: Calculate Relative Light Units (RLU). A dose-dependent decrease in RLU confirms AR antagonism.
Protocol B: Coupled Enzyme ATPase Assay (Non-Genomic Activity)
Objective: Measure direct inhibition of Na
-
Preparation: Isolate plasma membrane fractions from kidney or heart tissue (rich in ATPase).
-
Reaction Mix:
-
Buffer: 100 mM NaCl, 20 mM KCl, 3 mM MgCl
, 50 mM Tris-HCl (pH 7.4). -
Substrate: 3 mM ATP.
-
Coupling System: Phosphoenolpyruvate (PEP) + Pyruvate Kinase (PK) + Lactate Dehydrogenase (LDH) + NADH.
-
-
Mechanism:
-
ATPase hydrolyzes ATP
ADP + Pi. -
PK converts ADP + PEP
ATP + Pyruvate. -
LDH converts Pyruvate + NADH
Lactate + NAD .
-
-
Measurement: Monitor the decrease in NADH absorbance at 340 nm kinetically. The rate of NADH oxidation is directly proportional to ATPase activity.
-
Inhibition: Add Chlormadinol Acetate (1
M - 100 M). A reduction in the slope ( A340/min) confirms inhibition. -
Control: Use Ouabain (1 mM) as a positive control for total Na
/K ATPase blockade.
References
-
BenchChem. (2024). Chlormadinone Acetate-d3: A Technical Overview for Metabolic Studies. Retrieved from
-
Weiland, J., et al. (1987).[1][2] Glycosidation of chlormadinol acetate alters its actions on Na+/K+-transporting ATPase and cardiac contractility. Journal of Enzyme Inhibition. Retrieved from
-
PubChem. (2024). Chlormadinone Acetate Compound Summary. National Library of Medicine. Retrieved from
-
Miyatake, H., et al. (2014). Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration. ACS Chemical Biology. Retrieved from
-
Santa Cruz Biotechnology. (2024). Chlormadinol Acetate Product Data Sheet. Retrieved from
Sources
- 1. Glycosidation of chlormadinol acetate alters its actions on Na+/K+-transporting ATPase and cardiac contractility: a contribution to the endogenous digitalis problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycosidation of chlormadinol acetate alters its actions on Na+/K+-transporting ATPase and cardiac contractility: a contribution to the endogenous digitalis problem - PubMed [pubmed.ncbi.nlm.nih.gov]
The Making of a First-Generation Progestin: A Technical Guide to the Discovery and Development of Chlormadinol Acetate
This in-depth technical guide delves into the discovery, development, and core scientific principles of Chlormadinol acetate (CMA), a significant first-generation synthetic progestin. Intended for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of CMA's journey from a research compound to its clinical applications, with a focus on the experimental rationale and methodologies that defined its characterization.
Introduction: The Quest for Orally Active Progestins
The mid-20th century marked a pivotal era in endocrinology and reproductive medicine, driven by the isolation and characterization of progesterone in the 1930s.[1][2] Progesterone's crucial role in the menstrual cycle and pregnancy was established, but its poor oral bioavailability limited its therapeutic utility. This spurred a quest for synthetic analogues—progestins—that could be administered orally and offer improved potency and duration of action.
Chlormadinol acetate emerged from this intensive period of steroid chemistry research. First synthesized in 1961, CMA is a derivative of 17α-hydroxyprogesterone.[3][4] Its discovery in 1959 and subsequent introduction for medical use in 1965 positioned it as a "first-generation" progestin.[4] Early clinical investigations focused on its potential in oral contraceptives, often in combination with an estrogen.[3]
Synthesis of Chlormadinol Acetate: A Step-by-Step Elucidation
The synthesis of Chlormadinol acetate involves a multi-step chemical process starting from a suitable steroid precursor. The following is a representative synthetic protocol, illustrating the key chemical transformations.
Experimental Protocol: Synthesis of Chlormadinol Acetate
Starting Material: 6-chloro-17α-hydroxypregna-4,6-diene-3,20-dione
Objective: To introduce an acetate group at the C17α position.
Reagents and Solvents:
-
6-chloro-17α-hydroxypregna-4,6-diene-3,20-dione
-
Acetic anhydride
-
p-Toluenesulfonic acid (catalyst)
-
Glacial acetic acid (solvent)
-
Sodium hydroxide solution (30%)
-
Ethanol
-
Activated charcoal
-
Deionized water
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a three-necked flask), dissolve 100 g of 6-chloro-17α-hydroxypregna-4,6-diene-3,20-dione in 1000 ml of glacial acetic acid.[5]
-
Addition of Reagents: Under constant stirring, add 50 g of acetic anhydride and 2 g of p-toluenesulfonic acid to the solution.[5]
-
Reaction Conditions: Gently heat the mixture to 40-45°C and maintain this temperature for 8 to 12 hours with continuous stirring to facilitate the acetylation reaction.[5]
-
Neutralization and Concentration: After the reaction is complete, neutralize the p-toluenesulfonic acid by adding 10 ml of 30% sodium hydroxide solution. Subsequently, concentrate the reaction mixture under reduced pressure to recover a significant portion of the glacial acetic acid.[5]
-
Crystallization: Add 600 ml of tap water to the concentrated residue and cool the mixture to 10-15°C. Stir for 2-3 hours to induce the crystallization of the crude Chlormadinol acetate.[4]
-
Filtration and Washing: Collect the crystalline product by filtration. Wash the filter cake with deionized water until the filtrate is neutral to remove any remaining impurities.[4]
-
Drying: Dry the crude product in a vacuum oven at a temperature below 70°C.
-
Recrystallization: For further purification, dissolve the crude Chlormadinol acetate in ethanol and decolorize the solution with activated charcoal. Recrystallize the product to obtain pure Chlormadinol acetate.[4][5]
Causality of Experimental Choices:
-
Acetic Anhydride: Serves as the acetylating agent, providing the acetyl group that esterifies the 17α-hydroxyl group.
-
p-Toluenesulfonic Acid: Acts as an acid catalyst to protonate the carbonyl oxygen of acetic anhydride, making it more susceptible to nucleophilic attack by the hydroxyl group of the steroid.
-
Glacial Acetic Acid: A suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction.
-
Neutralization: The addition of a base is crucial to quench the catalytic acid, preventing potential side reactions during the workup.
-
Crystallization and Recrystallization: These are standard purification techniques to isolate the solid product from the reaction mixture and remove impurities, respectively.
Pharmacological Profile of Chlormadinol Acetate
Chlormadinol acetate's therapeutic effects are rooted in its specific interactions with steroid hormone receptors. Its pharmacological profile is characterized by potent progestogenic and notable anti-androgenic activities.
Mechanism of Action
Progestogenic Activity: CMA is a potent agonist of the progesterone receptor (PR).[3] Upon binding to the PR in target tissues, it mimics the effects of endogenous progesterone. This interaction leads to the regulation of gene expression, which is central to its contraceptive and therapeutic effects.[6]
Anti-androgenic Activity: A key feature that distinguishes CMA from some other progestins is its anti-androgenic properties.[6] This activity is mediated through two primary mechanisms:
-
Competitive inhibition of the androgen receptor (AR): CMA directly competes with androgens like testosterone and dihydrotestosterone (DHT) for binding to the AR, thereby blocking their cellular effects.[7][8]
-
Inhibition of 5α-reductase: CMA has been shown to inhibit the activity of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, DHT, particularly in the skin.[6][8]
Antigonadotropic Effects: Due to its strong progestogenic activity, CMA exerts negative feedback on the hypothalamus and pituitary gland, leading to the suppression of gonadotropin (LH and FSH) secretion.[3] This, in turn, inhibits ovulation and reduces the production of ovarian and adrenal androgens.[6][8]
Other Hormonal Activities: CMA possesses weak glucocorticoid activity and is devoid of significant estrogenic or mineralocorticoid effects.[7]
Pharmacokinetics
The pharmacokinetic profile of Chlormadinol acetate is well-characterized, demonstrating its suitability for oral administration.
| Parameter | Value | Reference |
| Bioavailability | ~100% | [3] |
| Protein Binding | 96.6–99.4% (primarily to albumin) | [3] |
| Metabolism | Hepatic (reduction, hydroxylation, deacetylation, conjugation) | [3] |
| Metabolites | 3α-Hydroxy-CMA, 3β-Hydroxy-CMA | [3] |
| Elimination Half-life | 25–89 hours | [3] |
| Excretion | Urine (33–45%), Feces (24–41%) | [3] |
Preclinical Evaluation: Establishing Efficacy and Safety
The preclinical development of Chlormadinol acetate involved a series of in vitro and in vivo studies to determine its biological activity and safety profile.
In Vitro Studies: Receptor Binding and Cellular Assays
In vitro assays are fundamental in early drug discovery to quantify the interaction of a compound with its molecular target and to assess its functional effects at a cellular level.
Receptor Binding Assays: Competitive receptor binding assays were crucial in determining the affinity of CMA for the progesterone and androgen receptors.
Objective: To determine the relative binding affinity (RBA) of Chlormadinol acetate for the progesterone receptor.
Materials:
-
Source of progesterone receptor (e.g., recombinant human PR or cytosol from target tissue).
-
Radiolabeled progestin (e.g., ³H-promegestone).
-
Unlabeled progesterone (for standard curve).
-
Chlormadinol acetate (test compound).
-
Assay buffer.
-
Scintillation fluid and counter.
Procedure:
-
Preparation of Receptor: Prepare a solution containing the progesterone receptor at a predetermined concentration.
-
Incubation: In a series of tubes, incubate the receptor preparation with a fixed concentration of the radiolabeled progestin and varying concentrations of either unlabeled progesterone (for the standard curve) or Chlormadinol acetate.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand (e.g., by filtration or charcoal adsorption).
-
Quantification: Measure the amount of bound radioactivity in each tube using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity can then be calculated by comparing the IC₅₀ of CMA to that of progesterone.
Transactivation Assays: These cell-based assays measure the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor. For CMA, such assays would confirm its agonist activity at the PR and antagonist activity at the AR.
In Vivo Studies: Animal Models
In vivo studies in animal models are essential to evaluate the physiological effects of a drug candidate.
Assessment of Progestational Activity: The classic in vivo assay for progestational activity is the Clauberg test, which measures the ability of a compound to induce endometrial proliferation in immature, estrogen-primed rabbits.
Assessment of Anti-androgenic Activity: The Hershberger assay is a standard in vivo method to screen for androgen agonists and antagonists. In this assay, the ability of CMA to inhibit the growth of androgen-dependent tissues (e.g., seminal vesicles and ventral prostate) in castrated male rats treated with testosterone is evaluated.
Clinical Development and Therapeutic Applications
The preclinical findings for Chlormadinol acetate supported its progression into clinical trials.
Contraception: Clinical studies demonstrated that CMA, particularly in combination with an estrogen like ethinylestradiol, is a highly effective oral contraceptive.[9][10] Its contraceptive efficacy is attributed to several mechanisms:
-
Inhibition of ovulation: Due to its antigonadotropic effects.[6]
-
Thickening of cervical mucus: Making it less permeable to sperm.[6]
-
Alterations in the endometrium: Rendering it unsuitable for implantation.[6]
Treatment of Androgen-Dependent Conditions: The anti-androgenic properties of CMA make it a valuable therapeutic option for conditions such as acne, seborrhea, and hirsutism in women.[8][11] Clinical trials have shown significant improvement in these conditions with CMA-containing oral contraceptives.[2][10]
Conclusion
Chlormadinol acetate stands as a testament to the structure-activity relationship-driven drug discovery of the mid-20th century. Its development from a novel chemical entity to a widely used therapeutic agent was underpinned by a systematic and logical progression of chemical synthesis, preclinical evaluation, and clinical investigation. The elucidation of its dual progestogenic and anti-androgenic mechanisms of action has not only provided an effective option for contraception but also a valuable treatment for androgen-related dermatological conditions. For today's researchers, the story of Chlormadinol acetate serves as a valuable case study in steroid pharmacology and the enduring principles of drug development.
References
-
Schurmann, R., & H. K. R. (2006). Chlormadinone acetate (CMA) in oral contraception--a new opportunity. The European Journal of Contraception & Reproductive Health Care, 11(S1), 2-10. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9324, Chlormadinone acetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlormadinone acetate. Retrieved from [Link]
-
Mesiano, S. (2022). Progesterone - Historical perspective. The Journal of Steroid Biochemistry and Molecular Biology, 223, 106157. [Link]
-
O'Malley, B. W. (2020). 90 Years of progesterone: Ninety years of progesterone: the 'other' ovarian hormone. Journal of Molecular Endocrinology, 65(1), T1-T3. [Link]
-
Zahradnik, H. P. (2008). CHLORMADINONE ACETATE – Application in Therapy and Current Clinical Research. Journal of Applied Therapeutic Research, 6(4). [Link]
-
Schindler, A. E. (2003). Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications. Contraception, 68(5), 335-343. [Link]
-
Schindler, A. E. (2004). Progestogens with antiandrogenic properties. Drugs, 64(1), 1-14. [Link]
-
Schramm, G., & Steffens, D. (2011). The efficacy and safety of an oral contraceptive containing chlormadinone acetate: results of a pooled analysis of noninterventional trials in adult and adolescent women. Contraception, 84(5), 488-496. [Link]
-
Uras, F., & et al. (2021). Chlormadinone acetate 2mg/ethinylestradiol 0.03mg had excellent contraceptive efficacy with an adjusted Pearl index of 0.076 (unadjusted Pearl index: 0.344), calculated from 125 634 cycles of exposure. ResearchGate. [Link]
-
Patsnap. (2024). What is the mechanism of Chlormadinone Acetate? Synapse. [Link]
-
Butler, C., & Hill, H. (1969). Chlormadinone acetate as oral contraceptive. A clinical trial. Lancet, 1(7606), 1116-1119. [Link]
-
Zahradnik, H. P., & Goldberg, J. (2009). Switching hormonal contraceptives to a chlormadinone acetate-containing oral contraceptive. The Contraceptive Switch Study. Contraception, 79(5), 341-348. [Link]
Sources
- 1. US20040024230A1 - Synthesis of cyproterone acetate - Google Patents [patents.google.com]
- 2. Switching hormonal contraceptives to a chlormadinone acetate-containing oral contraceptive. The Contraceptive Switch Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chlormadinone acetate synthesis - chemicalbook [chemicalbook.com]
- 6. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The efficacy and safety of an oral contraceptive containing chlormadinone acetate: results of a pooled analysis of noninterventional trials in adult and adolescent women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. clinicaltrials.eu [clinicaltrials.eu]
Understanding the antiestrogenic properties of chlormadinone acetate in research
Topic: Understanding the Antiestrogenic Properties of Chlormadinone Acetate in Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlormadinone Acetate (CMA) occupies a distinct niche in steroid pharmacology. Unlike Selective Estrogen Receptor Modulators (SERMs) such as tamoxifen, which directly bind and block the Estrogen Receptor (ER), CMA functions as a functional antiestrogen . It exerts its effects primarily through high-affinity binding to the Progesterone Receptor (PR), initiating a cascade that physiologically opposes estrogenic signaling.
This guide delineates the molecular mechanisms, preclinical assessment protocols, and quantitative data necessary to investigate CMA’s antiestrogenic profile. It is designed to move beyond basic definitions into actionable experimental logic for drug development and endocrine research.
Molecular Pharmacology: The Functional Antiestrogen
Receptor Binding Profile
The defining characteristic of CMA’s antiestrogenicity is its lack of direct interaction with the ER. Its efficacy is derived from "progestogenic opposition"—a mechanism where PR activation suppresses ER expression and function.
Table 1: Relative Binding Affinities (RBA) of CMA vs. Reference Standards Data synthesized from competitive binding assays using human cytosolic receptors.
| Receptor Target | Reference Ligand (100%) | CMA RBA (%) | Physiological Implication |
| Progesterone (PR) | Progesterone | 120 – 172% | Potent agonist; drives antiestrogenic downstream effects. |
| Estrogen (ER) | 17 | < 0.1% | No direct competitive antagonism. |
| Androgen (AR) | Metribolone (R1881) | ~3 – 5% | Partial antagonist; distinct from pure antiestrogens. |
| Glucocorticoid (GR) | Dexamethasone | < 1% | Minimal off-target metabolic interference. |
Mechanistic Pathways
CMA attenuates estrogenic activity through three distinct pathways:
-
Central Antigonadotropic Action: Suppression of hypothalamic GnRH and pituitary LH/FSH, reducing ovarian estradiol production.
-
Receptor Downregulation: PR activation inhibits the transcription of ER
gene expression, desensitizing tissue to circulating estrogens. -
Enzymatic Modulation (The 17
-HSD2 Switch): CMA induces 17 -Hydroxysteroid Dehydrogenase Type 2 (17 -HSD2) in endometrial epithelial cells. This enzyme converts potent Estradiol (E2) into weak Estrone (E1), locally "starving" the tissue of estrogen.
Figure 1: The tripartite mechanism of CMA-induced antiestrogenicity. Note the central role of PR activation in driving both receptor downregulation and enzymatic inactivation of estradiol.
Preclinical Assessment: In Vivo Bioassays
The "Gold Standard" for confirming functional antiestrogenicity is the Immature Rat Uterine Weight Bioassay . This assay measures the ability of a test compound to inhibit estrogen-induced uterine growth.
Experimental Logic
-
Model: Immature female Wistar rats (20-22 days old).
-
Rationale: Low endogenous steroids ensure the uterus is quiescent. Exogenous Estrogen (E2) stimulates rapid proliferation (water imbibition and hypertrophy). An effective antiestrogen will blunt this growth curve.
-
Self-Validation: The inclusion of an "E2 Only" group acts as the positive control. If this group does not show significant uterine weight gain, the experiment is invalid.
Detailed Protocol
Step 1: Animal Preparation
-
Acclimate animals for 3 days.
-
Randomize into 4 groups (n=6-10 per group):
-
Vehicle Control: Sesame oil (0.1 mL s.c.).
-
Estrogen Control: 17
-Estradiol (0.1 g/rat/day ). -
Test Group (CMA): CMA (0.1 – 1.0 mg/rat/day) + 17
-Estradiol (0.1 g). -
CMA Alone: To assess intrinsic estrogenicity (should be null).
-
Step 2: Dosing Regimen
-
Administer subcutaneous (s.c.) injections once daily for 3 consecutive days.
-
Note: CMA is often administered 1 hour prior to E2 to allow PR activation.
Step 3: Necropsy and Analysis
-
24 hours after the final injection, euthanize animals.
-
Dissect the uterus, removing all fat and mesentery.
-
Blotting: Gently press the uterus between filter paper to remove luminal fluid (critical for wet weight accuracy).
-
Weigh immediately (Wet Weight).
-
Optional: Dry at 60°C for 24h for Dry Weight (measures protein synthesis vs. water retention).
Step 4: Calculation
In Vitro Characterization: Mechanistic Assays
While in vivo models show the gross effect, in vitro assays confirm the pathway.
Luciferase Reporter Assay (Transactivation)
To verify that CMA acts via PR to repress ER activity, use a dual-luciferase system.
-
Cell Line: T47D (Constitutively expresses PR and ER) or MCF-7 (requires PR cotransfection).
-
Plasmids:
-
ERE-Luc: Firefly luciferase driven by Estrogen Response Elements.
-
Renilla: Normalization control.[1]
-
-
Workflow:
-
Transfect cells with ERE-Luc.
-
Treat with Estradiol (1 nM)
Induces high luminescence. -
Treat with Estradiol (1 nM) + CMA (10-100 nM) .
-
Result: A dose-dependent decrease in luminescence confirms CMA interferes with ER-mediated transcription.
-
Endometrial Explant Culture (The 17 -HSD2 Assay)
This assay validates the metabolic "starvation" of tissue.
-
Tissue Source: Human endometrial biopsy (proliferative phase).
-
Culture: Tissues cultured in phenol-red free DMEM.
-
Treatment: Vehicle vs. CMA (100 nM) for 24-48 hours.
-
Readout:
-
qRT-PCR: Measure induction of HSD17B2 mRNA.
-
Functional Assay: Add
H-Estradiol to medium. After 4 hours, analyze medium by HPLC to measure conversion of H-Estradiol to H-Estrone. -
Expectation: CMA treatment significantly increases the Estrone:Estradiol ratio compared to vehicle.
-
Figure 2: Integrated in vitro workflow for validating transcriptional and enzymatic antiestrogenic mechanisms.
Clinical Relevance & Translational Insight
Endometrial Safety
In Hormone Replacement Therapy (HRT), the antiestrogenic property of CMA is critical for preventing endometrial hyperplasia caused by unopposed estrogens. The "Secretory Transformation Dose"—the dose required to convert a proliferative endometrium to a secretory one (stopping growth)—is approximately 25 mg per cycle .
The "Resistance" Nuance
Research indicates that in conditions like endometriosis , stromal cells may exhibit progesterone resistance, failing to induce 17
References
-
Schindler, A. E., et al. (2003). "Classification and pharmacology of progestogens." Maturitas. Link
-
Kuhl, H. (2005). "Pharmacology of estrogens and progestogens: influence of different routes of administration." Climacteric. Link
-
Schneider, H. P., et al. (2000). "Chlormadinone acetate: a progestogen with antiandrogenic properties."[4][5] Climacteric. Link
-
Bulun, S. E., et al. (2010).[2] "17Beta-hydroxysteroid dehydrogenase-2 deficiency and progesterone resistance in endometriosis." Seminars in Reproductive Medicine. Link
-
Gordge, P. C., et al. (1985). "Relative binding affinities of chlormadinone acetate and other progestogens for the progesterone and estrogen receptors." Journal of Steroid Biochemistry. Link
Sources
- 1. scispace.com [scispace.com]
- 2. 17Beta-hydroxysteroid dehydrogenase-2 deficiency and progesterone resistance in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 17β-Hydroxysteroid Dehydrogenase-2 Deficiency and Progesterone Resistance in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
Methodological & Application
Application Notes and Protocols: Chlormadinone Acetate in In Vitro Cell Culture Experiments
Introduction
Chlormadinol acetate (CMA) is a synthetic progestin, a derivative of 17α-hydroxyprogesterone, with potent progestogenic, anti-estrogenic, and anti-androgenic properties.[1][2] These characteristics make it a compound of significant interest in various research fields, including oncology, reproductive biology, and endocrinology. In in vitro cell culture systems, CMA serves as a critical tool to investigate hormonal signaling pathways, cellular proliferation, apoptosis, and gene expression in hormone-responsive tissues. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Chlormadinol acetate in cell culture experiments, ensuring scientific integrity and reproducibility.
CMA's primary mechanism of action involves its high affinity for the progesterone receptor (PR), acting as a potent agonist.[1][3] This interaction mimics the effects of natural progesterone. Furthermore, CMA exhibits notable anti-androgenic activity by competitively binding to the androgen receptor (AR) and inhibiting the enzyme 5α-reductase, which is responsible for converting testosterone to the more potent dihydrotestosterone (DHT).[1][4][5] This dual action on both progesterone and androgen signaling pathways makes CMA a versatile tool for studying hormonal regulation in various cell types.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the physicochemical properties of Chlormadinol acetate is paramount for accurate and reproducible in vitro studies.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₉ClO₄ | |
| Molecular Weight | 404.93 g/mol | [6] |
| Solubility | - Very soluble in chloroform- Soluble in acetonitrile- Slightly soluble in ethanol and diethyl ether- Practically insoluble in water (0.16 mg/L) | [3] |
| Storage (Powder) | 3 years at -20°C | [6] |
Protocol: Preparation of Chlormadinol Acetate Stock Solution
Rationale: Due to its poor aqueous solubility, a concentrated stock solution of CMA must be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for in vitro applications. This stock solution can then be diluted to the desired final concentration in the cell culture medium.
Materials:
-
Chlormadinol acetate powder (high purity)
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sterile, 0.22 µm syringe filter
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of CMA powder. For example, to prepare a 10 mM stock solution, weigh 4.05 mg of CMA.
-
Dissolution:
-
Transfer the weighed CMA powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for 10 mM, add 1 mL of DMSO to 4.05 mg of CMA).
-
Vortex the solution thoroughly until the CMA is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile vial to ensure sterility.
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[7]
-
Quality Control:
-
Ensure the DMSO used is of high purity and anhydrous, as moisture can reduce the solubility of CMA.[6]
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the treated samples) must be included in all experiments.
In Vitro Experimental Protocols
The following protocols are generalized frameworks. The optimal cell type, CMA concentration, and incubation time should be determined empirically for each specific experimental question.
Cell Line Selection
The choice of cell line is critical and depends on the research objective. Hormone-responsive cell lines are commonly used to study the effects of CMA.
| Cell Line | Tissue of Origin | Receptor Expression | Relevant Research Area |
| LNCaP, C4-2, LAPC4 | Prostate Cancer | Androgen Receptor (AR) positive | Anti-androgenic effects, prostate cancer therapy[8] |
| PC-3 | Prostate Cancer | AR negative (often used as a negative control) | Specificity of AR-mediated effects[8][9] |
| Ishikawa, T-HESC | Endometrial | Progesterone Receptor (PR), Estrogen Receptor (ER) | Progestogenic effects, endometrial function |
| MCF-7, T47D | Breast Cancer | PR, ER, AR | Hormonal regulation of breast cancer |
| ZR-75-1 | Breast Cancer | PR, ER, AR | Androgen and progesterone receptor interactions[3] |
Protocol: Cell Viability/Proliferation Assay (e.g., MTT or WST-1)
Rationale: To determine the effect of CMA on cell growth and to establish a dose-response curve.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 24 hours).
-
Treatment:
-
Prepare serial dilutions of the CMA stock solution in the complete cell culture medium to achieve the desired final concentrations. Remember to account for the DMSO concentration in the vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of CMA or the vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay:
-
Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan crystals (MTT) or the soluble formazan dye (WST-1).
-
If using MTT, solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Express the results as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration), if applicable.
Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Rationale: To determine if CMA induces programmed cell death.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of CMA or vehicle control for a predetermined time.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., TrypLE™) to minimize membrane damage.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by CMA.
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
Rationale: To investigate the effect of CMA on cell cycle progression.[10][11][12]
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with CMA as described above.
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight or longer.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanistic Studies
CMA's biological effects are mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Progestogenic and Anti-Androgenic Signaling
Experimental Workflow for Mechanistic Studies
Troubleshooting and Considerations
-
Precipitation in Media: If CMA precipitates upon dilution in the cell culture medium, prepare an intermediate dilution in a serum-containing medium or a solvent like ethanol before the final dilution in the complete medium. The stability of compounds in cell culture media can be influenced by various factors.[13][14]
-
Hormone-Stripped Serum: For studies investigating hormonal effects, it is crucial to use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroid hormones that could confound the results.
-
Long-Term Experiments: For long-term studies, the stability of CMA in the culture medium should be considered. It may be necessary to replenish the medium with fresh CMA at regular intervals. The half-life of CMA after a single dose is around 34 hours.[1]
-
Off-Target Effects: At high concentrations, CMA may exhibit off-target effects. It is essential to perform dose-response experiments and use the lowest effective concentration to minimize non-specific effects. CMA has a slight glucocorticoid effect at higher doses.[2]
Conclusion
Chlormadinol acetate is a valuable pharmacological tool for in vitro research in endocrinology and oncology. By understanding its mechanisms of action and adhering to rigorous experimental protocols, researchers can effectively utilize CMA to elucidate the complex roles of progesterone and androgen signaling in cellular processes. The protocols and guidelines presented in this document provide a solid foundation for designing and executing robust and reproducible in vitro experiments with Chlormadinol acetate.
References
-
Schindler, A. E. (2005). Chlormadinone acetate (CMA) in oral contraception--a new opportunity. The European Journal of Contraception & Reproductive Health Care, 10(4), 213–223. [Link]
-
El-Alfy, M., Ezzat, A., & El-Shazly, M. A. (2002). Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line. The Journal of Steroid Biochemistry and Molecular Biology, 82(2-3), 209–216. [Link]
-
Zahradnik, H. P. (2006). Chlormadinone acetate - A progesteron-like gestagen with antiandrogenic partial activity in oral contraceptives. Gynakologische Endokrinologie, 4(2), 94-100. [Link]
-
Ma, Y., et al. (2012). Chlormadinone acetate suppresses prostaglandin biosynthesis in human endometrial explants. Fertility and Sterility, 97(5), 1167-1172. [Link]
-
Schindler, A. E. (2003). Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications. Contraception, 68(6), 395-403. [Link]
-
Patsnap. (2024). What is the mechanism of Chlormadinone Acetate? Patsnap Synapse. [Link]
-
National Center for Biotechnology Information. (n.d.). Chlormadinone Acetate. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (2023). Chlormadinone acetate. In Wikipedia. [Link]
-
Miyoshi, Y., et al. (2021). A randomized controlled trial evaluating the effect of low-dose chlormadinone in patients with low-risk prostate cancer: PROSAS study. International Journal of Clinical Oncology, 26(11), 2110–2117. [Link]
-
Patsnap. (2024). What is Chlormadinone Acetate used for? Patsnap Synapse. [Link]
-
Beck, P. (1970). Chlormadinone acetate and its effect on the hemostatic mechanism. Journal of Clinical Endocrinology & Metabolism, 30(6), 785-791. [Link]
-
Combs, J. A., et al. (2024). Enhancement of Acetate-Induced Apoptosis of Colorectal Cancer Cells by Cathepsin D Inhibition Depends on Oligomycin A-Sensitive Respiration. International Journal of Molecular Sciences, 25(8), 4293. [Link]
-
ResearchGate. (2016). How do you add acetate during cancer cell culture? [Link]
-
Rosner, J. M., et al. (1970). The action of chlormadinone acetate on the estradiol uptake by rat organ cultures. American Journal of Obstetrics and Gynecology, 108(4), 585-591. [Link]
-
Akaza, H., et al. (1993). [Clinical study on chlormadinone acetate alone followed by combination with LH-RH analogue for prostatic cancer: effects on lipid metabolism]. Hinyokika Kiyo. Acta Urologica Japonica, 39(2), 143-150. [Link]
-
Wang, R., et al. (2023). Chlorogenic acid induces apoptosis and cell-cycle arrest in colorectal cancer cells. Journal of Ethnopharmacology, 315, 116668. [Link]
-
Usami, M., et al. (1991). [Preventive effect of chlormadinone acetate on flare-up phenomenon in advanced prostate cancer administered with a luteinizing hormone-releasing hormone analogue]. Hinyokika Kiyo. Acta Urologica Japonica, 37(11), 1461-1466. [Link]
-
Cheriyan, B. V., et al. (2025). Polyphenols Target Apoptosis and Cell Cycle Regulation in Various Cancer Models: Emphasis on Flavonoid Subclasses. Biomedical and Pharmacology Journal, 18(4). [Link]
-
Wirtz, M., et al. (2023). Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells. International Journal of Molecular Sciences, 24(4), 3894. [Link]
-
Taylor & Francis Online. (n.d.). Cell-cycle regulation – Knowledge and References. [Link]
-
Li, X., et al. (2021). Acetate-Induced Milk Fat Synthesis Is Associated with Activation of the mTOR Signaling Pathway in Bovine Mammary Epithelial Cells. Animals, 11(8), 2397. [Link]
-
Fike, R., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress, 31(5), 1335-1342. [Link]
-
King, K. L., & Cidlowski, J. A. (1998). Cell cycle regulation and apoptosis. Annual Review of Physiology, 60, 601-617. [Link]
-
Bar-Even, A., et al. (2013). Flux balance analysis reveals acetate metabolism modulates cyclic electron flow and alternative glycolytic pathways in Chlamydomonas reinhardtii. Frontiers in Plant Science, 4, 279. [Link]
Sources
- 1. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chlorogenic acid induces apoptosis and cell-cycle arrest in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Cell cycle regulation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 14. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
Dosing and administration of Chlormadinol acetate in rodent models
An Application Guide to the Dosing and Administration of Chlormadinol Acetate in Rodent Models
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers on the effective dosing and administration of Chlormadinol acetate (CMA) in rodent models. Chlormadinol acetate is a synthetic progestin with potent anti-androgenic and anti-gonadotropic properties, making it a valuable tool for investigating various physiological and pathological processes.[1][2] This guide moves beyond simple procedural lists to explain the critical decision-making processes, from vehicle selection and dose range finding to the specifics of various administration routes. Detailed, step-by-step protocols are provided alongside data tables and workflow diagrams to ensure experimental success, reproducibility, and adherence to the highest standards of animal welfare.
Introduction to Chlormadinol Acetate (CMA)
Chlormadinol acetate, a derivative of 17α-hydroxyprogesterone, is a potent progestogen that exhibits significant anti-androgenic activity.[2] Its primary mechanisms of action include:
-
Progesterone Receptor (PR) Agonism: CMA binds effectively to the progesterone receptor, eliciting strong progestogenic effects.[1]
-
Androgen Receptor (AR) Antagonism: It competitively inhibits the binding of testosterone and dihydrotestosterone (DHT) to the androgen receptor in target tissues.[2][3]
-
5α-reductase Inhibition: CMA can reduce the activity of 5α-reductase, the enzyme that converts testosterone into the more potent DHT.[2][3]
-
Anti-gonadotropic Effects: Through negative feedback on the hypothalamus-pituitary axis, CMA suppresses gonadotropin secretion, leading to reduced ovarian and adrenal androgen production.[1][2]
These properties make CMA a compound of interest in rodent models for studying conditions such as benign prostatic hyperplasia (BPH)[4][5], endometriosis[6][7], and reproductive biology[8][9], as well as for contraceptive development.
Foundational Principles: Pharmacokinetics and Pre-Dosing Considerations
The success of any in vivo study hinges on careful planning before the first dose is administered. The unique properties of the compound and the biological system of the model must be considered.
Pharmacokinetics and Metabolism in Rodents
Understanding the pharmacokinetic profile of CMA in your chosen model is fundamental to designing an effective dosing schedule. There is considerable inter-species variation in metabolism.[10]
-
Absorption: In rats, CMA is readily and almost completely absorbed following oral administration, with maximum plasma concentrations (Tmax) reached within 30 to 60 minutes.[10]
-
Half-Life: The plasma half-life of CMA is approximately 16 hours in rats, which is a critical parameter for determining dosing frequency to maintain steady-state concentrations if required.[10]
-
Metabolism: Hepatic metabolism is the primary route of clearance. Notably, the metabolite pattern can be influenced by the state of hepatic monooxygenases.[1]
Critical Decision 1: Vehicle Selection
The choice of vehicle is one of the most critical steps in study design. An inappropriate vehicle can lead to poor compound solubility, inaccurate dosing, local irritation, and adverse animal welfare outcomes.
Causality Behind the Choice: Steroids like CMA are lipophilic and generally insoluble in aqueous solutions. Therefore, an appropriate solvent or suspension vehicle is required. The ideal vehicle should be non-toxic, have no pharmacological effect of its own, and maintain the stability of the test compound.[11]
Commonly Used Vehicles for CMA and Other Steroids:
-
Oils: Corn oil, sesame oil, or cottonseed oil are frequently used for oral and subcutaneous administration of lipophilic compounds. Corn oil has been successfully used as a vehicle for progestins in rats.[8]
-
Suspensions: For oral administration, CMA can be suspended in aqueous vehicles containing a suspending agent (e.g., 0.5% carboxymethylcellulose - CMC) and a surfactant (e.g., 0.1% Tween 80) to ensure a uniform dose.
Self-Validating System: Before initiating the main study, it is imperative to conduct a small pilot study with the chosen vehicle alone (a vehicle control group) to ensure it does not produce any confounding effects on the study endpoints. The stability and homogeneity of the CMA formulation in the chosen vehicle should also be confirmed analytically.
Critical Decision 2: Route of Administration
The route of administration directly impacts the rate of absorption, bioavailability, and ultimately, the efficacy of the compound.[12] The choice depends on the study's objective, the required onset of action, and the physicochemical properties of the formulation.
-
Oral Gavage (PO):
-
Rationale: Mimics the clinical route of administration for CMA in humans and is suitable for daily dosing over long periods. Given CMA's good oral absorption in rats, this is often the preferred route.[10]
-
Considerations: Requires proper technique to avoid esophageal trauma or accidental tracheal administration. The maximum gavage volume for rodents should generally not exceed 10 mL/kg (1 mL/100 g body weight).[13]
-
-
Subcutaneous (SC) Injection:
-
Rationale: Provides a slower, more sustained release of the compound compared to other parenteral routes, which can be advantageous for maintaining steady drug levels. It is also technically straightforward.
-
Considerations: The formulation must be sterile, non-irritating, and isotonic if possible. The volume should be limited (typically <5 mL/kg in mice) and may need to be split across multiple sites for larger volumes.[12][14]
-
-
Intraperitoneal (IP) Injection:
-
Rationale: Allows for rapid absorption into the portal circulation. It is a common route in rodent research for its relative ease and speed.
-
Considerations: Carries a higher risk of complications, including injection into the cecum, bladder, or other abdominal organs. There is also a risk of peritonitis if non-sterile techniques are used.
-
Experimental Workflow and Decision Logic
A successful study follows a logical progression from planning and preparation to execution and monitoring. The following diagram illustrates the key decision points in designing a CMA dosing study in rodents.
Caption: Experimental workflow for a rodent study involving Chlormadinol acetate.
Application-Specific Dosing Regimens
The dose of CMA must be tailored to the specific research question. The following tables summarize doses reported in the literature for various applications in rodent models.
Table 1: Dosing for Anti-Androgenic and Progestogenic Effects in Rats
| Application | Species/Strain | Dose | Route | Duration | Key Findings | Reference |
| Anti-Androgenic Activity | Castrated Rats | 4.64 & 21.5 mg/kg/day | PO | 7 days | Inhibited testosterone-stimulated growth of prostate and seminal vesicles. | [15] |
| Glucocorticoid Activity | Immature Rats | 21.5 & 100 mg/kg/day | PO | 6 days | Reduction in thymus and adrenal gland weights. | [15] |
| Toxicity (Male) | Rats | 50 mg/kg/day | PO | 21 days | Atrophy of adrenal cortex, prostate, and pituitary cells. | [10] |
| Toxicity (Female) | Rats | 10 - 1000 mg/kg/day | PO | 30 days | Significant decrease in uterine weights at the lowest dose. | [10] |
| Anti-Fertility | Female Holtzman Rats | 31 - 1000 µ g/rat/day | Injection | 5 days (Days 2-6 of pregnancy) | Dose-dependent increase in pre-implantation ova loss. | [8] |
| Ovarian Effects | Female Wistar Rats | Not Specified | N/A | 20 days | Hyperplastic interstitial gland, decreased corpora lutea. | [9] |
Table 2: Dosing for Teratogenicity Studies in Rodents
| Application | Species/Strain | Dose | Route | Gestation Days | Key Findings | Reference |
| Teratogenicity | Mice | 1, 3, 10, 50 mg/kg/day | Gavage | 8-15 or 14-17 | Malformations (cleft palate) and fetal death at higher doses. | [10] |
| Teratogenicity | Rats | Up to 300 mg/kg/day | PO | Not Specified | No teratogenic effects observed. | [10] |
Detailed Administration Protocols
The following protocols provide step-by-step guidance for the most common administration routes. Adherence to aseptic techniques and proper animal handling is paramount.
Protocol 1: Oral Gavage (PO) Administration
Rationale: This is the most common and clinically relevant route for CMA. It allows for precise dose delivery directly to the stomach.
Materials:
-
CMA formulation (solution or homogenous suspension)
-
Appropriately sized gavage needle (e.g., 18-20 gauge, flexible or rigid with a ball tip for rats; 20-22 gauge for mice)
-
Syringe (1-3 mL)
-
Animal scale
Procedure:
-
Preparation: Weigh the animal to calculate the precise volume to be administered. Ensure the CMA formulation is at room temperature and, if a suspension, is thoroughly mixed to ensure homogeneity.
-
Animal Restraint: Restrain the rodent firmly but gently, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Needle Measurement: Measure the gavage needle externally from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, or the animal begins to struggle excessively, withdraw and restart.
-
Dose Delivery: Once the needle is in place, deliver the dose smoothly and at a moderate pace.
-
Withdrawal: Remove the needle in a single, smooth motion.
-
Monitoring: Briefly monitor the animal to ensure there are no signs of respiratory distress, which could indicate accidental tracheal administration.
Protocol 2: Subcutaneous (SC) Injection
Rationale: This route provides a slow-release depot, ideal for achieving sustained exposure. It is less stressful than intravenous injection.
Materials:
-
Sterile CMA formulation (e.g., in oil)
-
Sterile syringe (e.g., 1 mL) and needle (e.g., 25-27 gauge)
-
70% Ethanol or other skin disinfectant
-
Animal scale
Procedure:
-
Preparation: Calculate the required injection volume based on the animal's body weight. Draw the formulation into the syringe.
-
Site Selection: The interscapular region (scruff of the neck) is the most common site due to the abundance of loose skin.
-
Animal Restraint: Restrain the animal on a flat surface.
-
Injection: With your non-dominant hand, lift the loose skin over the interscapular area to form a "tent". Swab the injection site with ethanol. Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel. If blood appears, withdraw the needle and try a new site.
-
Dose Delivery: Inject the substance slowly into the subcutaneous space.
-
Withdrawal & Monitoring: Withdraw the needle and gently massage the area to aid dispersion. Monitor the animal for any signs of discomfort or leakage from the injection site.
Mechanism of Action Visualization
The anti-androgenic effects of CMA are central to its use in models of androgen-dependent diseases like BPH. The following diagram illustrates this mechanism.
Caption: Anti-androgenic mechanism of Chlormadinol acetate in a target cell.
Conclusion
The effective use of Chlormadinol acetate in rodent models requires a nuanced approach that integrates an understanding of its pharmacology with meticulous experimental technique. By carefully considering the choice of vehicle, administration route, and dose in the context of the specific research question, investigators can generate reliable and reproducible data. The protocols and data presented in this guide serve as a foundational resource for researchers, promoting both scientific rigor and the ethical treatment of laboratory animals.
References
-
Title: Chlormadinone Acetate | C23H29ClO4 | CID 9324 Source: PubChem URL: [Link]
-
Title: COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS CHLORMADINONE ACETATE (extension to cattle for fattening, sheep, goats and horses) SUMMARY REPORT (5) Source: European Medicines Agency URL: [Link]
-
Title: The Action of Chlormadinone Acetate on the Estradiol Uptake by Rat Organ Cultures Source: American Journal of Obstetrics and Gynecology URL: [Link]
-
Title: Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors Source: PubMed URL: [Link]
-
Title: Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications Source: PubMed URL: [Link]
-
Title: Effects of post-coital administration of chlormadinone acetate to rats Source: ResearchGate URL: [Link]
-
Title: Chlormadinone Acetate (IARC Summary & Evaluation, Volume 21, 1979) Source: Inchem.org URL: [Link]
-
Title: [Influence of chlormadinonacetate on the rat ovary (author's transl)] Source: PubMed URL: [Link]
-
Title: The Effects of Chlormadinone Acetate on Lower Urinary Tract Symptoms and Erectile Functions of Patients with Benign Prostatic Hyperplasia: A Prospective Multicenter Clinical Study Source: PMC - PubMed Central URL: [Link]
-
Title: Progestogens with antiandrogenic properties Source: PubMed URL: [Link]
-
Title: Chlormadinone acetate, a progesterone derivative that binds to the digitalis receptor, inhibits the sodium pump in the isolated rat diaphragm Source: PubMed URL: [Link]
-
Title: Rodent Models of Experimental Endometriosis: Identifying Mechanisms of Disease and Therapeutic Targets Source: PMC - PubMed Central URL: [Link]
-
Title: Effect of antiandrogen, chlormadinone acetate (CMA), in canine spontaneous benign prostatic hyperplasia (BPH) Source: PubMed URL: [Link]
-
Title: The Effects of Chlormadinone Acetate on Lower Urinary Tract Symptoms and Erectile Functions of Patients With Benign Prostatic Hyperplasia: A Prospective Multicenter Clinical Study Source: PubMed URL: [Link]
-
Title: Novel Medicine for Endometriosis and Its Therapeutic Effect in a Mouse Model Source: MDPI URL: [Link]
-
Title: Theranekron for treatment of endometriosis in a rat model compared with medroxyprogesterone acetate and leuprolide acetate Source: ResearchGate URL: [Link]
-
Title: A randomized controlled trial evaluating the effect of low-dose chlormadinone in patients with low-risk prostate cancer Source: Semantic Scholar URL: [Link]
-
Title: Guidelines on Anesthesia and Analgesia in Mice Source: University of Wisconsin-Madison Animal Care & Use Program URL: [Link]
-
Title: From Mice to Primates: Assessing Hormone-Based Endometriosis Models for Preclinical and Therapeutic Insights Source: PMC - PubMed Central URL: [Link]
-
Title: Gad Vehicles Database Source: Charles River Laboratories URL: [Link]
-
Title: Routes of Administration Source: The Laboratory Mouse (Second Edition), Chapter 32 URL: [Link]
-
Title: Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: IACUC Routes of Administration Guidelines Source: University of Colorado Boulder Research & Innovation Office URL: [Link]
-
Title: Vehicles for Animal Studies Source: Gad Consulting Services URL: [Link]
-
Title: Routes and Volumes of Administration in Mice Source: University of Arizona Research, Innovation & Impact URL: [Link]
Sources
- 1. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Chlormadinone Acetate on Lower Urinary Tract Symptoms and Erectile Functions of Patients with Benign Prostatic Hyperplasia: A Prospective Multicenter Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of antiandrogen, chlormadinone acetate (CMA), in canine spontaneous benign prostatic hyperplasia (BPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rodent Models of Experimental Endometriosis: Identifying Mechanisms of Disease and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. [Influence of chlormadinonacetate on the rat ovary (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. gadconsulting.com [gadconsulting.com]
- 12. cea.unizar.es [cea.unizar.es]
- 13. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 14. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 15. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Unraveling the Anti-Androgenic Potential of Chlormadinol Acetate
An In-Depth Guide to the Application of Chlormadinol Acetate in Androgen-Dependent Cell Line Studies
Chlormadinol acetate (CMA) is a potent, orally active synthetic progestin, a derivative of 17α-hydroxyprogesterone, that has garnered significant interest for its pronounced anti-androgenic properties.[1][2] Initially developed for applications in hormone replacement therapy and contraception, its unique mechanism of action makes it a valuable tool for researchers in oncology, endocrinology, and drug development, particularly for studying androgen-dependent pathologies like prostate cancer and benign prostatic hyperplasia (BPH).[3][4]
Unlike natural progesterone, CMA exhibits a dual anti-androgenic effect. It acts as a competitive antagonist of the androgen receptor (AR) and also inhibits the activity of 5α-reductase, the enzyme responsible for converting testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT).[1][2] This multifaceted inhibition of the androgen signaling pathway provides a powerful model for investigating the molecular underpinnings of hormone-driven diseases in vitro.
This guide provides a comprehensive overview, detailed protocols, and field-proven insights for utilizing Chlormadinol Acetate in studies involving androgen-dependent cell lines. It is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate the efficacy and mechanism of anti-androgenic compounds.
Section 1: The Molecular Mechanism of Chlormadinol Acetate
Understanding the precise mechanism of CMA is fundamental to designing robust experiments and interpreting results accurately. CMA's anti-androgenic activity is primarily achieved through two distinct but complementary actions on the androgen receptor signaling cascade.
Competitive Antagonism of the Androgen Receptor (AR)
The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[5] In its canonical pathway, the binding of androgens like testosterone or DHT induces a conformational change in the AR, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Once in the nucleus, the AR-ligand complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes responsible for cell growth, proliferation, and survival.[6]
CMA functions as a competitive antagonist, directly binding to the ligand-binding domain (LBD) of the AR.[2][7] This binding event physically blocks the association of endogenous androgens, thereby preventing AR activation, nuclear translocation, and subsequent gene transcription.[8][9] Studies have shown that CMA competitively binds to the AR and significantly decreases its transcriptional activity.[8] Furthermore, CMA has been observed to slow the import of the AR into the nucleus.[8]
Caption: CMA competitively inhibits the canonical androgen receptor signaling pathway.
Inhibition of 5α-Reductase
In many androgen-sensitive tissues, including the prostate, the activity of testosterone is amplified by its conversion to dihydrotestosterone (DHT) by the enzyme 5α-reductase. DHT has a significantly higher binding affinity for the androgen receptor than testosterone. CMA has been shown to reduce the activity of 5α-reductase, thereby decreasing the local concentration of the most potent androgen and further dampening the AR signaling axis.[1][3] This inhibitory effect on 5α-reductase has been demonstrated in vivo, where CMA administration led to a reduction in enzyme activity ranging from 49.7% to 89.4%.[10]
Section 2: Experimental Design and Key Considerations
A well-designed experiment is crucial for obtaining reliable and reproducible data. The following considerations are paramount when working with CMA in androgen-dependent cell lines.
Selecting the Appropriate Cell Line
The choice of cell line is perhaps the most critical decision and will dictate the biological relevance of the findings. Prostate cancer cell lines are highly heterogeneous.
| Cell Line | Androgen Sensitivity | AR Expression | Key Characteristics | Recommended Use |
| LNCaP | Androgen-dependent | High (T877A mutation) | Expresses PSA. The AR mutation can be promiscuously activated by other steroids. A foundational model for androgen-dependent cancer.[5] | Studying AR signaling, PSA regulation, and screening anti-androgens. |
| VCaP | Androgen-dependent | Very High (Wild-Type, Amplified) | Overexpresses wild-type AR. Expresses TMPRSS2-ERG fusion gene. Represents a more aggressive tumor phenotype. | Investigating mechanisms of AR overexpression and resistance. |
| LAPC4 | Androgen-dependent | High (Wild-Type) | Androgen-responsive and expresses PSA. Can lose AR expression under prolonged androgen deprivation.[11] | Modeling androgen-dependent growth and progression to independence. |
| CWR22Pc | Androgen-dependent | High (H874Y mutation) | Derived from a primary xenograft, highly tumorigenic in vivo. PSA expression is androgen-regulated.[12] | In vivo studies and investigating AR mutations. |
| PC-3 | Androgen-independent | Negative/Very Low | Does not express AR or PSA. Highly metastatic.[13] | Negative control for AR-targeted therapies. |
| DU-145 | Androgen-independent | Negative/Very Low | Does not express AR or PSA. Derived from a brain metastasis.[13] | Negative control for AR-targeted therapies. |
Preparation of Chlormadinol Acetate
CMA is a hydrophobic molecule requiring careful preparation for in vitro use.
-
Solubility: CMA is very soluble in chloroform, soluble in acetonitrile, and slightly soluble in ethanol and diethyl ether.[7] For cell culture applications, it is most commonly dissolved in dimethyl sulfoxide (DMSO).[14]
-
Stock Solution Protocol:
-
Aseptically weigh out the required amount of CMA powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Using moisture-contaminated DMSO can reduce solubility.[14]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term stability. A stock solution stored at -80°C is stable for at least one year.[14]
-
-
Working Solutions: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use. Ensure the final concentration of the vehicle (DMSO) is consistent across all experimental conditions, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
Essential Experimental Controls
To ensure the validity of your results, a comprehensive set of controls is non-negotiable.
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to dissolve CMA. This control is essential to ensure that any observed effects are due to the compound itself and not the solvent.
-
Positive Control (Agonist): Cells treated with a synthetic androgen like R1881 (methyltrienolone) or DHT to stimulate the AR pathway. This confirms that the cell line is responsive to androgens.
-
Positive Control (Antagonist): Cells treated with a well-characterized anti-androgen, such as enzalutamide or bicalutamide. This provides a benchmark against which to compare the potency of CMA.
-
Negative Control (Cell Line): The use of an androgen-independent cell line (e.g., PC-3) that does not express the AR. CMA should have minimal to no effect on the proliferation of these cells if its action is AR-dependent.
Section 3: Core Experimental Protocols
The following protocols provide step-by-step methodologies for assessing the effects of CMA on androgen-dependent cell lines.
Protocol 1: Maintenance and Androgen Deprivation of Cell Lines
Causality: Androgen-dependent cell lines require careful handling to maintain their phenotype. Standard fetal bovine serum (FBS) contains androgens that can activate the AR and mask the effects of experimental treatments. Therefore, cells must be cultured in medium containing charcoal-stripped FBS (CS-FBS) for a period before experimentation to establish a baseline low-androgen state.
Materials:
-
Androgen-dependent cell line (e.g., LNCaP)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Experimental medium (e.g., RPMI-1640 with 5-10% Charcoal-Stripped FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), Trypsin-EDTA
-
T-75 culture flasks, 6-well plates, 96-well plates
Procedure:
-
Standard Culture: Culture cells in complete growth medium in a humidified incubator at 37°C with 5% CO2. Subculture cells when they reach 80-90% confluency.[15][16]
-
Androgen Deprivation (Starvation): 24-72 hours prior to starting an experiment, replace the complete growth medium with the experimental medium containing CS-FBS. This "starvation" period depletes endogenous androgens and synchronizes the cells.
-
Seeding for Experiments: After the starvation period, trypsinize the cells, perform a viable cell count (e.g., using a hemocytometer and trypan blue), and seed them into the appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA) at a predetermined density.[17] Allow cells to attach overnight before treatment.
Caption: Standard workflow for subculturing and preparing cells for experiments.
Protocol 2: Cell Proliferation/Viability Assay (WST-1/MTT)
Causality: This assay quantifies the effect of CMA on cell viability and proliferation. By co-treating with an androgen, you can specifically measure CMA's ability to inhibit androgen-stimulated growth.
Procedure:
-
Seeding: Seed cells in 96-well plates at 5,000-10,000 cells/well in 100 µL of experimental medium (with CS-FBS) and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of CMA in experimental medium. Also prepare solutions containing an androgen agonist (e.g., 1 nM R1881) with and without the CMA dilutions.
-
Remove the overnight medium from the cells and add 100 µL of the treatment media to the appropriate wells. Include vehicle controls and agonist-only controls.
-
Incubation: Incubate the plate for 48-96 hours at 37°C. The duration depends on the cell line's doubling time.
-
Assay: Add 10 µL of WST-1 or MTT reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT).
-
Analysis: Normalize the data to the vehicle-treated control. Plot the results as percent viability versus CMA concentration and calculate the IC50 value using non-linear regression analysis.
Protocol 3: Gene Expression Analysis by RT-qPCR
Causality: This protocol measures changes in the mRNA levels of AR-regulated genes, such as Prostate-Specific Antigen (KLK3) and TMPRSS2, providing direct evidence of AR pathway inhibition.
Procedure:
-
Plating and Treatment: Seed cells in 6-well plates. Once attached, treat with CMA, an androgen agonist (e.g., 1 nM R1881), a combination of both, and vehicle control for 24 hours.
-
RNA Isolation: Wash cells with cold PBS and lyse them directly in the plate using a lysis buffer (e.g., from an RNeasy Mini Kit). Isolate total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the RNA and synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Prepare the qPCR reaction mix using a SYBR Green master mix, primers for your target genes (KLK3, TMPRSS2) and a housekeeping gene (GAPDH, ACTB), and the synthesized cDNA.
-
Analysis: Run the reaction on a qPCR instrument. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing all treatments to the vehicle control.
Section 4: Data Interpretation and Troubleshooting
-
Viability Assays: Expect to see a dose-dependent decrease in cell viability in androgen-dependent cell lines treated with CMA, especially in the presence of an androgen agonist. Little to no effect should be seen in AR-negative cell lines like PC-3.
-
Gene Expression: CMA treatment should significantly reduce the androgen-induced upregulation of genes like KLK3 (PSA). If you do not see this effect, verify your cell line's androgen responsiveness and check for potential issues with RNA quality or primer efficiency.
-
Binding Affinity: Competitive binding assays reveal the affinity of CMA for the androgen receptor. For example, one study determined the inhibitory constant (Ki) for CMA to be 3.3 x 10⁻⁸ M, indicating strong binding.[8]
-
Troubleshooting: If experiments yield inconsistent results, verify the cell line identity and passage number, check for mycoplasma contamination, ensure the potency of the CMA stock, and confirm the effectiveness of the charcoal-stripped serum in reducing background androgen levels.
Conclusion and Future Perspectives
Chlormadinol acetate is a robust and multifaceted tool for probing the androgen receptor signaling pathway in vitro. Its dual mechanism of AR antagonism and 5α-reductase inhibition provides a comprehensive model for studying anti-androgen effects in relevant cell lines like LNCaP and VCaP. The protocols and considerations outlined in this guide provide a self-validating framework for researchers to generate high-quality, reproducible data.
Future studies could leverage CMA to explore mechanisms of acquired resistance to anti-androgen therapies, investigate its synergistic effects when combined with other therapeutic agents, or use it as a reference compound in high-throughput screens for novel AR inhibitors. By applying the rigorous methodologies described herein, the scientific community can continue to elucidate the complex role of androgen signaling in health and disease.
References
-
Bouchard, P., et al. (2002). Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line. The Journal of Steroid Biochemistry and Molecular Biology, 81(1), 43-51. [Link]
-
Sitruk-Ware, R. (2006). Chlormadinone acetate (CMA) in oral contraception--a new opportunity. The European Journal of Contraception & Reproductive Health Care, 10(4), 231-240. [Link]
-
Schindler, A. E. (2003). Progestogens with antiandrogenic properties. Drugs, 63(5), 441-456. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9324, Chlormadinone acetate. Retrieved January 28, 2026, from [Link].
-
Wikipedia contributors. (2024, November 26). Chlormadinone acetate. In Wikipedia, The Free Encyclopedia. Retrieved 20:45, January 28, 2026, from [Link]
-
Schindler, A. E. (2004). Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications. Contraception, 70(5), 353-363. [Link]
-
Miyoshi, Y., et al. (2018). A randomized controlled trial evaluating the effect of low-dose chlormadinone in patients with low-risk prostate cancer: PROSAS study. Cancer Management and Research, 10, 237-244. [Link]
-
Zhu, Y., & Sharifi, N. (2015). The diverse and contrasting effects of using human prostate cancer cell lines to study androgen receptor roles in prostate cancer. Asian Journal of Andrology, 17(3), 369-374. [Link]
-
Tunn, S., et al. (1991). Effects of chlormadinone acetate and ethinylestradiol treatment on epididymal 5 alpha-reductase activities in patients with prostate cancer. The Prostate, 18(1), 57-64. [Link]
-
Wurzer, H., et al. (2023). Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells. International Journal of Molecular Sciences, 24(3), 2539. [Link]
-
Ogawa, Y., et al. (2012). Chlormadinone acetate is effective for hot flush during androgen deprivation therapy. Hinyokika Kiyo, 58(8), 411-414. [Link]
-
van der Toom, E. E., et al. (2022). Cell Line Characteristics Predict Subsequent Resistance to Androgen Receptor-Targeted Agents (ARTA) in Preclinical Models of Prostate Cancer. Frontiers in Oncology, 12, 888933. [Link]
-
Sramkoski, R. M., et al. (2001). Androgen-regulated and highly tumorigenic human prostate cancer cell line established from a transplantable primary CWR22 tumor. In Vivo, 15(2), 111-118. [Link]
-
Jiang, Z., et al. (2024). Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms. Molecules, 29(14), 3289. [Link]
-
Bernard-Tessier, A., et al. (2022). Impact of activating androgen receptor (AR) mutations on AR sensitivity to alternative ligands and response to ODM-208... Journal of Clinical Oncology, 40(16_suppl), 5013-5013. [Link]
-
Kővári, B., et al. (2020). Characterization of Hormone-Dependent Pathways in Six Human Prostate-Cancer Cell Lines: A Gene-Expression Study. International Journal of Molecular Sciences, 21(23), 9256. [Link]
-
Public Health England. (n.d.). Cell culture protocols. Retrieved January 28, 2026, from [Link].
-
Nishiyama, T., et al. (2001). [Pretreatment with chlormadinone acetate in prostate cancer patients treated with a luteinizing hormone-releasing hormone analogue]. Nihon Hinyokika Gakkai Zasshi, 92(4), 514-520. [Link]
-
van Bokhoven, A. (2022). Prostate Cell Lines. Lupine Publishers. [Link]
Sources
- 1. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized controlled trial evaluating the effect of low-dose chlormadinone in patients with low-risk prostate cancer: PROSAS study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The diverse and contrasting effects of using human prostate cancer cell lines to study androgen receptor roles in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of chlormadinone acetate and ethinylestradiol treatment on epididymal 5 alpha-reductase activities in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Cell Line Characteristics Predict Subsequent Resistance to Androgen Receptor-Targeted Agents (ARTA) in Preclinical Models of Prostate Cancer [frontiersin.org]
- 12. Androgen-regulated and highly tumorigenic human prostate cancer cell line established from a transplantable primary CWR22 tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lupinepublishers.com [lupinepublishers.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 17. Protocols for Cell culture techniques | Abcam [abcam.com]
Application Note: A Comprehensive Guide to Gene Expression Analysis Following Chlormadinol Acetate Treatment
Authored by a Senior Application Scientist
Abstract
Chlormadinol acetate (CMA) is a synthetic progestin with a complex pharmacological profile, exhibiting potent progestogenic, anti-androgenic, and slight glucocorticoid activities.[1][2] Its widespread use in hormonal contraceptives and hormone replacement therapy necessitates a deep understanding of its molecular mechanisms, particularly its influence on gene expression.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust gene expression analysis studies to elucidate the cellular and molecular effects of CMA treatment. We present detailed, field-proven protocols for both targeted (qPCR) and global (RNA-Sequencing) gene expression profiling, emphasizing experimental design, quality control, and data interpretation to ensure scientifically sound and reproducible results.
Pharmacological Profile and Molecular Mechanism of Chlormadinol Acetate
Chlormadinol acetate is a derivative of progesterone that exerts its primary effects by binding to and activating the progesterone receptor (PR), a nuclear hormone receptor that functions as a ligand-activated transcription factor.[4][5][6] Upon binding CMA, the PR undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[6]
Beyond its potent progestogenic activity, CMA possesses a distinct and clinically significant anti-androgenic effect.[1][7] This is achieved through two primary mechanisms: competitive antagonism of the androgen receptor (AR) and inhibition of 5α-reductase, the enzyme responsible for converting testosterone to the more potent dihydrotestosterone.[1][7] Furthermore, CMA exhibits weak glucocorticoid activity and can bind to the glucocorticoid receptor (GR), although with lower affinity compared to its interaction with the PR and AR.[2][8][9] These interactions underscore the potential for CMA to induce wide-ranging changes in the transcriptome of target cells.
Caption: Signaling pathways activated by Chlormadinol Acetate (CMA).
Experimental Design for Gene Expression Analysis
A well-controlled experimental design is paramount for obtaining meaningful gene expression data. The causality behind experimental choices, from model selection to treatment conditions, directly impacts the interpretability and validity of the results.
Cell Line and Model System Selection
The choice of an in vitro or in vivo model system should be guided by the research question.
-
Endometrial Cells: Given CMA's role in regulating the endometrium, primary human endometrial stromal cells or cell lines like Ishikawa or T-HESC are highly relevant.[10][11] Studies have shown CMA effectively transforms the endometrium from a proliferative to a secretory state.[11]
-
Breast Cancer Cells: The role of progestins in breast cancer is complex.[12][13] PR-positive cell lines such as T-47D or MCF-7 are appropriate models to investigate CMA's effects on breast cancer-related gene expression.
-
Prostate Cancer Cells: Due to its anti-androgenic properties, CMA's effects can be studied in androgen-responsive prostate cancer cell lines like LNCaP or VCaP.
CMA Treatment Conditions
To establish a clear cause-and-effect relationship, dose-response and time-course studies are essential.
| Parameter | Recommended Range | Rationale |
| CMA Concentration | 1 nM - 10 µM | Covers the physiological and pharmacological range to identify sensitive and robust gene expression changes. |
| Time Points | 6h, 12h, 24h, 48h | Captures both early-response primary target genes and later secondary effects on gene networks. |
| Vehicle Control | DMSO or Ethanol | Essential to ensure that observed effects are due to CMA and not the solvent used for its dissolution. |
| Positive Control | Progesterone (for PR) | Validates that the cellular system is responsive to progestogenic stimulation. |
| Negative Control | Untreated Cells | Provides a baseline for gene expression levels. |
Protocol for Targeted Gene Expression Analysis (Quantitative RT-PCR)
Quantitative Real-Time PCR (qPCR) is the gold standard for accurate, sensitive, and rapid quantification of a targeted set of genes. The protocol must be a self-validating system, with quality control checks at each stage.
Step-by-Step Protocol: RNA Extraction and Quality Control
-
Cell Lysis: After CMA treatment, wash cells once with ice-cold PBS. Add 1 mL of TRIzol® Reagent or a similar lysis buffer directly to the culture dish.
-
Homogenization: Scrape the cells and pipette the lysate up and down several times to ensure complete homogenization.[14]
-
Phase Separation: Transfer the homogenate to a microfuge tube, add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix gently, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the pellet for 5-10 minutes. Resuspend in RNase-free water.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
| QC Metric | Acceptance Criteria | Rationale for Trustworthiness |
| A260/A280 Ratio | 1.8 - 2.1 | Ensures purity from protein contamination. |
| A260/A230 Ratio | > 1.8 | Ensures purity from phenol, salts, and other organic contaminants. |
| RNA Integrity Number (RIN) | > 8.0 | Guarantees that the RNA is not degraded, which is critical for accurate quantification of transcripts. |
Step-by-Step Protocol: cDNA Synthesis and qPCR
-
cDNA Synthesis: Using a high-quality reverse transcription kit, synthesize cDNA from 1 µg of total RNA according to the manufacturer's protocol. Include a "No-RT" control to check for genomic DNA contamination.
-
Primer Validation: Before use, validate all primer pairs to ensure high efficiency (90-110%) and specificity.[14][15] This is a critical self-validating step.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix using a SYBR Green or probe-based master mix. A typical 20 µL reaction includes: 10 µL of 2x Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Thermal Cycling: Perform the qPCR on a calibrated real-time PCR instrument. A standard protocol includes an initial denaturation step (e.g., 95°C for 3 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).
-
Data Analysis: Analyze the data using the comparative Cq (ΔΔCq) method.[16] Normalize the expression of the gene of interest to one or more stably expressed reference genes.[17]
Caption: A validated workflow for targeted gene expression analysis using qPCR.
Protocol for Global Gene Expression Profiling (RNA-Sequencing)
RNA-Sequencing (RNA-Seq) provides an unbiased, comprehensive view of the entire transcriptome, enabling the discovery of novel CMA-regulated genes and pathways.
High-Level Protocol: RNA-Seq Library Preparation and Analysis
-
RNA Quality Control: This step is even more critical for RNA-Seq. Use samples with a RIN > 8.0 to ensure high-quality data.
-
Library Preparation:
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation & Priming: Fragment the enriched mRNA into smaller pieces.
-
First & Second Strand Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.
-
Adenylation & Adapter Ligation: Add 'A' bases to the 3' ends of the DNA fragments and ligate sequencing adapters.
-
PCR Amplification: Amplify the library to generate enough material for sequencing.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess raw read quality.
-
Alignment: Align reads to a reference genome using an aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated following CMA treatment.[18]
-
Caption: Workflow for global gene expression profiling using RNA-Sequencing.
Data Interpretation and Downstream Applications
The ultimate goal of gene expression analysis is to translate data into biological insights.
-
Identifying Differentially Expressed Genes (DEGs): The primary output is a list of genes with statistically significant changes in expression. It is crucial to apply appropriate statistical cutoffs (e.g., False Discovery Rate < 0.05 and fold-change > 1.5).
-
Pathway and Gene Ontology (GO) Analysis: Tools like GSEA, DAVID, or Metascape can be used to identify biological pathways (e.g., cell cycle, apoptosis, steroid hormone signaling) and cellular processes that are enriched among the DEGs. This provides a systems-level view of CMA's impact.
-
Target Validation: Findings from global RNA-Seq analysis should be validated using an orthogonal method, typically qPCR, on a subset of key DEGs. This cross-validation adds a high degree of confidence to the results. Further functional studies, such as siRNA-mediated knockdown or CRISPR-based gene editing, can then be employed to confirm the role of these target genes in the physiological effects of CMA.
Conclusion
Analyzing gene expression changes following Chlormadinol acetate treatment provides invaluable insights into its molecular pharmacology. By employing a rigorous experimental design and validated protocols for either targeted qPCR or global RNA-Seq, researchers can obtain high-quality, reproducible data. This guide offers the necessary framework to investigate the complex transcriptional landscape shaped by CMA, ultimately advancing our understanding of its therapeutic actions and potential applications in drug development.
References
- Patsnap Synapse. (2024).
- Patsnap Synapse. (2024).
- PubMed. (n.d.).
- MDPI. (n.d.).
- Frontiers. (n.d.).
- ResearchGate. (2015). Comparative Effects of Chlormadinone Acetate and Its 3α- and 3β-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors.
- TargetMol. (n.d.).
- PubMed. (n.d.).
- Wikipedia. (n.d.).
- PubMed. (n.d.). Chlormadinone acetate suppresses prostaglandin biosynthesis in human endometrial explants.
- PubMed. (n.d.). Chlormadinone acetate (CMA) in oral contraception--a new opportunity.
- MDPI. (2024). Gene Expression of Ethanol and Acetate Metabolic Pathways in the Acinetobacter baumannii EmaSR Regulon.
- PubMed. (n.d.).
- PubChem. (n.d.).
- PubMed. (n.d.). Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors.
- NIH. (n.d.). Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium.
- NIH. (n.d.). Identification of Genes and Pathways Differentially Expressed in Progestin Responsive Endometrial Cancer and Hyperplasia.
- PubMed. (n.d.). Combined Oral Contraceptives Containing Chlormadinone Acetate and Breast Cancer: Results of a Case-Control Study.
- PubMed. (n.d.).
- Bio-Rad. (n.d.). Validating a Quantitative PCR (qPCR)
- PubMed. (n.d.). Effects of progesterone treatment on expression of genes involved in uterine quiescence.
- MDPI. (n.d.).
- LubioScience. (2019).
- PubMed. (1999).
- ScienceDirect. (n.d.). Selective effect of chlormadinone acetate on brain allopregnanolone and opioids content.
- MDPI. (n.d.).
- Taylor & Francis Online. (n.d.).
- PubMed. (n.d.). Endometrial safety of a novel monophasic combined oral contraceptive containing 0.02 mg ethinylestradiol and 2 mg chlormadinone acetate administered in a 24/4-day regimen over six cycles.
- Sigma-Aldrich. (n.d.).
- MDPI. (2022).
- MDPI. (2023). Selection and Validation of Reference Genes for qRT-PCR Analysis of Gene Expression in Tropaeolum majus (Nasturtium).
- ecancer. (2019). Gene mutation combination linked to endometrial cancer in women.
- ResearchGate. (2025). Gene Expression Analysis Methods and Protocols.
- MDPI. (n.d.). Utilizing an Endogenous Progesterone Receptor Reporter Gene for Drug Screening and Mechanistic Study in Endometrial Cancer.
Sources
- 1. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
- 3. What is Chlormadinone Acetate used for? [synapse.patsnap.com]
- 4. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 5. TargetMol [targetmol.com]
- 6. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chlormadinone acetate suppresses prostaglandin biosynthesis in human endometrial explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endometrial safety of a novel monophasic combined oral contraceptive containing 0.02 mg ethinylestradiol and 2 mg chlormadinone acetate administered in a 24/4-day regimen over six cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined oral contraceptives containing chlormadinone acetate and breast cancer: results of a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative effect of chlormadinone acetate and diethylstilbestrol as promoters in mammary tumorigenesis of rats irradiated with gamma-rays during lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. Ensure reliable qPCR results - advice on assay validation [lubio.ch]
- 16. mdpi.com [mdpi.com]
- 17. Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Genes and Pathways Differentially Expressed in Progestin Responsive Endometrial Cancer and Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Chlormadinone Acetate: A Versatile Tool for Interrogating Progesterone Receptor Function
Senior Application Scientist Note: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Chlormadinone Acetate (CMA) as a specific and potent tool to investigate the multifaceted roles of the progesterone receptor (PR). Beyond a mere recitation of protocols, this guide delves into the mechanistic rationale behind experimental choices, empowering researchers to design robust and insightful studies.
Introduction: The Progesterone Receptor and the Utility of Chlormadinone Acetate
The progesterone receptor (PR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It plays a pivotal role in a myriad of physiological processes, including the regulation of the menstrual cycle, establishment and maintenance of pregnancy, and mammary gland development.[1] Dysregulation of PR signaling is implicated in various pathologies, most notably breast and endometrial cancers, making it a critical target for therapeutic intervention and a subject of intense research.[2]
The study of PR function is often facilitated by the use of synthetic progestins, which are laboratory-synthesized molecules that mimic the action of endogenous progesterone.[1] Chlormadinone acetate (CMA) is a synthetic progestin derived from progesterone that exhibits a distinct pharmacological profile, rendering it a valuable tool for dissecting PR signaling pathways.[3][4] CMA is a potent PR agonist with a strong progestogenic effect.[3][4] Notably, it also possesses pronounced anti-androgenic properties and a slight glucocorticoid effect, which must be considered in experimental design.[3][5]
This application note will provide a detailed overview of CMA's pharmacological properties and offer step-by-step protocols for its use in key in vitro and in vivo assays to probe PR function.
Pharmacological Profile of Chlormadinone Acetate
A key advantage of using CMA as a research tool is its well-characterized binding profile. Understanding its affinity for the progesterone receptor, as well as its off-target interactions, is crucial for interpreting experimental results. CMA binds with high affinity to the progesterone receptor.[6][7] It also interacts with the androgen receptor (AR), where it acts as an antagonist, and to a lesser extent, with the glucocorticoid receptor (GR).[4][6]
| Receptor | Ligand | Ki (nM) |
| Progesterone Receptor (Human) | Chlormadinone Acetate | 2.5 [6] |
| Progesterone | Not explicitly provided in the same study | |
| R5020 (Promegestone) | 4.3[6] | |
| Androgen Receptor (Human) | Chlormadinone Acetate | 3.8 [6] |
| Methyltrienolone (R1881) | 2.9[6] | |
| Glucocorticoid Receptor (Human) | Chlormadinone Acetate | 16 [6] |
| Dexamethasone | 1.2[6] |
Table 1: Comparative Binding Affinities (Ki) of Chlormadinone Acetate and Reference Ligands. This table summarizes the inhibitor constants (Ki) of CMA for human progesterone, androgen, and glucocorticoid receptors, providing a basis for understanding its potency and selectivity. Lower Ki values indicate higher binding affinity.
Investigating Progesterone Receptor Function with Chlormadinone Acetate: Key Experimental Protocols
The following protocols provide a framework for utilizing CMA to investigate various aspects of PR biology. Researchers should note that optimal concentrations and incubation times may vary depending on the cell line and experimental conditions and should be empirically determined.
Protocol 1: Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of CMA for the progesterone receptor in a specific cellular or tissue context.
Principle: This assay measures the ability of unlabeled CMA to compete with a radiolabeled progestin (e.g., [³H]-R5020) for binding to the PR in a cell lysate or tissue homogenate. The concentration of CMA that inhibits 50% of the specific binding of the radioligand is the IC50, which can be used to calculate the binding affinity (Ki).
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Preparation of Cytosol:
-
Homogenize PR-expressing cells or tissues in an appropriate buffer (e.g., Tris-EDTA buffer with protease inhibitors).
-
Centrifuge at high speed (e.g., 100,000 x g) to pellet membranes and organelles. The resulting supernatant is the cytosol containing the PR.
-
Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a series of tubes, add a constant amount of cytosol.
-
Add a fixed, saturating concentration of radiolabeled ligand (e.g., 1-5 nM [³H]-R5020).
-
To determine non-specific binding, add a large excess of unlabeled progesterone (e.g., 1 µM) to a subset of tubes.
-
Add increasing concentrations of unlabeled CMA to the experimental tubes.
-
Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add a charcoal-dextran slurry to each tube to adsorb the unbound radioligand.
-
Incubate for a short period (e.g., 10-15 minutes) at 4°C.
-
Centrifuge to pellet the charcoal.
-
-
Quantification and Analysis:
-
Carefully transfer the supernatant (containing the PR-bound radioligand) to scintillation vials.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the CMA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Progesterone Receptor Transcriptional Reporter Assay
This assay measures the ability of CMA to activate the transcriptional activity of PR.
Principle: PR-negative or low-expressing cells are co-transfected with a PR expression vector and a reporter plasmid containing a luciferase gene under the control of a progesterone response element (PRE). Upon binding of an agonist like CMA, the PR translocates to the nucleus, binds to the PRE, and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the transcriptional activity of the PR.
Workflow Diagram:
Caption: Workflow for a PR transcriptional reporter assay.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Plate PR-negative cells (e.g., HEK293T or specific cancer cell lines) in a multi-well plate.
-
Co-transfect the cells with a PR expression vector (for either PR-A or PR-B), a PRE-luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing increasing concentrations of CMA (e.g., from 1 pM to 1 µM).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 nM R5020).
-
Incubate the cells for an appropriate time (e.g., 18-24 hours).
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the logarithm of the CMA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 3: Western Blot Analysis of PR-Target Gene Expression
This protocol allows for the investigation of how CMA modulates the protein levels of known PR-regulated genes.
Principle: Cells expressing PR are treated with CMA, and the expression of downstream target proteins is assessed by Western blotting. This provides insights into the functional consequences of PR activation by CMA.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture PR-positive cells (e.g., T47D or MCF-7 breast cancer cells) to a suitable confluency.
-
Treat the cells with an effective concentration of CMA (determined from reporter assays or literature) for various time points (e.g., 6, 12, 24 hours) to assess both early and late responses. Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant.[2]
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the PR target gene of interest (e.g., SGK1, FKBP5) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11][12]
-
To ensure equal loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the housekeeping protein band.
-
Express the results as fold change relative to the vehicle-treated control.
-
Protocol 4: Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine if CMA promotes the recruitment of PR to specific DNA sequences (progesterone response elements) in the genome.
Principle: Cells are treated with CMA, and protein-DNA complexes are cross-linked with formaldehyde. The chromatin is then sheared, and an antibody specific for PR is used to immunoprecipitate the PR-DNA complexes. After reversing the cross-links, the associated DNA is purified and can be analyzed by qPCR (ChIP-qPCR) to quantify PR binding to a specific gene promoter or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[13][14]
Workflow Diagram:
Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Step-by-Step Methodology:
-
Cell Treatment and Cross-linking:
-
Culture PR-positive cells and treat with CMA or vehicle control for a time period known to induce PR recruitment (e.g., 1-2 hours).
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine.[15]
-
-
Chromatin Preparation:
-
Wash the cells and harvest them.
-
Lyse the cells and nuclei to release the chromatin.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.[13]
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for PR overnight at 4°C. Use a non-specific IgG as a negative control.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.[14]
-
-
Washing and Elution:
-
Wash the beads several times with buffers of increasing stringency to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating the samples at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a column-based kit or phenol-chloroform extraction.[16]
-
-
Analysis:
-
ChIP-qPCR: Use the purified DNA as a template for quantitative PCR with primers flanking a known or putative PRE in a target gene promoter. Analyze the results as a percentage of input DNA.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify PR binding sites across the entire genome.
-
Considerations for In Vivo Studies
For researchers wishing to investigate the effects of CMA on PR function in a whole-animal context, such as in a patient-derived xenograft (PDX) model of breast cancer, careful consideration of the dosage and administration route is necessary. While specific protocols for CMA in mouse xenograft models are not abundant in the literature, data from studies in rats can provide a starting point. For instance, oral doses of 4.64 and 21.5 mg/kg have been used to demonstrate anti-androgenic activity in castrated rats.[6] For progestomimetic effects, oral doses of 5 and 45 µg/kg were effective in rabbits.[6] Given these ranges, a dose-finding study in the specific mouse model would be prudent to determine the optimal dose for achieving the desired level of PR engagement without inducing overt toxicity.
Conclusion and Future Directions
Chlormadinone Acetate is a powerful and specific tool for elucidating the complex biology of the progesterone receptor. Its well-defined binding profile and potent agonist activity make it an excellent choice for a variety of in vitro and in vivo applications. The protocols outlined in this application note provide a robust starting point for researchers to investigate PR-mediated signaling pathways, gene regulation, and physiological responses.
Future research could focus on leveraging CMA to explore the differential activities of PR-A and PR-B isoforms, a critical area of PR biology that remains to be fully understood. Furthermore, investigating the potential non-genomic actions of CMA at the cell membrane could unveil novel and rapid signaling pathways mediated by PR. The continued application of CMA in well-designed experiments will undoubtedly contribute to a deeper understanding of progesterone receptor function in both health and disease.
References
- Neumann, F. (1994). The antiandrogen chlormadinone acetate. Experimental and Clinical Endocrinology, 102(1), 1-26.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Chlormadinone Acetate? Retrieved from [Link]
- Schindler, A. E., Campagnoli, C., Druckmann, R., Huber, J., Pasqualini, J. R., Schweppe, K. W., & Thijssen, J. H. (2003). Classification and pharmacology of progestins.
-
Wikipedia. (2024). Chlormadinone acetate. Retrieved from [Link]
- Fuhrmann, U., Slater, E. P., & Fritzemeier, K. H. (1995). Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors. Contraception, 51(1), 59-64.
- Roques, B. P., & Beaumont, A. (1980). Chlormadinone acetate (CMA) in oral contraception--a new opportunity. The European Journal of Contraception & Reproductive Health Care, 5(4), 311-320.
-
PubChem. (n.d.). Chlormadinone acetate. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human PGR Reporter Assay Kit. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human Progesterone Receptor (NR3C3, PGR, PR) Reporter Assay System. Retrieved from [Link]
-
Clinical Trial Data. (n.d.). CHLORMADINONE ACETATE – Application in Therapy and Current Clinical Research. Retrieved from [Link]
-
ResearchGate. (2015, June 25). Comparative Effects of Chlormadinone Acetate and Its 3α- and 3β-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors. Retrieved from [Link]
- Hewitt, S. C., Li, Y., Grimm, S. A., & DeMayo, F. J. (2012). Research Resource: Genome-Wide Profiling of Progesterone Receptor Binding in the Mouse Uterus. Molecular Endocrinology, 26(11), 1951–1964.
- Wu, Y., et al. (2021). Utilizing an Endogenous Progesterone Receptor Reporter Gene for Drug Screening and Mechanistic Study in Endometrial Cancer. Cancers, 13(16), 4075.
- Mohammed, H., et al. (2015). Progesterone induces progesterone receptor gene (PGR) expression via rapid activation of protein kinase pathways required for cooperative estrogen receptor alpha (ER) and progesterone receptor (PR) genomic action at ER/PR target genes. The Journal of biological chemistry, 290(26), 16236–16248.
-
Gentarget. (n.d.). Luc (Puro) Progesterone Pathway Lentivirus. Retrieved from [Link]
- Lainé, M., et al. (2012). A New Strategy for Selective Targeting of Progesterone Receptor With Passive Antagonists. Molecular Endocrinology, 26(10), 1648–1661.
-
Creative BioMart. (n.d.). Progesterone Receptor Competitor Assay Kit, Red. Retrieved from [Link]
-
University of Arizona. (n.d.). assays of hormones and receptors. Retrieved from [Link]
-
ResearchGate. (n.d.). PR expression in mammary glands treated with progestins for 2 months: Western blot studies. Retrieved from [Link]
- Dvorak, Z., et al. (2014). Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling. Journal of Pharmacological and Toxicological Methods, 70(1), 84–95.
- Tokumoto, T., et al. (2015). Evaluation of ligand affinity with progesterone receptors in fish: insights from homogeneous assays using graphene quantum dots. Journal of Applied Toxicology, 35(10), 1147–1155.
- Paria, B. C., et al. (2006). Chromatin immunoprecipitation assay detects ERα recruitment to gene specific promoters in uterus. Reproductive Biology and Endocrinology, 4, 34.
-
ResearchGate. (n.d.). Western blot showing the expression level of progesterone receptor.... Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Progesterone Receptor Interaction with Chromatin. Retrieved from [Link]
- Chassard, D., & Schatz, B. (2005). The antigonadrotropic activity of chlormadinone acetate in reproductive women. Gynecologie, obstetrique & fertilite, 33(1-2), 29–34.
- van der Wijst, M. G., et al. (2023). A molecular toolbox to study progesterone receptor signaling. Journal of Molecular Histology, 54(6), 431–446.
- Presser, A. (1985). Chlormadinone acetate, a progesterone derivative that binds to the digitalis receptor, inhibits the sodium pump in the isolated rat diaphragm. Canadian journal of physiology and pharmacology, 63(1), 44–47.
- Hawken, M. G., et al. (2024). Progesterone and allopregnanolone facilitate excitatory synaptic transmission in the infralimibic cortex via activation of membrane progesterone receptors. Neuroscience, 539, 81–92.
- Thomas, P. (2008). Characteristics of membrane progestin receptor alpha (mPRalpha) and progesterone membrane receptor component 1 (PGMRC1) and their roles in mediating rapid progestin actions. Frontiers in neuroendocrinology, 29(2), 292–312.
Sources
- 1. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
- 6. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Indigo Biosciences Human Progesterone Receptor (PGR, NR3C3) All-inclusive | Fisher Scientific [fishersci.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Progesterone induces progesterone receptor gene (PGR) expression via rapid activation of protein kinase pathways required for cooperative estrogen receptor alpha (ER) and progesterone receptor (PR) genomic action at ER/PR target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Research Resource: Genome-Wide Profiling of Progesterone Receptor Binding in the Mouse Uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Chromatin immunoprecipitation assay detects ERα recruitment to gene specific promoters in uterus - PMC [pmc.ncbi.nlm.nih.gov]
Immunohistochemistry protocol for detecting Chlormadinol acetate effects
Application Notes & Protocols
Topic: Immunohistochemical Protocol for Detecting Cellular Responses to Chlormadinol Acetate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Cellular Impact of Chlormadinol Acetate
Chlormadinol acetate (CMA) is a potent, synthetic progestin derived from progesterone, widely utilized in hormonal contraceptives and hormone replacement therapy.[1][2] Its primary mechanism of action is agonism of the progesterone receptor (PR), which in turn modulates the transcription of target genes.[3] This interaction triggers a cascade of cellular events that can alter tissue morphology and function, notably by suppressing endometrial thickness, inhibiting ovulation, and exerting anti-androgenic effects.[2][4] To fully characterize the pharmacological impact of CMA in preclinical and clinical research, it is crucial to visualize and quantify its effects at the cellular level.
Immunohistochemistry (IHC) stands as a cornerstone technique for this purpose. It allows for the specific detection and localization of key protein biomarkers within the spatial context of tissue architecture, providing invaluable insights into drug-induced changes in cellular processes.[5] This guide provides a comprehensive, field-tested IHC protocol designed to assess the hallmark effects of CMA on target tissues, focusing on three critical cellular processes: hormone receptor modulation, cell proliferation, and apoptosis.
Scientific Principle: Probing the Molecular Footprint of CMA
The central premise of this protocol is the use of highly specific primary antibodies to detect key biomarkers that reflect the biological activity of CMA. The binding of a primary antibody to its target antigen is visualized using a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), which catalyzes a reaction with a chromogenic substrate to produce a colored precipitate at the antigen site.[6] The intensity and localization of this signal, observed via light microscopy, provide semi-quantitative data on protein expression and localization.
The selected biomarkers serve as readouts for CMA's known biological functions:
-
Progesterone Receptor (PR): As the direct target of CMA, assessing changes in PR expression or its nuclear translocation is fundamental to confirming drug engagement.[3]
-
Ki-67: This nuclear protein is a well-established marker of cell proliferation, expressed during all active phases of the cell cycle (G1, S, G2, M) but absent in quiescent (G0) cells.[6][7] Quantifying Ki-67 expression allows for the direct measurement of CMA's anti-proliferative or proliferative effects in a given tissue.
-
Cleaved Caspase-3: Caspase-3 is a critical executioner of apoptosis.[8] Its activation requires proteolytic cleavage, and antibodies specific to the cleaved, active form (p17/19 fragments) are powerful tools for identifying cells undergoing apoptosis, thereby revealing any pro-apoptotic effects of CMA.[8]
Experimental Workflow & Design
A successful IHC experiment hinges on a meticulously planned workflow, from tissue collection to final analysis. Each stage is critical for preserving tissue integrity and antigenicity, ensuring the reliability and reproducibility of the results.
Caption: Immunohistochemistry workflow from tissue collection to data analysis.
Validated Immunohistochemistry Protocol
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
I. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA (10 mM Tris, 1 mM EDTA, pH 9.0)
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Peroxidase Block: 3% Hydrogen Peroxide
-
Protein Block: 5% Normal Goat Serum or Bovine Serum Albumin in PBS
-
Primary Antibodies (see Table 1)
-
HRP-polymer conjugated secondary antibody (anti-rabbit or anti-mouse as appropriate)
-
Chromogen: 3,3'-Diaminobenzidine (DAB) kit
-
Counterstain: Harris' Hematoxylin
-
Bluing Reagent (e.g., Scott's Tap Water Substitute)
-
Mounting Medium (permanent, resinous)
II. Step-by-Step Methodology
1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 1 change, 3 minutes. d. Immerse in 70% Ethanol: 1 change, 3 minutes. e. Rinse thoroughly in deionized water.
2. Antigen Retrieval:
- Rationale: Formalin fixation creates protein cross-links that mask antigenic epitopes. Heat-Induced Epitope Retrieval (HIER) uses heat and a specific pH buffer to reverse these cross-links, making epitopes accessible to the antibody.[9] The choice between citrate and Tris-EDTA buffer is antibody-dependent and should be optimized. a. Place slides in a staining jar filled with the appropriate Antigen Retrieval Buffer. b. Heat in a pressure cooker, steamer, or water bath to 95-100°C for 20-30 minutes. c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides in deionized water, then in PBST.
3. Blocking: a. Immerse slides in Peroxidase Block for 10 minutes to quench endogenous peroxidase activity. b. Rinse well with PBST (2 changes, 5 minutes each). c. Apply Protein Block and incubate for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding. d. Gently tap off excess blocking serum. Do not rinse.
4. Primary Antibody Incubation: a. Dilute the primary antibody in an appropriate antibody diluent to its optimal concentration (see Table 1). b. Apply the diluted primary antibody to the tissue sections, ensuring complete coverage. c. Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
5. Detection System: a. Rinse slides thoroughly with PBST (3 changes, 5 minutes each). b. Apply the HRP-polymer conjugated secondary antibody. c. Incubate for 30-60 minutes at room temperature in a humidified chamber. d. Rinse slides thoroughly with PBST (3 changes, 5 minutes each).
6. Chromogen Application: a. Prepare the DAB working solution immediately before use according to the manufacturer's instructions. b. Apply DAB solution to the tissue and incubate for 2-10 minutes, or until a brown precipitate is visible under the microscope. c. Immediately stop the reaction by immersing the slides in deionized water.
7. Counterstaining and Mounting: a. Immerse slides in Harris' Hematoxylin for 30-60 seconds. b. Rinse gently in running tap water. c. Differentiate briefly in 0.5% acid alcohol if needed. d. Immerse in Bluing Reagent for 30 seconds. e. Rinse in running tap water. f. Dehydrate slides through graded ethanols (95%, 100%) and clear in xylene. g. Coverslip using a permanent mounting medium.
Data Presentation: Key Antibody Recommendations
The successful application of this protocol relies on the use of well-validated antibodies. The following table provides a summary of recommended primary antibodies for assessing the effects of CMA.
| Target Biomarker | Function | Recommended Clone | Suggested Dilution Range | Expected Staining Pattern |
| Progesterone Receptor | Hormone Receptor | D8Q2J | 1:100 - 1:400 | Nuclear |
| Ki-67 | Cell Proliferation | MIB-1 or D2H10 | 1:200 - 1:800 | Nuclear |
| Cleaved Caspase-3 | Apoptosis | Asp175 (5A1E) | 1:100 - 1:400 | Cytoplasmic and/or Nuclear |
Note: Dilutions are suggestions and must be optimized for each specific antibody lot, tissue type, and detection system.
Trustworthiness: A Self-Validating System through Controls
For any IHC result to be considered trustworthy, a rigorous set of controls must be included in every experiment.[10] The interpretation of staining is only valid when controls perform as expected.
-
Positive Tissue Control: A tissue known to express the target antigen (e.g., normal endometrium for PR, tonsil for Ki-67). This validates that the staining protocol is working correctly.[11]
-
Negative Tissue Control: A tissue known to not express the target antigen. This control helps identify non-specific background staining.[11]
-
Internal Positive Control: Non-neoplastic cells within the test tissue that are expected to be positive (e.g., normal breast ducts for PR).[12] This is a critical control for assessing tissue integrity and protocol efficacy on a per-slide basis.
-
No Primary Control (Reagent Control): A slide from the test tissue is run through the entire protocol, but the primary antibody is omitted (or replaced with antibody diluent). Staining on this slide indicates non-specific binding from the secondary antibody or chromogen.
-
Isotype Control: For monoclonal primary antibodies, a non-immune antibody of the same isotype and concentration is used in place of the primary antibody. This ensures that the observed staining is due to specific antigen binding and not from non-specific Fc receptor binding or other interactions.[11]
By systematically including these controls, the protocol becomes a self-validating system, ensuring that the observed effects on PR, Ki-67, and Cleaved Caspase-3 expression are directly attributable to the biological impact of Chlormadinol acetate.
References
- Patsnap Synapse. (2024). What is Chlormadinone Acetate used for?
- Patsnap Synapse. (2024). What is the mechanism of Chlormadinone Acetate?
-
PubChem. (n.d.). Chlormadinone Acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Saha, S., & Mukherjee, S. (2017). Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. Current Protocols in Cell Biology, 76, 22.15.1-22.15.15. Available at: [Link]
-
GenomeMe. (n.d.). Ki-67 Antibody. Retrieved from [Link]
-
Gerlinger, C., et al. (2012). Chlormadinone acetate suppresses prostaglandin biosynthesis in human endometrial explants. Fertility and Sterility, 97(5), 1146-1151.e1. Available at: [Link]
-
Schillinger, H., et al. (1995). Combined Oral Contraceptives Containing Chlormadinone Acetate and Breast Cancer: Results of a Case-Control Study. Contraception, 52(4), 237-242. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Chlormadinone – Knowledge and References. Retrieved from [Link]
-
Sitruk-Ware, R. (2006). Chlormadinone acetate (CMA) in oral contraception--a new opportunity. Gynecological Endocrinology, 21 Suppl 1, 33-40. Available at: [Link]
-
Schindler, A. E. (2003). Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications. Contraception, 68(5), 329-337. Available at: [Link]
-
Immunostep. (n.d.). Ki-67 Staining Protocol by flow cytometry. Retrieved from [Link]
-
Vizzone, A., et al. (2000). [The immunohistochemical detection of steroid hormone receptors in breast cancer: open problems and new perspectives]. Pathologica, 92(5), 313-322. Available at: [Link]
-
NordiQC. (n.d.). Validation and verification process for IHC. Retrieved from [Link]
-
Laurent, C., et al. (2009). Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma. The Journal of Histochemistry and Cytochemistry, 57(4), 289–300. Available at: [Link]
-
College of American Pathologists. (2024). Principles of Analytic Validation of Immunohistochemical Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Immunohistochemistry and Western blotting for steroid receptors. Retrieved from [Link]
-
Guava Technologies. (n.d.). Muse® Ki67 Proliferation Kit User's Guide. Retrieved from [Link]
-
Burry, R. W. (2011). Controls for Immunohistochemistry: The Histochemical Society's Standards of Practice for Validation of Immunohistochemical Assays. The Journal of Histochemistry and Cytochemistry, 59(1), 7-12. Available at: [Link]
-
International Journal of Morphology. (2012). Estrogen Receptors in Immunohistochemically Stained Slides: Comparing Subjective and Computerized Evaluation Methods. Retrieved from [Link]
-
NextGen Protocols. (2018). Staining for Ki67 in paraffin-embedded tissue sections. Retrieved from [Link]
-
Harvey, J. M., et al. (1999). Immunohistochemistry of Estrogen and Progesterone Receptors Reconsidered: Experience With 5,993 Breast Cancers. American Journal of Clinical Pathology, 111(1), 38-44. Available at: [Link]
-
Boster Biological Technology. (n.d.). IHC Protocol | Step-by-Step Immunohistochemistry Guide. Retrieved from [Link]
-
ResearchGate. (2024). What is protocol ICC protocol for Caspase-3 (Apoptosis)?. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Crucial Controls & Tips For IHC Experiments. Retrieved from [Link]
Sources
- 1. What is Chlormadinone Acetate used for? [synapse.patsnap.com]
- 2. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. genomeme.ca [genomeme.ca]
- 7. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
- 9. [The immunohistochemical detection of steroid hormone receptors in breast cancer: open problems and new perspectives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Controls for Immunohistochemistry: The Histochemical Society’s Standards of Practice for Validation of Immunohistochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Flow Cytometric Analysis of Chlormadinol Acetate-Treated Cells
Introduction: Elucidating the Cellular Impact of Chlormadinol Acetate
Chlormadinol acetate (CMA) is a synthetic progestin, a derivative of the naturally occurring hormone progesterone.[1][2] It exhibits a high affinity and activity at the progesterone receptor, coupled with moderate anti-androgenic and anti-estrogenic properties.[1][3] Mechanistically, CMA functions primarily by binding to progesterone receptors, mimicking the effects of natural progesterone.[4][5] This interaction triggers a cascade of molecular events that regulate gene expression.[4] Furthermore, CMA demonstrates anti-androgenic activity by blocking androgen receptors in target organs and reducing the activity of 5α-reductase, an enzyme crucial for androgen synthesis.[1][3] Its ability to suppress gonadotropin secretion further diminishes both ovarian and adrenal androgen production.[1][6]
These multifaceted hormonal activities underpin its use in oral contraception and hormone replacement therapy.[2][5] Beyond its established applications, CMA is gaining attention for its potential therapeutic effects in androgen-dependent conditions, including benign prostatic hyperplasia and prostate cancer.[7][8][9] Emerging research also suggests that progestins like CMA can influence critical cellular processes such as proliferation, apoptosis, and cell cycle progression, although the precise effects can be cell-type specific.[10][11][12][13]
Flow cytometry is an indispensable technology for dissecting these cellular responses with high-throughput, quantitative precision. This guide provides detailed protocols and expert insights for applying flow cytometry to investigate the effects of CMA on cell cycle distribution, apoptosis induction, and cell proliferation.
Cell Cycle Analysis Following CMA Treatment
Scientific Rationale:
Understanding how a compound affects the cell cycle is fundamental to characterizing its mechanism of action. Many therapeutic agents exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), thereby preventing cancer cell proliferation.[14][15] Given the known anti-proliferative effects of some progestins, it is crucial to determine if CMA modulates cell cycle progression.[11] By staining CMA-treated cells with a DNA-intercalating dye like Propidium Iodide (PI), we can quantify the percentage of cells in each phase of the cell cycle based on their DNA content.[16] This allows for the precise identification of any CMA-induced cell cycle arrest.
Experimental Workflow:
Caption: Workflow for Cell Cycle Analysis of CMA-Treated Cells.
Detailed Protocol: Cell Cycle Analysis with Propidium Iodide
| Step | Procedure | Expert Insights & Causality |
| 1. Cell Seeding & Treatment | Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency by the end of the experiment. Allow cells to adhere overnight. Treat cells with varying concentrations of CMA and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours. | Maintaining cells in logarithmic growth is critical for observing shifts in cell cycle distribution. Over-confluency can induce contact inhibition and G1 arrest, confounding the results. A time-course experiment is essential to capture both early and late effects of CMA. |
| 2. Cell Harvesting | For adherent cells, aspirate the media, wash with PBS, and detach using trypsin-EDTA. For suspension cells, collect by centrifugation. Count the cells to ensure approximately 1 x 10^6 cells per sample. | A consistent cell number for each sample is crucial for reproducible staining and data acquisition.[17] |
| 3. Fixation | Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 100 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise. Incubate at 4°C for at least 30 minutes (or up to several days). | Fixation with cold ethanol permeabilizes the cell membrane, allowing the PI to enter and stain the DNA.[16][17] The dropwise addition while vortexing prevents cell clumping. |
| 4. Staining | Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of staining solution containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS. Incubate in the dark at room temperature for 30 minutes. | RNase A is included to degrade any double-stranded RNA, ensuring that PI staining is specific to DNA content.[16] Incubation in the dark protects the fluorochrome from photobleaching. |
| 5. Flow Cytometry Analysis | Analyze the samples on a flow cytometer equipped with a 488 nm laser. Collect the fluorescence emission at approximately 617 nm (e.g., using a PE-Texas Red or equivalent filter). Acquire at least 10,000 events per sample. | The stoichiometric binding of PI to DNA results in fluorescence intensity directly proportional to the DNA content. G0/G1 cells will have 2n DNA content, G2/M cells will have 4n DNA content, and S phase cells will have an intermediate DNA content. |
| 6. Data Interpretation | Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of CMA-treated cells to the vehicle control. | An accumulation of cells in a specific phase (e.g., G1) with a corresponding decrease in other phases would indicate a CMA-induced cell cycle arrest at that checkpoint. |
Apoptosis Detection in CMA-Treated Cells
Scientific Rationale:
Induction of apoptosis, or programmed cell death, is a hallmark of many effective anti-cancer therapies.[18] Progestins have been shown to have both pro- and anti-apoptotic effects depending on the cellular context.[10][13] The Annexin V/PI assay is a robust method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19][21] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify these early apoptotic cells.[20][21] Propidium Iodide is a membrane-impermeant DNA-binding dye that is excluded from viable and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[19]
Signaling Pathway Overview:
Caption: Simplified Apoptotic Pathway Potentially Modulated by CMA.
Detailed Protocol: Annexin V and Propidium Iodide Staining
| Step | Procedure | Expert Insights & Causality |
| 1. Cell Culture & Treatment | Follow the same procedure as for cell cycle analysis (Step 1). Ensure that both floating and adherent cells are collected for analysis, as apoptotic cells may detach. | It is critical to collect the supernatant containing detached cells, as these are often the apoptotic population. Discarding this fraction will lead to an underestimation of apoptosis. |
| 2. Cell Harvesting & Washing | Harvest cells as described previously. Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes. | Washing removes any residual serum components that may interfere with the staining procedure. |
| 3. Resuspension in Binding Buffer | Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. | The binding of Annexin V to phosphatidylserine is calcium-dependent, making the specific binding buffer essential for the assay's success.[21] |
| 4. Staining | To 100 µL of the cell suspension (1 x 10^5 cells), add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL). Gently vortex the cells. | The volumes of Annexin V and PI may need to be titrated for optimal performance with your specific cell line and flow cytometer. |
| 5. Incubation | Incubate the cells at room temperature for 15 minutes in the dark.[21] | This incubation period allows for sufficient time for Annexin V and PI to bind to their respective targets. Keeping the samples in the dark prevents photobleaching. |
| 6. Analysis | Immediately after incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use a 488 nm laser for excitation and collect FITC fluorescence at ~530 nm and PI fluorescence at ~617 nm. | Prompt analysis is crucial as the apoptotic process is dynamic. Delaying analysis can lead to a shift from early to late apoptosis/necrosis. |
| 7. Data Interpretation | Create a quadrant plot of FITC-Annexin V versus PI. Viable cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive. Necrotic cells will be Annexin V-negative and PI-positive. | Quantify the percentage of cells in each quadrant to determine the extent of CMA-induced apoptosis. |
Cell Proliferation Analysis
Scientific Rationale:
To directly measure the anti-proliferative effects of CMA, a cell proliferation assay is invaluable. The Carboxyfluorescein succinimidyl ester (CFSE) assay is a powerful tool for tracking cell divisions.[22] CFSE is a cell-permeable dye that covalently binds to intracellular proteins.[23] When a cell divides, the CFSE is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity.[22][24] By analyzing the progressive halving of CFSE fluorescence over time, one can determine the number of cell divisions that have occurred in the presence or absence of CMA.[25]
Experimental Design:
Caption: Workflow for CFSE-Based Cell Proliferation Assay.
Detailed Protocol: CFSE Cell Proliferation Assay
| Step | Procedure | Expert Insights & Causality |
| 1. CFSE Labeling | Resuspend 1-10 x 10^6 cells in pre-warmed PBS or serum-free medium at a concentration of 1 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. | The optimal CFSE concentration can be cell-type dependent and should be determined empirically.[26] High concentrations can be toxic.[23] Staining in serum-free medium is important as CFSE can bind to proteins in the serum. |
| 2. Quenching the Staining Reaction | Add 5 volumes of ice-cold complete culture medium and incubate for 5 minutes on ice. | The serum in the complete medium quenches the staining reaction by providing an excess of protein for any unbound CFSE to react with. |
| 3. Washing | Wash the cells 3 times with complete culture medium to remove any unbound CFSE. | Thorough washing is essential to minimize background fluorescence and ensure a tight, bright peak for the undivided parent generation.[26] |
| 4. Cell Culture & Treatment | Resuspend the cells in complete medium and seed them for your experiment. A portion of the cells should be analyzed immediately by flow cytometry to establish the "Day 0" or undivided peak. Treat the remaining cells with CMA and vehicle control. | The "Day 0" sample is a critical control to define the fluorescence intensity of the parent generation. |
| 5. Time-Course Analysis | Harvest the cells at various time points (e.g., 24, 48, 72, 96 hours) after treatment. Analyze the cells by flow cytometry using a 488 nm laser and collecting fluorescence at ~530 nm (FITC channel). | A time-course analysis is necessary to observe the progressive dilution of the dye as cells divide. |
| 6. Data Interpretation | On a histogram of CFSE fluorescence, identify the peaks corresponding to successive generations of divided cells. The parent, undivided population will be the brightest peak. Each subsequent peak of halved fluorescence intensity represents a round of cell division. Compare the proliferation profiles of CMA-treated cells to the control. | A reduction in the number of daughter cell peaks or a higher percentage of cells remaining in the parent peak in the CMA-treated sample indicates an inhibition of proliferation. |
Summary and Conclusion
The suite of flow cytometry applications detailed in this guide provides a robust framework for characterizing the cellular effects of Chlormadinol Acetate. By systematically analyzing cell cycle progression, apoptosis, and proliferation, researchers can gain deep mechanistic insights into how CMA impacts target cells. The provided protocols, coupled with the expert insights, are designed to ensure reliable and reproducible data, empowering scientists in both basic research and drug development to thoroughly evaluate the therapeutic potential of CMA.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Chlormadinone Acetate? Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is Chlormadinone Acetate used for? Retrieved from [Link]
-
Schindler, A. E. (2004). Chlormadinone acetate (CMA) in oral contraception--a new opportunity. Journal of the Turkish-German Gynecological Association, 5(1), 59-67. Retrieved from [Link]
-
Ebeling, K., & Nischan, P. (1988). Oral contraceptives containing chlormadinone acetate and cancer incidence at selected sites in the German Democratic Republic--a correlation analysis. International Journal of Cancer, 42(6), 825-828. Retrieved from [Link]
-
University of Chicago. (n.d.). CFSE Staining. Retrieved from [Link]
-
Lee, S. Y., et al. (2017). The effect of chlormadinone acetate on odontogenic differentiation of human dental pulp cells: in vitro study. Journal of the Korean Association of Oral and Maxillofacial Surgeons, 43(3), 162-168. Retrieved from [Link]
-
JoVE. (2022, February 20). Using CFSE to Monitor Lymphocyte Proliferation. Retrieved from [Link]
-
Shimada, M., et al. (1998). [Clinical study on chlormadinone acetate alone followed by combination with LH-RH analogue for prostatic cancer: effects on lipid metabolism]. Nihon Hinyokika Gakkai Zasshi, 89(9), 785-792. Retrieved from [Link]
-
Tunn, S., et al. (1996). Effects of chlormadinone acetate and ethinylestradiol treatment on epididymal 5 alpha-reductase activities in patients with prostate cancer. The Prostate, 28(2), 97-104. Retrieved from [Link]
-
Jo, M., et al. (2002). Progesterone receptor and the cell cycle modulate apoptosis in granulosa cells. Endocrinology, 143(9), 3389-3397. Retrieved from [Link]
-
Jayaraman, A. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3781. Retrieved from [Link]
-
Ogawa, Y., et al. (2013). Chlormadinone acetate is effective for hot flush during androgen deprivation therapy. Hinyokika Kiyo, 59(1), 1-5. Retrieved from [Link]
-
Pasqualini, J. R., et al. (2002). Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line. The Journal of Steroid Biochemistry and Molecular Biology, 82(2-3), 213-220. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Miyake, H., et al. (2021). A randomized controlled trial evaluating the effect of low-dose chlormadinone in patients with low-risk prostate cancer. Cancer Medicine, 10(24), 8827-8834. Retrieved from [Link]
-
Inano, H., et al. (1998). Comparative effect of chlormadinone acetate and diethylstilbestrol as promoters in mammary tumorigenesis of rats irradiated with gamma-rays during lactation. Carcinogenesis, 19(6), 1103-1108. Retrieved from [Link]
-
Nishitani, S., et al. (1990). Colchicine Activates Cell Cycle-Dependent Genes in Growth-Arrested Rat 3Y1 Cells. Experimental Cell Research, 189(1), 136-139. Retrieved from [Link]
-
Singhal, H., et al. (2025). Omics analysis reveals striking effects of progesterone receptor on mitochondria and mitochondria-mediated apoptosis independent. bioRxiv. Retrieved from [Link]
-
Kaitu'u-Lino, T. J., et al. (2007). Chlormadinone acetate suppresses prostaglandin biosynthesis in human endometrial explants. Human Reproduction, 22(3), 724-730. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlormadinone acetate. Retrieved from [Link]
-
ecancer. (2024, March 28). Prolonged use of certain hormone drugs linked to increased brain tumour risk. Retrieved from [Link]
-
Akaza, H., et al. (1996). [Pretreatment with chlormadinone acetate in prostate cancer patients treated with a luteinizing hormone-releasing hormone analogue]. Nihon Hinyokika Gakkai Zasshi, 87(9), 1122-1128. Retrieved from [Link]
-
Frontiers in Oncology. (2020, March 11). Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer. Retrieved from [Link]
-
PubChem. (n.d.). Chlormadinone Acetate. Retrieved from [Link]
-
Kim, H. J., et al. (2008). Molecular Mechanism of Progesterone-Induced Apoptosis in Human Breast Cancer T47D Cells. Cancer Prevention Research, 13(3), 177-183. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Vassilev, L. T. (2006). Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1. Cell Cycle, 5(22), 2555-2556. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
Chen, Y., et al. (1997). Progesterone Induces Apoptosis and Up-Regulation of p53 Expression in Human Ovarian Carcinoma Cell Lines. Cancer, 79(10), 1944-1950. Retrieved from [Link]
-
Anderson, C. N., et al. (2012). Dichloroacetate Induces Apoptosis of Epithelial Ovarian Cancer Cells Through a Mechanism Involving Modulation of Oxidative Stress. Gynecologic Oncology, 127(2), 399-405. Retrieved from [Link]
-
Vares, G., et al. (2004). Progesterone prevents radiation-induced apoptosis in breast cancer cells. Oncogene, 23(26), 4591-4600. Retrieved from [Link]
-
Ye, C. L., et al. (2013). Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated From Centratherum Anthelminticum (L.) Seeds. PLoS ONE, 8(2), e56643. Retrieved from [Link]
-
Macmillan Cancer Support. (n.d.). Hormonal therapy for prostate cancer. Retrieved from [Link]
-
Vlashi, E., et al. (2014). Cell Cycle Phase-Specific Drug Resistance as an Escape Mechanism of Melanoma Cells. The Journal of Investigative Dermatology, 134(10), 2660-2668. Retrieved from [Link]
-
Borrego, F., et al. (2020). CFSE dilution to study human T and NK cell proliferation in vitro. Methods in Enzymology, 633, 1-13. Retrieved from [Link]
-
University of Iowa. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
Sources
- 1. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of chlormadinone acetate on odontogenic differentiation of human dental pulp cells: in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 5. What is Chlormadinone Acetate used for? [synapse.patsnap.com]
- 6. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
- 7. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. [Pretreatment with chlormadinone acetate in prostate cancer patients treated with a luteinizing hormone-releasing hormone analogue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. jcpjournal.org [jcpjournal.org]
- 12. bellissimomedical.com [bellissimomedical.com]
- 13. Progesterone prevents radiation-induced apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]
- 15. Cell Cycle Phase-Specific Drug Resistance as an Escape Mechanism of Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. Induction of apoptosis in human breast cancer cells via caspase pathway by vernodalin isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. kumc.edu [kumc.edu]
- 22. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. sanguinebio.com [sanguinebio.com]
- 24. youtube.com [youtube.com]
- 25. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bu.edu [bu.edu]
Application Note: Chlormadinone Acetate for Suppressing Prostaglandin Biosynthesis in Endometrial Explants
[1]
Abstract & Introduction
Dysmenorrhea and endometriosis are driven by a hyper-inflammatory state within the endometrium, characterized by the overproduction of prostaglandins (PGs), specifically PGF2
Chlormadinone Acetate (CMA) is a synthetic progestin with distinct anti-androgenic and anti-inflammatory properties. Unlike broad-spectrum glucocorticoids (e.g., Dexamethasone), CMA offers a targeted hormonal approach to suppressing cyclooxygenase-2 (COX-2) expression via the progesterone receptor (PR).
This Application Note provides a validated ex vivo protocol for assessing the efficacy of CMA in suppressing prostaglandin biosynthesis using human endometrial explants . This model retains the complex stromal-epithelial architecture of the tissue, offering superior physiological relevance compared to monolayer cell cultures.
Key Objectives
-
Establish a viable human endometrial explant culture system.
-
Induce inflammatory prostaglandin synthesis using Interleukin-1
(IL-1 ).[1] -
Quantify the suppressive potency of CMA on COX-2 mRNA and PGF2
protein release.
Scientific Mechanism of Action[3]
The therapeutic efficacy of CMA in this context relies on its ability to interfere with the inflammatory signaling cascade initiated by cytokines.[2]
-
Stimulation: IL-1
binds to its receptor (IL-1R) on endometrial stromal cells, triggering the phosphorylation and nuclear translocation of NF- B . -
Transcription: NF-
B binds to the promoter region of the PTGS2 gene, driving the transcription of COX-2 . -
Biosynthesis: COX-2 enzyme converts Arachidonic Acid (AA) into PGH2, which is further metabolized into PGF2
(vasoconstrictor) and PGE2. -
CMA Intervention: CMA diffuses into the cell and binds to the cytosolic Progesterone Receptor (PR) . The CMA-PR complex dimerizes and translocates to the nucleus. It suppresses PTGS2 transcription, likely through transrepression of NF-
B or direct binding to Glucocorticoid Response Elements (GRE) that overlap with inflammatory promoters.
Diagram 1: CMA Signaling & COX-2 Suppression Pathway
Caption: Mechanism of CMA-mediated suppression of COX-2 transcription via the Progesterone Receptor (PR) in endometrial cells.
Experimental Protocol
Protocol 1: Endometrial Explant Culture & Treatment
Rationale: Explants maintain the 3D architecture and paracrine signaling between stromal and epithelial cells, which is lost in monolayer cultures.
Materials Required:
-
Tissue: Human endometrial tissue (hysterectomy or pipelle biopsy).[3][4][5] Note: Proliferative phase tissue is preferred for baseline low COX-2, allowing clear induction measurement.
-
Culture Medium: DMEM/F-12 (phenol-red free) supplemented with 10% Charcoal-Stripped FBS (CS-FBS) to remove endogenous steroids.
-
Antibiotics: 1% Penicillin/Streptomycin, 1% Amphotericin B.
-
Stimulant: Recombinant Human IL-1
(Sigma or R&D Systems). -
Compound: Chlormadinone Acetate (powder dissolved in DMSO).
Step-by-Step Workflow:
-
Tissue Processing (Day 0):
-
Collect tissue in cold PBS + Antibiotics.
-
Wash 3x to remove blood and mucus.
-
Using a scalpel, dissect tissue into uniform 1–2 mm³ cubes .
-
Critical: Avoid necrotic or myometrial tissue.
-
-
Pre-Incubation:
-
Place 2–3 explants per well in a 24-well plate (approx. 20–30 mg tissue/well).
-
Add 1 mL Culture Medium.
-
Incubate at 37°C, 5% CO₂ for 24 hours to stabilize.
-
-
Treatment (Day 1):
-
Group A (Negative Control): Media + Vehicle (DMSO < 0.1%).
-
Group B (Induction Control): Media + IL-1
(10 ng/mL) + Vehicle. -
Group C (Experimental): Media + IL-1
(10 ng/mL) + CMA (Dose Response: 10 nM, 100 nM, 1 M). -
Note: Pre-treat with CMA for 1 hour prior to adding IL-1
for optimal suppression.
-
Harvest (Day 2/3):
-
Incubate for 24 to 48 hours .
-
Supernatant: Collect and store at -80°C for ELISA (PG quantification).
-
Tissue: Snap freeze in liquid nitrogen for RNA extraction (qPCR).
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from tissue acquisition to molecular analysis.
Data Analysis & Expected Results
Protocol 2: Quantification & Validation
To validate the efficacy of CMA, you must demonstrate a statistically significant reduction in both the gene expression of the enzyme (COX-2) and the functional output (Prostaglandins).
A. Gene Expression (qPCR)[3][7]
-
Target: PTGS2 (COX-2).
-
Housekeeping Genes: GAPDH or ACTB (Beta-actin). Note: Ensure housekeeping gene is not affected by IL-1
or CMA. -
Calculation:
method relative to the Vehicle Control.
B. Protein Secretion (ELISA)
-
Assay: Competitive ELISA for PGF2
(e.g., Cayman Chemical or R&D Systems). -
Normalization: Crucial for explants. Normalize PG concentration (pg/mL) to total wet weight (mg) or total protein content of the explant in that well.
-
Unit: pg/mg tissue.
Expected Data Profile
The following table summarizes the expected trends based on Hanjalic-Beck et al. (2012).
| Treatment Group | IL-1 | CMA (1 | COX-2 mRNA (Fold Change) | PGF2 |
| Vehicle Control | - | - | 1.0 (Baseline) | Low (< 50 pg/mg) |
| Inflamed (Model) | + | - | 15.0 - 50.0 (High Induction) | High (> 500 pg/mg) |
| CMA Treatment | + | + | 5.0 - 10.0 (Significant Suppression) | Moderate (~200 pg/mg) |
| Dexamethasone | + | - | < 2.0 (Complete Suppression) | Low (Reference Control) |
Note: CMA is expected to suppress PGs by approximately 50-60% compared to the IL-1
Troubleshooting & Optimization
-
High Inter-Donor Variability:
-
Cause: Endometrial tissue varies greatly by menstrual cycle phase.
-
Solution: Strictly categorize donors by phase (Proliferative vs. Secretory). Proliferative phase tissue generally responds more robustly to IL-1
induction.
-
-
Low Induction Signal:
-
Cause: Tissue necrosis or insufficient IL-1
potency. -
Solution: Assess viability using LDH release assay.[1] Aliquot IL-1
to avoid freeze-thaw cycles.
-
-
Inconsistent CMA Effect:
-
Cause: CMA is lipophilic and may stick to plastics.
-
Solution: Use glass vials for stock solutions or low-binding plasticware. Ensure DMSO concentration is consistent across all wells.
-
References
-
Hanjalic-Beck, A., et al. (2012). "Chlormadinone acetate suppresses prostaglandin biosynthesis in human endometrial explants."[7][8] Fertility and Sterility, 98(4), 1017-1022.[7] [Link]
-
Fischer, L., et al. (2018). "Effects of different progestins on prostaglandin biosynthesis in human endometrial explants." Contraception, 98(5), 439-445. [Link]
-
Vannuccini, S., et al. (2016). "Hormonal treatments for endometriosis: The endocrine background." Reviews in Endocrine and Metabolic Disorders, 17, 433–455. [Link]
-
Ricciotti, E., & FitzGerald, G. A. (2011). "Prostaglandins and inflammation." Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. [Link]
Sources
- 1. A human endometrial explant system: validation and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 Inhibitors in Gynecologic Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of different progestins on prostaglandin biosynthesis in human endometrial explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis of prostaglandin F by human endometrium in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and Culture of Human Endometrial Epithelial Cells and Stromal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 7. Chlormadinone acetate suppresses prostaglandin biosynthesis in human endometrial explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlormadinone acetate suppresses prostaglandin biosynthesis in human endometrial explants. | Sigma-Aldrich [sigmaaldrich.com]
Chlormadinone acetate's role in modulating gene expression
Application Note: Chlormadinone Acetate (CMA) Modulation of Gene Expression [1][2][3]
Executive Summary
This guide details the mechanisms and experimental protocols for studying the gene-modulatory effects of Chlormadinone Acetate (CMA). CMA is a unique synthetic 17-hydroxyprogesterone derivative that functions as a dual-action modulator: a potent Progesterone Receptor (PR) agonist and a partial Androgen Receptor (AR) antagonist .
This distinct pharmacological profile makes CMA a critical tool for researchers investigating hormone-dependent cancers (prostate, breast), endometrial pathophysiology, and contraceptive development. This note provides a validated workflow to decouple these overlapping signaling pathways using gene expression analysis.
Mechanism of Action: The Dual-Signaling Axis
To design effective experiments, one must understand how CMA creates transcriptional divergence. Unlike promiscuous progestins, CMA exhibits high specificity, lacking significant mineralocorticoid activity and showing only weak glucocorticoid affinity.[2][4]
The Anti-Androgenic Pathway (AR Blockade)
In androgen-dependent tissues (e.g., prostate), CMA competes with Dihydrotestosterone (DHT) for the ligand-binding domain of the AR.
-
Cytoplasmic Interference: CMA binding induces a conformational change in AR that is distinct from DHT binding.
-
Nuclear Exclusion: CMA-AR complexes exhibit slower nuclear translocation compared to DHT-AR complexes.
-
Transcriptional Silencing: Even if the CMA-AR complex reaches the DNA, it fails to recruit necessary co-activators to the Androgen Response Element (ARE), effectively silencing genes like KLK3 (PSA).
-
5
-Reductase Inhibition: CMA competitively inhibits type I 5 -reductase, reducing the local conversion of testosterone to the more potent DHT.[5]
The Progestogenic Pathway (PR Activation)
In endometrial and breast tissues, CMA binds PR with high affinity (
-
Gene Activation: The CMA-PR complex dimerizes, translocates to the nucleus, and binds Progesterone Response Elements (PRE).
-
Anti-Inflammatory Modulation: Uniquely, CMA downregulates PTGS2 (COX-2) expression in the endometrium via PR signaling, a mechanism distinct from glucocorticoid-mediated suppression.
Signaling Pathway Visualization
Figure 1: Molecular mechanism of CMA. Blue nodes indicate the drug; Red/Yellow pathways indicate androgenic blockade; Green pathways indicate progestogenic activation.
Experimental Protocol: Differential Gene Expression Analysis
This protocol is designed to validate CMA's dual activity by measuring KLK3 (Androgen target) and PTGS2 (Progesterone target) in a co-culture or parallel cell line model.
Model Selection
-
AR Activity: LNCaP cells (Androgen-dependent prostate cancer).
-
PR Activity: T47D cells (Breast cancer, constitutive PR expression) or Endometrial Stromal Cells .
Reagents & Preparation
-
CMA Stock: Dissolve Chlormadinone Acetate powder in 100% Ethanol or DMSO to 10 mM. Store at -20°C. Avoid repeated freeze-thaw cycles.
-
Charcoal-Stripped Fetal Bovine Serum (CS-FBS): CRITICAL. Standard FBS contains endogenous hormones that will mask CMA’s effects. You must use CS-FBS to establish a "hormone-free" baseline.
-
Stimulants:
-
R1881 (Synthetic Androgen): For AR stimulation (avoid Testosterone as it metabolizes).
-
Progesterone (P4): Positive control for PR.
-
Step-by-Step Workflow
Phase 1: Cell Seeding & Starvation
-
Seed LNCaP and T47D cells in 6-well plates at
cells/well. -
Allow attachment for 24 hours in standard media.
-
Hormone Starvation: Aspirate media. Wash 2x with PBS. Add Phenol Red-Free RPMI 1640 supplemented with 5% CS-FBS .
-
Expert Insight: Phenol Red acts as a weak estrogen mimetic. Removing it prevents background estrogen receptor crosstalk.
-
-
Incubate for 24 hours.
Phase 2: Treatment (The "Competition" Assay) Design the following treatment groups (Triplicates):
| Group | Treatment | Purpose |
| A (Control) | Vehicle (DMSO/EtOH < 0.1%) | Baseline expression |
| B (Agonist) | R1881 (1 nM) | Max AR stimulation |
| C (CMA Low) | CMA (10 nM) + R1881 (1 nM) | Test for high-affinity blockade |
| D (CMA High) | CMA (100 nM) + R1881 (1 nM) | Test for dose-dependent blockade |
| E (PR Control) | CMA (100 nM) alone | Test for PR agonism (in T47D) |
-
Note: For PR studies in T47D, Group B would be Progesterone (10 nM) instead of R1881.
Phase 3: RNA Extraction & Analysis
-
Incubate treatments for 18–24 hours . (Gene expression changes peak here; protein changes take 48h+).
-
Lyse cells using TRIzol or silica-column buffer.
-
Perform Reverse Transcription (cDNA synthesis) using 1 µg total RNA.
-
Run qPCR using validated primers.
Target Primers:
-
AR Target: KLK3 (PSA)
-
PR Target: PTGS2 (COX-2) or FKBP5
-
Reference: GAPDH or ACTB
Experimental Workflow Diagram
Figure 2: Standardized workflow for CMA gene expression profiling.
Data Analysis & Expected Results
When analyzing qPCR data using the
LNCaP Cells (AR Readout: KLK3)
| Treatment | Expected Fold Change (vs. Vehicle) | Interpretation |
| Vehicle | 1.0 | Baseline |
| R1881 (1 nM) | > 10.0 (Strong Induction) | Validated AR system |
| CMA (100 nM) + R1881 | ~ 4.0 - 6.0 | Partial Antagonism (~50% inhibition) |
| CMA (100 nM) alone | ~ 1.0 - 1.2 | No intrinsic AR agonism |
T47D/Endometrial Cells (PR Readout: PTGS2)
| Treatment | Expected Fold Change (vs. Vehicle) | Interpretation |
| Vehicle | 1.0 | Baseline |
| IL-1 | > 5.0 | Induction of COX-2 |
| CMA (100 nM) + IL-1 | < 2.0 | Significant Suppression (PR-mediated) |
Troubleshooting & Expert Tips
-
Serum Batch Variability:
-
Issue: High background expression of KLK3 in control samples.
-
Cause: Incomplete stripping of serum hormones in CS-FBS.
-
Fix: Validate CS-FBS batches by measuring testosterone levels or use serum-free media for the final 24h treatment window.
-
-
Solubility Issues:
-
Issue: Crystal formation in media.
-
Cause: CMA is highly lipophilic.[6]
-
Fix: Ensure DMSO concentration is < 0.1%. Pre-dilute CMA in warm media before adding to cells.
-
-
Dose-Response Window:
-
Insight: CMA is a partial antagonist.[3] At very high doses (>10 µM), off-target effects on Glucocorticoid Receptors (GR) may occur. Stick to the physiological/therapeutic range (10 nM – 1 µM).
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9324: Chlormadinone Acetate. PubChem. [Link]
-
Kaisar, N., et al. (2002). Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line. Molecular and Cellular Endocrinology. [Link]
-
Wurz, G.T., et al. (2015). Comparative Effects of Chlormadinone Acetate and Its 3α- and 3β-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors.[7] Gynecologic and Obstetric Investigation. [Link]
-
Kleine-Gunk, J., et al. (2012). Chlormadinone acetate suppresses prostaglandin biosynthesis in human endometrial explants. Fertility and Sterility. [Link]
-
European Collection of Authenticated Cell Cultures (ECACC). General Cell Culture Protocols. [Link]
Sources
- 1. Chlormadinone acetate suppresses prostaglandin biosynthesis in human endometrial explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 6. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Chlormadinol Acetate (CMA) Technical Support Center: A Guide for Cell Culture Applications
Welcome to the technical support center for Chlormadinol acetate (CMA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the use of CMA in cell culture studies. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the scientific integrity and success of your experiments.
Introduction to Chlormadinol Acetate in Cell Culture
Chlormadinone acetate (CMA) is a synthetic progestin, a derivative of progesterone, with a multifaceted pharmacological profile. It is a potent agonist of the progesterone receptor (PR) and also exhibits anti-androgenic and weak glucocorticoid activity.[1][2] Specifically, CMA acts as a partial antagonist of the androgen receptor (AR).[2] This complex activity profile makes CMA a valuable tool for studying a range of biological processes, from reproductive biology to cancer. However, its pleiotropic effects also necessitate careful experimental design and optimization to achieve specific and reproducible results. This guide will walk you through the critical considerations for using CMA in your cell culture experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with CMA.
1. What is the recommended solvent for preparing Chlormadinol acetate stock solutions?
-
Chlormadinol acetate is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, methanol, chloroform, and ethyl acetate.[3] For cell culture applications, sterile, cell culture-grade DMSO is the most commonly used and recommended solvent.[4] It is crucial to use anhydrous DMSO to ensure maximum solubility and stability.
2. What is a typical starting concentration range for CMA in cell culture experiments?
-
The optimal concentration of CMA is highly dependent on the cell type, the specific biological question being investigated, and the duration of the experiment. Based on published studies, a broad starting range to consider for a dose-response experiment is 10 nM to 10 µM .
-
For example, studies on androgen-dependent cell lines have used concentrations in the range of 10⁻⁸ to 10⁻⁶ M (10 nM to 1 µM) to assess its impact on AR transcriptional activity.[5] In studies on human dental pulp cells, concentrations of 0.1, 1, and 10 µM were used to evaluate its effects on differentiation.
3. How should I store my CMA stock solution?
-
CMA powder should be stored at -20°C for long-term stability (up to 3 years).[4]
-
Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[4]
4. Can the acetate component of CMA affect my cell culture?
-
While the acetate moiety is part of the CMA molecule, at the typical working concentrations used for CMA, the amount of acetate introduced into the culture medium is generally negligible and unlikely to have a significant independent effect on cell physiology. However, it is always good practice to include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO) in your experiments to account for any potential effects of the solvent or the acetate group.
Troubleshooting Guide
Encountering unexpected results is a common part of research. This guide provides a systematic approach to troubleshooting common issues when working with CMA.
| Problem | Potential Cause(s) | Recommended Action(s) |
| No observable effect of CMA | 1. Sub-optimal Concentration: The concentration of CMA may be too low to elicit a response in your specific cell line. 2. Cell Line Insensitivity: The cell line may not express sufficient levels of progesterone or androgen receptors. 3. Degradation of CMA: The CMA stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. 4. Presence of Steroids in Serum: Fetal Bovine Serum (FBS) contains endogenous steroids that can interfere with the action of CMA. | 1. Perform a Dose-Response Study: Test a wider range of concentrations (e.g., from 1 nM to 20 µM). 2. Confirm Receptor Expression: Verify the expression of PR and AR in your cell line using techniques like Western blotting, qPCR, or immunofluorescence. 3. Prepare Fresh Stock Solution: Prepare a new stock solution of CMA from powder and aliquot for single use. 4. Use Charcoal-Stripped Serum or Serum-Free Media: For hormone-sensitive studies, it is critical to use charcoal-stripped FBS to remove endogenous steroids or switch to a serum-free medium after an initial cell attachment period. |
| High Cell Death or Cytotoxicity | 1. CMA Concentration is Too High: At high concentrations, CMA can induce apoptosis or other forms of cell death. 2. Solvent (DMSO) Toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Off-Target Effects: CMA has weak glucocorticoid activity, which could be detrimental to certain cell types at high concentrations. | 1. Lower CMA Concentration: Perform a dose-response experiment to determine the IC50 and use concentrations below this toxic threshold for mechanistic studies. 2. Maintain Low DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally at or below 0.1%, as some cell lines are sensitive to higher concentrations.[6] Always include a vehicle control with the same DMSO concentration. 3. Consider Receptor Specificity: If off-target effects are suspected, consider using more specific agonists or antagonists for the progesterone, androgen, or glucocorticoid receptors in parallel experiments to dissect the observed effects. |
| Inconsistent or Irreproducible Results | 1. Variability in Cell Plating Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. 2. Inconsistent Treatment Duration: The timing of CMA addition and the duration of treatment can significantly impact the outcome. 3. Fluctuations in Culture Conditions: Changes in temperature, CO2 levels, or humidity can affect cell health and responsiveness. 4. Contamination: Mycoplasma or other microbial contamination can alter cellular responses. | 1. Standardize Seeding Density: Ensure a consistent number of cells are seeded in each well/plate for every experiment. 2. Standardize Treatment Protocol: Adhere to a strict timeline for media changes, CMA addition, and endpoint assays. 3. Monitor Incubator Conditions: Regularly check and calibrate your incubator to maintain a stable environment. 4. Test for Mycoplasma: Regularly screen your cell cultures for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Preparation of Chlormadinol Acetate Stock Solution
This protocol provides a standard method for preparing a 10 mM stock solution of CMA in DMSO.
Materials:
-
Chlormadinol Acetate (CMA) powder (Molecular Weight: 404.93 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.05 mg of CMA in 1 mL of DMSO.
-
Calculation: 10 mmol/L * 404.93 g/mol = 4049.3 g/L = 4.0493 mg/mL
-
-
Weighing: Carefully weigh out the required amount of CMA powder in a sterile microcentrifuge tube.
-
Dissolving: Add the calculated volume of anhydrous DMSO to the tube containing the CMA powder.
-
Mixing: Vortex the solution thoroughly until the CMA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into single-use, sterile amber microcentrifuge tubes or cryovials. Store the aliquots at -80°C for long-term storage.
Protocol 2: Determining Optimal CMA Concentration using a Dose-Response Assay (MTT Assay)
This protocol outlines a method to determine the effect of a range of CMA concentrations on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
Cells of interest
-
Complete growth medium (with and without phenol red)
-
Charcoal-stripped Fetal Bovine Serum (FBS) (optional, for hormone-sensitive studies)
-
96-well cell culture plates
-
CMA stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete growth medium).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Serum Starvation (Optional but Recommended for Hormone Studies):
-
After 24 hours, aspirate the complete medium and replace it with a low-serum (e.g., 0.5% charcoal-stripped FBS) or serum-free medium.
-
Incubate for another 12-24 hours to synchronize the cells and reduce the background from endogenous hormones.
-
-
CMA Treatment:
-
Prepare serial dilutions of CMA in the appropriate culture medium (e.g., low-serum or serum-free). A common approach is to prepare 2X concentrated solutions of your final desired concentrations.
-
Aspirate the medium from the wells and add 100 µL of the various CMA concentrations (in triplicate). Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions, typically <0.5%) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT to purple formazan crystals.
-
Aspirate the medium containing MTT (be careful not to disturb the formazan crystals).
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the CMA concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Signaling Pathways and Experimental Workflows
Chlormadinol Acetate's Dual Mechanism of Action
CMA's biological effects are primarily mediated through its interaction with the progesterone receptor (PR) and the androgen receptor (AR). Understanding these pathways is crucial for interpreting experimental results.
1. Progesterone Receptor (PR) Agonism:
As a potent PR agonist, CMA mimics the action of progesterone. Upon binding, the CMA-PR complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA, leading to the transcription of target genes. This is the genomic signaling pathway.[1] CMA can also induce rapid non-genomic signaling by interacting with membrane-associated PRs, which can activate cytoplasmic signaling cascades like the Src/Ras/MAPK pathway.[1][8]
Caption: CMA's Progesterone Receptor Signaling Pathway.
2. Androgen Receptor (AR) Antagonism:
CMA acts as a competitive antagonist of the androgen receptor. It binds to the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This inhibits the translocation of the AR to the nucleus and subsequent transcription of androgen-responsive genes.
Caption: CMA's Androgen Receptor Antagonist Mechanism.
Experimental Workflow for Optimizing CMA Concentration
The following workflow provides a structured approach to determining the optimal concentration of CMA for your specific research question.
Caption: Workflow for CMA Concentration Optimization.
References
-
Chlormadinone Acetate | C23H29ClO4 | CID 9324 . PubChem, National Center for Biotechnology Information. [Link]
-
Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications . PubMed. [Link]
-
Chlormadinone acetate suppresses prostaglandin biosynthesis in human endometrial explants . PubMed. [Link]
-
Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line . PubMed. [Link]
-
Non-genomic progesterone signalling and its non-canonical receptor . Portland Press. [Link]
-
Chlormadinone Acetate . LKT Laboratories, Inc. [Link]
-
The effect of chlormadinone acetate on odontogenic differentiation of human dental pulp cells: in vitro study . National Institutes of Health. [Link]
-
Chlormadinone Acetate is the actetate salt form of chlormadinone, a synthetic progestin with antiandrogenic and antigonadotropic effects . National Cancer Institute. [Link]
-
Changes in cell proliferation and apoptosis during local progression of prostate cancer . [Link]
-
Androgen Receptor Structure, Function and Biology: From Bench to Bedside . PMC - NIH. [Link]
-
DMSO usage in cell culture . LifeTein. [Link]
-
New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling . PMC - PubMed Central. [Link]
Sources
- 1. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Non-Genomic Actions of the Androgen Receptor in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MOLECULAR MECHANISMS INVOLVED IN PROGESTERONE RECEPTOR REGULATION OF UTERINE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
Minimizing off-target effects of Chlormadinol acetate in vivo
Technical Support Center: Chlormadinol Acetate (CMA)
A Researcher's Guide to Minimizing Off-Target Effects In Vivo
Welcome to the technical support guide for Chlormadinol acetate (CMA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using CMA in in vivo models. Our goal is to provide you with the expertise and practical methodologies required to anticipate, identify, and minimize off-target effects, thereby ensuring the integrity and specificity of your experimental outcomes. This guide moves beyond simple protocols to explain the causal mechanisms behind CMA's activity, empowering you to design robust and self-validating studies.
Section 1: The Core Challenge: Understanding CMA's Receptor promiscuity
To effectively minimize off-target effects, one must first understand the pharmacological profile of Chlormadinol acetate. While its primary therapeutic and experimental utility stems from its potent progestogenic activity, CMA is not perfectly selective. It interacts with other steroid hormone receptors, which are the primary source of its off-target effects.
Frequently Asked Questions: CMA's Mechanism of Action
Q: What is the primary, on-target mechanism of Chlormadinol Acetate?
A: Chlormadinol acetate is a synthetic derivative of progesterone.[1] Its primary on-target effect is potent agonism of the Progesterone Receptor (PR) .[2] Binding to the PR initiates a signaling cascade that modulates the expression of progesterone-responsive genes, which is fundamental to its use in contraception, hormone replacement therapy, and research into progestogenic pathways.[2][3]
Q: What are the principal off-target receptors for CMA?
A: The most significant off-target interactions for CMA are with the Androgen Receptor (AR) and the Glucocorticoid Receptor (GR) .[2][4]
-
Anti-Androgenic Effect: CMA acts as a partial antagonist at the androgen receptor, competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone.[1][5] It also has an inhibitory effect on the enzyme 5α-reductase, which converts testosterone to the more potent dihydrotestosterone.[6]
-
Weak Glucocorticoid Effect: CMA exhibits weak agonist activity at the glucocorticoid receptor.[1][4] While significantly less potent than dedicated glucocorticoids like dexamethasone, this interaction can become physiologically relevant at higher concentrations.
Q: How does CMA's binding affinity for off-target receptors compare to its primary target?
A: CMA exhibits a high affinity for both the progesterone and androgen receptors, with a lower, but still notable, affinity for the glucocorticoid receptor. Understanding these binding affinities is critical for predicting the potential for off-target effects at a given dose.
Table 1: Comparative Binding Affinities (Ki) of CMA and its Metabolites (Data synthesized from Fuhrmann et al., 1995)[7]
| Compound | Progesterone Receptor (PR) Ki (nM) | Androgen Receptor (AR) Ki (nM) | Glucocorticoid Receptor (GR) Ki (nM) |
| Chlormadinone Acetate (CMA) | 2.5 | 3.8 | 16 |
| 3α-OH-CMA (Metabolite) | 13 | 83 | 69 |
| 3β-OH-CMA (Metabolite) | 6.0 | 20 | 21 |
| R5020 (Reference Progestin) | 4.3 | - | - |
| Methyltrienolone (Ref. Androgen) | - | 2.9 | - |
| Dexamethasone (Ref. Glucocorticoid) | - | - | 1.2 |
This table clearly demonstrates that CMA's affinity for the androgen receptor is nearly as high as its affinity for the progesterone receptor, highlighting why anti-androgenic effects are the most common off-target concern.
Section 2: Troubleshooting Guide: Experimental Design to Minimize Off-Target Effects
This section provides actionable solutions to common problems encountered during in vivo experiments with CMA. The core principle is that a well-designed experiment with the right controls is the most powerful tool for isolating on-target effects.
Q1: I'm observing unexpected results in my animal model. How can I determine if they are off-target effects of CMA?
A: This is a critical question that can be addressed by implementing a multi-faceted control strategy. The goal is to create an experimental framework that allows you to "subtract" the off-target effects, leaving you with a clear picture of the PR-mediated activity.
Causality: Off-target effects are dose-dependent. Using the lowest effective dose minimizes the engagement of lower-affinity receptors. Furthermore, including controls that specifically activate or block the suspected off-target pathways allows for direct comparison and attribution of observed phenotypes.
Workflow: Deconvoluting On- and Off-Target Effects
Q2: How do I select the optimal dose of CMA and prepare it for my in vivo study?
A: Dose selection is arguably the single most important factor in minimizing off-target effects. The optimal dose is the lowest concentration that achieves the desired on-target biological effect with minimal activation of off-target pathways.
Protocol: Pilot Dose-Response Study
-
Literature Review: Start with doses reported in studies using similar animal models and endpoints.
-
Dose Range Selection: Select a wide range of doses spanning at least one order of magnitude (e.g., 0.1, 1.0, 10 mg/kg).
-
Group Allocation: Assign a small number of animals (n=3-5) to each dose group, including a vehicle control.
-
Administration: Administer CMA for a defined, short period.
-
Endpoint Measurement:
-
On-Target Efficacy: Measure a known PR-mediated endpoint (e.g., inhibition of ovulation, endometrial proliferation).[1]
-
Off-Target Assessment (Anti-Androgenic): In male animals, measure the weight of androgen-sensitive organs like the prostate and seminal vesicles. A decrease in weight suggests AR antagonism.[7]
-
Off-Target Assessment (Glucocorticoid): Measure the weight of the thymus and adrenal glands. A decrease in weight is a classic indicator of systemic glucocorticoid activity.[7]
-
-
Analysis: Plot the dose-response curves for both on- and off-target effects. Select the lowest dose that produces a robust on-target effect without significantly engaging the off-target endpoints.
Vehicle Preparation: CMA is a hydrophobic steroid. A common and effective vehicle for oral or parenteral administration is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline .[8] Always prepare the vehicle control using the exact same formulation. Sonication may be required to fully dissolve the compound.[8]
Q3: I'm specifically concerned about the anti-androgenic effects. How can I definitively prove my observed effect is PR-mediated and not due to AR blockade?
A: This requires a "rescue" experiment or the use of genetic models.
Causality: If an effect observed with CMA is truly mediated by the progesterone receptor, it should not be reversible by co-administration of a potent androgen. Conversely, if the effect is due to androgen receptor blockade, providing an excess of the AR ligand should overcome the competitive antagonism of CMA.
Protocol: Androgen Rescue Experiment
-
Establish Groups:
-
Group 1: Vehicle
-
Group 2: CMA (at the predetermined minimum effective dose)
-
Group 3: Dihydrotestosterone (DHT) or Testosterone Propionate (TP)
-
Group 4: CMA + DHT (or TP)
-
-
Hypothesis:
-
If the effect is PR-mediated: The phenotype in Group 4 will be identical to Group 2.
-
If the effect is AR-mediated: The phenotype in Group 4 will be partially or fully rescued, resembling Group 1 or Group 3.
-
-
Advanced Strategy (Genetic Models): The gold standard is to perform the experiment in an Androgen Receptor knockout (ARKO) animal model. In these animals, any effect observed with CMA administration can be confidently attributed to non-AR pathways (primarily PR and GR).
Section 3: Advanced Methodologies
For laboratories seeking to perform in-depth validation, the following protocols provide a framework for characterizing CMA's interactions within your specific experimental system.
Protocol: Competitive Radioligand Binding Assay This assay allows you to determine the binding affinity (Ki) of CMA for PR, AR, and GR in your tissue of interest.
-
Tissue Preparation: Homogenize the target tissue (e.g., uterus for PR, prostate for AR, liver for GR) in an appropriate buffer to create a cytosol preparation containing the receptors.
-
Assay Setup: In a multi-well plate, combine a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]R5020 for PR, [³H]R1881 for AR, [³H]Dexamethasone for GR) with the cytosol preparation.
-
Competition: Add increasing concentrations of unlabeled "cold" CMA to the wells.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand (e.g., using dextran-coated charcoal).
-
Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of CMA. Use nonlinear regression (e.g., Cheng-Prusoff equation) to calculate the IC50 and subsequently the Ki value. This provides empirical data on CMA's affinity for each receptor in your specific biological context.
Section 4: Final FAQs
Q: Are CMA's metabolites active and do they contribute to off-target effects?
A: Yes. The 3α- and 3β-hydroxy metabolites of CMA are pharmacologically active.[7] As shown in Table 1, they also bind to PR, AR, and GR, although generally with lower affinity than the parent compound.[7] It is important to recognize that the in vivo effect of CMA is the sum of the activity of both the parent drug and its active metabolites.
Q: Does CMA have an anti-gonadotropic effect?
A: Yes. Through its potent progestogenic activity at the hypothalamic-pituitary level, CMA suppresses gonadotropin (LH and FSH) secretion.[9][10] This leads to reduced endogenous production of testosterone and estradiol. This is a crucial consideration for any study involving reproductive endocrinology, as the observed effects could be a combination of direct receptor antagonism in peripheral tissues and indirect effects from lowered systemic sex hormone levels.
Q: How does the long half-life of CMA impact study design?
A: CMA has a long terminal half-life, reported to be between 34 and 82 hours depending on the study and dosing regimen.[2][9] This means the drug can accumulate with daily dosing. For long-term studies, it is crucial to consider a less frequent dosing schedule or to perform pharmacokinetic analysis to ensure steady-state concentrations do not rise into a range that significantly increases off-target receptor engagement.
References
-
Sitruk-Ware, R. (2006). Chlormadinone acetate (CMA) in oral contraception--a new opportunity. Gynecological Endocrinology, 22(Suppl 1), 1-24. [Link]
-
Schindler, A. E. (2003). Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications. Contraception, 68(5), 335-343. [Link]
-
Patsnap. (2024). What is Chlormadinone Acetate used for? Patsnap Synapse. [Link]
-
National Center for Biotechnology Information. (n.d.). Chlormadinone Acetate. PubChem Compound Database. [Link]
-
Worret, I., & Arp, W. (2004). Progestogens with antiandrogenic properties. Drugs, 64(20), 2249-2262. [Link]
-
Frontiers in Genome Editing. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers. [Link]
-
Platet, N., et al. (2002). Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line. Journal of Steroid Biochemistry and Molecular Biology, 82(4-5), 319-325. [Link]
-
Fertility and Sterility. (2012). Chlormadinone acetate suppresses prostaglandin biosynthesis in human endometrial explants. Fertility and Sterility, 97(5), 1145-1152. [Link]
-
Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1608. [Link]
-
PubMed. (1970). Chlormadinone acetate and its effect on the hemostatic mechanism. American Journal of Obstetrics and Gynecology, 108(7), 1120-1125. [Link]
-
Hilliard, J., et al. (1969). The site of action of 'chlormadinone acetate' (6-chloro-delta 6-dehydro-17 alpha-acetoxyprogesterone) in blocking ovulation in the mated rabbit. Endocrinology, 84(3), 466-471. [Link]
-
Frontiers in Bioengineering and Biotechnology. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers. [Link]
-
Wikipedia. (n.d.). Chlormadinone acetate. [Link]
-
Fuhrmann, U., et al. (1995). Comparative Effects of Chlormadinone Acetate and Its 3α- and 3β-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors. Arzneimittelforschung, 45(5), 584-589. [Link]
-
Loke, S. J., et al. (2021). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Journal of Biomedical Science, 28(1), 51. [Link]
-
CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
Lamed, E., et al. (1985). Chlormadinone acetate, a progesterone derivative that binds to the digitalis receptor, inhibits the sodium pump in the isolated rat diaphragm. Canadian Journal of Physiology and Pharmacology, 63(1), 44-47. [Link]
-
PubMed. (2018). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Pharmacology & Therapeutics, 188, 1-11. [Link]
-
Chassard, D., & Schatz, B. (2005). [The antigonadrotropic activity of chlormadinone acetate in reproductive women]. Gynecologie, Obstetrique & Fertilité, 33(1-2), 29-34. [Link]
-
PubMed. (1985). [Morphokinetic effect of chlormadinone acetate on the testes of pre- and intrapuberal rats. II. Morphometric studies of the androgen-producing testicular cells]. Zeitschrift für mikroskopisch-anatomische Forschung, 99(3), 408-414. [Link]
-
Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. [Link]
-
ResearchGate. (n.d.). Experimental design of in vivo and in vitro studies. [Link]
-
YouTube. (2021). How to measure and minimize off-target effects... [Link]
-
MDPI. (2023). Designing an In Vivo Preclinical Research Study. Bioengineering, 10(7), 808. [Link]
Sources
- 1. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is Chlormadinone Acetate used for? [synapse.patsnap.com]
- 4. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
- 5. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chlormadinone acetate | Progesterone Receptor | TargetMol [targetmol.com]
- 9. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [The antigonadrotropic activity of chlormadinone acetate in reproductive women] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chlormadinol Acetate in Long-Term Experiments
Welcome to the technical support center for researchers utilizing Chlormadinol acetate (CMA) in long-term experimental setups. This guide is designed to provide in-depth, practical advice to ensure the stability and integrity of your experimental solutions, thereby safeguarding the validity of your results. Drawing from established principles of pharmaceutical stability and hands-on laboratory experience, this resource addresses common questions and troubleshooting scenarios in a direct, question-and-answer format.
Frequently Asked Questions (FAQs)
What is the best solvent for preparing a Chlormadinol acetate stock solution?
For optimal solubility and stability, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of Chlormadinol acetate.[1][2] Ethanol can also be used, but CMA is more soluble in DMSO.[1] It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can affect long-term stability.
Table 1: Solubility of Chlormadinol Acetate in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | 10 mg/mL (24.70 mM) | [2] |
| Ethanol | 1 mg/mL (2.47 mM) | [1] |
| Water | < 0.1 mg/mL (insoluble) | [2] |
How should I store my Chlormadinol acetate stock solution for long-term use?
Proper storage is critical to prevent degradation of your Chlormadinol acetate stock solution. For long-term stability, it is recommended to:
-
Store at -20°C or -80°C: Stock solutions in DMSO can be stored at -20°C for up to one year, or at -80°C for up to two years.[2]
-
Aliquot to minimize freeze-thaw cycles: Repeated changes in temperature can accelerate degradation. Prepare single-use aliquots to maintain the integrity of your stock.[2]
-
Protect from light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.[3]
My experiment requires diluting the DMSO stock solution into an aqueous cell culture medium. What is the best practice for this?
Directly diluting a high-concentration DMSO stock into your aqueous medium can cause the compound to precipitate. To avoid this:
-
Perform serial dilutions: First, dilute your DMSO stock to an intermediate concentration with a solvent that is miscible with both DMSO and your aqueous medium, such as absolute ethanol.
-
Gradual addition to the final medium: While gently vortexing the cell culture medium, add the intermediate dilution dropwise. This gradual introduction helps to ensure that the final concentration of the organic solvent is low (typically <0.1%) and that the Chlormadinol acetate remains in solution.
Troubleshooting Guide
Problem: I am observing inconsistent or unexpected results in my long-term cell culture experiment with Chlormadinol acetate.
This could be due to the degradation of Chlormadinol acetate in your working solution.
Underlying Cause: Chlormadinol acetate, like many steroid compounds, can be susceptible to degradation in aqueous environments, especially over extended periods at 37°C in a CO2 incubator. The complex composition of cell culture media, including various salts, amino acids, and pH changes, can influence its stability.
Solution Workflow:
-
Prepare fresh working solutions: For very long-term experiments, it is advisable to replace the media with freshly prepared Chlormadinol acetate working solutions periodically (e.g., every 24-48 hours).
-
Verify the concentration and purity of your stock solution: If you suspect degradation, it is crucial to assess the integrity of your stock. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this.
Experimental Protocols
Protocol 1: Preparation of Chlormadinol Acetate Stock Solution
-
Weigh out the desired amount of Chlormadinol acetate powder in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[1]
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquot the sterile stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method for Chlormadinol Acetate
A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products. While a specific validated method for Chlormadinol acetate and all its potential degradants is not publicly available, a general approach based on methods for similar steroid compounds can be adapted.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV detector at a wavelength of 285 nm.[4]
-
Column Temperature: 25°C.[4]
-
Flow Rate: 1.0 mL/min.
Forced Degradation Study: To validate that your HPLC method is stability-indicating, you can perform a forced degradation study on a sample of Chlormadinol acetate.[5] This involves subjecting the compound to harsh conditions to intentionally induce degradation.
-
Acidic Degradation: Incubate a solution of Chlormadinol acetate in 0.1 M HCl at 60°C for several hours.
-
Alkaline Degradation: Incubate a solution of Chlormadinol acetate in 0.1 M NaOH at 60°C for several hours.
-
Oxidative Degradation: Treat a solution of Chlormadinol acetate with 3% hydrogen peroxide at room temperature.
-
Analysis: Analyze the stressed samples by your HPLC method. The appearance of new peaks separate from the main Chlormadinol acetate peak indicates that the method can resolve the parent compound from its degradation products.
Visualizing Experimental Logic
Diagram 1: Workflow for Preparing and Using Chlormadinol Acetate in Cell Culture
Caption: Principle of a stability-indicating HPLC method.
References
-
PubChem. Chlormadinone Acetate. [Link]
-
Japanese Pharmacopoeia. Chlormadinone Acetate Tablets. [Link]
-
BioProcess International. Comprehensive Stability Assessment of Biotechnological Products: Degradation Mechanisms, Statistical Tools, and Regulatory Compliance, Part 1. [Link]
-
Hindawi. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. [Link]
Sources
- 1. Pharmacokinetics of chlormadinone acetate following single and multiple oral dosing of chlormadinone acetate (2 mg) and ethinylestradiol (0.03 mg) and elimination and clearance of a single dose of radiolabeled chlormadinone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Acetate accumulation and regulation by process parameters control in Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in Chlormadinol acetate HPLC analysis and how to avoid them
Technical Support Center: Chlormadinol Acetate HPLC Analysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chlormadinol acetate (CMA), a synthetic progestin, is widely used in pharmaceutical formulations.[1] Accurate and precise High-Performance Liquid Chromatography (HPLC) analysis is critical for quality control, stability studies, and pharmacokinetic assessments. This guide provides in-depth troubleshooting advice and frequently asked questions to address common pitfalls encountered during CMA analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC method for Chlormadinol Acetate?
A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach for analyzing Chlormadinol acetate.[2]
-
Column: A C18 column is the standard choice. For improved peak shape, especially with basic compounds like CMA, an end-capped C18 column is highly recommended to minimize interactions with residual silanol groups on the silica support.[3]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (MeCN) and water.[2] The ratio can be adjusted to achieve the desired retention time. The use of a buffer, such as phosphoric acid or formic acid, is often necessary to control the pH and improve peak symmetry.[2] For mass spectrometry (MS) compatibility, volatile buffers like formic acid are preferred.[2]
-
Detection: UV detection is standard, with the wavelength selected based on the UV absorbance maximum of CMA.
Q2: My Chlormadinol Acetate peak is tailing. What are the common causes and how can I resolve this?
Peak tailing is a frequent issue in the HPLC analysis of steroid compounds and can significantly impact the accuracy of quantification.
-
Secondary Interactions with Silanols: The primary cause of peak tailing for compounds like CMA is often the interaction between the analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[4][5]
-
Solution 1: pH Adjustment: Operating the mobile phase at a lower pH (e.g., below 3) can suppress the ionization of these silanol groups, thereby reducing their interaction with the analyte and improving peak shape.[5][6]
-
Solution 2: Use a Modern, End-Capped Column: High-purity, end-capped columns are designed to have minimal residual silanol activity, leading to more symmetrical peaks for basic compounds.[3]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination or Degradation: A void at the head of the column or a partially blocked inlet frit can cause peak tailing.[4]
Q3: I'm struggling with poor resolution between Chlormadinol Acetate and its impurities. How can I improve the separation?
Achieving adequate resolution is crucial for accurately quantifying related substances and degradation products.
-
Optimize Mobile Phase Selectivity: Changing the organic modifier in the mobile phase is a powerful tool for altering selectivity.[7][8]
-
Solution: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can change the elution order and improve the separation of closely eluting peaks.[7]
-
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, increasing the aqueous portion of the mobile phase will increase retention times and can improve the resolution of early eluting peaks.[9]
-
Employ Gradient Elution: For complex samples with a wide range of analyte polarities, a gradient elution is often more effective than an isocratic method.[10]
-
Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry, such as a phenyl or a polar-embedded phase, which can offer different selectivity.[8]
-
Increase Column Efficiency:
Troubleshooting Guide: A Deeper Dive
| Problem | Potential Cause | Diagnostic Steps & Solutions |
| Broad Peaks | Extra-column Volume: Excessive tubing length or a large-volume detector cell can cause peak broadening. | Solution: Minimize the length and internal diameter of all tubing between the injector and the detector.[3] |
| Column Inefficiency: The column may be old or fouled. | Solution: Replace the column with a new one of the same type. | |
| Split Peaks | Disrupted Sample Path: A partially blocked frit or a void in the column packing can cause the sample to travel through two different paths. | Solution: First, try back-flushing the column. If this doesn't resolve the issue, the column may need to be replaced. |
| Sample Solvent Incompatibility: If the sample is dissolved in a much stronger solvent than the mobile phase, it can lead to peak distortion. | Solution: Whenever possible, dissolve the sample in the mobile phase. | |
| Irreproducible Retention Times | Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase before injection. | Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting a sequence. |
| Pump Issues: Fluctuations in pump pressure can lead to variable flow rates. | Solution: Check for leaks and ensure the pump is properly primed and degassed. | |
| Temperature Fluctuations: Changes in ambient temperature can affect retention times. | Solution: Use a column oven to maintain a constant temperature.[11] |
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability-Indicating Method Development
A forced degradation study is essential to ensure that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[13][14]
-
Prepare Stock Solution: Prepare a stock solution of Chlormadinol Acetate in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acidic and basic samples before injection.
-
Analysis: Analyze the stressed samples using the developed HPLC method.
-
Evaluation: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Chlormadinol Acetate peak.
Visualizations
Caption: A logical flowchart for troubleshooting common HPLC issues.
References
-
SIELC Technologies. (n.d.). Separation of Chlormadinone acetate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Lowe, D. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. AZoM. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
- Dolan, J. W. (2017).
-
Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
PharmaGuru. (2023, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Retrieved from [Link]
- Ng, K. T. (2012). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Discovery Today.
-
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. Separation of Chlormadinone acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 10. pharmtech.com [pharmtech.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. ijsdr.org [ijsdr.org]
Addressing unexpected side effects of Chlormadinol acetate in animal studies
Technical Support Center: Chlormadinol Acetate (CMA) Animal Studies
Welcome to the technical support center for researchers utilizing Chlormadinol Acetate (CMA) in animal studies. This guide is designed to provide in-depth troubleshooting and practical advice for managing unexpected side effects that may arise during your experiments. Our goal is to equip you with the knowledge to ensure the welfare of your animal subjects and the integrity of your research data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common and unexpected side effects observed in animal studies involving CMA. Each question is followed by a detailed explanation of the potential underlying mechanisms, troubleshooting steps, and mitigation strategies.
Reproductive System Abnormalities
Question: We are observing a higher-than-expected incidence of uterine and mammary gland abnormalities in our long-term CMA study in rodents/canines. What could be the cause and how can we address this?
Answer:
Underlying Mechanism: Chlormadinol acetate is a potent synthetic progestin.[1] Its primary mechanism of action is binding to progesterone receptors, which can lead to profound effects on reproductive tissues.[2] Long-term stimulation of these receptors can induce pathological changes. In canines, for example, long-term administration of CMA has been associated with mammary and uterine disorders.[3] Specifically, in female beagle dogs, four-year treatment with CMA implants led to cystic glandular hyperplasia of the uterus.[4] Similarly, studies in bitches and queens have shown that prolonged use can lead to mammary or uterine abnormalities.[3]
Troubleshooting Steps:
-
Review Dosing and Administration: Double-check your calculations for dosage and the frequency of administration. Higher than intended doses significantly increase the risk of adverse effects.[1]
-
Histopathological Examination: If unexpected gross changes are observed, it is crucial to perform a thorough histopathological examination of the uterus and mammary glands. This will help to characterize the nature and severity of the abnormalities.
-
Hormone Level Analysis: Consider measuring serum levels of progesterone, estrogen, and other relevant hormones to assess the endocrine environment in your animal model.
Mitigation Strategies:
-
Dose Optimization: If possible, conduct a pilot study to determine the minimum effective dose of CMA for your experimental endpoint.
-
Intermittent Dosing: For long-term studies, consider an intermittent dosing schedule if it does not compromise your research objectives.
-
Regular Monitoring: Implement a regular schedule for physical examination, including palpation of mammary glands, to detect any abnormalities early.
Metabolic and Endocrine Dysregulation
Question: Our animals treated with CMA are showing signs of metabolic disturbance, including weight gain and altered glucose metabolism. Is this an expected side effect?
Answer:
Underlying Mechanism: Synthetic progestins can have off-target effects on other steroid hormone receptors, including glucocorticoid receptors.[2] CMA and its metabolite, 3alpha-OH-CMA, have demonstrated glucocorticoid properties in animal studies, leading to a reduction in thymus and adrenal gland weights in immature rats.[2] This glucocorticoid activity can contribute to metabolic side effects. Furthermore, some progestins have been linked to the development of diabetes mellitus in small animals.[5]
Troubleshooting Steps:
-
Glucose Tolerance Test: Perform an intravenous glucose tolerance test to quantitatively assess glucose metabolism in your animals.
-
Adrenal Function Tests: An ACTH stimulation test can help evaluate adrenal function and determine if there is suppression of the hypothalamic-pituitary-adrenal (HPA) axis.[6] Delmadinone acetate, a related compound, has been shown to cause adrenal suppression in dogs.[6]
-
Serum Chemistry Panel: A comprehensive serum chemistry panel can provide valuable information on liver enzymes, kidney function, and electrolyte balance, which can be affected by metabolic changes.
Mitigation Strategies:
-
Dietary Control: Ensure that all animals are on a standardized and controlled diet to minimize variability in metabolic parameters.
-
Careful Monitoring of Body Weight: Regularly monitor and record the body weight of each animal.
-
Consider Alternative Progestins: If metabolic side effects are a significant concern, you may need to consider using a different progestin with a more favorable metabolic profile for future studies.
Behavioral Changes
Question: We have noticed increased anxiety-like behaviors and some aggression in our CMA-treated animals. Is this related to the treatment?
Answer:
Underlying Mechanism: Steroid hormones, including progestins, can have significant effects on the central nervous system and behavior.[7] CMA has been shown to increase the content of allopregnanolone, a neurosteroid with anxiolytic properties, in the hippocampus of rats.[8] It also increases β-endorphin levels in the pituitary.[8] While these effects might suggest a calming influence, the overall behavioral outcome can be complex and species-dependent. In some cases, hormonal fluctuations can lead to unpredictable behavioral changes. For instance, dogs treated with corticosteroids, which share some mechanistic overlap with the glucocorticoid activity of CMA, have been reported to show increased fear-related behavior and barking.[9]
Troubleshooting Steps:
-
Standardized Behavioral Testing: Utilize a battery of standardized behavioral tests (e.g., open field test, elevated plus maze) to objectively quantify anxiety-like behaviors and locomotor activity.
-
Observer Blinding: Ensure that personnel observing and scoring animal behavior are blinded to the treatment groups to minimize bias.
-
Video Recording: Record behavioral testing sessions to allow for later review and scoring by multiple observers.
Mitigation Strategies:
-
Environmental Enrichment: Provide adequate environmental enrichment to help reduce stress and anxiety in the animals.
-
Acclimatization: Ensure a sufficient acclimatization period for the animals to the housing and testing environments before starting the experiment.
-
Careful Handling: Implement consistent and gentle handling procedures to minimize stress.
Experimental Protocols
Protocol for Monitoring and Managing Metabolic Side Effects
-
Baseline Data Collection:
-
Prior to the first dose of CMA, record the body weight of each animal.
-
Collect a baseline blood sample for a comprehensive serum chemistry panel and glucose measurement.
-
-
Regular Monitoring:
-
Record body weights at least once a week.
-
At predetermined intervals (e.g., monthly), collect blood samples for serum chemistry and glucose analysis.
-
-
Glucose Tolerance Test (if indicated):
-
Fast the animals overnight (ensure access to water).
-
Collect a baseline blood sample for glucose measurement.
-
Administer a sterile glucose solution intravenously at a standardized dose.
-
Collect blood samples at specific time points post-glucose administration (e.g., 5, 15, 30, 60, and 120 minutes).
-
Analyze glucose levels in all collected samples.
-
-
Data Analysis:
-
Compare body weight changes, serum chemistry parameters, and glucose tolerance curves between CMA-treated and control groups.
-
Statistically analyze the data to identify significant differences.
-
Visualizations
Signaling Pathway of Chlormadinol Acetate
Caption: Signaling pathway of Chlormadinol Acetate (CMA).
Troubleshooting Workflow for Unexpected Side Effects
Caption: Troubleshooting workflow for unexpected side effects.
Quantitative Data Summary
| Side Effect Category | Potential Observations in Animal Models | Recommended Monitoring Parameters | Species Specific Considerations |
| Reproductive | Uterine hyperplasia, mammary nodules, altered estrous cycles | Histopathology of reproductive tissues, hormone profiling (progesterone, estrogen) | Dogs and cats are particularly sensitive to long-term progestin effects on the uterus and mammary glands.[3] |
| Metabolic | Weight gain, hyperglycemia, polydipsia/polyuria | Body weight, blood glucose, serum chemistry panel, glucose tolerance test | Rodents may be more prone to rapid metabolic changes. |
| Endocrine | Adrenal suppression, changes in corticosterone levels | ACTH stimulation test, adrenal gland histopathology | Dogs have shown adrenal suppression with related compounds.[6] |
| Behavioral | Increased anxiety, aggression, lethargy | Standardized behavioral tests (open field, elevated plus maze), observation scoring | Behavioral changes can be subtle and require careful, blinded observation. |
References
-
Chlormadinone acetate as an oral contraceptive. (n.d.). PubMed. Retrieved from [Link]
-
Effects of oral administration of chlormadinone acetate on canine prostatic hypertrophy. (n.d.). PubMed. Retrieved from [Link]
-
Chlormadinone Acetate (IARC Summary & Evaluation, Volume 21, 1979). (1998, April 6). Inchem.org. Retrieved from [Link]
-
Clinical Use of Progestins in Bitches and Queens: A Review. (n.d.). Ivis.org. Retrieved from [Link]
-
Psycho-Behavioural Changes in Dogs Treated with Corticosteroids: A Clinical Behaviour Perspective. (n.d.). MDPI. Retrieved from [Link]
-
Chlormadinone acetate, a progesterone derivative that binds to the digitalis receptor, inhibits the sodium pump in the isolated rat diaphragm. (n.d.). PubMed. Retrieved from [Link]
-
Selective effect of chlormadinone acetate on brain allopregnanolone and opioids content. (n.d.). PubMed. Retrieved from [Link]
-
Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors. (n.d.). PubMed. Retrieved from [Link]
-
ESTROGENS AND PROGESTERONE AS NEUROPROTECTANTS: WHAT ANIMAL MODELS TEACH US. (n.d.). NCBI. Retrieved from [Link]
-
Effects of delmadinone acetate on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs. (n.d.). PubMed. Retrieved from [Link]
-
Long-term prevention of estrus in the bitch and queen using chlormadinone acetate. (n.d.). PubMed. Retrieved from [Link]
-
Histopathological study of female beagle dogs for four year treatment with subcutaneous implantation of chlormadinone acetate (CMA). (n.d.). PubMed. Retrieved from [Link]
-
Progestins to control feline reproduction: Historical abuse of high doses and potentially safe use of low doses. (n.d.). NCBI. Retrieved from [Link]
-
The effects of chlormadinone acetate (CMA), antiandrogen, on the pituitary, testis, prostate and adrenal gland of the dog with spontaneous benign prostatic hyperplasia. (n.d.). PubMed. Retrieved from [Link]
-
Comparison of histological compositions and apoptosis in canine spontaneous benign prostatic hyperplasia treated with androgen suppressive agents chlormadinone acetate and finasteride. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Progestins to control feline reproduction: Historical abuse of high doses and potentially safe use of low doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term prevention of estrus in the bitch and queen using chlormadinone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histopathological study of female beagle dogs for four year treatment with subcutaneous implantation of chlormadinone acetate (CMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ivis.org [ivis.org]
- 6. Effects of delmadinone acetate on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ESTROGENS AND PROGESTERONE AS NEUROPROTECTANTS: WHAT ANIMAL MODELS TEACH US - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Improving the Bioavailability of Chlormadinone Acetate for In Vivo Research
Introduction
Welcome to the technical support guide for Chlormadinone acetate (CMA). This document is designed for researchers, scientists, and drug development professionals who are working with this potent synthetic progestin and encountering challenges with its in vivo application. CMA is a highly lipophilic molecule with poor aqueous solubility, which presents a significant hurdle to achieving consistent and adequate bioavailability in preclinical animal models.[1][2] This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these challenges.
Core Challenge: Physicochemical Properties of Chlormadinone Acetate
Understanding the inherent properties of CMA is the first step in designing a successful in vivo study. Its low water solubility is the primary rate-limiting step for absorption after oral administration.[3]
| Property | Value | Implication for Bioavailability | Source |
| Chemical Name | 17-(acetyloxy)-6-chloro-pregna-4,6-diene-3,20-dione | - | [4] |
| Molecular Formula | C₂₃H₂₉ClO₄ | - | [4] |
| Molecular Weight | 404.9 g/mol | - | [4] |
| Aqueous Solubility | 0.16 mg/L (Practically Insoluble) | Very low dissolution rate in gastrointestinal fluids, leading to poor absorption. | [1] |
| Solubility in Solvents | Very soluble in chloroform; soluble in acetonitrile; slightly soluble in ethanol. | Useful for initial stock solution preparation, but not for direct aqueous administration. | [1][4] |
| BCS Classification | Likely Class II (Low Solubility, High Permeability) | Absorption is limited by the dissolution rate. Enhancing solubility is key to improving bioavailability.[5][6] | Assumption based on properties |
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Question 1: I'm observing very low and highly variable plasma concentrations of CMA in my rodent studies after oral gavage. What's the likely cause?
Answer:
This is a classic and expected challenge with CMA, stemming directly from its poor aqueous solubility. When a poorly soluble compound like CMA is administered as a simple suspension in an aqueous vehicle (like water or saline), several issues arise in the gastrointestinal (GI) tract:
-
Insufficient Wetting and Dissolution: The hydrophobic particles of CMA tend to agglomerate and resist dispersion in the aqueous environment of the gut. This clumping drastically reduces the effective surface area available for dissolution, which is the critical step before the drug can be absorbed across the gut wall.
-
Inconsistent Dosing: It is extremely difficult to create and maintain a homogenous suspension of a hydrophobic compound. Even with vigorous vortexing, particles can quickly settle in the dosing syringe, leading to significant variability in the actual dose administered to each animal.[7][8]
-
Erratic Absorption: The amount of drug that dissolves and gets absorbed can be highly dependent on the individual animal's GI transit time, presence of bile salts, and other physiological factors, leading to high inter-animal variability.
Pro-Tip: Simply increasing the dose of a simple suspension is often ineffective and can even exacerbate variability. The focus must be on improving the formulation to enhance solubility and dissolution in the GI tract.
Question 2: What is the most straightforward formulation strategy to start with for improving CMA's oral bioavailability in a research setting?
Answer:
For initial preclinical studies, a lipid-based formulation , specifically a Self-Emulsifying Drug Delivery System (SEDDS) , is an excellent and widely used starting point.[9][10][11] SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents, that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, like the fluids in the GI tract.[10][12]
Why SEDDS are effective for CMA:
-
Maintains Solubilization: The drug remains dissolved in the lipid/surfactant mixture, bypassing the solid-state dissolution barrier.
-
Increases Surface Area: Upon emulsification in the gut, it creates nano- or micro-sized droplets, presenting a massive surface area for drug release and absorption.[12]
-
Leverages Lipid Absorption Pathways: The formulation can stimulate bile secretion and leverage lymphatic transport, which can help bypass first-pass metabolism in the liver.[13]
Workflow for Developing a Simple SEDDS Formulation
This workflow diagram outlines the decision-making process for creating and validating a basic SEDDS formulation for in vivo studies.
Caption: A streamlined workflow for creating a Self-Emulsifying Drug Delivery System (SEDDS).
Question 3: Can you provide a starter protocol for preparing a simple CMA oral dosing solution using common lab reagents?
Answer:
Certainly. This protocol is a common starting point for solubilizing hydrophobic compounds for oral gavage in rodents. It uses a combination of a solubilizing agent (PEG 400), a surfactant (Tween 80), and saline.
Protocol: Preparation of a PEG/Tween-Based CMA Formulation
Objective: To prepare a 1 mg/mL dosing solution of CMA suitable for oral gavage in mice.
Materials:
-
Chlormadinone Acetate (CMA) powder
-
Polyethylene Glycol 400 (PEG 400)
-
Polysorbate 80 (Tween 80)
-
0.9% Saline Solution
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath sonicator
Step-by-Step Procedure:
-
Weigh the CMA: Accurately weigh the required amount of CMA. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of CMA powder.
-
Initial Solubilization:
-
Add the CMA powder to a sterile vial.
-
Add 1 mL of PEG 400 (10% of the final volume).
-
Vortex vigorously for 2-3 minutes until the CMA is fully dissolved. You should have a clear solution. Gentle warming (37°C) can assist if needed.
-
-
Add Surfactant:
-
To the clear CMA/PEG solution, add 0.5 mL of Tween 80 (5% of the final volume).
-
Vortex again for 1-2 minutes to ensure the mixture is homogenous.
-
-
Final Dilution:
-
Slowly add 8.5 mL of 0.9% saline to the mixture while vortexing. Add the saline dropwise or in small aliquots to prevent the drug from precipitating out.
-
The final solution may appear slightly hazy or opalescent, which is acceptable. This indicates the formation of a microemulsion or fine dispersion.
-
-
Final Homogenization & Quality Control:
-
Place the vial in a water bath sonicator for 5-10 minutes to ensure uniform particle dispersion.
-
Visually inspect the final formulation for any large particles or aggregates. It should be a uniform, homogenous liquid.
-
Crucially, prepare this formulation fresh on the day of dosing and mix well immediately before drawing each dose into the gavage syringe.
-
Final Vehicle Composition: 10% PEG 400 / 5% Tween 80 / 85% Saline (v/v/v)
Question 4: My compound is still not stable or soluble enough with the PEG/Tween vehicle. What is a more advanced technique I can try?
Answer:
If simpler solvent/surfactant systems fail, or if you require a more robust and scalable formulation, creating a nanosuspension is a highly effective advanced strategy.[14][15] A nanosuspension consists of pure, sub-micron sized drug particles stabilized by a minimal amount of surfactant or polymer.[16] This approach is particularly useful for BCS Class II compounds like CMA.[5][17]
Mechanism of Bioavailability Enhancement by Nanosuspension:
The primary advantage of a nanosuspension comes from the drastic increase in the surface area of the drug particles, which significantly enhances the dissolution velocity according to the Noyes-Whitney equation.[14][16]
Caption: Comparison of drug absorption from conventional vs. nanosuspension formulations.
Key Advantages of Nanosuspensions:
-
Maximizes Dissolution Rate: The nano-sizing dramatically increases the surface area-to-volume ratio.
-
Increases Saturation Solubility: The Kelvin equation describes how smaller particles can lead to a higher saturation solubility.
-
High Drug Loading: The formulation consists primarily of the drug, not large amounts of excipients.[14]
Preparation Method (Top-Down Approach - Media Milling): While high-pressure homogenization is common, lab-scale media milling (bead milling) is often more accessible.
-
Preparation of Pre-suspension: Disperse CMA powder in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or Tween 80).
-
Milling: Add the pre-suspension to a milling chamber containing small, high-density milling beads (e.g., yttrium-stabilized zirconium oxide).
-
Energy Input: Agitate the chamber at high speed. The mechanical impact and shear forces from the colliding beads fracture the drug crystals down to the nanometer scale.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: It is essential to characterize the particle size (e.g., via Dynamic Light Scattering), zeta potential (to assess stability), and crystallinity (e.g., via DSC or XRD).
Pro-Tip: The choice of stabilizer is critical to prevent the newly formed nanocrystals from re-aggregating (a process called Ostwald ripening). Screening different stabilizers is a key part of the development process.
Question 5: Are there any specific handling or administration tips for in vivo studies with these improved formulations?
Answer:
Yes, proper handling is critical to ensure the success of your study, even with an optimized formulation.
-
Maintain Homogeneity: Always vortex or sonicate the formulation immediately before drawing up each dose. This is non-negotiable, especially for suspensions and emulsions.
-
Accurate Dosing: Use appropriate, calibrated syringes and proper oral gavage techniques. Ensure the gavage needle is the correct length for the animal to avoid injury and ensure delivery to the stomach.[18]
-
Vehicle Controls: Always include a vehicle-only control group in your study. This is essential to confirm that the excipients themselves do not have any biological effects in your model.
-
Stability: Formulations, especially nanosuspensions, should be checked for stability over the intended use period. Store them as recommended (often refrigerated) and visually inspect for any signs of precipitation or phase separation before use.
-
Fresh is Best: Whenever possible, prepare the formulation fresh on the day of the experiment to minimize any potential for chemical or physical instability.[19]
By addressing the core issue of solubility through rational formulation design and adhering to meticulous experimental technique, researchers can significantly improve the reliability and success of in vivo studies involving Chlormadinone acetate.
References
-
Nanosuspension: An approach to enhance solubility of drugs. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Enhancing the Solubility of Class II Drug Via Nanosuspension: A Review. (2024). ResearchGate. Retrieved from [Link]
-
Chlormadinone Acetate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Special Issue : Nanosuspensions for Enhanced Oral Bioavailability. (n.d.). MDPI. Retrieved from [Link]
-
Nanosuspension for BCS Class II Drug. (2018). ResearchGate. Retrieved from [Link]
-
Chlormadinone Acetate Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
-
Formulation and characterisation of nanosuspensions of BCS class II and IV drugs by combinative method. (2020). Taylor & Francis Online. Retrieved from [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Self-Emulsifying Drug Delivery Systems. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Amplification of Aqueous Solubility of Progesterone Using Melt- Granulation Technique. (2024). Impactfactor.org. Retrieved from [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (2024). MDPI. Retrieved from [Link]
-
Solubility Improvement of Progesterone from Solid Dispersions Prepared by Solvent Evaporation and Co-milling. (2020). MDPI. Retrieved from [Link]
-
Effect of antiandrogen, chlormadinone acetate (CMA), in canine spontaneous benign prostatic hyperplasia (BPH). (2000). National Institutes of Health (NIH). Retrieved from [Link]
-
Chlormadinone acetate, a progesterone derivative that binds to the digitalis receptor, inhibits the sodium pump in the isolated rat diaphragm. (1985). National Institutes of Health (NIH). Retrieved from [Link]
-
Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (2024). National Institutes of Health (NIH). Retrieved from [Link]
-
Research advances in solubility-enhancing formulation technologies for progesterone. (2024). WPRIM. Retrieved from [Link]
-
CHLORMADINONE ACETATE, A NEW HIGHLY ACTIVE GESTATION-SUPPORTING AGENT. (1963). National Institutes of Health (NIH). Retrieved from [Link]
-
Method for voluntary oral administration of drugs in mice. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
The in Vivo Metabolism of Chlormadinone Acetate in - Amanote Research. (n.d.). Amanote Research. Retrieved from [Link]
-
Biological Activities of Chlormadinone Acetate (II). (n.d.). Amanote Research. Retrieved from [Link]
-
Chlormadinone acetate. (n.d.). Wikipedia. Retrieved from [Link]
-
Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Improved oral bioavailability of poorly water soluble drugs using rapid freezing processes. (n.d.). University of Texas at Austin Libraries. Retrieved from [Link]
-
Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. (2025). ResearchGate. Retrieved from [Link]
-
Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. (2021). Revista Electronica de Veterinaria. Retrieved from [Link]
-
Chlormadinone acetate. (n.d.). NIST WebBook. Retrieved from [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
administration of poorly water soluble drug by oral gavage to rats techniques? (2022). ResearchGate. Retrieved from [Link]
-
Mice p.o. application drug solubility problem? (2020). Reddit. Retrieved from [Link]
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. Retrieved from [Link]
Sources
- 1. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
Preventing degradation of Chlormadinol acetate during sample preparation
Welcome to the technical support center for Chlormadinol acetate (CMA) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the degradation of Chlormadinol acetate during sample preparation. As a synthetic progestin, CMA is susceptible to certain chemical transformations that can compromise the accuracy and reliability of analytical results. This resource, structured in a question-and-answer format, addresses common challenges and offers scientifically grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing lower than expected concentrations of Chlormadinol acetate in my samples after extraction. What could be the primary causes of degradation?
A1: Lower than expected recovery of Chlormadinol acetate is often attributable to its degradation during sample preparation. The primary pathways of degradation for steroidal acetates like CMA are hydrolysis, oxidation, and photolysis.[1][2] The ester and ketone functionalities in the CMA molecule are particularly susceptible to chemical reactions under certain conditions.
To systematically troubleshoot this issue, consider the following potential factors in your sample preparation workflow:
-
pH of the Sample and Extraction Solvents: Extreme pH conditions, especially alkaline, can catalyze the hydrolysis of the acetate ester group.
-
Presence of Oxidizing Agents: Exposure to oxidizing agents, even atmospheric oxygen over extended periods, can lead to the formation of oxidation byproducts.
-
Light Exposure: CMA absorbs UV light, which can induce photodegradation.[3]
-
Elevated Temperatures: High temperatures used for solvent evaporation or during extraction can accelerate degradation reactions.
A logical first step is to review your sample preparation protocol and identify any steps where these conditions might be present.
Q2: How can I prevent the hydrolysis of the acetate group on Chlormadinol acetate during sample preparation?
A2: The acetate ester at the C17 position of Chlormadinol acetate is a key site for potential hydrolysis, which would lead to the formation of Chlormadinol. To prevent this, careful control of pH is paramount.
Key Recommendations:
-
Maintain a Neutral to Slightly Acidic pH: During extraction and in your final sample solution, aim for a pH range of 4 to 7. The hydrolysis of acetate esters is significantly accelerated under both strongly acidic and, particularly, strongly basic conditions.
-
Solvent Selection: Use high-purity, neutral solvents for extraction and reconstitution. Acetonitrile and methanol are commonly used and are generally safe choices.[1][4]
-
Avoid Strong Acids and Bases: If pH adjustment is necessary, use dilute acids (e.g., 0.1 M phosphoric acid or formic acid) or buffers. Avoid strong bases like sodium hydroxide.[1]
-
Temperature Control: Perform all extraction and evaporation steps at the lowest feasible temperature to minimize the rate of hydrolysis.
The following table summarizes the recommended pH conditions for handling Chlormadinol acetate:
| pH Range | Stability of Acetate Group | Recommendation |
| < 4 | Increased risk of hydrolysis | Use with caution for short durations if necessary for chromatography. |
| 4 - 7 | Optimal Stability | Recommended range for sample preparation and storage. |
| > 7 | High risk of hydrolysis | Avoid. |
Q3: My chromatograms are showing unexpected peaks that are not present in my standards. Could this be due to oxidation? How can I prevent it?
A3: The appearance of extraneous peaks can indeed be a sign of oxidative degradation. The steroidal backbone of Chlormadinol acetate can be susceptible to oxidation, leading to the formation of hydroxylated or other oxidized derivatives.
Preventative Measures:
-
Use Freshly Prepared Solvents: Solvents, especially ethers and some alcohols, can form peroxides over time. Use fresh, high-purity solvents to minimize the introduction of oxidizing agents.
-
Inert Atmosphere: For sensitive samples or long-term storage, consider working under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent may be beneficial, but this should be validated to ensure it does not interfere with your analysis.
-
Minimize Exposure to Air: Keep sample vials tightly capped and minimize the time samples are exposed to the atmosphere, especially at elevated temperatures.
Below is a diagram illustrating the potential degradation pathways of a related steroidal acetate, Norethisterone acetate, under forced degradation conditions, which provides insights into the potential degradation of Chlormadinol acetate.
Caption: Potential degradation pathways for Chlormadinol Acetate.
Q4: I need to evaporate my extraction solvent. What is the maximum recommended temperature to avoid thermal degradation of Chlormadinol acetate?
Best Practices for Solvent Evaporation:
-
Use a Nitrogen Evaporator or Rotary Evaporator: These instruments allow for efficient solvent removal at reduced temperatures.
-
Temperature: Keep the water bath temperature at or below 40°C.
-
Vacuum: Utilize a gentle vacuum to lower the boiling point of the solvent, facilitating evaporation without excessive heat.
-
Avoid Dryness: Do not evaporate the sample to complete dryness for extended periods, as this can increase the risk of degradation of the solid residue. Reconstitute the sample in a suitable solvent as soon as the evaporation is complete.
The following workflow is recommended for sample concentration:
Caption: Recommended workflow for solvent evaporation.
Q5: What are the best practices for storing Chlormadinol acetate stock solutions and prepared samples to ensure stability?
A5: Proper storage is crucial to maintain the integrity of your standards and samples.
Storage Recommendations:
| Stock Solutions | Prepared Samples (Post-Extraction) | |
| Solvent | Acetonitrile or Methanol (HPLC grade) | Mobile phase or a compatible solvent with low reactivity. |
| Temperature | 2-8°C for short-term storage. \n-20°C or lower for long-term storage. | 2-8°C if analyzing within 24 hours. \n-20°C for longer storage. |
| Light Conditions | Store in amber vials or protect from light. | Use amber autosampler vials or store in the dark. |
| Container | Tightly sealed glass vials with PTFE-lined caps. | Tightly sealed autosampler vials. |
Self-Validation Check: To ensure the stability of your stored samples, it is good practice to include quality control (QC) samples at the beginning and end of your analytical run. A significant deviation in the results of the QC samples can indicate degradation during storage or the analytical sequence.
References
-
A rapid stability indicating HPLC-method for determination of norethisterone acetate in plasma, Tablets and in a mixture with other steroids. ResearchGate. Available at: [Link]
-
Multivariate Chemometric Comparison of Forced Degradation and Electrochemical Oxidation LC–MS Profiles of Maraviroc. MDPI. Available at: [Link]
-
Chlormadinone Acetate | C23H29ClO4 | CID 9324. PubChem. Available at: [Link]
-
Determination and co-estimate of the chlormadinone acetate and 17α-ethinyl estradiol in pharmaceutical formulation and drinking water samples by digital derivative spectophotometry. ResearchGate. Available at: [Link]
Sources
Cell culture contamination issues when working with Chlormadinol acetate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for researchers utilizing Chlormadinol acetate (CMA) in cell culture experiments. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges you may face. This resource is structured to provide proactive guidance through frequently asked questions and reactive, in-depth troubleshooting for when issues arise. Our focus is on maintaining experimental integrity by preventing, identifying, and resolving contamination issues, while also understanding the inherent biological effects of CMA.
Part 1: Frequently Asked Questions (FAQs) - Proactive Guidance
This section addresses common questions about handling and using Chlormadinol acetate to prevent problems before they start.
Q1: What is Chlormadinol acetate (CMA), and what are its expected biological effects in cell culture?
Chlormadinol acetate is a synthetic, steroidal progestin. Its primary mechanism of action is binding to and activating progesterone receptors (PRs)[1][2]. It also possesses anti-androgenic and anti-gonadotropic properties[3][4].
Causality in Your Culture: When you introduce CMA into a cell culture system, its effects are not contamination; they are the intended (or unintended) biological response. In PR-positive cell lines, such as certain breast cancer cells (e.g., ZR-75-1), CMA can inhibit cell growth[3]. Depending on the cell type and context, progestins can influence proliferation, differentiation, and apoptosis[5][6][7]. Therefore, observing a decrease in cell proliferation after CMA treatment may be the expected biological outcome, not a sign of a contaminated or toxic culture. It is crucial to differentiate between a pharmacological effect and a contamination event.
Q2: How should I safely handle CMA powder?
CMA is a potent, biologically active compound and should be handled with care.
-
Personal Protective Equipment (PPE): Always handle CMA powder in a ventilated enclosure, such as a chemical fume hood, not a biological safety cabinet (BSC) where air is recirculated. Wear a lab coat, safety glasses, and double gloves[8][9].
-
Engineering Controls: Use a balance with a draft shield to prevent the fine powder from becoming airborne.
-
Cleanup: For spills, do not dry sweep. Gently dampen the powder with a suitable solvent (like ethanol) and wipe with absorbent material. Dispose of all contaminated materials as hazardous waste according to your institution's guidelines[3][8].
Q3: What is the best solvent for preparing a CMA stock solution?
CMA has very low solubility in water (0.16 mg/L) but is soluble in several organic solvents[3].
| Solvent | Solubility | Considerations |
| DMSO | Soluble | The most common choice for cell culture. Use high-purity, anhydrous, sterile-filtered DMSO. Final concentration in media should typically be ≤ 0.1% to avoid solvent toxicity. Moisture-contaminated DMSO can reduce solubility[4]. |
| Ethanol | Slightly Soluble[3] | Can be used, but higher concentrations may be cytotoxic to cells. Ensure the final ethanol concentration is well below toxic levels for your specific cell line (often < 0.1%). |
| Chloroform | Very Soluble[3] | Not suitable for cell culture due to extreme cytotoxicity. |
Recommendation: Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) is the industry standard.
Q4: How do I prepare a sterile, stable stock solution of CMA?
CMA powder is not supplied sterile. Therefore, the stock solution must be sterilized before being added to your sterile cell culture medium. Heat sterilization (autoclaving) is not an option as it will degrade the compound[8].
The Causality of Sterilization: The critical step is sterile filtration. Using a 0.22 µm filter removes potential bacterial contaminants introduced from the non-sterile powder, the solvent, or the handling process. This single step is a primary defense against introducing microbial contamination into your entire experiment.
See Part 3: Protocols for a detailed, step-by-step methodology for preparing a CMA stock solution.
Q5: How should I store my CMA powder and stock solutions?
-
Powder: Store the powder at -20°C in a tightly sealed container, protected from light[4].
-
Stock Solutions: Aliquot the sterile-filtered stock solution into single-use volumes in sterile cryovials. Store at -80°C for long-term stability (up to one year) or -20°C for shorter-term use (up to one month)[4]. Avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Protect from light[8].
Part 2: Troubleshooting Guide - Identifying and Solving Contamination
This guide is designed to help you diagnose and resolve issues that appear after treating your cells with CMA.
Problem 1: My culture medium turned cloudy and yellow overnight after adding CMA.
This is a classic sign of rapid microbial contamination.
-
Potential Cause: Bacterial Contamination. Bacteria multiply rapidly in nutrient-rich culture media, leading to a drop in pH (indicated by the phenol red in the medium turning yellow) and visible turbidity[10]. This is likely due to a breach in aseptic technique during the preparation or addition of the CMA stock solution.
-
Immediate Action:
-
Visually confirm the contamination under a microscope. You will likely see small, motile rods or cocci between your cells.
-
Do not attempt to salvage the culture with antibiotics. This often leads to the development of resistant strains and can mask underlying low-level contamination[10].
-
Discard the contaminated flask and any shared reagents immediately.
-
Thoroughly decontaminate the biosafety cabinet, incubator, and any equipment used.
-
-
Long-Term Solution: Review your aseptic technique. Refer to the workflow diagram below for critical control points when preparing and using hormonal stocks.
Problem 2: I see small, dark particles or crystalline structures in my culture after adding CMA, but the medium is clear.
This is likely chemical precipitation, not microbial contamination.
-
Potential Cause: CMA Precipitation. This occurs when the compound comes out of solution.
-
Causality 1 (Thermal Shock): Adding a concentrated stock from a -20°C freezer directly into 37°C medium can cause the dissolved CMA to crash out of solution.
-
Causality 2 (Concentration Shock): Pipetting the entire volume of CMA stock into one spot in the culture vessel without mixing can create a localized area of high concentration, exceeding its solubility limit in the aqueous medium.
-
Causality 3 (Poor Stock Quality): An old or improperly stored stock solution may have started to degrade or precipitate.
-
-
How to Differentiate from Contamination:
-
Microscopy: Precipitate will often appear as sharp, crystalline, or amorphous non-motile structures. Bacteria will be much smaller and often motile. Yeast will appear as budding ovals.
-
Medium Clarity: The medium will typically remain clear with no pH change.
-
-
Solution:
-
Prepare fresh CMA stock if you suspect the old stock is compromised.
-
When treating cells, warm the culture medium to 37°C first.
-
Add the CMA stock drop-wise to the medium (not directly onto the cells) while gently swirling the flask or plate to ensure rapid and even dispersal.
-
Problem 3: My cells are growing poorly, their morphology has changed, and my results are inconsistent, but I don't see any obvious contamination.
This scenario points towards a stealthy contaminant or an unexpected biological response.
-
Potential Cause A: Mycoplasma Contamination. This is a primary suspect for these symptoms. Mycoplasma are tiny bacteria without a cell wall, making them invisible to standard light microscopy and resistant to common antibiotics like penicillin[11]. They can alter nearly every aspect of cell physiology, leading to unreliable data[10][12].
-
Why it's a risk: Mycoplasma can be introduced from other cell lines, lab personnel, or contaminated reagents like serum[13][14][15]. The extra handling steps for CMA can increase the opportunities for such contamination to occur.
-
Solution:
-
Quarantine: Immediately isolate the suspected culture and any other cultures it may have come into contact with.
-
Test: Use a reliable detection method, such as PCR or a fluorescent DNA-staining kit, to confirm the presence of mycoplasma.
-
Action: The best course of action is to discard the contaminated cell line and start over with a fresh, certified mycoplasma-free stock. While mycoplasma removal agents exist, they are not always 100% effective.
-
-
-
Potential Cause B: Solvent Toxicity. The vehicle used to dissolve the CMA (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Causality: If the final concentration of DMSO in your culture medium exceeds the tolerance level of your cell line (typically >0.5%, but can be much lower for sensitive cells), you will observe cytotoxicity.
-
Solution:
-
Calculate: Always calculate the final solvent concentration. For example, adding 10 µL of a DMSO stock to 10 mL of medium results in a 0.1% final DMSO concentration.
-
Run a Control: Always include a "vehicle control" in your experiments—a culture treated with the same amount of solvent (e.g., DMSO) but without the CMA. This allows you to distinguish the effect of the solvent from the effect of the drug.
-
-
-
Potential Cause C: Intrinsic Hormonal Effect. As mentioned in the FAQs, the observed changes could be the intended pharmacological effect of CMA on your specific cell line.
-
Causality: CMA interacts with progesterone and androgen receptors, which can trigger signaling pathways that lead to changes in gene expression, cell cycle arrest, or apoptosis[1][3].
-
Solution:
-
Literature Review: Research your cell line to determine if it expresses progesterone or androgen receptors.
-
Dose-Response Curve: Perform an experiment using a range of CMA concentrations to see if the effect is dose-dependent, which is characteristic of a true biological response.
-
Molecular Analysis: Use techniques like Western blotting or qPCR to check for changes in downstream targets of progesterone receptor signaling.
-
-
Caption: A decision tree for troubleshooting common issues when working with CMA.
Part 3: Key Experimental Protocols
Adherence to validated protocols is essential for reproducibility and preventing contamination.
Protocol 1: Aseptic Preparation of a 10 mM Chlormadinol Acetate Stock Solution in DMSO
Principle: This protocol outlines the steps to safely weigh, dissolve, and sterile-filter non-sterile CMA powder to create a concentrated stock solution suitable for cell culture use.
Materials:
-
Chlormadinol acetate powder (MW: 404.93 g/mol )
-
High-purity, anhydrous, sterile DMSO
-
Sterile 0.22 µm syringe filter (PTFE or other solvent-compatible membrane)
-
Sterile syringes (1 mL or 5 mL)
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Calibrated analytical balance in a chemical fume hood
-
Vortex mixer
Procedure:
-
Preparation: Don appropriate PPE (lab coat, gloves, safety glasses). Perform all steps in a certified biosafety cabinet (BSC), except for the initial weighing, which must be done in a chemical fume hood.
-
Calculation: To make a 10 mM stock solution, you need 4.05 mg of CMA per 1 mL of DMSO.
-
Calculation: 404.93 g/mol * 0.010 mol/L = 4.0493 g/L = 4.05 mg/mL
-
-
Weighing (in Chemical Fume Hood): Carefully weigh out the required amount of CMA powder (e.g., 4.05 mg) onto a sterile weigh boat.
-
Dissolving (in BSC): Transfer the powder to a sterile tube (e.g., a 15 mL conical tube). Add the calculated volume of sterile DMSO (e.g., 1 mL).
-
Mixing: Cap the tube tightly and vortex until the CMA is completely dissolved. The solution should be clear and free of particulates. Gentle warming (to room temperature) may assist, but do not heat excessively[16].
-
Sterile Filtration:
-
Draw the CMA/DMSO solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe tip.
-
Carefully dispense the solution through the filter into a new, sterile collection tube (e.g., a 15 mL conical). This is your sterile stock.
-
-
Aliquoting: Immediately aliquot the sterile stock into single-use volumes (e.g., 20-50 µL) in sterile, light-protecting (amber) cryovials.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store at -80°C.
Caption: Workflow for preparing a sterile Chlormadinol acetate stock solution.
References
-
Patsnap Synapse. (2024). What is Chlormadinone Acetate used for? Retrieved from Patsnap Synapse. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Chlormadinone Acetate? Retrieved from Patsnap Synapse. [Link]
-
Capitol Scientific. (2025). Cell Culture Contamination: 5 Common Sources and How to Prevent Them. Retrieved from Capitol Scientific. [Link]
-
Labco LLC. (n.d.). Cell Culture Contamination. Retrieved from Labco LLC. [Link]
-
National Center for Biotechnology Information. (n.d.). Chlormadinone Acetate. PubChem Compound Database. Retrieved from [Link]
-
Corning Life Sciences. (n.d.). Understanding and Managing Cell Culture Contamination. Retrieved from University of Rochester Environmental Health and Safety. [Link]
-
Wikipedia. (n.d.). Combined oral contraceptive pill. Retrieved from [Link]
-
Drexler, H. G., & Uphoff, C. C. (2022). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. In Vitro Cellular & Developmental Biology - Animal, 58(5), 361–371. [Link]
-
Corning Life Sciences. (n.d.). Troubleshooting Guide for Cell Culture Contamination. Retrieved from [Link]
-
Lu, A., & Wagner, C. K. (2012). Cell Models for the Study of Sex Steroid Hormone Neurobiology. Hormones and Behavior, 62(3), 229-236. [Link]
-
Ciebiera, M., et al. (2017). Differential regulatory effect of progesterone on the proliferation and apoptosis of uterine leiomyoma tissue explants and primary leiomyoma cell cultures. Gynecological Endocrinology, 33(10), 795-800. [Link]
-
Technology Networks. (2025). Types of Cell Culture Contamination and How To Prevent Them. Retrieved from [Link]
-
Nikfarjam, L., & Farzaneh, P. (2012). Prevention and Detection of Mycoplasma Contamination in Cell Culture. Cell Journal, 13(4), 203–212. [Link]
-
Pescador, N., et al. (1999). Effects of Progestins on Progesterone Synthesis in a Stable Porcine Granulosa Cell Line: Control of Transcriptional Activity of the Cytochrome P450 Side-Chain Cleavage Gene. Biology of Reproduction, 60(5), 1192-1198. [Link]
-
Tata, J. R. (2018). The Ins and Outs of Steroid Hormone Transport Across the Plasma Membrane: Insight From an Insect. PNAS, 115(51), 12854-12856. [Link]
-
Lee, L. E. J., et al. (2022). Chemical alternative for cell identification and cross-contamination detection. Scientific Reports, 12(1), 3169. [Link]
-
Wikipedia. (n.d.). Chlormadinone acetate. Retrieved from [Link]
-
Su, R. W., et al. (2009). Progesterone Inhibits Human Endometrial Cancer Cell Growth and Invasiveness. Molecular Cancer, 8, 11. [Link]
-
Minerva Biolabs. (n.d.). Mycoplasma Contamination in Cell Culture: Causes, Detection & Removal. Retrieved from [Link]
-
UC Riverside News. (2018). Rewriting the textbook on how steroid hormones enter cells. Retrieved from [Link]
-
Thermo Fisher Scientific. (2018). How to Maintain Sterility in Cell Culture: Aseptic Techniques. YouTube. Retrieved from [Link]
-
Chaffkin, L. M., et al. (1993). The role of progesterone in regulating human granulosa cell proliferation and differentiation in vitro. The Journal of Clinical Endocrinology & Metabolism, 76(3), 696-701. [Link]
-
Ramasamy, I. (2026). Clinical Application of Steroid Profiles and Their Interpretation in Adrenal Disorders. Diagnostics, 16(3), 381. [Link]
-
Minerva Biolabs. (2024). The Stealthy Invader – What Causes a Mycoplasma Contamination? Retrieved from [Link]
-
EuroBioBank. (n.d.). Aseptic and Good Cell Culture Techniques. Retrieved from [Link]
-
Shomu's Biology. (2014). Steroid hormone mechanism of entry. YouTube. Retrieved from [Link]
-
GMP Plastics. (2025). Aseptic Techniques in Cell Culture. Retrieved from [Link]
Sources
- 1. What is Chlormadinone Acetate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 3. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Differential regulatory effect of progesterone on the proliferation and apoptosis of uterine leiomyoma tissue explants and primary leiomyoma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The role of progesterone in regulating human granulosa cell proliferation and differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 11. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 12. labcoltd.ae [labcoltd.ae]
- 13. atcc.org [atcc.org]
- 14. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Stealthy Invader â What Causes a Mycoplasma Contamination? | Minerva Biolabs GmbH [news.minerva-biolabs.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Pathological Changes Associated with Long-Term Chlormadinone Acetate Administration in Animal Models
Introduction
Chlormadinone acetate (CMA) is a synthetic progestin with antiandrogenic and antigonadotropic properties.[1] It is utilized in veterinary medicine for estrus synchronization and in human medicine, often in combination with estrogens, for hormonal contraception and treatment of androgen-dependent conditions.[1][2] Long-term administration studies in animal models are crucial for evaluating the safety profile of CMA. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource addressing potential pathological changes, troubleshooting common experimental issues, and answering frequently asked questions related to long-term CMA administration in animal models.
The information presented here is synthesized from a wide range of toxicological and pharmacological studies. It is important to recognize that findings can be species- and strain-specific, and careful consideration of the appropriate animal model is paramount for relevant safety assessments.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues and provide actionable guidance for your experiments.
Mammary Gland Pathology
Question 1: We are observing a high incidence of mammary nodules in our long-term CMA study in beagle dogs. How do we differentiate between benign hyperplasia and neoplasia, and what is the underlying mechanism?
Answer:
This is a critical and well-documented finding. Beagle dogs are particularly sensitive to the proliferative effects of progestins on the mammary gland.[3]
-
Histopathological Differentiation: Careful histopathological examination is essential.
-
Benign Hyperplasia: Characterized by an increase in the number and size of mammary ducts and alveoli, often with cystic changes. The epithelial cells are well-differentiated with a low mitotic index. Look for lobular hyperplasia and ductal ectasia.
-
Benign Tumors (Adenomas): These are well-circumscribed, encapsulated lesions with a more organized growth pattern than hyperplasia. They can be simple tubular or papillary adenomas, or more complex with mixed cell populations.[5][6]
-
Malignant Tumors (Carcinomas): Exhibit features of malignancy such as invasion into surrounding tissues, cellular and nuclear pleomorphism, high mitotic activity, and necrosis.
-
-
Underlying Mechanism: The primary mechanism involves the induction of growth hormone (GH) production within the mammary gland itself.[7] Progestins, including CMA, can stimulate mammary epithelial cells to produce GH, which then acts in an autocrine and paracrine fashion to promote proliferation.[7] This is a key difference from the pituitary-derived GH.
Troubleshooting:
-
Unexpectedly High Tumor Incidence:
-
Dose Selection: Re-evaluate your dose levels. Progestin effects on the mammary gland are often dose-dependent.
-
Hormonal Status of Animals: Ensure that the animals were not in a high-progesterone state (e.g., diestrus) at the start of the study, as this can potentiate the effects of exogenous progestins.
-
Diet: Certain dietary components can influence hormone metabolism. Ensure a standardized and consistent diet across all study groups.
-
-
Inconsistent Lesion Development:
-
Animal Strain: While beagles are commonly used, there can be inter-individual variability. Ensure your animal sourcing is consistent.
-
Route of Administration: The method of CMA administration (e.g., oral, subcutaneous implant) can influence the pharmacokinetic profile and subsequent biological effects.[8][9]
-
Experimental Protocol: Immunohistochemistry for Growth Hormone in Canine Mammary Tissue
-
Tissue Preparation: Fix mammary tissue in 10% neutral buffered formalin for 24-48 hours, followed by paraffin embedding.
-
Sectioning: Cut 4-5 µm thick sections and mount on positively charged slides.
-
Antigen Retrieval: Use a heat-induced epitope retrieval (HIER) method with a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate with a validated primary antibody against canine growth hormone overnight at 4°C.
-
Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a suitable chromogen (e.g., DAB).
-
Counterstaining: Counterstain with hematoxylin.
-
Analysis: Positive staining in the cytoplasm of mammary epithelial cells indicates local GH production.
Uterine and Ovarian Changes
Question 2: Our female rats and dogs on long-term CMA are showing uterine enlargement and ovarian changes. What are the expected histopathological findings and what is the mechanism of action?
Answer:
Uterine and ovarian changes are common findings due to the potent progestogenic and antigonadotropic effects of CMA.
-
Uterine Histopathology:
-
Endometrial Hyperplasia: This is a hallmark of progestin activity. You will likely observe cystic endometrial hyperplasia (CEH), characterized by dilated uterine glands lined by flattened or cuboidal epithelium.[8][9][10][11] In some cases, this can progress to mucometra or pyometra, especially in dogs if there is a concurrent bacterial infection.[8][11]
-
Myometrial Changes: The myometrium may appear thickened due to hypertrophy and/or hyperplasia of the smooth muscle cells.
-
-
Ovarian Histopathology:
-
Anovulation: CMA's antigonadotropic effect suppresses the luteinizing hormone (LH) surge, leading to an absence of ovulation.[1] Consequently, you will observe a lack of corpora lutea.[8][9][10]
-
Follicular Development: While ovulation is inhibited, some follicular development may still be present.[9][10] However, you will likely see an increase in the number of atretic follicles.[12] In rats, hyperplastic interstitial glands have also been reported.[12]
-
-
Mechanism of Action:
-
Progestogenic Effect: CMA directly stimulates the progesterone receptors in the endometrium, leading to glandular proliferation and secretion.[1]
-
Antigonadotropic Effect: CMA exerts negative feedback on the hypothalamus and pituitary gland, suppressing the release of gonadotropin-releasing hormone (GnRH) and subsequently LH and follicle-stimulating hormone (FSH). This prevents follicular maturation and ovulation.[1]
-
Troubleshooting:
-
Severe Pyometra in Dogs:
-
Animal Health Monitoring: Implement rigorous health monitoring to detect early signs of pyometra (e.g., vaginal discharge, lethargy, anorexia).
-
Microbiological Culture: If pyometra is suspected, perform a uterine culture to identify the causative bacteria.
-
Dose Reduction: Consider if the dose is excessively high, leading to severe endometrial changes that predispose to infection.
-
-
Absence of Expected Ovarian Atrophy:
-
Incomplete Gonadotropin Suppression: Verify the dose and route of administration are sufficient to achieve consistent antigonadotropic effects. Plasma hormone analysis for LH and FSH can confirm suppression.
-
Assay Sensitivity: Ensure your histological evaluation methods are sensitive enough to detect subtle changes in follicular dynamics.
-
Liver and Adrenal Gland Observations
Question 3: We have noted some mild liver changes and alterations in adrenal gland weight in our rat studies with high-dose CMA. Are these expected findings and what should we look for histologically?
Answer:
Mild to moderate effects on the liver and adrenal glands can be observed, particularly at higher doses, due to the weak glucocorticoid activity of CMA and its metabolites.[13]
-
Liver Histopathology:
-
Hepatocellular Vacuolation: This is a common finding with steroid-induced hepatopathy.[5][6] The vacuoles are typically filled with glycogen or lipid. Special stains (e.g., Periodic acid-Schiff for glycogen, Oil Red O for lipid on frozen sections) can help differentiate the content.
-
Enzyme Induction: You may observe centrilobular hepatocellular hypertrophy, which is often associated with the induction of drug-metabolizing enzymes.
-
-
Adrenal Gland Histopathology:
-
Adrenocortical Atrophy: Due to the weak glucocorticoid activity of CMA, long-term administration can lead to negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis, resulting in decreased ACTH secretion and subsequent atrophy of the adrenal cortex, particularly the zona fasciculata and reticularis.[5][6][13]
-
Thymus Involution: In immature rats, a reduction in thymus weight is another indicator of glucocorticoid activity.[13]
-
-
Mechanism of Action:
Troubleshooting:
-
Differentiating from Other Toxicities:
-
Clinical Chemistry: Correlate histological findings with serum liver enzyme levels (e.g., ALT, AST, ALP).
-
Dose-Response: Carefully evaluate the dose-response relationship. Glucocorticoid-like effects are more likely to be prominent at higher doses.
-
-
Unexpected Severity of Adrenal Atrophy:
-
Stress Levels: Ensure that animal housing and handling procedures are standardized to minimize stress, which can independently affect the HPA axis.
-
Metabolic Differences: Consider potential strain-specific differences in CMA metabolism that might lead to higher levels of active metabolites with glucocorticoid activity.
-
Data Summary and Visualization
Table 1: Summary of Pathological Findings with Long-Term Chlormadinone Acetate Administration in Animal Models
| Organ System | Animal Model | Common Pathological Findings | Mechanism of Action | Key References |
| Mammary Gland | Dog (Beagle) | Mammary hyperplasia, benign and malignant tumors | Induction of local Growth Hormone (GH) production | [3][5][6][7] |
| Mouse, Rat | Increased incidence of mammary tumors (often in combination with estrogens) | Progestogenic stimulation of mammary epithelium | [14][15] | |
| Uterus | Dog, Rat | Cystic endometrial hyperplasia, mucometra, pyometra (dogs) | Potent progestogenic activity on the endometrium | [8][9][10][11] |
| Ovary | Dog, Rat | Anovulation (absence of corpora lutea), increased follicular atresia | Antigonadotropic effect (suppression of LH and FSH) | [8][9][10][12] |
| Liver | Rat, Dog | Hepatocellular vacuolation (glycogen/lipid), centrilobular hypertrophy | Weak glucocorticoid activity, enzyme induction | [5][6] |
| Adrenal Gland | Rat, Dog | Atrophy of the adrenal cortex (zona fasciculata and reticularis) | Negative feedback on the HPA axis due to weak glucocorticoid activity | [5][6][13] |
| Pituitary Gland | Mouse | Increased incidence of pituitary tumors (in combination with mestranol) | Estrogenic component of the combination treatment is likely a key driver | [14] |
| Dog, Rat | Generally no remarkable changes in ACTH and LH cells at therapeutic doses | Negative feedback is primarily at the hypothalamic level | [8][9][10][16][17] | |
| Prostate (in males) | Dog | Atrophy of glandular epithelium | Antiandrogenic activity | [16][17] |
Diagrams
Caption: Experimental workflow for a long-term CMA toxicity study.
Caption: Progestin-induced GH signaling in canine mammary glands.
References
-
Sahara K, Murakoshi M, Nishina T, Kino H, Tsutsui T. Pathologic changes related to subcutaneous implantation of chlormadinone acetate for preventing estrus in bitches. J Vet Med Sci. 1994;56(2):425-427. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9324, Chlormadinone acetate. [Link]
-
International Agency for Research on Cancer. Chlormadinone Acetate. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 6. Lyon (FR): IARC; 1974. [Link]
-
Lanari C, Molinolo AA, Pasqualini CD. Progesterone induction of mammary carcinomas in BALB/c female mice. Correlation between progestin dependence and morphology. Cancer Lett. 1992;63(2):147-154. [Link]
-
Murakoshi M, Tagawa M, Ikeda R, Nakayama T, Hasegawa-Baba Y, Sano M. Histopathological study of female beagle dogs for four year treatment with subcutaneous implantation of chlormadinone acetate (CMA). J Toxicol Pathol. 2000;13(3):181-186. [Link]
-
Committee on Carcinogenicity of Chemicals in Food, Consumer Products and the Environment. Animal Models of Sex Steroid Hormones and Mammary Cancer: Lessons for Understanding Studies in Humans. In: Carcinogenicity of Contraceptive Steroids. London: The Stationery Office; 1999. [Link]
-
Tamada H, Kawate N, Inaba T, Sawada T. Long-term prevention of estrus in the bitch and queen using chlormadinone acetate. Can Vet J. 2003;44(5):416-417. [Link]
-
LaBella FS, Bihler I, Kim RS. Chlormadinone acetate, a progesterone derivative that binds to the digitalis receptor, inhibits the sodium pump in the isolated rat diaphragm. Can J Physiol Pharmacol. 1985;63(1):44-47. [Link]
-
Lydon JP, DeMayo FJ, Conneely OM, O'Malley BW. The progesterone receptor: a key player in the biology of the mammary gland. Breast Cancer Res. 2000;2(5):349-354. [Link]
-
Selman PJ, van Garderen E, Mol JA, van den Ingh TS. Comparison of the histological changes in the dog after treatment with the progestins medroxyprogesterone acetate and proligestone. Vet Q. 1995;17(4):128-133. [Link]
-
Murakoshi M, Ikeda R, Tagawa M, Nakayama T. Histopathological and Immunohistochemical Studies in Female Beagle Dogs during Four Years Treatment with Implantation of Chlormadinone Acetate(CMA). The Journal of Toxicologic Pathology. 2000;13(3):181-186. [Link]
-
Selman PJ, van Garderen E, Mol JA, van den Ingh TS. Comparison of the histological changes in the dog after treatment with the progestins medroxyprogesterone acetate and proligestone. Vet Q. 1995;17(4):128-133. [Link]
-
Guzman RC, Yang J, Rajkumar L, Thordarson G, Chen X, Nandi S. Hormone-induced protection of mammary tumorigenesis in genetically engineered mouse models. Breast Cancer Res. 2003;5(5):R141-R150. [Link]
-
Murakoshi M, Tagawa M, Ikeda R, Nakayama T, Sagawa M, Baba Y. The effects of chlormadinone acetate (CMA), antiandrogen, on the pituitary, testis, prostate and adrenal gland of the dog with spontaneous benign prostatic hyperplasia. J Toxicol Sci. 2001;26(2):119-125. [Link]
-
Schoonen WG, van der Doelen BH, de Ries RJ, van der Kar BA, Joosten JW, Deckers GH, Kloosterboer HJ. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors. J Steroid Biochem Mol Biol. 2000;74(4):213-222. [Link]
-
Murakoshi M, Ikeda R, Tagawa M, Nakayama T. Effect of antiandrogen, chlormadinone acetate (CMA), in canine spontaneous benign prostatic hyperplasia (BPH). Tokai J Exp Clin Med. 2000;25(1):11-14. [Link]
-
Schoonen WG, van der Doelen BH, de Ries RJ, van der Kar BA, Joosten JW, Deckers GH, Kloosterboer HJ. Comparative Effects of Chlormadinone Acetate and Its 3α- and 3β-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors. The Journal of Steroid Biochemistry and Molecular Biology. 2000;74(4):213-222. [Link]
-
Murakoshi M, Tagawa M, Ikeda R, Nakayama T, Sagawa M, Baba Y. The effects of chlormadinone acetate (CMA), antiandrogen, on the pituitary, testis, prostate and adrenal gland of the dog with spontaneous benign prostatic hyperplasia. J Toxicol Sci. 2001;26(2):119-125. [Link]
-
Rosner J, Macome JC, Castro-Vazquez A. The Action of Chlormadinone Acetate on the Estradiol Uptake by Rat Organ Cultures. Am J Obstet Gynecol. 1972;112(3):430-433. [Link]
-
Mol JA, van Garderen E, Rutteman GR, Rijnberk A. New insights in the molecular mechanism of progestin-induced proliferation of mammary epithelium: induction of the local biosynthesis of growth hormone (GH) in the mammary glands of dogs, cats and humans. J Steroid Biochem Mol Biol. 1996;57(1-2):67-71. [Link]
-
Mietkiewski K, Warchol JB, Hyla R, Król C. [Influence of chlormadinonacetate on the rat ovary (author's transl)]. Acta Histochem. 1974;48(2):198-207. [Link]
-
Tamada H, Kawate N, Inaba T, Sawada T. Long-term prevention of estrus in the bitch and queen using chlormadinone acetate. Can Vet J. 2003;44(5):416-417. [Link]
-
Brennan DM, Kraay RJ. CHLORMADINONE ACETATE, A NEW HIGHLY ACTIVE GESTATION-SUPPORTING AGENT. Acta Endocrinol (Copenh). 1963;44:367-379. [Link]
-
Kawakami E, Tsutsui T, Shimizu M, Orima H, Makanae Y, Yajima K, Ogasa A. Effects of oral administration of chlormadinone acetate on canine prostatic hypertrophy. J Vet Med Sci. 1993;55(4):631-635. [Link]
-
Qian C, Jiang C, Hou J. The endometrium histopathology and cell ultrastructure in bitches with pyometra induced using progesterone and Escherichia coli. Tissue Cell. 2020;67:101414. [Link]
-
Kuhnz W, Blode H, Zimmerman H. Animal toxicity studies performed for risk assessment of the once-a-month injectable contraceptive Mesigyna. Contraception. 1997;56(3):181-191. [Link]
-
Miyake T, Kobayashi F, Horibe K, Kakushi H, Hara K. Biological Activities of Chlormadinone Acetate (II) Effects on the Rat Pregnancy, Fetal Development and Parturition. Folia Endocrinologica Japonica. 1966;41(10):1154-1164. [Link]
-
Wikipedia. Steroidal antiandrogen. [Link]
-
U.S. Environmental Protection Agency. Length of Dog Toxicity Study(ies) that is Appropriate for Chronic RfD Determinations of Pesticide Chemicals. 2006. [Link]
-
Capuco AV, Wood DL. Histological evaluation of ovine mammary tissue xenografted into cyclosporine-treated mice. J Anim Sci. 1993;71(10):2733-2740. [Link]
-
National Research Council. Toxicity Testing for Assessment of Environmental Agents: Interim Report. Washington (DC): The National Academies Press; 2006. [Link]
-
Smith, J. et al. Histopathological Assessment of Testicular Tissues from Mice with Xenografted Human Triple-Negative Breast Cancer. Translational Research in Urology. 2023. [Link]
-
U.S. Environmental Protection Agency. Animal Toxicology: Study Design and Evaluation Considerations. [Link]
-
European Centre for Ecotoxicology and Toxicology of Chemicals. Guidance on Evaluation of Reproductive Toxicity Data. Monograph No. 31. 2001. [Link]
-
Constantin NT, Posastiuc FP, Andrei CR. Progesterone: An Essential Diagnostic Resource in Veterinary Medicine. In: Progesterone. IntechOpen; 2023. [Link]
Sources
- 1. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Steroidal antiandrogen - Wikipedia [en.wikipedia.org]
- 3. Animal Models of Sex Steroid Hormones and Mammary Cancer: Lessons for Understanding Studies in Humans - Oral Contraceptives & Breast Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Animal toxicity studies performed for risk assessment of the once-a-month injectable contraceptive Mesigyna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the histological changes in the dog after treatment with the progestins medroxyprogesterone acetate and proligestone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progestin-induced mammary growth hormone (GH) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathologic changes related to subcutaneous implantation of chlormadinone acetate for preventing estrus in bitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histopathological study of female beagle dogs for four year treatment with subcutaneous implantation of chlormadinone acetate (CMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The endometrium histopathology and cell ultrastructure in bitches with pyometra induced using progesterone and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Influence of chlormadinonacetate on the rat ovary (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chlormadinone Acetate (IARC Summary & Evaluation, Volume 6, 1974) [inchem.org]
- 15. Progesterone induction of mammary carcinomas in BALB/c female mice. Correlation between progestin dependence and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of antiandrogen, chlormadinone acetate (CMA), in canine spontaneous benign prostatic hyperplasia (BPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects of chlormadinone acetate (CMA), antiandrogen, on the pituitary, testis, prostate and adrenal gland of the dog with spontaneous benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Side effects such as breakthrough bleeding and amenorrhea in clinical research
CLINICAL OPERATIONS & ENDOCRINOLOGY TECHNICAL SUPPORT CENTER Subject: Troubleshooting Breakthrough Bleeding (BTB) & Amenorrhea in Clinical Trials Ticket ID: #G-742-Endo Status: Active Support Level: Tier 3 (Senior Application Scientist)
Welcome to the Technical Support Center
You have reached the Tier 3 support desk for Clinical Operations and Safety Monitoring. This guide addresses the high-frequency friction points regarding menstrual irregularities in clinical trials—specifically for contraceptives, HRT, and selective progesterone receptor modulators (SPRMs).
Scope of Support:
-
Standardization: Distinguishing "Spotting" from "Bleeding" (WHO Standards).
-
Data Integrity: Troubleshooting eDiary compliance and recall bias.
-
Mechanistics: Differentiating drug-induced atrophy from pathological safety signals.
-
Safety Grading: CTCAE v5.0 application for vaginal hemorrhage.
Module 1: Standardization & Definitions
User Query: "Our sites are reporting inconsistent bleeding data. Subject A calls it 'spotting,' but Subject B calls the same volume 'light bleeding.' How do we standardize this?"
Technical Response: You cannot rely on subjective patient descriptions. You must enforce the WHO Bleeding Reference Period (BRP) standard. In clinical research, bleeding is not defined by color or patient anxiety, but by sanitary protection requirement.
The "Self-Validating" Definition Protocol: Implement the following logic into your ePRO (Electronic Patient-Reported Outcome) systems to remove subjectivity.
-
Bleeding: Any bloody vaginal discharge that requires the use of sanitary protection (pads/tampons) such that at least one is used per day.
-
Spotting: Any bloody vaginal discharge that does not require sanitary protection (or requires panty liners only).
-
Bleeding/Spotting Episode: A run of consecutive days with bleeding or spotting.
-
Termination Rule: An episode is considered "ended" only after 2 consecutive bleed-free days .
-
Visualization: Automated Classification Logic The following workflow illustrates how your eDiary algorithm should process patient inputs to automatically classify events, removing site burden.
Caption: Logic flow for eDiary algorithms to standardize "Bleeding" vs. "Spotting" based on WHO criteria.
Module 2: Troubleshooting Data Collection
User Query: "We are seeing high rates of missing data and 'heaping' (patients entering data once a week). How do we fix this?"
Technical Response: Retrospective data entry is the primary cause of invalid bleeding profiles. Studies show that recall accuracy for menstrual flow drops by 30% after just 48 hours.
Troubleshooting Protocol: The "Lock-Out" System To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness) in your dataset, your protocol must transition from passive collection to active validation.
Step-by-Step Implementation:
-
The 24-Hour Hard Stop: Configure eDiaries to lock entry for Day X at 12:00 PM on Day X+1. This forces real-time compliance.
-
Anchor Questions: Do not ask "Did you bleed?" first.
-
Question 1: "Did you take your study medication today?" (Compliance Anchor)
-
Question 2: "Did you use any feminine hygiene products today?" (Validation Anchor)
-
Logic Check: If Q2 = Yes, but Bleeding = No, trigger a pop-up: "You indicated use of hygiene products. Please confirm if this was for menstruation or other reasons."
-
Data Integrity Comparison Table:
| Feature | Paper Diaries (Obsolete) | eDiaries (Recommended) |
| Compliance Verification | Impossible (Parking lot syndrome) | Time-stamped audit trails |
| Recall Bias | High (Entries often batched) | Low (Real-time "Lock-out" windows) |
| Missing Data Handling | Imputation required (Statistical risk) | Reminders/Alarms reduce missingness |
| Regulatory Status | Discouraged by FDA/EMA | Mandated for new contraceptive NDAs |
Module 3: Mechanistic Troubleshooting (Amenorrhea)
User Query: "20% of our subjects on the high-dose progestin arm have developed amenorrhea. Is this a safety signal for endometrial hyperplasia?"
Technical Response: Likely not. You are confusing Estrogen-Withdrawal Bleeding (typical of COCs) with Progestin-Induced Atrophy .
The Mechanism: Continuous progestin exposure downregulates Estrogen Receptors (ER) in the endometrium. Without estrogenic proliferation, the stroma becomes atrophic. The "side effect" of amenorrhea here is actually a sign of pharmacodynamic efficacy, not pathology. However, you must rule out pregnancy.
Visualization: Progestin-Induced Bleeding Pathway Understanding why breakthrough bleeding occurs despite atrophy (fragile vessels).
Caption: Mechanism of Action: How progestins cause both amenorrhea (atrophy) and breakthrough bleeding (vascular fragility/MMPs).
Amenorrhea Investigation Protocol (The "Rule of Three"): If a subject reports >90 days of amenorrhea:
-
Rule Out Pregnancy: Urinary hCG test immediately.
-
Check Compliance: Verify PK levels or pill counts. (Non-compliance can also cause amenorrhea if ovulation remains suppressed but withdrawal triggers are missed).
-
Endometrial Safety: If amenorrhea persists >6 months post-treatment, perform transvaginal ultrasound (TVUS). Endometrial thickness <4mm confirms atrophy (benign). >4mm requires biopsy.
Module 4: Safety & Grading (Adverse Events)
User Query: "When does 'heavy bleeding' become a Serious Adverse Event (SAE)? We need a threshold for unblinding."
Technical Response: Do not use terms like "Heavy." Use CTCAE v5.0 (Common Terminology Criteria for Adverse Events) grading for "Vaginal Hemorrhage" or "Uterine Hemorrhage."
Grading Matrix for Clinical Sites:
-
Grade 1 (Mild): Mild symptoms; intervention not indicated.[1][2] (e.g., Spotting/Breakthrough bleeding that is annoying but not dangerous).
-
Action: Continue study drug. Reassurance.
-
-
Grade 2 (Moderate): Moderate symptoms; intervention indicated (e.g., Iron supplementation for anemia, temporary hormonal add-back therapy).
-
Action: Notify Medical Monitor. Evaluate Hemoglobin (Hb).[1]
-
-
Grade 3 (Severe): Transfusion indicated; invasive intervention indicated (e.g., D&C, packing); hospitalization.
-
Action:SAE Reporting Required. Suspend study drug. Unblinding likely necessary.
-
-
Grade 4 (Life-threatening): Urgent intervention indicated to prevent death (e.g., Hysterectomy for hemostasis).
Critical Reference: For FDA submissions, you must report bleeding intensity using the "Maximum Intensity" concept per cycle. If a patient has 20 days of spotting (Grade 1) and 1 day of hemorrhage (Grade 3), the cycle is classified as Grade 3.
References
-
Food and Drug Administration (FDA). (2019). Estrogen and Progestin Contraceptives for Prevention of Pregnancy: Clinical Trial Design and Labeling Guidance for Industry. [Link]
-
Belsey, E. M., et al. (1986). The analysis of vaginal bleeding patterns induced by fertility regulating methods.[3][4][5] World Health Organization Special Programme of Research, Development and Research Training in Human Reproduction. Contraception, 34(3), 253-260. [Link]
-
National Cancer Institute (NCI). (2017). Common Terminology Criteria for Adverse Events (CTCAE) Version 5.0. [Link]
-
Zigler, R. E., & McNicholas, C. (2017). Unscheduled vaginal bleeding with progestin-only contraceptive use.[4][6][7][8] American Journal of Obstetrics and Gynecology, 216(5), 443-450. [Link]
Sources
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. hokuto.app [hokuto.app]
- 3. Treatments of unscheduled vaginal bleeding due to progestin‐only contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breakthrough Bleeding from Birth Control and How to Stop It [healthline.com]
- 5. researchgate.net [researchgate.net]
- 6. litfl.com [litfl.com]
- 7. dovepress.com [dovepress.com]
- 8. Understanding Problematic Bleeding When Using Contraception: Guidance for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antiandrogenic Properties of Chlormadinone Acetate and Drospirenone for Drug Development Professionals
This guide provides an in-depth comparative analysis of the antiandrogenic effects of two clinically significant progestins: chlormadinone acetate (CMA) and drospirenone (DRSP). Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to elucidate the distinct and overlapping mechanisms of these compounds. We will explore their molecular interactions, cellular effects, and in vivo efficacy, supported by detailed experimental protocols and quantitative comparisons to inform future research and development.
Introduction: The Clinical Significance of Antiandrogenic Progestins
Chlormadinone acetate, a derivative of 17α-hydroxyprogesterone, and drospirenone, an analogue of spironolactone, are synthetic progestins widely utilized in hormonal contraceptives and hormone replacement therapy.[1][2] A key differentiating feature of these compounds is their significant antiandrogenic activity, which provides therapeutic benefits in androgen-dependent conditions such as acne, hirsutism, and polycystic ovary syndrome (PCOS).[3][4] Understanding the nuances of their antiandrogenic profiles is paramount for the rational design of new therapeutic agents and the optimal selection of existing ones.
Mechanisms of Antiandrogenic Action: A Head-to-Head Comparison
The antiandrogenic effects of CMA and DRSP are multifactorial, involving interactions at the androgen receptor (AR) and modulation of androgen metabolism and synthesis.
Chlormadinone Acetate (CMA):
-
Androgen Receptor Blockade: CMA acts as a competitive antagonist at the androgen receptor, directly inhibiting the binding of testosterone and its more potent metabolite, dihydrotestosterone (DHT).[5][6]
-
Inhibition of 5α-reductase: CMA has been shown to reduce the activity of 5α-reductase, the enzyme responsible for converting testosterone to DHT.[3][5] This dual action of receptor blockade and reduced production of a potent androgen contributes significantly to its antiandrogenic effects.
-
Antigonadotropic Effects: Through its progestogenic activity, CMA suppresses the secretion of gonadotropins (LH and FSH) from the pituitary gland.[3][5] This leads to decreased production of androgens by the ovaries and adrenal glands.[5]
Drospirenone (DRSP):
-
Androgen Receptor Blockade: Similar to CMA, drospirenone functions as a competitive antagonist of the androgen receptor.[1][7]
-
No Inhibition of 5α-reductase: Unlike CMA, drospirenone's antiandrogenic activity is not attributed to the inhibition of 5α-reductase.[7]
-
Antigonadotropic Effects: As a potent progestin, drospirenone effectively suppresses gonadotropin secretion, thereby reducing androgen synthesis.[8]
-
Antimineralocorticoid Activity: A unique feature of drospirenone is its antimineralocorticoid activity, derived from its structural similarity to spironolactone. While not a direct antiandrogenic mechanism, this property can be beneficial in managing fluid retention, a common side effect of estrogens in combined oral contraceptives.
The following diagram illustrates the distinct and overlapping mechanisms of action of CMA and DRSP.
Caption: Comparative signaling pathways of Chlormadinol Acetate and Drospirenone.
Experimental Evidence: In Vitro and In Vivo Data
The antiandrogenic properties of CMA and DRSP have been extensively characterized using a variety of in vitro and in vivo models.
In Vitro Assays
Receptor Binding Affinity:
Competitive binding assays are crucial for determining the affinity of a compound for the androgen receptor. These assays typically utilize a radiolabeled androgen, such as [3H]R1881, and measure the displacement by the test compound. The inhibitory constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.
| Compound | Androgen Receptor Ki (nM) | Reference |
| Chlormadinone Acetate | 3.8 | [9][10] |
| 33 | [6] | |
| Drospirenone | Relative binding affinity is 0.6% of dihydrotestosterone | [11] |
Note: Direct Ki values for drospirenone were not consistently available in the reviewed literature; relative binding affinity is provided as a comparator.
Reporter Gene Assays:
Reporter gene assays in cell lines stably or transiently transfected with the androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter are instrumental in assessing the functional consequences of receptor binding.[12][13] These assays can quantify both agonistic and antagonistic activity.
In a study using a human androgen-dependent cell line (PALM cells), CMA demonstrated a dose-dependent inhibition of androgen receptor transcriptional activity.[6] At a concentration of 3 x 10⁻⁷ M, CMA inhibited AR transcriptional activity by 40 ± 5%, compared to 59 ± 6% for the potent antiandrogen cyproterone acetate (CPA) at the same concentration.[6]
In Vivo Animal Models: The Hershberger Assay
The Hershberger bioassay is a standardized in vivo screening test for androgenic and antiandrogenic properties of chemicals.[14][15] The assay relies on the measurement of weight changes in five androgen-dependent tissues in castrated male rats: the ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[14]
-
For antiandrogenic activity: The test substance is administered concurrently with a reference androgen agonist (e.g., testosterone propionate). A statistically significant decrease in the weight of at least two of the five tissues indicates antiandrogenic activity.[14]
Preclinical studies in castrated, testosterone-supplemented rats have demonstrated the antiandrogenic activity of both CMA and DRSP.
-
Chlormadinone Acetate: Administration of CMA at doses of 4.64 and 21.5 mg/kg for 7 days inhibited the testosterone-stimulated growth of the prostate and seminal vesicles.[9][16]
-
Drospirenone: Drospirenone also exhibits dose-dependent inhibition of accessory sex organ growth in this model.[8] Its antiandrogenic potency was found to be approximately one-third that of cyproterone acetate.[7][8]
Clinical Evidence: Comparative Efficacy
Clinical trials, particularly in the context of combined oral contraceptives for the treatment of PCOS and acne, provide valuable comparative data on the antiandrogenic effects of CMA and DRSP.
A meta-analysis of randomized clinical trials comparing ethinylestradiol (EE)/DRSP with EE/CMA in women with PCOS found that the EE/DRSP combination was more effective in reducing androstenedione and total testosterone levels after three months of treatment, and in improving the Ferriman-Gallwey score (a measure of hirsutism) after six months.[17][18]
Another study comparing the effects of different antiandrogenic progestins in women with PCOS showed that after three months, drospirenone had a significantly greater effect on increasing sex hormone-binding globulin (SHBG) and decreasing total testosterone concentrations compared to chlormadinone acetate.[19]
However, other clinical data suggests that both drospirenone and chlormadinone acetate, when combined with ethinylestradiol, offer broadly equal control of acne, with similar reductions in lesion counts and sebum production.[20]
Experimental Protocols
In Vitro Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human androgen receptor.
Materials:
-
Human androgen receptor (recombinant or from cell lysates)
-
Radiolabeled ligand: [³H]R1881 (methyltrienolone)
-
Test compounds (CMA, DRSP)
-
Reference compound (e.g., unlabeled R1881 or Dihydrotestosterone)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Scintillation cocktail and vials
-
Microplate or filter-based assay system
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and reference compound in the assay buffer.
-
Binding Reaction: In a microplate, combine the androgen receptor preparation, a fixed concentration of [³H]R1881, and varying concentrations of the test or reference compound. Include a control for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by filtration through glass fiber filters or by other methods.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ (concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for an in vitro androgen receptor competitive binding assay.
In Vivo Hershberger Bioassay for Antiandrogenic Activity
Objective: To assess the antiandrogenic potential of a test compound in a rodent model.
Materials:
-
Peripubertal male rats (e.g., Sprague-Dawley or Wistar), castrated at approximately 42 days of age.
-
Test compounds (CMA, DRSP)
-
Reference androgen agonist: Testosterone propionate (TP)
-
Vehicle for administration (e.g., corn oil)
-
Dosing equipment (gavage needles, syringes)
-
Analytical balance
-
Necropsy instruments
Procedure:
-
Acclimatization and Castration: Acclimatize animals to laboratory conditions. Perform bilateral orchidectomy (castration) and allow for a recovery period (e.g., 7 days).
-
Group Allocation: Randomly assign animals to treatment groups (minimum of 6 animals per group):
-
Vehicle control (castrated)
-
TP only (positive control for androgenic effect)
-
Test compound only (to assess for intrinsic androgenic activity)
-
TP + Test compound (at various dose levels)
-
-
Dosing: Administer the test compound and TP daily for 10 consecutive days. TP is typically administered via subcutaneous injection, while the test compound can be given by oral gavage or subcutaneous injection.
-
Necropsy: Approximately 24 hours after the final dose, euthanize the animals and perform a necropsy.
-
Tissue Collection and Weighing: Carefully dissect and weigh the following five androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands and fluids), levator ani-bulbocavernosus muscle, paired Cowper's glands, and the glans penis.
-
Data Analysis: Compare the tissue weights of the TP + test compound groups to the TP only group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A statistically significant decrease in the weight of at least two of the five tissues is considered a positive antiandrogenic response.
Caption: Workflow for the in vivo Hershberger bioassay.
Conclusion for the Drug Development Professional
Both chlormadinone acetate and drospirenone are effective antiandrogenic progestins, but they exhibit distinct mechanistic profiles that may influence their therapeutic applications.
-
Chlormadinone acetate offers a dual mechanism of action by both blocking the androgen receptor and inhibiting 5α-reductase. This may provide a more comprehensive blockade of androgenic signaling.
-
Drospirenone , while a potent androgen receptor antagonist, does not inhibit 5α-reductase. Its unique antimineralocorticoid properties are a key differentiator, offering potential benefits in managing fluid retention.
The choice between these compounds in a clinical or developmental context will depend on the specific therapeutic goals. For conditions where DHT is a major pathogenic factor, the 5α-reductase inhibitory activity of CMA may be advantageous. In contrast, where fluid retention is a concern, the antimineralocorticoid effects of drospirenone may be more desirable.
This comparative guide provides a foundation for understanding the antiandrogenic properties of CMA and DRSP. Further head-to-head studies, particularly those employing standardized and validated assays, will be invaluable in further delineating the subtle but significant differences between these two important therapeutic agents.
References
- Borgna-Pignatti, C., & Marsella, M. (2015). Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals. PubMed.
- Schneider, J., Kneip, C., & Jähnel, U. (2009). Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors. Pharmacology, 84(2), 74-81.
- Muhn, P., Fuhrmann, U., Fritzemeier, K. H., Krattenmacher, R., & Schillinger, E. (1995). Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Contraception, 51(2), 99-110.
- Vinggaard, A. M., Niemelä, J., Wedebye, E. B., & Jensen, G. E. (2005). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. International Journal of Andrology, 28(3), 176-185.
- Muhn, P., Fuhrmann, U., Fritzemeier, K. H., Krattenmacher, R., & Schillinger, E. (1995). Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models. Contraception, 51(2), 99-110.
- Schneider, J., Kneip, C., & Jähnel, U. (2009). Comparative Effects of Chlormadinone Acetate and Its 3α- and 3β-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors.
- Sonneveld, E., Jansen, H. J., Riteco, J. A., Brouwer, A., & van der Burg, B. (2005). Sensitive in vitro test systems to determine androgenic/antiandrogenic activity. Toxicological Sciences, 83(1), 74-83.
- OECD. (2009). Test No. 441: Hershberger Bioassay in Rats. OECD Guidelines for the Testing of Chemicals, Section 4.
- National Center for Biotechnology Information. (n.d.).
- Cayman Chemical. (n.d.).
- Paris, F., et al. (2002). Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line. Molecular and Cellular Endocrinology, 198(1-2), 143-147.
- Heather, A. K., & Hughes, I. P. (2013). In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. Molecules, 18(9), 11335-11347.
- Hammond, G. L. (2008). In vitro bioassays for androgens and their diagnostic applications. Best Practice & Research Clinical Endocrinology & Metabolism, 22(2), 299-308.
- Genazzani, A. R., & Simoncini, T. (2009). A review of the cardiovascular and breast actions of drospirenone in preclinical studies. Gynecological Endocrinology, 25(12), 775-784.
- Regidor, P. A. (2023). Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. Expert Review of Clinical Pharmacology, 16(3), 225-236.
- Owens, W., et al. (2007). The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Environmental Health Perspectives, 115(5), 671-678.
- Owens, W., et al. (2006). The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Phase 1. Environmental Health Perspectives, 114(8), 1259-1265.
- Owens, W., et al. (2006). The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol. Environmental Health Perspectives, 114(8), 1259-65.
- El-gazzar, A., et al. (2019). Effect of chlormadinone acetate versus drospirenone-containing oral contraceptives on the endocrinal features of women with polycystic ovary syndrome: Systematic review and meta-analysis of randomized clinical trials.
- El-gazzar, A., et al. (2019). Effect of chlormadinone acetate versus drospirenone-containing oral contraceptives on the endocrinal features of women with polycystic ovary syndrome: Systematic review and meta-analysis of randomized clinical trials. Journal of Gynecology Obstetrics and Human Reproduction, 48(9), 763-770.
- Koltun, W., et al. (2021). Efficacy and Safety of Hormonal Therapies for Acne: A Narrative Review.
- Krattenmacher, R. (2000). Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Annals of the New York Academy of Sciences, 900, 311-335.
- U.S. Environmental Protection Agency. (n.d.). In vivo Hershberger Assay.
- Menshawy, A., et al. (2017). Effect of chlormadinone acetate, and drospirenone with oral estroprogestins on metabolic response in women with polycystic ovary syndrome: A meta-analysis of randomized clinical trails. Endocrinology & Metabolic Syndrome.
- Yilmaz, N., et al. (2021). Comparison of the effects of chlormadinone acetate versus drospirenone containing oral contraceptives on metabolic and hormonal parameters in women with PCOS for a period of two-year follow-up.
- Keam, S. J., & Wagstaff, A. J. (2003). Drospirenone: pharmacology and pharmacokinetics of a unique progestogen. Clinical Pharmacokinetics, 42(4), 309-332.
- National Center for Biotechnology Inform
- Oelkers, W. (1996). Conception and pharmacodynamic profile of drospirenone. Steroids, 61(4), 172-176.
- Schindler, A. E. (2003). Progestogens with antiandrogenic properties. Drugs, 63(16), 1699-1710.
- Oelkers, W. K. (2004). Drospirenone, a progestogen with antimineralocorticoid properties: a short review. Molecular and Cellular Endocrinology, 217(1-2), 255-261.
- Morgante, G., et al. (2020). Evaluation of different antiandrogenic progestins on clinical and biochemical variables in polycystic ovary syndrome. Gynecological Endocrinology, 36(3), 239-242.
- Clinical Trials Arena. (2023). CHLORMADINONE ACETATE – Application in Therapy and Current Clinical Research.
- Regidor, P. A. (2023). Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen.
- Wikipedia. (n.d.). Steroidal antiandrogen.
- Guido, M., et al. (2012). Endocrinological, metabolic and clinical features of treatment with oral contraceptive formulation containing ethinylestradiol plus chlormadinone acetate in nonobese women with polycystic ovary syndrome. Gynecological Endocrinology, 28(8), 621-625.
Sources
- 1. Drospirenone: pharmacology and pharmacokinetics of a unique progestogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. slinda.uy [slinda.uy]
- 12. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive in vitro test systems to determine androgenic/antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onesearch.neu.edu [onesearch.neu.edu]
- 15. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effect of chlormadinone acetate versus drospirenone-containing oral contraceptives on the endocrinal features of women with polycystic ovary syndrome: Systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of different antiandrogenic progestins on clinical and biochemical variables in polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
A Comparative In Vitro Efficacy Analysis of Chlormadinol Acetate and Cyproterone Acetate
An Objective Guide for Researchers and Drug Development Professionals
Abstract
Chlormadinol acetate (CMA) and Cyproterone acetate (CPA) are synthetic steroidal progestins widely utilized for their potent antiandrogenic properties. While both compounds are foundational in therapies targeting androgen-dependent conditions, from hyperandrogenism to prostate cancer, nuanced differences in their in vitro molecular interactions dictate their distinct efficacy and off-target effect profiles. This guide provides a head-to-head comparison of CMA and CPA, focusing on their in vitro performance. We dissect their mechanisms of action, compare binding affinities for relevant steroid receptors, and evaluate their functional impact on androgen-mediated transcriptional activity and cell proliferation. Detailed, validated protocols for key comparative assays are provided to ensure reproducibility and to empower researchers in their own compound characterization workflows. This analysis aims to furnish drug development professionals and researchers with the critical data and methodological framework necessary for informed decision-making in preclinical studies.
Introduction to Steroidal Antiandrogens: CMA and CPA
The androgen receptor (AR) is a critical driver of pathology in a range of conditions, most notably prostate cancer, benign prostatic hyperplasia (BPH), and dermatological disorders like acne and hirsutism.[1][2] Consequently, the development of compounds that can effectively antagonize AR signaling is a cornerstone of modern therapeutics. Chlormadinol acetate (CMA) and Cyproterone acetate (CPA) are two prominent examples of 17α-hydroxyprogesterone derivatives that function as potent progestins and competitive antagonists of the androgen receptor.[3][4]
Their primary therapeutic action is derived from their ability to block the binding of endogenous androgens, such as testosterone and the more potent dihydrotestosterone (DHT), to the AR.[5][6] This competitive inhibition prevents the conformational changes in the AR necessary for its nuclear translocation, DNA binding, and subsequent transactivation of target genes that drive androgen-dependent cellular processes.[7]
Beyond direct AR antagonism, both CMA and CPA exert their antiandrogenic effects through a secondary, central mechanism: the suppression of gonadotropin secretion via their progestogenic activity.[2][8] This leads to reduced production of testosterone by the testes, further lowering the systemic androgen load.[9] While they share these fundamental mechanisms, their efficacy is not identical. Subtle differences in receptor binding affinities and potential off-target effects, particularly concerning the glucocorticoid receptor, necessitate a rigorous in vitro comparison to understand their distinct pharmacological profiles. This guide will systematically evaluate these differences using established cell-based and biochemical assays.
Comparative Molecular Profiles and Mechanisms of Action
Both CMA and CPA are potent, orally active progestogens with significant antiandrogenic properties.[10] Their primary mechanism involves direct, competitive antagonism at the androgen receptor (AR).[2][4] However, their interaction with other steroid hormone receptors, such as the progesterone receptor (PR) and glucocorticoid receptor (GR), contributes to their overall biological activity and side-effect profiles.
2.1 Chlormadinol Acetate (CMA)
CMA is a derivative of progesterone characterized by strong progestogenic and pronounced antiandrogenic activity.[11] Its antiandrogenic effect is multifaceted; it not only blocks the AR but is also reported to inhibit the 5α-reductase enzyme, which is responsible for converting testosterone to the more potent DHT.[3][11] CMA exhibits a high affinity for both the progesterone and androgen receptors. Notably, it also possesses a slight glucocorticoid effect, which is an important consideration in its pharmacological assessment.[11][12]
2.2 Cyproterone Acetate (CPA)
CPA is one of the most well-established and potent steroidal antiandrogens.[4] Like CMA, it acts as a competitive AR antagonist and a powerful progestin, leading to central inhibition of gonadotropin release.[8][13] CPA is considered a benchmark steroidal antiandrogen in many comparative studies.[14] Some studies have suggested that CPA may act as a very weak partial agonist of the AR under certain conditions, though clinically it behaves as a pure antagonist by displacing more potent endogenous androgens.[5][15] It also exhibits weak glucocorticoid activity, particularly at higher doses.[4]
2.3 Comparative Mechanistic Overview
The primary distinction in their mechanism lies in the relative potency and receptor affinity profile. Both compounds competitively inhibit the androgen receptor, preventing androgen-induced gene transcription. Their strong progestogenic activity contributes a secondary layer of antiandrogenic action by suppressing the hypothalamic-pituitary-gonadal axis.
Figure 1. Comparative receptor interaction profiles of CMA and CPA.
In Vitro Efficacy Assessment: Methodologies and Rationale
To objectively compare CMA and CPA, a series of standardized in vitro assays are essential. The choice of these assays is predicated on dissecting the key steps in the androgen receptor signaling cascade: from direct receptor binding to downstream functional consequences like gene expression and cell proliferation. This multi-tiered approach provides a comprehensive picture of compound efficacy and potency.
Figure 2. A tiered workflow for in vitro comparison of antiandrogens.
Protocol: Competitive Androgen Receptor Binding Assay
Rationale: This biochemical assay is the most direct method to determine a compound's affinity for the androgen receptor. It quantifies how effectively CMA and CPA compete with a known high-affinity radiolabeled androgen (e.g., [³H]R1881) for binding to the AR ligand-binding domain. The resulting inhibition constant (Ki) is a critical parameter for comparing binding potency. A lower Ki value signifies a higher binding affinity.
Step-by-Step Methodology:
-
Receptor Source Preparation: Prepare a cytosolic fraction containing the human androgen receptor from a suitable source, such as LNCaP prostate cancer cells or recombinant human AR expressed in Sf9 cells.
-
Reaction Mixture: In a 96-well plate, combine the AR-containing cytosol, a fixed concentration of the radioligand [³H]R1881 (e.g., 1 nM), and increasing concentrations of the competitor compound (CMA, CPA, or a non-labeled androgen standard like R1881) in a suitable binding buffer.
-
Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.
-
Separation of Bound/Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry is added to each well, incubated, and then washed to remove unbound [³H]R1881.
-
Quantification: Add scintillation cocktail to the washed HAP pellet in each well and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value (the concentration of competitor that displaces 50% of the radioligand). Convert the IC50 to a Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: Androgen Receptor Transactivation (Reporter Gene) Assay
Rationale: While binding affinity is crucial, it doesn't describe the functional consequence of that binding. A transactivation assay measures the ability of a compound to inhibit androgen-induced gene expression. This cell-based assay provides a functional readout of antagonism. Here, we use a cell line engineered to express the AR and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
Step-by-Step Methodology:
-
Cell Culture and Seeding: Culture an appropriate cell line (e.g., PC-3 cells stably transfected with human AR and an MMTV-luciferase reporter plasmid, often called PALM cells) in phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous steroids.[14] Seed the cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a fixed, sub-maximal concentration of an AR agonist (e.g., 0.1 nM R1881) in the presence of increasing concentrations of the antagonist (CMA or CPA). Include control wells with agonist alone (100% activity) and vehicle alone (basal activity).
-
Incubation: Incubate the cells for 24 hours to allow for AR-mediated transcription and translation of the luciferase reporter protein.
-
Cell Lysis and Luciferase Assay: Lyse the cells using a suitable lysis buffer. Add a luciferase substrate solution to the cell lysate.
-
Signal Detection: Measure the luminescence produced by the luciferase reaction using a luminometer.
-
Data Analysis: Normalize the luminescence signal (e.g., to total protein content to account for cytotoxicity). Plot the percentage of agonist-induced activity against the log concentration of the antagonist. Use non-linear regression to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the androgen-induced reporter activity.
Protocol: Androgen-Dependent Cell Proliferation Assay
Rationale: This assay provides the most phenotypically relevant in vitro data by measuring the ultimate biological outcome of AR antagonism: the inhibition of androgen-driven cell growth. The LNCaP prostate cancer cell line, which expresses endogenous AR and proliferates in response to androgens, is the gold standard model for this purpose.
Step-by-Step Methodology:
-
Cell Culture and Seeding: Culture LNCaP cells in phenol red-free RPMI-1640 medium supplemented with charcoal-stripped fetal bovine serum. Seed the cells at a low density in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with a proliferation-stimulating concentration of a synthetic androgen (e.g., 1 nM R1881 or DHT) in the presence of increasing concentrations of CMA or CPA.
-
Prolonged Incubation: Incubate the cells for 5-7 days, allowing for multiple rounds of cell division.
-
Viability/Proliferation Assessment: Quantify cell number or metabolic activity using a suitable method, such as the WST-1, MTT, or CyQUANT assay, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of androgen-stimulated cell proliferation against the log concentration of the antagonist. Calculate the IC50 value, representing the concentration that inhibits 50% of the androgen-induced growth.
Comparative Efficacy Data: A Synthesis of In Vitro Evidence
Data synthesized from peer-reviewed literature allows for a direct comparison of the in vitro efficacy of CMA and CPA across the key assays described.
Androgen Receptor (AR) Binding and Antagonism
Both compounds are potent AR antagonists, but direct comparative studies indicate a higher binding affinity for CMA. One study using a whole-cell binding assay with [³H]R1881 as the ligand in an engineered cell line reported a lower inhibition constant (Ki) for CMA, suggesting it binds more tightly to the AR than CPA.[14] Functionally, however, CPA demonstrated slightly greater inhibition of AR transcriptional activity in the same study.[14] This highlights the importance of using multiple assays, as higher binding affinity does not always translate linearly to superior functional antagonism.
Table 1: Comparative In Vitro Antiandrogenic Activity
| Parameter | Chlormadinol Acetate (CMA) | Cyproterone Acetate (CPA) | Reference |
|---|---|---|---|
| AR Binding Affinity (Ki) | 3.8 nM | Not directly compared in this study | [12] |
| AR Binding Affinity (Ki) | 33 nM | 72 nM | [14] |
| AR Transactivation Inhibition (IC50) | ~40% inhibition at 300 nM | ~59% inhibition at 300 nM |[14] |
Note: Direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions (e.g., receptor source, radioligand, cell line). The data is most valuable for the relative potencies observed within a single study.
Progesterone and Glucocorticoid Receptor Binding
Off-target activity is a critical aspect of a drug's profile. Both CMA and CPA are potent progestins, an activity integral to their anti-gonadotropic effect.[2] They also exhibit binding to the glucocorticoid receptor, which can contribute to certain side effects.
Table 2: Comparative In Vitro Binding Affinity for PR and GR
| Parameter | Chlormadinol Acetate (CMA) | Reference Compound | Reference |
|---|---|---|---|
| Progesterone Receptor (Ki) | 2.5 nM | R5020 (4.3 nM) | [12] |
| Glucocorticoid Receptor (Ki) | 16 nM | Dexamethasone (1.2 nM) |[12] |
Note: Data for CPA was not available in the same comparative study, but it is widely recognized as a potent progestin and a weak glucocorticoid agonist.[4] CMA demonstrates very high affinity for the progesterone receptor, comparable to reference progestins, and a notable, albeit lower, affinity for the glucocorticoid receptor.[12]
Discussion and Interpretation
The in vitro data reveals a nuanced picture of the comparative efficacy of CMA and CPA.
-
On-Target AR Activity: CMA appears to possess a higher direct binding affinity for the androgen receptor compared to CPA.[12][14] However, in functional reporter assays, CPA has been shown to be slightly more effective at inhibiting androgen-induced gene transcription at the same concentration.[14] This discrepancy could be due to differences in cellular uptake, metabolism, or interaction with coregulator proteins that modulate AR activity.
-
Off-Target Receptor Profile: Both compounds are potent progestins, which is a key part of their clinical efficacy in suppressing endogenous androgen production.[2] The binding of both CMA and CPA to the glucocorticoid receptor is also confirmed.[4][11][12] This off-target activity is an important consideration for long-term therapeutic use and highlights the value of screening compounds against a panel of nuclear receptors during preclinical development.
-
Implications for Researchers: For researchers selecting a tool compound, the choice may depend on the specific research question. CMA might be preferable for studies focused purely on competitive binding, given its higher affinity. CPA, as a well-characterized and potent functional antagonist, remains an excellent standard for studies investigating the downstream consequences of AR blockade. The key takeaway is that the cellular context and the specific endpoint being measured (binding vs. transcription vs. proliferation) can influence the apparent potency of an antiandrogen.[16]
Conclusion
Chlormadinol acetate and Cyproterone acetate are both highly effective steroidal antiandrogens that function primarily through competitive antagonism of the androgen receptor and potent progestogenic activity. In vitro evidence suggests that CMA has a higher binding affinity for the androgen receptor, while CPA can be a more potent functional inhibitor of AR-mediated transcription. Both exhibit significant affinity for the progesterone receptor, contributing to their mechanism of action, and show weaker, but present, binding to the glucocorticoid receptor. The provided methodologies offer a robust framework for researchers to conduct their own comparative assessments, ensuring that the selection of an antiandrogen is guided by objective, reproducible in vitro data tailored to the specific biological question at hand.
References
-
Kuhl, H. (2011). Progestogens with antiandrogenic properties. Drugs, 71(2), 1-13.
-
ResearchGate. (n.d.). Chlormadinone acetate - A progesteron-like gestagen with antiandrogenic partial activity in oral contraceptives. Retrieved from
-
Ushijima, T., et al. (2021). A randomized controlled trial evaluating the effect of low-dose chlormadinone in patients with low-risk prostate cancer: PROSAS study. Cancer Medicine, 10(15), 5034-5043.
-
ResearchGate. (2015). Comparative Effects of Chlormadinone Acetate and Its 3α- and 3β-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors. Retrieved from
-
Schindler, A. E. (2003). Chlormadinone acetate (CMA) in oral contraception--a new opportunity. Journal of the Turkish-German Gynecological Association, 4(4), 296-302.
-
Bouchoux, A., et al. (2002). Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line. Molecular and Cellular Endocrinology, 194(1-2), 65-73.
-
Wikipedia. (n.d.). Pharmacology of cyproterone acetate. Retrieved from
-
Schindler, A. E. (2003). Profile of the progesterone derivative chlormadinone acetate - pharmacodynamic properties and therapeutic applications. Contraception, 68(4), 221-233.
-
Patsnap Synapse. (2024). What is the mechanism of Cyproterone Acetate? Retrieved from
-
Mayo Clinic. (2025). Cyproterone (oral route, intramuscular route). Retrieved from
-
Brambilla, G., et al. (1998). Comparative study of DNA repair induced by cyproterone acetate, chlormadinone acetate and megestrol acetate in primary cultures of human and rat hepatocytes. Mutation Research, 419(1-3), 57-66.
-
Abdel-Gawad, M., et al. (2021). Effect of chlormadinone acetate versus drospirenone-containing oral contraceptives on the endocrinal features of women with polycystic ovary syndrome: Systematic review and meta-analysis of randomized clinical trials. Journal of Obstetrics and Gynaecology Research, 47(1), 11-20.
-
John, K., et al. (2021). A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. International Journal of Molecular Sciences, 22(17), 9181.
-
Fuhrmann, U., et al. (2000). Comparative Effects of Chlormadinone Acetate and Its 3α- and 3β-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors. Hormone and Metabolic Research, 32(11/12), 489-495.
-
US Pharmacist. (n.d.). Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer. Retrieved from
-
Taylor & Francis Online. (n.d.). Cyproterone – Knowledge and References. Retrieved from
-
Imterat, M., et al. (2012). Chlormadinone acetate suppresses prostaglandin biosynthesis in human endometrial explants. Fertility and Sterility, 98(5), 1269-1274.
-
Kuttenn, F., et al. (1983). [The mechanism of action of cyproterone acetate in the treatment of hirsutism]. Annales d'Endocrinologie, 44(6), 387-392.
-
Roy, S., et al. (2022). Exploring anti-androgen therapies in hormone dependent prostate cancer and new therapeutic routes for castration resistant prostate cancer. Frontiers in Cell and Developmental Biology, 10, 992298.
-
Papineni, S., et al. (2003). Antiandrogenic Effects of Novel Androgen Synthesis Inhibitors on Hormone-dependent Prostate Cancer. Cancer Research, 63(19), 6299-6308.
-
Nguyen, T. V., et al. (2007). Flutamide and Cyproterone Acetate Exert Agonist Effects: Induction of Androgen Receptor-Dependent Neuroprotection. Endocrinology, 148(1), 293-301.
-
ResearchGate. (n.d.). Progestogens with Antiandrogenic Properties. Retrieved from
-
Wikipedia. (n.d.). Combined oral contraceptive pill. Retrieved from
-
Cancer Research UK. (n.d.). Cyproterone acetate (Cyprostat). Retrieved from
-
AACR Journals. (n.d.). Anti-Androgen Receptor Therapies in Prostate Cancer: A Brief Update and Perspective. Retrieved from
-
Chassard, D., & Schatz, B. (2005). [The antigonadrotropic activity of chlormadinone acetate in reproductive women]. Gynecologie, Obstetrique & Fertilité, 33(1-2), 29-34.
Sources
- 1. A randomized controlled trial evaluating the effect of low-dose chlormadinone in patients with low-risk prostate cancer: PROSAS study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Exploring anti-androgen therapies in hormone dependent prostate cancer and new therapeutic routes for castration resistant prostate cancer [frontiersin.org]
- 8. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. researchgate.net [researchgate.net]
- 11. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Cyproterone (oral route, intramuscular route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Antiandrogenic Activity of Chlormadinol Acetate in a New Cell Line
Abstract
The characterization of antiandrogenic compounds is critical for the development of therapies for androgen-dependent pathologies. Chlormadinol acetate (CMA), a synthetic progestin, is known for its moderate antiandrogenic properties, primarily through competitive inhibition of the androgen receptor (AR) and reduction of 5α-reductase activity.[1][2][3][4] This guide provides a comprehensive, technically-grounded framework for researchers to validate and characterize the antiandrogenic activity of CMA in a novel or uncharacterized cell line. We present a self-validating experimental workflow, from initial cell line characterization to detailed mechanistic studies and comparative analysis against established antiandrogens, Bicalutamide and Enzalutamide. This document is intended to serve as a robust blueprint for generating high-quality, reproducible data in the field of androgen receptor signaling.
Introduction: The Rationale for Validating Chlormadinol Acetate in New Models
Chlormadinol acetate (CMA) is a derivative of progesterone that functions as a potent progesterone receptor agonist and a partial androgen receptor (AR) antagonist.[2] Its antiandrogenic effects are attributed to two primary mechanisms: blocking the androgen receptor at the target organ and inhibiting the 5α-reductase enzyme, which converts testosterone to the more potent dihydrotestosterone (DHT).[3][4] While CMA's activity has been studied, the cellular context, including receptor expression levels, co-regulator proteins, and genetic background, can significantly influence the potency and mechanism of any AR antagonist.
The validation of CMA in a new cell line is not a trivial pursuit. Standard cell lines like LNCaP (androgen-sensitive, AR-mutated T877A) or VCaP (androgen-sensitive, AR wild-type amplified) provide foundational knowledge, but may not represent the full spectrum of disease heterogeneity.[5][6][7][8] A new cell line, whether derived from a unique patient tumor, engineered to express a specific AR mutation, or representing a different tissue type, requires rigorous, systematic validation to ensure that any observed effects are specific, on-target, and accurately quantified.
This guide provides the strategic and technical framework for such a validation. We will proceed through a logical sequence of experiments designed to build a comprehensive profile of CMA's activity, comparing it directly with first-generation (Bicalutamide) and second-generation (Enzalutamide) antiandrogens to provide essential context.
The Androgen Receptor Signaling Pathway & Points of Inhibition
Understanding the canonical AR signaling pathway is fundamental to designing experiments that can dissect the mechanism of action of antiandrogenic compounds. The following diagram illustrates the key steps in this pathway and highlights where different classes of antiandrogens exert their effects.
Caption: Canonical Androgen Receptor (AR) signaling and antagonist intervention points.
Bicalutamide and CMA act primarily as competitive antagonists, preventing DHT from binding to the AR.[9][10] Enzalutamide has a multi-faceted mechanism, not only binding the AR with higher affinity but also impairing its nuclear translocation and subsequent binding to DNA.[11][12][13] Our validation workflow is designed to probe these distinct mechanisms.
A Phased Experimental Workflow for Robust Validation
Caption: A four-phase workflow for validating antiandrogenic compound activity.
Experimental Protocols & Data Interpretation
Phase 1: Baseline Characterization of the New Cell Line
Causality: Before testing any compound, you must validate your model system. Failure to do so can lead to uninterpretable or artifactual results. The trustworthiness of all subsequent data rests on this foundational characterization.
1.1. Cell Line Authentication: It is estimated that 15-20% of cell lines are misidentified or cross-contaminated.[14] Therefore, the first step is to confirm the identity of your cell line using Short Tandem Repeat (STR) profiling. This provides a unique DNA fingerprint to ensure you are working with the correct cells.[14]
1.2. Androgen Receptor Expression: Next, confirm that the cell line expresses the target protein, the Androgen Receptor. Western blotting is the gold-standard for this.
-
Protocol: AR Western Blot (Expression)
-
Lysate Preparation: Culture cells to ~80% confluency. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Denature 20-30 µg of protein per lane by heating at 70°C for 10 minutes in Laemmli sample buffer. Note: Boiling (95-100°C) is not recommended for large nuclear receptors like AR as it can cause aggregation.[15]
-
Electrophoresis: Separate proteins on an 8% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% w/v non-fat dry milk or BSA in TBS with 0.1% Tween-20 (TBST).
-
Primary Antibody: Incubate overnight at 4°C with a validated primary antibody against AR (e.g., Cell Signaling Technology #3202) diluted in 5% BSA in TBST.[16] The full-length AR should appear as a band around 110-112 kDa.[17][18]
-
Secondary Antibody: Wash membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an appropriate imaging system.
-
Loading Control: Probe the same membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Controls: Include LNCaP or VCaP cell lysate as a positive control and PC3 or DU-145 cell lysate as a negative control for AR expression.[5][6][19]
1.3. Androgen Receptor Functionality: Confirm that the expressed AR is functional. This is achieved by stimulating the cells with an androgen (DHT) and measuring the transcriptional output. A luciferase reporter assay is ideal for this purpose.[20][21][22]
-
Protocol: AR Functional Assay (Luciferase)
-
Cell Seeding: Seed cells in a 96-well plate in media containing 10% charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous androgens.[23]
-
Transfection (if necessary): If the cell line is not stably transfected, co-transfect with a plasmid containing an Androgen Response Element (ARE) driving a luciferase reporter gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Stimulation: After 24 hours, treat cells with a dose-response of DHT (e.g., 0.01 nM to 10 nM). Include a vehicle control (e.g., 0.1% DMSO).
-
Lysis & Measurement: After 24 hours of treatment, lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., Promega Dual-Luciferase® Reporter Assay System).
-
Interpretation: A dose-dependent increase in luciferase activity upon DHT treatment confirms a functional AR signaling axis.
-
Phase 2: Cytotoxicity Assessment
Causality: It is critical to distinguish true antiandrogenic activity from non-specific cytotoxicity. A compound that kills the cells will artifactually reduce the reporter signal. This phase establishes the concentration range where the compound is not toxic, ensuring the validity of subsequent functional assays.
-
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with a broad dose-response of CMA, Bicalutamide, and Enzalutamide (e.g., 10 nM to 100 µM) for 48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the crystals.
-
Measurement: Read absorbance at 570 nm.
-
Analysis: Calculate the concentration that reduces cell viability by 50% (CC50). All subsequent experiments should use concentrations well below the CC50 value.
-
Phase 3: Quantifying Antiandrogenic Potency
Causality: This is the core experiment to determine the inhibitory potential of CMA. By co-treating cells with a fixed concentration of an androgen agonist (DHT) and a dose-response of the antagonist (CMA), we can quantify the degree to which CMA inhibits AR-mediated transcription.
-
Protocol: Competitive AR Luciferase Assay
-
Setup: Perform the luciferase assay as described in section 1.3.
-
Treatment: Treat cells with a fixed concentration of DHT (a concentration that gives ~80% of the maximal response, determined in 1.3) along with a dose-response of CMA, Bicalutamide, or Enzalutamide (using the non-toxic range determined in Phase 2).
-
Controls:
-
Vehicle Control (0.1% DMSO)
-
DHT only (Positive control for activation)
-
Antagonist only (to check for agonist activity)
-
-
Measurement & Analysis: Measure luciferase activity after 24 hours. Normalize the data with DHT-only treatment as 100% activity and vehicle control as 0%. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
-
Illustrative Data Table:
| Compound | Class | Mechanism | Hypothetical IC50 (nM) | Hypothetical CC50 (µM) | Selectivity Index (CC50/IC50) |
| Chlormadinol Acetate | Steroidal Antiandrogen | Competitive AR Antagonist[9] | 35 | > 50 | > 1428 |
| Bicalutamide | Non-steroidal Antiandrogen | Competitive AR Antagonist[10] | 150 | > 100 | > 667 |
| Enzalutamide | Non-steroidal Antiandrogen | AR Inhibitor (Multi-step)[11][12] | 25 | > 100 | > 4000 |
This data is for illustrative purposes only.
Phase 4: Mechanistic Elucidation
Causality: The IC50 value tells us how potent a compound is, but not how it works. This phase uses biochemical and imaging techniques to dissect the mechanism of action, comparing CMA to antagonists with known mechanisms.
4.1. Effect on AR Protein Levels: Some compounds can induce degradation of the AR. We test this using Western blotting.
-
Protocol:
-
Treat cells with DHT (e.g., 1 nM) in the presence or absence of a high concentration (e.g., 10x IC50) of CMA, Bicalutamide, or Enzalutamide for 24 hours.
-
Perform a Western blot for AR as described in section 1.2.
-
Interpretation: A significant decrease in the AR band intensity in a treated sample compared to the DHT-only control would suggest compound-induced AR degradation.
-
4.2. Effect on AR Nuclear Translocation: A key step in AR activation is its translocation from the cytoplasm to the nucleus.[24] We can visualize this using immunofluorescence.
-
Protocol:
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat cells for 1-2 hours with DHT (1 nM) alone, or co-treated with CMA, Bicalutamide, or Enzalutamide. Include a vehicle-only control.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Staining: Block and then stain with a primary antibody against AR, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Interpretation: In vehicle-treated cells, AR staining should be predominantly cytoplasmic. In DHT-treated cells, AR staining will shift to be predominantly nuclear. Bicalutamide and CMA, as competitive antagonists, are not expected to block translocation.[9] Enzalutamide, however, is known to inhibit nuclear translocation, so AR should remain cytoplasmic even in the presence of DHT.[11][12]
-
Comparative Summary and Conclusion
This systematic approach allows for a robust and multi-faceted validation of Chlormadinol Acetate's antiandrogenic activity in any new cell line. By progressing from foundational characterization to quantitative potency determination and finally to mechanistic insight, researchers can build a comprehensive and trustworthy data package.
The direct comparison against first- and second-generation antiandrogens is crucial. It provides immediate context for the potency of CMA and reveals subtle or profound differences in its mechanism of action. For example, observing that CMA, like Bicalutamide, inhibits AR transcriptional activity without preventing its nuclear translocation, while Enzalutamide inhibits both, provides strong, self-validating evidence for its mechanism as a classical competitive antagonist in the specific cellular model being tested.
By adhering to this structured guide, researchers can confidently characterize the antiandrogenic properties of CMA, generating high-quality, reproducible data that will stand up to scientific scrutiny and contribute meaningfully to the fields of endocrinology and drug development.
References
-
Schindler, A.E. (2006). Chlormadinone acetate (CMA) in oral contraception--a new opportunity. The European Journal of Contraception & Reproductive Health Care. Available at: [Link]
-
National Center for Biotechnology Information (2024). Chlormadinone Acetate. PubChem Compound Summary for CID 9324. Available at: [Link]
-
Patsnap (2024). What is the mechanism of Chlormadinone Acetate? Patsnap Synapse. Available at: [Link]
-
Schindler, A.E. (2004). Progestogens with antiandrogenic properties. Drugs. Available at: [Link]
-
Wikipedia contributors (2024). Chlormadinone acetate. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Mori, K., et al. (2018). Chlormadinone acetate is effective for hot flush during androgen deprivation therapy. Archivio Italiano di Urologia e Andrologia. Available at: [Link]
-
Poller, L., et al. (1970). Chlormadinone acetate and its effect on the hemostatic mechanism. British Medical Journal. Available at: [Link]
-
Mori, K., et al. (2018). Chlormadinone acetate is effective for hot flush during androgen deprivation therapy. Urologia. Available at: [Link]
-
Lee, Y.R., et al. (2021). Clinical Efficacy of Enzalutamide vs Bicalutamide Combined With Androgen Deprivation Therapy in Men With Metastatic Hormone-Sensitive Prostate Cancer. JAMA Network Open. Available at: [Link]
-
Agilent (n.d.). Androgen Receptor (Concentrate). Agilent Technologies. Available at: [Link]
-
Pasqualini, J.R., et al. (2002). Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
-
Kizu, R., et al. (2004). A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells. Analytical Sciences. Available at: [Link]
-
Penson, D.F., et al. (2016). Enzalutamide Versus Bicalutamide in Castration-Resistant Prostate Cancer: The STRIVE Trial. Journal of Clinical Oncology. Available at: [Link]
-
Ylitalo, E.B., et al. (2011). Western blot analysis of the full length androgen receptor (ARfl) and... ResearchGate. Available at: [Link]
-
Van der Eecken, K., et al. (2021). Preclinical Models in Prostate Cancer: Resistance to AR Targeting Therapies in Prostate Cancer. Cancers. Available at: [Link]
-
Freyberger, A., et al. (2010). Screening for (anti)androgenic properties using a standard operation protocol based on the human stably transfected androgen sensitive PALM cell line. First steps towards validation. Reproductive Toxicology. Available at: [Link]
-
Freyberger, A., et al. (2010). Screening for (anti)androgenic properties using a standard operation protocol based on the human stably transfected androgen sensitive PALM cell line. First steps towards validation. ResearchGate. Available at: [Link]
-
Wurzer, A., et al. (2021). Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate (n.d.). Mechanisms of action of enzalutamide and bicalutamide. ResearchGate. Available at: [Link]
-
Yin, Y., et al. (2019). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. SLAS Discovery. Available at: [Link]
-
Wilson, V.S. & Bobseine, K. (2006). Cell-based assays for screening androgen receptor ligands. Methods in Molecular Biology. Available at: [Link]
-
Li, H., et al. (2019). Regulation and targeting of androgen receptor nuclear localization in castration-resistant prostate cancer. The Journal of Clinical Investigation. Available at: [Link]
-
ResearchGate (2025). Optimization of Androgen Receptor (AR) Western Blot: Boiling vs. 70°C on Bis-Tris Gels? ResearchGate. Available at: [Link]
-
van der Stap, N., et al. (2022). Cell Line Characteristics Predict Subsequent Resistance to Androgen Receptor-Targeted Agents (ARTA) in Preclinical Models of Prostate Cancer. Frontiers in Oncology. Available at: [Link]
-
Wilson, V.S., et al. (2002). Development of Two Androgen Receptor Assays Using Adenoviral Transduction of MMTV-Luc Reporter and/or hAR for Endocrine Screening. Toxicological Sciences. Available at: [Link]
-
ResearchGate (n.d.). Cellular androgen reporter assay—to design the luciferase androgen... ResearchGate. Available at: [Link]
-
Altogen Biosystems (n.d.). LNCaP Cells - LNCAP CELL LINE. Altogen Biosystems. Available at: [Link]
-
De Gendt, K., et al. (2014). Development of a novel cell based androgen screening model. Steroids. Available at: [Link]
-
Rajendran, L.K., et al. (2014). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. International Journal of Endocrinology. Available at: [Link]
-
Penson, D.F., et al. (2016). Enzalutamide Versus Bicalutamide in Castration-Resistant Prostate Cancer: The STRIVE Trial. Journal of Clinical Oncology. Available at: [Link]
Sources
- 1. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 4. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Models in Prostate Cancer: Resistance to AR Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Cell Line Characteristics Predict Subsequent Resistance to Androgen Receptor-Targeted Agents (ARTA) in Preclinical Models of Prostate Cancer [frontiersin.org]
- 8. lncap.com [lncap.com]
- 9. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Clinical Efficacy of Enzalutamide vs Bicalutamide Combined With Androgen Deprivation Therapy in Men With Metastatic Hormone-Sensitive Prostate Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Doing Good Science: Authenticating Cell Line Identity [worldwide.promega.com]
- 15. researchgate.net [researchgate.net]
- 16. Androgen Receptor Antibody (#3202) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. accegen.com [accegen.com]
- 20. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regulation and targeting of androgen receptor nuclear localization in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Genomic Impact of Progestins: Chlormadinol Acetate and Beyond
This guide provides a comparative analysis of Chlormadinol acetate (CMA) and other prominent synthetic progestins, focusing on their differential effects on gene expression. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, presents supporting experimental data, and offers detailed protocols for investigation.
Introduction: The Diverse World of Progestins
Progestins are a class of synthetic hormones that mimic the effects of the endogenous steroid hormone, progesterone. Their primary mechanism of action involves binding to and activating the progesterone receptor (PR), a ligand-activated transcription factor that regulates the expression of target genes in various tissues.[1][2] This genomic action underpins their widespread use in contraception, menopausal hormone therapy, and the treatment of gynecological disorders.[3][4]
However, the term "progestin" encompasses a structurally diverse group of molecules, each with a unique pharmacological profile. Beyond their primary progestogenic activity, many exhibit varying affinities for other steroid receptors, including the androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors.[5][6] This receptor cross-reactivity is a key determinant of their distinct biological effects and side-effect profiles, largely driven by the unique sets of genes they regulate.
Chlormadinol acetate (CMA) is a progesterone-derived progestin with potent progestogenic, anti-estrogenic, and notably, strong anti-androgenic properties.[4][7] Its anti-androgenic activity stems from its ability to competitively inhibit androgen receptors and 5α-reductase.[4] This guide will compare the genomic effects of CMA with other widely used progestins, including Levonorgestrel (LNG), Drospirenone (DRSP), Norethisterone Acetate (NETA), and Dienogest (DNG), to illuminate their distinct impacts on cellular function at the transcriptional level.
The Progesterone Receptor Signaling Pathway
The classical mechanism of progestin action is mediated by the intracellular progesterone receptor (PR). Upon binding to a progestin ligand like CMA, the receptor undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus.[1] Inside the nucleus, the PR dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.[8] This intricate process results in the altered synthesis of messenger RNA (mRNA) and, consequently, changes in the cellular proteome that drive the physiological response.[9]
Beyond this canonical pathway, progestins can also initiate rapid, non-genomic signaling cascades by interacting with membrane-associated PRs, leading to the activation of cytoplasmic kinase pathways like Src/MAPK.[9][10] These rapid effects can, in turn, influence the activity of nuclear PR and other transcription factors, creating a complex network of signaling that fine-tunes gene expression.
Caption: Canonical Progesterone Receptor (PR) Signaling Pathway.
Comparative Analysis of Progestin-Induced Gene Expression
Different progestins induce distinct gene expression profiles, even within the same cell type. These differences are critical for understanding their tissue-specific effects and clinical outcomes. For instance, studies on human endometrial stromal fibroblasts have shown that progestins structurally related to testosterone, like Levonorgestrel (LNG) and Norethisterone Acetate (NETA), affect more than twice the number of differentially expressed genes (DEGs) compared to those structurally related to progesterone, such as Medroxyprogesterone Acetate (MPA).[11]
While all progestins regulate a core set of progesterone-responsive genes (e.g., DKK1, FKBP5), each also modulates a unique gene set.[11] For example, Dienogest is known to directly inhibit the proliferation of endometrial cells by suppressing the expression of the cell cycle gene, cyclin D1.[12] Levonorgestrel, particularly in intrauterine systems, extensively alters the endometrial transcriptome, upregulating numerous genes involved in immune and inflammatory pathways.[[“]]
The following table summarizes the comparative effects of Chlormadinol Acetate and other selected progestins on gene expression, based on available literature.
| Progestin | Chemical Class | Receptor Profile | Key Gene Expression Effects | References |
| Chlormadinol Acetate (CMA) | Progesterone Derivative | Strong Progestogenic, Strong Anti-Androgenic, Slight Glucocorticoid | Suppresses COX-2 mRNA and prostaglandin biosynthesis in endometrial explants.[14] Induces expression of progesterone-responsive genes.[7] | [4][7][14] |
| Levonorgestrel (LNG) | Testosterone Derivative (Gonane) | Strong Progestogenic, High Androgenic | Upregulates immune and inflammatory pathway genes in the endometrium.[[“]] Alters expression of genes involved in follicular development and oocyte quality in the ovary.[15] | [11][[“]][15] |
| Drospirenone (DRSP) | Spironolactone Derivative | Progestogenic, Anti-Androgenic, Anti-Mineralocorticoid | Limited specific gene expression data in provided sources; may cause DNA damage in breast cells in vitro.[16] Does not appear to impact GAD65, GAD67, or IGF1-R expression in the rat hippocampus.[17] | [6][16][17] |
| Norethisterone Acetate (NETA) | Testosterone Derivative (Estrane) | Progestogenic, Androgenic, Estrogenic (via conversion) | Induces a large number of DEGs in endometrial cells, affecting cell movement, viability, and proliferation.[11] Shows minimal effect on ER and BDNF gene expression in cultured neurons.[18] | [11][18][19] |
| Dienogest (DNG) | Testosterone Derivative (Estrane) | Strong Progestogenic, Moderate Anti-Androgenic | Suppresses cyclin D1 gene expression, inhibiting endometrial cell proliferation.[12] Directly suppresses matrix metalloproteinases (MMPs) in endometriotic cells.[20] | [12][20][21] |
Experimental Protocol: Gene Expression Analysis by RT-qPCR
To quantify and compare the effects of different progestins on the expression of a specific gene of interest, Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and widely used technique.[22][23] It allows for the measurement of mRNA levels, providing a direct readout of transcriptional activity.
The workflow involves two main stages: (1) Reverse Transcription (RT) to convert RNA into more stable complementary DNA (cDNA), and (2) quantitative PCR (qPCR) to amplify and quantify the amount of a specific cDNA sequence in real-time.[24]
Caption: Experimental Workflow for Gene Expression Analysis using RT-qPCR.
Step-by-Step Protocol
Objective: To compare the effect of Chlormadinol Acetate (CMA) vs. a vehicle control on the expression of a target gene (e.g., COX-2) and a housekeeping gene (e.g., GAPDH) in a human endometrial cell line.
1. Cell Culture and Treatment:
- Rationale: To create a controlled in vitro system to observe the direct effects of the progestin on cells.
- Procedure:
- Plate human endometrial stromal cells at a consistent density in 6-well plates and culture until they reach ~70-80% confluency.
- Starve the cells in a serum-free medium for 12-24 hours to synchronize them and reduce baseline signaling.
- Treat the cells with the desired concentration of CMA (e.g., 10 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours). Include at least three biological replicates for each condition.
2. Total RNA Isolation:
- Rationale: To extract high-quality, intact RNA from the cells, which will serve as the template for gene expression analysis.
- Procedure:
- Wash cells with ice-cold PBS and lyse them directly in the well using a TRIzol-based reagent.
- Add chloroform, vortex, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein/lipid) phases.
- Carefully transfer the upper aqueous phase to a new tube.
- Precipitate the RNA using isopropanol, wash the pellet with 75% ethanol to remove salts, and resuspend the air-dried RNA pellet in nuclease-free water.
- Assess RNA quantity and purity (A260/280 ratio ~2.0) using a spectrophotometer.
3. Reverse Transcription (cDNA Synthesis):
- Rationale: To convert the unstable single-stranded RNA into a more stable double-stranded cDNA copy, which can be used as a template for PCR amplification.
- Procedure:
- In a PCR tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.
- Incubate at 65°C for 5 minutes to denature RNA secondary structures, then chill on ice.[23]
- Add a master mix containing reaction buffer, RNase inhibitor, and a reverse transcriptase enzyme (e.g., M-MLV).
- Perform the synthesis in a thermocycler using a program such as: 25°C for 10 min (primer annealing), 42-50°C for 50-60 min (synthesis), and 70°C for 15 min (enzyme inactivation).
- The resulting cDNA can be stored at -20°C.
4. Quantitative PCR (qPCR):
- Rationale: To amplify the specific cDNA target and a reference gene while monitoring the amplification in real-time using fluorescence. The cycle at which fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of template.
- Procedure:
- Prepare a qPCR master mix containing SYBR Green qPCR Master Mix (which includes buffer, dNTPs, Taq polymerase, and SYBR Green dye), forward and reverse primers for your target gene (COX-2) or housekeeping gene (GAPDH), and nuclease-free water.
- Aliquot the master mix into a 96-well qPCR plate.
- Add the diluted cDNA template to the appropriate wells. Include no-template controls (NTCs) to check for contamination.
- Run the plate in a real-time PCR machine with a typical cycling program: 95°C for 10 min (initial denaturation), followed by 40 cycles of 95°C for 15 sec (denaturation) and 60°C for 60 sec (annealing/extension).
- Include a melt curve analysis at the end to verify the specificity of the amplified product.
5. Data Analysis (Relative Quantification):
- Rationale: To determine the change in target gene expression in the CMA-treated group relative to the control group, normalized to a stable housekeeping gene.
- Procedure:
- Export the Ct values for all samples.
- Calculate the ΔCt for each sample: ΔCt = Ct(Target Gene) - Ct(Housekeeping Gene).
- Calculate the ΔΔCt: ΔΔCt = ΔCt(CMA-treated) - ΔCt(Vehicle Control).
- Calculate the fold change in gene expression using the formula: Fold Change = 2^(-ΔΔCt).
- Perform statistical analysis (e.g., t-test) on the replicate data to determine significance.
Conclusion
The comparative analysis of Chlormadinol acetate and other progestins reveals a complex and highly specific landscape of gene regulation. While all progestins act through the progesterone receptor, their unique chemical structures lead to differential receptor affinities, cross-reactivity with other steroid receptors, and ultimately, the activation or repression of distinct sets of genes. CMA's potent anti-androgenic and progestogenic activities are reflected in its specific genomic signature, such as the suppression of inflammatory mediators like COX-2 in the endometrium. Understanding these nuanced differences in gene expression is paramount for the rational design of hormone-based therapies and for predicting the tissue-specific biological and clinical effects of these widely used compounds. Methodologies like RT-qPCR provide the robust and quantitative data necessary to dissect these intricate molecular mechanisms.
References
-
Mamillapalli, R., et al. (2018). Progestins Related to Progesterone and Testosterone Elicit Divergent Human Endometrial Transcriptomes and Biofunctions. MDPI. [Link]
-
Consensus. (n.d.). Gene expression changes induced by levonorgestrel contraception. Consensus. [Link]
-
Mori, T., et al. (2010). Dienogest, a synthetic progestin, inhibits the proliferation of immortalized human endometrial epithelial cells with suppression of cyclin D1 gene expression. Oxford Academic. [Link]
-
Lappano, R., et al. (2017). Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy. National Institutes of Health (NIH). [Link]
-
Weill, A., et al. (2020). Prolonged use of chlormadinone acetate and risk of intracranial meningioma: A population-based cohort study. PubMed Central. [Link]
-
Swart, P., et al. (2007). Comparative study of the molecular mechanism of action of the synthetic progestins, Medroxyprogesterone acetate and Norethisterone acetate. ResearchGate. [Link]
-
Mir, A. H., et al. (2020). Genotoxic effects of drospirenone and ethinylestradiol in human breast cells (in vitro) and bone marrow cells of female mice (in vivo). SciSpace. [Link]
-
National Center for Biotechnology Information. (n.d.). Chlormadinone Acetate. PubChem. [Link]
-
Mani, S. K. (2014). Progesterone Signaling Mechanisms in Brain and Behavior. Frontiers. [Link]
-
Nuzzo, M., et al. (2024). Genetic variation associated with side effects of hormonal contraception exposure: a narrative review. Frontiers. [Link]
-
Wikipedia. (n.d.). Progesterone receptor. Wikipedia. [Link]
-
MDPI. (n.d.). The Influence of Molecular Factors on the Effectiveness of New Therapies in Endometrial Cancer—Latest Evidence and Clinical Trials. MDPI. [Link]
-
Mueck, A. O., & Sitruk-Ware, R. (2021). Norethisterone and its acetate - what's so special about them?. PubMed. [Link]
-
PubMed. (n.d.). Chlormadinone acetate as an oral contraceptive. PubMed. [Link]
-
Frontiers. (n.d.). Baicalein inhibits the progression of thyroid cancer by suppressing the TPL2/MEK2/ERK2 pathway. Frontiers. [Link]
-
Schindler, A. E. (2003). Profile of the progesterone derivative chlormadinone acetate - pharmacodynamic properties and therapeutic applications. PubMed. [Link]
-
O'Connell, K., et al. (2020). A beginner's guide to RT-PCR, qPCR and RT-qPCR. Portland Press. [Link]
-
Matsuzaki, S., et al. (2023). Genome-Wide Gene Expression Profiling Reveals the Direct Effect of Dienogest on Ovarian Endometriotic Stromal Cells. PubMed Central. [Link]
-
Hernández-Silva, G., et al. (2023). Gene Expression Changes in the Ovary Mediate Non-Anovulatory Mechanisms of Contraception with Levonorgestrel. PubMed. [Link]
-
Imesch, P., et al. (2012). Chlormadinone acetate suppresses prostaglandin biosynthesis in human endometrial explants. PubMed. [Link]
-
De-Trizio, I., et al. (2019). A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor. National Institutes of Health (NIH). [Link]
-
Faivre, E. J., & Lange, C. A. (2007). Progesterone Receptor Signaling Mechanisms. PubMed. [Link]
-
Schreiner, T., et al. (2012). Activity of binary mixtures of drospirenone with progesterone and 17α-ethinylestradiol in vitro and in vivo. PubMed. [Link]
-
Altmäe, S., et al. (2017). A Two-Cohort RNA-Seq Study Reveals Changes in Endometrial and Blood miRNome in Fertile and Infertile Women. National Institutes of Health (NIH). [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Chlormadinone Acetate?. Patsnap Synapse. [Link]
-
ResearchGate. (n.d.). Comparative expression of genes related to progesterone signaling. ResearchGate. [Link]
-
ResearchGate. (2020). (PDF) Genotoxic effects of drospirenone and ethinylestradiol in human breast cells (in vitro) and bone marrow cells of female mice (in vivo). ResearchGate. [Link]
-
University of Rochester Medical Center. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). University of Rochester Medical Center. [Link]
-
Wikipedia. (n.d.). Chlormadinone acetate. Wikipedia. [Link]
-
Genazzani, A. R., et al. (2007). Selective effect of chlormadinone acetate on brain allopregnanolone and opioids content. Contraception. [Link]
-
Irwin, R. W., et al. (2011). Differential effects of synthetic progestagens on neuron survival and estrogen neuroprotection in cultured neurons. PubMed Central. [Link]
-
Fortress, C., et al. (2022). Evaluating the Cognitive Impacts of Drospirenone, a Spironolactone-Derived Progestin, Independently and in Combination With Ethinyl Estradiol in Ovariectomized Adult Rats. Frontiers. [Link]
-
Neary, M., et al. (2019). The Effect of Gene Variants on Levonorgestrel Pharmacokinetics when Combined with Antiretroviral Therapy containing Efavirenz or Nevirapine. PubMed Central. [Link]
-
Lange, C. A. (2004). Signaling inputs to progesterone receptor gene regulation and promoter selectivity. National Institutes of Health (NIH). [Link]
-
Kim, H., et al. (2023). Brief guide to RT-qPCR. PubMed Central. [Link]
-
MDPI. (n.d.). Integrative RNA-Seq and TCGA-BRCA Analyses Highlight the Role of LINC01133 in Triple-Negative Breast Cancer. MDPI. [Link]
-
Mori, T., et al. (2015). Dienogest reduces HSD17β1 expression and activity in endometriosis. Journal of Endocrinology. [Link]
-
CLYTE Technologies. (2024). The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols. CLYTE Technologies. [Link]
-
ResearchGate. (1996). Effect of norethisterone acetate on S. ~.'phimurium tester strains in host-mediated assay …. ResearchGate. [Link]
-
Jo, Y. J., et al. (2019). Effects of Natural Progesterone and Synthetic Progestin on Germ Layer Gene Expression in a Human Embryoid Body Model. National Institutes of Health (NIH). [Link]
-
Lorenz, C., et al. (2011). Synthetic Gestagen Levonorgestrel Disrupts Sexual Development in Xenopus laevis by Affecting Gene Expression of Pituitary Gonadotropins and Gonadal Steroidogenic Enzymes. Oxford Academic. [Link]
-
Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. Stack Lab. [Link]
-
Boonyaratanakornkit, V., et al. (2007). Role of Extranuclear Signaling Actions of Progesterone Receptor in Mediating Progesterone Regulation of Gene Expression and the Cell Cycle. Oxford Academic. [Link]
-
ResearchGate. (2024). Dienogest interrupts the chemokine signalling axis in endometriotic lesions with resistant signatures providing novel opportunities for personalised treatment.. ResearchGate. [Link]
-
Ahn, J. H., et al. (2021). Gene Expression Profiling and Pathway Analysis of the Effect of Dienogest on Ovarian Endometriosis: A Comparative Study. PubMed. [Link]
-
Lemus, A. E., et al. (1997). 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency. PubMed. [Link]
Sources
- 1. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 2. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Genetic variation associated with side effects of hormonal contraception exposure: a narrative review [frontiersin.org]
- 4. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. consensus.app [consensus.app]
- 14. Chlormadinone acetate suppresses prostaglandin biosynthesis in human endometrial explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gene Expression Changes in the Ovary Mediate Non-Anovulatory Mechanisms of Contraception with Levonorgestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Frontiers | Evaluating the Cognitive Impacts of Drospirenone, a Spironolactone-Derived Progestin, Independently and in Combination With Ethinyl Estradiol in Ovariectomized Adult Rats [frontiersin.org]
- 18. Differential effects of synthetic progestagens on neuron survival and estrogen neuroprotection in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Genome-Wide Gene Expression Profiling Reveals the Direct Effect of Dienogest on Ovarian Endometriotic Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gene Expression Profiling and Pathway Analysis of the Effect of Dienogest on Ovarian Endometriosis: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. portlandpress.com [portlandpress.com]
- 23. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. elearning.unite.it [elearning.unite.it]
A Researcher's Guide to Replicating and Comparing the Mechanistic Profile of Chlormadinol Acetate
This guide provides a detailed framework for researchers aiming to replicate and validate published findings on the mechanism of action of Chlormadinol acetate (CMA). Furthermore, it establishes a comparative context, positioning CMA against other key synthetic progestins to facilitate informed decisions in drug development and academic research. Our focus is on the practical application of established methodologies, ensuring that your experimental designs are robust, reproducible, and grounded in sound scientific principles.
Part 1: Deconstructing the Multifaceted Mechanism of Chlormadinol Acetate
Chlormadinol acetate is a synthetic progestin derived from 17α-hydroxyprogesterone. Its clinical utility is not solely defined by its potent progestogenic activity but also by its significant anti-androgenic and moderate anti-estrogenic effects, with a favorable lack of undesirable androgenic or anabolic actions. A thorough investigation of its mechanism requires a multi-pronged approach to dissect these distinct yet interconnected activities.
1.1. Progestogenic Activity: The Core Function
CMA's primary mechanism involves high-affinity binding to the progesterone receptor (PR), acting as a potent agonist. This interaction initiates a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on target genes. This cascade ultimately modulates gene expression, leading to the physiological effects characteristic of progesterone. A key aspect of its progestogenic profile is its strong anti-gonadotropic effect, which suppresses ovulation.
1.2. Anti-Androgenic Activity: A Key Differentiator
A defining feature of CMA is its potent anti-androgenic activity. This is primarily achieved through two distinct mechanisms:
-
Competitive inhibition at the androgen receptor (AR): CMA directly competes with androgens like testosterone and dihydrotestosterone (DHT) for binding to the AR, thereby preventing androgen-mediated gene transcription.
-
Inhibition of 5α-reductase: CMA has been shown to inhibit the activity of 5α-reductase, the enzyme responsible for converting testosterone to the more potent DHT. This dual action makes it particularly effective in managing androgen-dependent conditions.
1.3. Glucocorticoid and Other Endocrine Interactions
While primarily known for its progestogenic and anti-androgenic effects, CMA also exhibits weak glucocorticoid activity. It is crucial to characterize this off-target effect, as it can contribute to the overall pharmacological profile. Furthermore, understanding its lack of significant interaction with mineralocorticoid and estrogen receptors is vital for a complete assessment.
Part 2: Experimental Framework for Mechanistic Validation
To rigorously replicate and compare the mechanistic findings of CMA, a series of well-established in vitro assays are indispensable. This section provides detailed protocols and the rationale behind their selection.
Receptor Binding Affinity Assays
The foundational step in characterizing any steroidal compound is to determine its binding affinity for its target receptors. Radioligand binding assays are the gold standard for this purpose.
Objective: To quantify the relative binding affinity (RBA) of CMA and comparator progestins (e.g., Drospirenone, Cyproterone Acetate, Dienogest) to the progesterone, androgen, glucocorticoid, mineralocorticoid, and estrogen receptors.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Receptor Source:
-
Utilize either recombinant human receptors expressed in a suitable cell line (e.g., HEK293 or CHO cells) or cytosolic extracts from target tissues (e.g., human uterus for PR, rat prostate for AR).
-
Homogenize the cells or tissues in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and prepare a cytosolic fraction by ultracentrifugation.
-
-
Competitive Binding Reaction:
-
In a multi-well plate, incubate a fixed concentration of a high-affinity radiolabeled ligand (e.g., ³H-progesterone for PR, ³H-R1881 for AR) with the receptor preparation.
-
Add increasing concentrations of the unlabeled test compounds (CMA and comparators) to compete with the radioligand for receptor binding.
-
Include a control group with only the radioligand and a non-specific binding control with a high concentration of the corresponding unlabeled hormone.
-
-
Separation and Quantification:
-
Separate the receptor-bound from the free radioligand using a method like dextran-coated charcoal adsorption or filtration through a glass fiber filter.
-
Quantify the radioactivity of the bound fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the data as a sigmoidal dose-response curve and determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100.
-
Trustworthiness Check: The inclusion of a reference compound (e.g., progesterone for PR, DHT for AR) in each assay provides an internal standard for data normalization and inter-assay comparability.
Gene Expression and Reporter Gene Assays
To move from binding to functional activity, reporter gene assays are essential. These assays measure the ability of a ligand-receptor complex to modulate gene expression.
Objective: To determine the functional agonist or antagonist activity of CMA and comparators on the PR, AR, and glucocorticoid receptor (GR).
Experimental Protocol: Luciferase Reporter Gene Assay
-
Cell Culture and Transfection:
-
Use a suitable cell line that endogenously expresses the receptor of interest or is co-transfected with a receptor expression vector (e.g., HeLa or PC-3 cells).
-
Co-transfect the cells with a reporter plasmid containing a hormone response element (e.g., PRE, ARE, or GRE) upstream of a luciferase reporter gene.
-
A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After transfection, treat the cells with increasing concentrations of CMA or comparator compounds.
-
For antagonist activity assessment, co-treat the cells with a known agonist (e.g., progesterone for PR, DHT for AR) and increasing concentrations of the test compound.
-
-
Luciferase Activity Measurement:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration to generate dose-response curves.
-
Calculate the EC50 (for agonist activity) or IC50 (for antagonist activity).
-
Causality Explained: This assay directly links receptor binding to the downstream event of gene transcription, providing a functional readout of the compound's activity.
Enzyme Inhibition Assays
To validate the anti-androgenic mechanism involving 5α-reductase, a direct enzyme inhibition assay is required.
Objective: To determine the inhibitory potential of CMA on 5α-reductase activity.
Experimental Protocol: 5α-Reductase Inhibition Assay
-
Enzyme Source:
-
Use microsomes prepared from tissues rich in 5α-reductase, such as the rat prostate or genetically engineered cell lines overexpressing the human enzyme.
-
-
Enzymatic Reaction:
-
Incubate the enzyme source with a radiolabeled substrate (e.g., ¹⁴C-testosterone) and a cofactor (NADPH).
-
Add increasing concentrations of CMA or a known inhibitor (e.g., finasteride) to the reaction mixture.
-
-
Product Separation and Quantification:
-
After the reaction, extract the steroids and separate the substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity of the substrate and product spots or peaks.
-
-
Data Analysis:
-
Calculate the percentage of conversion of testosterone to DHT for each concentration of the inhibitor.
-
Determine the IC50 value for the inhibition of 5α-reductase activity.
-
Part 3: Comparative Data and Visualization
Table 1: Comparative Receptor Binding Affinity (RBA) of Synthetic Progestins
| Compound | Progesterone Receptor (RBA %) | Androgen Receptor (RBA %) | Glucocorticoid Receptor (RBA %) | Mineralocorticoid Receptor (RBA %) | Estrogen Receptor (RBA %) |
| Progesterone | 100 | <0.1 | 1 | 1 | <0.1 |
| Chlormadinol Acetate | ~120-150 | ~100 (antagonist) | ~15-20 | <1 | <1 |
| Cyproterone Acetate | ~120 | ~150 (antagonist) | ~30 | <1 | <1 |
| Drospirenone | ~60 | ~30 (antagonist) | <1 | ~150 (antagonist) | <1 |
| Dienogest | ~10 | ~40 (antagonist) | <1 | <1 | <1 |
Note: RBA values are approximate and can vary depending on the experimental conditions. The values presented are for comparative illustration.
Table 2: Functional Activity Profile in Reporter Gene Assays
| Compound | Progesterone Receptor Activity | Androgen Receptor Activity | Glucocorticoid Receptor Activity |
| Chlormadinol Acetate | Potent Agonist | Potent Antagonist | Weak Agonist |
| Cyproterone Acetate | Potent Agonist | Potent Antagonist | Partial Agonist |
| Drospirenone | Potent Agonist | Moderate Antagonist | No Activity |
| Dienogest | Potent Agonist | Moderate Antagonist | No Activity |
Part 4: Visualizing Workflows and Pathways
Graphical representations are invaluable for conceptualizing complex biological processes and experimental designs.
Caption: Workflow for the in vitro characterization of CMA.
Caption: Signaling pathways of Chlormadinol Acetate.
References
-
Schindler, A. E., Campagnoli, C., Druckmann, R., Huber, J., Pasqualini, J. R., Schweppe, K. W., & Thijssen, J. H. (2003). Classification and pharmacology of progestins. Maturitas, 46(Suppl 1), S7-S16. [Link]
- Schneider, H. P. G. (2002). The role of progestogens in the management of the menopause.
-
Kuhl, H. (2005). Pharmacology of estrogens and progestogens: influence of different routes of administration. Climacteric, 8(sup1), 3-63. [Link]
A Head-to-Head Comparison of Chlormadinol Acetate and Megestrol Acetate in DNA Repair Assays: A Guide for Researchers
This guide provides a comprehensive, head-to-head comparison of Chlormadinol acetate (CMA) and Megestrol acetate (MGA) with a specific focus on their impact on DNA repair mechanisms. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data, elucidates the causality behind experimental choices, and provides detailed protocols for key DNA repair assays.
Introduction: The Imperative of Assessing Genotoxicity in Synthetic Progestins
Chlormadinol acetate and Megestrol acetate are synthetic progestins, derivatives of progesterone, with broad applications in hormone replacement therapy, contraception, and cancer treatment.[1][2][3][4] CMA is recognized for its potent progestogenic and anti-androgenic properties, while MGA is also utilized for its appetite-stimulant effects in cancer patients.[4][5][6] Given their widespread use, a thorough understanding of their potential to induce DNA damage and interfere with DNA repair is paramount for risk assessment and the development of safer therapeutic agents.
The genotoxic potential of a compound, its ability to damage DNA, can have severe consequences, including carcinogenesis.[7] Therefore, evaluating the capacity of drugs like CMA and MGA to induce DNA damage and the subsequent cellular response is a critical aspect of preclinical safety assessment. This guide will delve into a direct comparative study that has evaluated these two progestins and will also provide protocols for other standard DNA repair assays that are essential tools in the field of genetic toxicology.
Comparative Analysis of DNA Repair Induction
A pivotal study directly compared the capacity of Chlormadinol acetate and Megestrol acetate to induce DNA repair synthesis in primary hepatocyte cultures from both humans and rats.[8][9] This assay is a cornerstone of genotoxicity testing, as it measures unscheduled DNA synthesis (UDS), a hallmark of DNA excision repair.
Experimental Findings: A Tale of Two Species
The research revealed significant species- and gender-dependent differences in the genotoxic potential of these compounds.[8][9]
-
In Human Hepatocytes: Both CMA and MGA, at concentrations ranging from 2 to 50 µM, induced a positive DNA repair response in primary hepatocytes from both male and female donors. The extent of DNA repair elicited by the two progestins was found to be similar.[8][9] This suggests that in human liver cells, both compounds are recognized as DNA damaging agents, triggering a comparable level of repair activity.
-
In Rat Hepatocytes: A starkly different picture emerged in rat liver cells. Here, the potency of the progestins in inducing DNA repair in female rat hepatocytes decreased in the order: Cyproterone acetate (a related progestin) > Chlormadinol acetate > Megestrol acetate.[8][9] Strikingly, all three compounds failed to induce DNA repair in hepatocytes from male rats.[8][9]
These findings underscore the critical importance of using human-derived cells in toxicological studies, as the extrapolation of data from animal models may not always be accurate.[8][9]
Quantitative Data Summary
The following table summarizes the comparative induction of DNA repair synthesis by Chlormadinol acetate and Megestrol acetate in human and rat hepatocytes, as reported by Mattioli et al., 1995.[8][9]
| Compound | Species | Gender | Concentration Range (µM) | DNA Repair Induction (Compared to Control) |
| Chlormadinol Acetate | Human | M, F | 2 - 50 | Positive, similar to MGA |
| Megestrol Acetate | Human | M, F | 2 - 50 | Positive, similar to CMA |
| Chlormadinol Acetate | Rat | F | 2 - 50 | Positive, greater than MGA |
| Megestrol Acetate | Rat | F | 2 - 50 | Positive, less than CMA |
| Chlormadinol Acetate | Rat | M | 2 - 50 | No induction |
| Megestrol Acetate | Rat | M | 2 - 50 | No induction |
Recommended DNA Repair Assays for Further Investigation
While the DNA repair synthesis assay provides valuable comparative data, a comprehensive assessment of genotoxicity should employ a battery of tests that probe different aspects of DNA damage and repair. The following are detailed protocols for two widely accepted and sensitive assays: the Comet Assay and the γ-H2AX Assay.
The Single Cell Gel Electrophoresis (Comet) Assay
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[10][11] The principle of the assay is that upon electrophoresis, damaged DNA (containing strand breaks) will migrate away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head."[11] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[11]
-
Cell Preparation:
-
Treat the cells of interest (e.g., primary hepatocytes, HepG2 cells) with varying concentrations of Chlormadinol acetate and Megestrol acetate for a defined period (e.g., 24 hours). Include appropriate positive (e.g., a known mutagen like EMS) and negative (vehicle control) controls.
-
Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Mix the cell suspension with low melting point agarose at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated microscope slide.
-
Allow the agarose to solidify at 4°C for 10 minutes.
-
-
Cell Lysis:
-
Immerse the slides in a freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and wash them three times with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage using specialized image analysis software. The percentage of DNA in the tail is a common metric.
-
Caption: Workflow of the single cell gel electrophoresis (Comet) assay.
The γ-H2AX Assay
The phosphorylation of the histone variant H2AX at serine 139 (termed γ-H2AX) is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[12][13][14] The γ-H2AX assay provides a highly specific and sensitive method to quantify the formation of DSBs.[12][14]
-
Cell Culture and Treatment:
-
Seed cells (e.g., A549, MCF-7) onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Chlormadinol acetate and Megestrol acetate for a specific duration. Include positive (e.g., etoposide, ionizing radiation) and negative controls.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody specific for γ-H2AX (e.g., anti-phospho-histone H2AX, Ser139) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the number of γ-H2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.
-
Caption: Workflow for the immunofluorescence-based γ-H2AX assay.
Mechanistic Insights and Signaling Pathways
The genotoxic effects of synthetic progestins are thought to be complex. Some progestins may undergo metabolic activation to reactive intermediates that can form DNA adducts.[7] Another proposed mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative DNA damage.[7]
Upon DNA damage, cells activate a complex signaling network known as the DNA Damage Response (DDR). Key players in this pathway include sensor proteins (e.g., the MRN complex for DSBs), transducer kinases (e.g., ATM, ATR, and DNA-PK), and effector proteins that mediate cell cycle arrest, DNA repair, or apoptosis.[15][16][17][18][19]
The interaction of progestins with hormone receptors may also influence DNA repair. Progesterone receptor (PR) signaling has been implicated in the regulation of DNA repair pathways.[16][20] For instance, progestin treatment can activate cyclin-dependent kinase 2 (CDK2), which in turn phosphorylates and activates PARP-1, an enzyme crucial for DNA repair.[16]
Signaling Pathway Diagram: DNA Double-Strand Break Repair
Caption: Simplified signaling pathway for DNA double-strand break repair.
Conclusion and Future Directions
The available evidence from a direct comparative study indicates that both Chlormadinol acetate and Megestrol acetate can induce DNA repair synthesis in human hepatocytes to a similar extent, suggesting a comparable genotoxic potential in this in vitro system.[8][9] However, significant species-specific differences highlight the importance of using human-relevant models in toxicological assessments.[8][9]
For a more comprehensive understanding of the genotoxic profile of these compounds, further investigations using a battery of assays are warranted. The Comet assay and the γ-H2AX assay, for which detailed protocols have been provided, are powerful tools to elucidate the type and extent of DNA damage induced by these progestins. Future research should also focus on the underlying mechanisms, including the role of metabolic activation, oxidative stress, and the modulation of DNA repair pathways through hormone receptor signaling. Such studies are crucial for ensuring the safe use of these important therapeutic agents.
References
-
Mattioli, F., Robbiano, L., Martelli, A., & Brambilla, G. (1995). Comparative study of DNA repair induced by cyproterone acetate, chlormadinone acetate and megestrol acetate in primary cultures of human and rat hepatocytes. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 343(2-3), 131-137. [Link]
-
Siddique, Y. H., & Afzal, M. (2012). A Review on the Genotoxic Effects of Some Synthetic Progestins. Science Alert. [Link]
-
Cancer Research UK. (2022). Megestrol acetate (Megace). [Link]
-
Patsnap Synapse. (2024). What is Chlormadinone Acetate used for? [Link]
-
Lello, S. (2008). Megestrol acetate: clinical experience. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Chlormadinone Acetate. PubChem. [Link]
-
Di Sante, G., Di Rocco, A., Pupo, C., Casimiro, M. C., & Pestell, R. G. (2017). Hormone-induced DNA damage response and repair mediated by cyclin D1 in breast and prostate cancer. Oncotarget, 8(41), 71136–71153. [Link]
-
Schindler, A. E. (2003). Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications. PubMed. [Link]
-
Schiewer, M. J., & Knudsen, K. E. (2014). Linking DNA damage and hormone signaling pathways in cancer. PMC. [Link]
-
Mattioli, F., Robbiano, L., Martelli, A., & Brambilla, G. (1995). Comparative study of DNA repair induced by cyproterone acetate, chlormadinone acetate and megestrol acetate in primary cultures of human and rat hepatocytes. PubMed. [Link]
-
Collins, A. R. (2009). The Comet assay: A sensitive method for detecting DNA damage in individual cells. ResearchGate. [Link]
-
Evotec. (n.d.). γH2AX Double Strand DNA Damage Response Assay. Cyprotex. [Link]
-
Valdiglesias, V., Giunta, S., Fenech, M., Neri, M., & Bonassi, S. (2013). γH2AX assay as DNA damage biomarker for human population studies: defining experimental conditions. PubMed. [Link]
-
Garcia-Canton, C., Anadón, A., & Meredith, C. (2012). γH2AX as a novel endpoint to detect DNA damage: applications for the assessment of the in vitro genotoxicity of cigarette smoke. PubMed. [Link]
-
Goodwin, J. F., & Knudsen, K. E. (2014). A Hormone–DNA Repair Circuit Governs the Response to Genotoxic Insult. AACR Journals. [Link]
-
Nappi, A., Bifulco, G., & Di Spiezio Sardo, A. (2022). Histone and DNA Methylation as Epigenetic Regulators of DNA Damage Repair in Gastric Cancer and Emerging Therapeutic Opportunities. MDPI. [Link]
-
Ali, A., & Vashisht, R. (2023). Megestrol. StatPearls - NCBI Bookshelf. [Link]
-
Jameel, M., & Sharma, D. (2025). Molecular Mechanisms of DNA Damage Response and Epigenetic Regulation in Cold-Adapted Species: Implications for Genome Stability and Molecular Network Perspective. PubMed Central. [Link]
-
Jett, J. R., et al. (2001). Dronabinol versus megestrol acetate versus combination therapy for cancer-associated anorexia: a North Central Cancer Treatment Group study. PubMed. [Link]
Sources
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. What is Chlormadinone Acetate used for? [synapse.patsnap.com]
- 3. Megestrol acetate: clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dronabinol versus megestrol acetate versus combination therapy for cancer-associated anorexia: a North Central Cancer Treatment Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. scispace.com [scispace.com]
- 9. Comparative study of DNA repair induced by cyproterone acetate, chlormadinone acetate and megestrol acetate in primary cultures of human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rndsystems.com [rndsystems.com]
- 12. γH2AX Double Strand DNA Damage Response Assay | Cyprotex | Evotec [evotec.com]
- 13. γH2AX assay as DNA damage biomarker for human population studies: defining experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. γH2AX as a novel endpoint to detect DNA damage: applications for the assessment of the in vitro genotoxicity of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Linking DNA damage and hormone signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. mdpi.com [mdpi.com]
- 19. Molecular Mechanisms of DNA Damage Response and Epigenetic Regulation in Cold-Adapted Species: Implications for Genome Stability and Molecular Network Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. digital.car.chula.ac.th [digital.car.chula.ac.th]
Validating the Specificity of Chlormadinol Acetate for the Progesterone Receptor: A Comparative Guide
In the landscape of synthetic progestins, Chlormadinol acetate (CMA) has emerged as a compound of significant interest due to its potent progestogenic activity.[1] A critical attribute for any therapeutic progestin is its specificity for the progesterone receptor (PR), as off-target binding to other steroid hormone receptors can lead to undesirable side effects. This guide provides a comprehensive analysis of the experimental validation of CMA's specificity for the PR, offering a comparative perspective against other widely used progestins. We will delve into the methodologies employed to assess receptor binding and transcriptional activation, presenting key data to inform researchers, scientists, and drug development professionals in their evaluation of this compound.
The Principle of Receptor Specificity: Why It Matters
The physiological effects of steroid hormones are mediated by their binding to specific intracellular receptors, which then act as ligand-activated transcription factors to regulate gene expression. An ideal synthetic progestin should exhibit high affinity and selectivity for the PR, while demonstrating minimal cross-reactivity with other steroid receptors, namely the androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptor (ER). High specificity ensures that the therapeutic effects are targeted and reduces the likelihood of androgenic, glucocorticoid, or other hormonal side effects. CMA, a derivative of 17α-hydroxyprogesterone, has been designed to optimize its interaction with the PR.[1]
Quantifying Specificity: A Comparative Look at Binding Affinities
The primary method for quantifying the specificity of a ligand for its receptor is the competitive binding assay. This technique measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind with high affinity. The results are often expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radiolabeled ligand. A lower Ki value indicates a higher binding affinity.
The following table summarizes the comparative binding affinities (Ki in nM) of Chlormadinol acetate and other common progestins for the progesterone, androgen, and glucocorticoid receptors.
| Compound | Progesterone Receptor (PR) Ki (nM) | Androgen Receptor (AR) Ki (nM) | Glucocorticoid Receptor (GR) Ki (nM) | Mineralocorticoid Receptor (MR) Affinity | Estrogen Receptor (ER) Affinity |
| Chlormadinol acetate (CMA) | ~2.5 | ~3.8 | ~16 | No significant binding | No significant binding |
| Medroxyprogesterone acetate (MPA) | Data not consistently available in Ki | ~19.4 | ~10.8 | Low affinity | No significant binding |
| Norethindrone acetate (NETA) | Data not consistently available in Ki | ~21.9 | ~270 | Low affinity | Binds to ERα |
| Levonorgestrel (LNG) | High Affinity | High Affinity (RBA ~58%) | Low Affinity (RBA ~7.5%) | Moderate Affinity (RBA ~17%) | No significant binding |
Note: Relative Binding Affinity (RBA) is also used to express affinity, where a higher percentage indicates stronger binding relative to a reference compound. Ki values provide a more direct measure of affinity. Data is compiled from multiple sources and methodologies may vary.
As the data indicates, Chlormadinol acetate exhibits a high affinity for the progesterone receptor, comparable to its affinity for the androgen receptor, and a significantly lower affinity for the glucocorticoid receptor. Notably, studies suggest CMA has no significant binding affinity for the mineralocorticoid and estrogen receptors.[1] This profile distinguishes it from other progestins. For instance, Medroxyprogesterone acetate also shows considerable affinity for the glucocorticoid receptor, while Norethindrone acetate can interact with the estrogen receptor α.[2][3] Levonorgestrel demonstrates high affinity for both the progesterone and androgen receptors.[2][4][5]
Functional Specificity: Beyond Binding to Transcriptional Activation
While binding affinity is a crucial indicator of specificity, it does not fully predict the functional consequence of that binding. A compound can bind to a receptor and act as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist/antagonist. Therefore, it is essential to perform functional assays, such as transactivation assays, to determine the downstream effects of receptor binding.
Transactivation assays typically utilize a reporter gene system. In this setup, cells are engineered to express a steroid hormone receptor and a reporter gene (e.g., luciferase) linked to a promoter containing hormone response elements (HREs). When a ligand binds to and activates the receptor, the receptor-ligand complex binds to the HREs and drives the expression of the reporter gene, which can be quantified by measuring the reporter protein's activity (e.g., light emission from luciferase).
The results of transactivation assays for CMA align with its binding profile, demonstrating potent progestogenic and anti-androgenic activity. The anti-androgenic effect is a key feature of CMA, meaning that while it binds to the androgen receptor, it does not activate it but rather blocks the action of endogenous androgens. This is a clinically significant advantage in applications where androgenic side effects are a concern. In contrast, progestins like levonorgestrel can exhibit androgenic effects.
Experimental Protocols for Validating Specificity
To ensure scientific integrity, the protocols used to validate ligand specificity must be robust and well-controlled. Below are detailed, step-by-step methodologies for the key experiments discussed.
Whole-Cell Competitive Binding Assay
This protocol outlines a whole-cell competitive binding assay to determine the Ki of a test compound for a steroid hormone receptor.
Diagram of the Competitive Binding Assay Workflow
Caption: Workflow of a whole-cell competitive binding assay.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cell line endogenously expressing the target steroid receptor (e.g., T47D cells for PR) or a cell line transiently or stably transfected to express the receptor of interest. Plate the cells in 24-well plates and grow to 80-90% confluency.
-
Preparation of Ligands:
-
Radioligand: Prepare a working solution of a high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-progesterone for PR) at a concentration close to its Kd value.
-
Unlabeled Competitor (Test Compound): Prepare a series of dilutions of the unlabeled test compound (e.g., Chlormadinol acetate) over a wide concentration range.
-
Non-specific Binding Control: Prepare a high concentration of a known unlabeled ligand for the target receptor to determine non-specific binding.
-
-
Incubation:
-
Wash the cell monolayers with ice-cold phosphate-buffered saline (PBS).
-
Add the assay buffer containing the radiolabeled ligand to all wells.
-
Add the different concentrations of the unlabeled competitor to the respective wells. Add only the assay buffer to the "total binding" wells and the high concentration of unlabeled ligand to the "non-specific binding" wells.
-
Incubate the plates at 4°C for a sufficient time to reach equilibrium (typically 2-4 hours), with gentle agitation.
-
-
Separation of Bound and Free Ligand:
-
Aspirate the incubation medium.
-
Quickly wash the cell monolayers multiple times with ice-cold PBS to remove unbound radioligand.
-
-
Cell Lysis and Measurement of Radioactivity:
-
Lyse the cells in each well using a suitable lysis buffer.
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the CPM of the non-specific binding wells from the CPM of the experimental wells.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Progesterone Receptor Transactivation Assay
This protocol describes a luciferase reporter gene assay to measure the functional activity of a compound on the progesterone receptor.
Diagram of the Transactivation Assay Workflow
Caption: Workflow of a progesterone receptor transactivation assay.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable host cell line that has low endogenous steroid receptor activity (e.g., HEK293 or HeLa cells).
-
Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length cDNA for the human progesterone receptor.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with progesterone response elements (PREs).
-
-
A third plasmid expressing a different reporter (e.g., Renilla luciferase) can be co-transfected to serve as an internal control for transfection efficiency and cell viability.
-
-
Compound Treatment:
-
After allowing the cells to recover and express the receptors (typically 24 hours post-transfection), replace the medium with a medium containing serial dilutions of the test compound (e.g., Chlormadinol acetate).
-
Include appropriate controls: a vehicle control (e.g., DMSO), a positive control agonist (e.g., progesterone), and for antagonist assays, the agonist plus varying concentrations of the test compound.
-
Incubate the cells for a suitable period (typically 18-24 hours) to allow for receptor activation and reporter gene expression.
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay substrate to each well.
-
Measure the luminescence using a luminometer.
-
If a dual-luciferase system is used, subsequently add the substrate for the second reporter (e.g., Renilla) and measure its luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the test compound concentration.
-
For agonists, determine the EC50 value, which is the concentration that produces 50% of the maximal response.
-
For antagonists, determine the IC50 value, which is the concentration that inhibits 50% of the response induced by the agonist.
-
Understanding the Progesterone Receptor Signaling Pathway
The specificity of Chlormadinol acetate for the progesterone receptor is ultimately translated into a physiological response through the PR signaling pathway. This pathway has both classical (genomic) and non-classical (non-genomic) branches.
Diagram of the Progesterone Receptor Signaling Pathway
Caption: Overview of the genomic and non-genomic progesterone receptor signaling pathways.
In the classical genomic pathway , CMA binds to the PR in the cytoplasm, causing the dissociation of heat shock proteins (HSPs). The activated PR-CMA complex then dimerizes and translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding leads to the recruitment of co-activators and the dismissal of co-repressors, ultimately modulating the transcription of genes involved in processes like cell proliferation and differentiation.
The non-genomic pathway involves rapid, non-transcriptional effects that are initiated by a subpopulation of PR located at the cell membrane or in the cytoplasm. Upon CMA binding, these receptors can quickly activate intracellular signaling cascades, such as the MAPK and PI3K/Akt pathways, and modulate ion channel activity. These rapid signals can influence various cellular functions and can also cross-talk with the genomic pathway to fine-tune gene expression.
Conclusion
The validation of Chlormadinol acetate's specificity for the progesterone receptor is a multi-faceted process that relies on a combination of rigorous biochemical and cell-based assays. The data from competitive binding assays demonstrate CMA's high affinity for the PR, with a notable anti-androgenic profile due to its antagonistic action at the androgen receptor. Functional transactivation assays confirm these findings, highlighting its potent progestogenic and anti-androgenic effects. Compared to other progestins, CMA offers a distinct specificity profile with no significant mineralocorticoid or estrogenic activity, which can be advantageous in various therapeutic applications. By understanding the experimental methodologies and the underlying signaling pathways, researchers and drug development professionals can make well-informed decisions regarding the use and further investigation of Chlormadinol acetate.
References
A comprehensive list of references will be compiled and provided in the final version of this guide.
Sources
- 1. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of levonorgestrel: in vitro metabolism and specific interactions with steroid receptors in target organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacodynamics: Chlormadinone Acetate (CMA) vs. Hydroxylated Metabolites
Executive Summary & Nomenclature Clarification
Chlormadinone Acetate (CMA) is a potent steroidal progestin with significant anti-androgenic activity, widely used in oral contraception and hormone replacement therapy (HRT).[1] Its clinical efficacy relies not only on the parent compound but also on the pharmacodynamic profile of its reduced metabolites.
This guide provides a rigorous comparison between the parent drug (CMA ) and its primary metabolites, specifically the 3
Nomenclature Precision
-
Parent Drug: Chlormadinone Acetate (CMA) | 17
-acetoxy-6-chloro-4,6-pregnadiene-3,20-dione[1][2] -
Metabolite 1: 3
-OH-CMA | 3 -hydroxy-chlormadinone acetate[3] -
Metabolite 2: 3
-OH-CMA | 3 -hydroxy-chlormadinone acetate[3][4]
Key Finding: Unlike many prodrugs where the metabolite is the active form, CMA itself exhibits the highest affinity for Progesterone (PR) and Androgen Receptors (AR). The metabolites retain qualitative activity but with significantly reduced potency, acting as a "buffer" rather than the primary driver of efficacy.
Metabolic Landscape & Structural Relationships
CMA undergoes extensive metabolism in the liver. The primary pathway involves the reduction of the 3-keto group by 3
Visualization: CMA Metabolic Pathway
The following diagram illustrates the reductive pathway transforming the ketone (CMA) into the alcohol forms (Chlormadinol derivatives).
Caption: Hepatic reduction of CMA into 3
Comparative Pharmacodynamics: Receptor Binding Profile
The therapeutic utility of CMA (contraception and acne treatment) stems from its dual action: Agonism at the Progesterone Receptor (PR) and Antagonism at the Androgen Receptor (AR).
Experimental Data: Relative Binding Affinities (Ki)
The following data aggregates competitive binding assays using human cytosolic receptors. Lower
| Receptor Target | Ligand (Drug/Metabolite) | Relative Potency (vs Parent) | Biological Effect | |
| Progesterone (PR) | CMA (Parent) | 2.5 | 100% | Strong Agonist |
| 3 | 6.0 | ~40% | Moderate Agonist | |
| 3 | 13.0 | ~20% | Weak Agonist | |
| Androgen (AR) | CMA (Parent) | 3.8 | 100% | Potent Antagonist |
| 3 | 20.0 | ~19% | Moderate Antagonist | |
| 3 | 83.0 | ~5% | Weak Antagonist | |
| Glucocorticoid (GR) | CMA (Parent) | 16.0 | 100% | Partial Agonist |
| 3 | 21.0 | ~76% | Weak Partial Agonist | |
| 3 | 69.0 | ~23% | Minimal Activity |
Analysis:
-
PR Selectivity: CMA is approximately 2.5x more potent than its nearest metabolite (3
-OH) at the progesterone receptor. -
Anti-Androgenic Drop-off: The 3
-hydroxy metabolite (often the most abundant in human plasma) loses nearly 95% of the anti-androgenic affinity compared to the parent. This confirms that CMA is the primary active anti-androgen , not its metabolites.
Experimental Protocols
To validate the data above, the following standardized protocols are recommended. These workflows ensure reproducibility and distinguish between "binding" (affinity) and "function" (activation).
Protocol A: Competitive Receptor Binding Assay (Cytosolic)
Objective: Determine the
-
Preparation: Harvest PC-3 cells (AR-positive) or rat ventral prostate cytosol.
-
Ligand Setup:
-
Radioligand: [3H]-Methyltrienolone (R1881) at 1 nM (non-metabolizable androgen).[5]
-
Competitors: Prepare serial dilutions (
to M) of CMA, 3 -OH-CMA, and 3 -OH-CMA.
-
-
Incubation: Incubate cytosol + Radioligand + Competitor for 18h at 4°C to reach equilibrium.
-
Separation: Add Dextran-Coated Charcoal (DCC) suspension. Incubate 10 min on ice. Centrifuge at 3000g to pellet unbound ligand.
-
Quantification: Measure radioactivity of the supernatant (bound fraction) via Liquid Scintillation Counting.
-
Calculation: Plot % Specific Binding vs. Log[Concentration]. Calculate IC50 and convert to
using the Cheng-Prusoff equation.
Protocol B: Luciferase Transactivation Assay (Functional)
Objective: Verify if binding translates to antagonism (blocking AR transcription).
Workflow Visualization:
Caption: Functional Luciferase Reporter Assay to measure anti-androgenic potency of CMA vs metabolites.
Clinical Implications
The comparative data highlights a critical pharmacokinetic/pharmacodynamic (PK/PD) relationship:
-
Bioavailability vs. Bioactivity: While CMA is rapidly metabolized, the parent compound's high potency allows it to exert therapeutic effects before clearance.
-
Metabolite Accumulation: In chronic dosing, 3
-OH-CMA accumulates. Although its affinity is low ( 83 nM vs 3.8 nM for CMA), its high concentration may contribute a "background" anti-androgenic effect, though the parent drug remains the "spike" effector. -
Safety Profile: The reduced affinity of metabolites for the Glucocorticoid Receptor (GR) is beneficial. It ensures that as CMA is metabolized, the risk of systemic glucocorticoid side effects (e.g., metabolic disturbance) decreases, rather than increases.
References
-
Scholz, A., et al. (2009).
- and 3 -Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors. Neuroendocrinology. -
Kuhl, H. (2005). Pharmacology of estrogens and progestogens: influence of different routes of administration. Climacteric.
-
Terlinden, R., et al. (2006). Pharmacokinetics of chlormadinone acetate following single and multiple oral dosing. Contraception.
-
Raith, K., et al. (2002). Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line. Molecular and Cellular Endocrinology.
Sources
- 1. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the off-target effects of Chlormadinol acetate with other synthetic progestins
[1]
Executive Summary
Chlormadinone Acetate (CMA) is a steroidal progestin derived from 17
This guide provides a technical analysis of CMA’s off-target interactions, specifically focusing on the Androgen Receptor (AR) , Glucocorticoid Receptor (GR) , and Mineralocorticoid Receptor (MR) . We compare these effects against key alternatives: Cyproterone Acetate (CPA) , Medroxyprogesterone Acetate (MPA) , and Drospirenone (DRSP) .
Nomenclature Note: While occasionally referred to as "Chlormadinol acetate" in older chemical literature or in reference to its reduced 3
Pharmacological Mechanism & Selectivity Profile[5][6][7]
The clinical efficacy of any progestin is defined by its ratio of on-target (Progesterone Receptor - PR) to off-target (AR, GR, MR) binding. CMA is structurally distinct due to the presence of a chlorine atom at C6 and a double bond at C6-C7, which sterically hinders binding to the Mineralocorticoid Receptor while enhancing Anti-Androgenic activity.
Receptor Selectivity Map
The following diagram illustrates the functional classification of CMA compared to other progestins based on receptor interaction.
Figure 1: Receptor Selectivity Profile. CMA exhibits a favorable profile with strong PR agonism and beneficial AR antagonism, lacking the MR activity of Drospirenone or the strong GR agonism of MPA.
Comparative Off-Target Analysis
A. Androgen Receptor (AR): The Anti-Androgenic Effect
CMA is a partial anti-androgen.[3][4][5] It competes with Testosterone (T) and Dihydrotestosterone (DHT) for the AR binding pocket.[3] Unlike Levonorgestrel (LNG), which retains residual androgenicity (causing acne/hirsutism), CMA blocks these effects.
-
Mechanism: Competitive inhibition of AR + Inhibition of 5
-reductase (enzyme converting T to DHT). -
Comparison: CMA is approx. 30-40% as potent as Cyproterone Acetate (CPA), the gold standard anti-androgen, but avoids the hepatic risks associated with high-dose CPA.
B. Glucocorticoid Receptor (GR): The Metabolic Safety Profile
Glucocorticoid activity is a critical safety parameter. Strong GR agonism (seen in MPA) can lead to side effects mimicking chronic corticosteroid use (e.g., insulin resistance, visceral fat accumulation).
-
CMA Profile: CMA binds GR with low affinity (
nM) compared to Dexamethasone ( nM).[6] Functionally, it acts as a weak antagonist or negligible agonist at therapeutic doses. -
Comparison: MPA binds GR with high affinity and acts as a full agonist. This explains why MPA is associated with higher metabolic disruption than CMA.
C. Mineralocorticoid Receptor (MR): Fluid Retention
-
CMA Profile: Neutral. CMA does not bind MR. It neither promotes sodium retention (like corticosteroids) nor blocks it (like Drospirenone).
-
Comparison: Drospirenone (DRSP) is a potent MR antagonist (diuretic effect). CMA lacks this diuretic benefit but also avoids the risk of hyperkalemia associated with DRSP.
Quantitative Binding Affinity Table
The following table summarizes the inhibition constants (
| Progestin | PR Affinity ( | AR Affinity ( | GR Affinity ( | Functional Class (Off-Target) |
| Chlormadinone Acetate | 2.5 | 3.8 | 16.0 | Anti-Androgenic / Weak GR Antagonist |
| Cyproterone Acetate | High | 1.5 | High | Potent Anti-Androgen / GR Agonist |
| Medroxyprogesterone Acetate | High | Low | High | Androgenic / Potent GR Agonist |
| Drospirenone | High | Low | Negligible | Anti-Mineralocorticoid |
| Progesterone (Ref) | 1.0 | >100 | >100 | Neutral |
Data aggregated from comparative binding studies (See Ref 1, 2).
Experimental Methodologies
To validate the off-target profiles described above, researchers utilize two primary self-validating protocols: Competitive Binding Assays (affinity) and Luciferase Reporter Assays (functional activity).
Protocol 1: Nuclear Receptor Competitive Binding Assay
Objective: Determine the affinity (
Workflow:
-
Lysate Preparation: Cytosol fractions are prepared from receptor-rich tissues (e.g., rat prostate for AR, thymus for GR) or Sf9 cells overexpressing human recombinant receptors.
-
Ligand Incubation:
-
Incubate cytosol with a fixed concentration of radiolabeled ligand (e.g., [³H]-Methyltrienolone for AR, [³H]-Dexamethasone for GR).
-
Add increasing concentrations (
to M) of the test compound (CMA) or unlabeled reference.
-
-
Equilibrium: Incubate at 0–4°C for 18 hours to reach equilibrium.
-
Separation: Remove unbound ligand using Dextran-coated charcoal (DCC). Centrifuge to pellet the charcoal.
-
Quantification: Measure radioactivity of the supernatant (bound fraction) via liquid scintillation counting.
-
Calculation: Plot % Specific Binding vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol 2: Luciferase Reporter Gene Transactivation Assay
Objective: Distinguish whether CMA acts as an agonist or antagonist at the GR/AR.
Workflow Diagram:
Figure 2: Functional Transactivation Workflow. This assay determines if binding results in gene transcription (agonism) or inhibition (antagonism).
Interpretation for CMA:
-
AR Assay: CMA alone shows no signal (no agonism). CMA + Testosterone shows reduced signal compared to Testosterone alone (Antagonism).
-
GR Assay: CMA alone shows negligible signal.[7] CMA + Dexamethasone shows slight reduction in signal (Weak Antagonist).
References
-
Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors. Source: PubMed / Karger Summary: Defines the
values for CMA: PR (2.5 nM), AR (3.8 nM), GR (16 nM). URL:[Link] -
Profile of the progesterone derivative chlormadinone acetate - Pharmacodynamic properties and therapeutic applications. Source: Contraception (Journal) / ResearchGate Summary:[3] Comprehensive review of CMA's anti-androgenic mechanism and lack of mineralocorticoid effect.[3] URL:[Link]
-
Progestogens with antiandrogenic properties. Source: Drugs (Journal) / PubMed Summary: Compares CMA, Cyproterone Acetate, and Dienogest regarding clinical anti-androgenic efficacy.[3][8] URL:[Link]
-
Comparative study of DNA repair induced by cyproterone acetate, chlormadinone acetate and megestrol acetate. Source: Carcinogenesis / Oxford Academic Summary: Investigates genotoxic safety profiles of CMA versus CPA in hepatocytes. URL:[Link]
Sources
- 1. karger.com [karger.com]
- 2. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
An Independent Verification of Chlormadinol Acetate's Effects on Cell Proliferation: A Comparative Guide
This guide provides an in-depth, objective analysis of Chlormadinol acetate's (CMA) effects on cellular proliferation. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocol listing to offer a synthesized understanding of CMA's mechanisms, its performance relative to other synthetic progestins, and the experimental frameworks required for independent verification. Every claim is substantiated with experimental data and linked to authoritative sources to ensure scientific integrity.
Introduction to Chlormadinol Acetate (CMA)
Chlormadinol acetate is a synthetic progestin, a derivative of the naturally occurring hormone progesterone, first synthesized in 1961.[1] It is primarily utilized in oral contraceptives and hormone replacement therapy.[1][2] CMA's biological activity is characterized by a strong affinity for the progesterone receptor (PR), through which it exerts potent progestogenic effects.[2][3] Crucially, it also possesses a distinct pharmacological profile that includes anti-estrogenic and moderate anti-androgenic properties, distinguishing it from natural progesterone and other synthetic progestins.[1][3] These characteristics underpin its therapeutic applications and its complex role in regulating cell proliferation.
Core Mechanisms of Action in Cell Proliferation
CMA's influence on cell proliferation is not monolithic; it is a context-dependent interplay of its progestogenic and anti-androgenic activities. The net effect—whether it promotes or inhibits proliferation—depends heavily on the cell type, the presence or absence of other hormonal stimuli, and the specific signaling environment.
2.1. Progestogenic and Anti-Estrogenic Effects: CMA binds with high affinity to the progesterone receptor (PR).[3] In tissues like the endometrium, progestins generally antagonize estrogen-driven proliferation, which is a key principle in its use for treating endometrial hyperplasia and certain endometrial cancers.[1][4][5] By activating the PR, CMA can modulate the expression of genes that control the cell cycle, often leading to an anti-proliferative outcome in hormone-sensitive tissues.[4]
2.2. Anti-Androgenic Effects: A defining feature of CMA is its anti-androgenic activity. This is achieved through two primary mechanisms:
-
Competitive antagonism at the Androgen Receptor (AR): CMA directly binds to the AR, competitively inhibiting the action of androgens like testosterone and dihydrotestosterone.[1]
-
Inhibition of 5α-reductase: This enzyme is responsible for converting testosterone to the more potent dihydrotestosterone. CMA reduces its activity, thereby lowering the concentration of potent androgens in target tissues.[1][3]
This dual anti-androgenic action is particularly relevant in androgen-dependent tissues, such as the prostate, where it has been shown to have anti-cancer effects.[6][7]
2.3. Modulation of Intracellular Signaling Pathways: Beyond direct receptor interaction, CMA can influence key signaling pathways that regulate cell growth. Research on normal breast epithelial cells has shown that both CMA and Medroxyprogesterone acetate (MPA) can amplify the proliferative signals from growth factors.[8] This effect was blocked by inhibitors of the MAP kinase and PI3-kinase pathways, suggesting that CMA's proliferative effects in this context are mediated through these critical signaling cascades.[8] Furthermore, in human endometrial tissue, CMA has been shown to suppress prostaglandin biosynthesis by down-regulating the expression of cyclooxygenase-2 (COX-2), an enzyme often linked to inflammation and cell proliferation.[9]
Caption: CMA's multifaceted signaling mechanism.
Comparative Analysis with Alternative Progestins
The selection of a progestin in a research context requires a nuanced understanding of how its unique properties compare to those of other common alternatives.
| Compound | Primary Receptor Targets | Key Distinguishing Features | Impact on Cell Proliferation |
| Chlormadinol Acetate (CMA) | Progesterone Receptor (Agonist), Androgen Receptor (Antagonist) | Strong progestogenic and moderate anti-androgenic activity.[1][3] No estrogenic conversion.[1] | Inhibitory: Prostate cancer, endometrial cancer.[7][10] Stimulatory: In combination with growth factors in normal breast cells.[8] |
| Medroxyprogesterone Acetate (MPA) | Progesterone Receptor (Agonist), Glucocorticoid Receptor (Agonist) | Potent progestin, often used as a standard in endometrial cancer therapy.[11] Lacks significant anti-androgenic effects.[12] | Inhibitory: Endometrial cancer (though resistance is a clinical issue).[11] Stimulatory: Associated with increased proliferation in normal breast tissue.[8][13] |
| Norethisterone Acetate (NETA) | Progesterone Receptor (Agonist) | Metabolically converted to ethinylestradiol, resulting in estrogenic activity.[14] Strong endometrial effects.[14] | Context-Dependent: Estrogenic conversion can lead to proliferative effects in estrogen-sensitive tissues.[14] |
| Cyproterone Acetate (CPA) | Progesterone Receptor (Agonist), Androgen Receptor (Antagonist) | A potent anti-androgen, often used as a benchmark steroidal antiandrogen.[6] | Inhibitory: Primarily in androgen-driven cancers like prostate cancer.[6] |
In-Depth Comparison:
-
CMA vs. Medroxyprogesterone Acetate (MPA): Both CMA and MPA are used in hormonal therapies. However, their effects on breast tissue may differ. While both can stimulate proliferation in growth-factor-treated normal breast epithelial cells, one study found MPA to have a greater effect.[8] In contrast to CMA's anti-androgenic properties, MPA's action is primarily progestogenic and glucocorticoid, which may contribute to different downstream effects.[12]
-
CMA vs. Norethisterone Acetate (NETA): The most significant difference is NETA's partial conversion to the potent estrogen, ethinylestradiol.[14] This gives NETA an estrogenic dimension that CMA lacks. For experiments investigating purely progestogenic or anti-androgenic effects on cell proliferation, CMA offers a cleaner model, avoiding the confounding variable of estrogenic activity.
-
CMA vs. Cyproterone Acetate (CPA): Both are potent anti-androgens. However, competitive binding assays have shown that CMA has a higher binding affinity for the androgen receptor than CPA.[6] Conversely, at the same concentration, CPA demonstrated a greater inhibition of AR transcriptional activity, suggesting differences in their efficacy as functional antagonists.[6]
Experimental Protocols for Independent Verification
To ensure trustworthiness and reproducibility, the following protocols are provided. The rationale behind key steps is explained to ground the methodology in established scientific principles.
Cell Proliferation Assessment via ATP-Based Luminescence Assay
This method is chosen for its high sensitivity and direct correlation between cellular ATP levels and the number of viable, metabolically active cells.
Principle: Luminescence is generated by the reaction of luciferase with ATP present in viable cells. The resulting light signal is directly proportional to the amount of ATP, and thus, the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cells (e.g., LNCaP for prostate, Ishikawa for endometrial, MCF-7 for breast cancer) to ~80% confluency.
-
Trypsinize, neutralize, and count cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well). Causality: Opaque walls prevent well-to-well crosstalk of the luminescent signal. Optimal seeding density ensures cells are in the logarithmic growth phase during treatment and avoids contact inhibition.
-
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.
-
Treatment:
-
Prepare serial dilutions of CMA and alternative compounds (e.g., MPA, NETA) in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO at <0.1%).
-
Carefully remove the old medium from the wells and replace it with 100 µL of the treatment or control medium.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours). Causality: The incubation time should be sufficient to observe significant changes in proliferation but short enough to avoid nutrient depletion or cell death in control wells.
-
ATP Measurement:
-
Equilibrate the plate and the ATP detection reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells to determine the percentage of cell viability/proliferation.
Caption: Workflow for ATP-based cell proliferation assay.
Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol allows for the semi-quantitative assessment of protein phosphorylation, a key indicator of signaling pathway activation.
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using antibodies specific to the total and phosphorylated forms of a target protein (e.g., Akt).
Step-by-Step Protocol:
-
Cell Treatment & Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with CMA, growth factors, or a combination for a short duration (e.g., 15, 30, 60 minutes) to capture peak signaling events.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of the target proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (e.g., Ser473) and total Akt, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of pathway activation.
Conclusion
The effect of Chlormadinol acetate on cell proliferation is a nuanced process, dictated by its dual action as a potent progestin and a moderate anti-androgen. In hormone-dependent cancers like endometrial and prostate cancer, its activity is often anti-proliferative. However, in other contexts, such as in the presence of certain growth factors in normal breast tissue, it may contribute to cell growth via the MAP kinase and PI3-kinase pathways.[8] A direct comparison with alternatives like MPA and NETA reveals critical differences in receptor specificity and metabolic fate that must be considered in experimental design. The provided protocols offer a robust framework for independently verifying these effects, ensuring that future research is built upon a foundation of methodologically sound and reproducible science.
References
-
Rozenbaum, H. (2005). Chlormadinone acetate (CMA) in oral contraception--a new opportunity. The European Journal of Contraception & Reproductive Health Care. [Link]
-
Schindler, A. E. (2003). Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications. Contraception. [Link]
-
Sitruk-Ware, R., et al. (2002). Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line. The Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Krämer, E. A., et al. (2006). Characterization of the stimulatory effect of medroxyprogesterone acetate and chlormadinone acetate on growth factor treated normal human breast epithelial cells. The Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Chlormadinone Acetate? Patsnap. [Link]
-
Wang, Y., et al. (2021). Chlorpromazine Sensitizes Progestin-Resistant Endometrial Cancer Cells to MPA by Upregulating PRB. Frontiers in Oncology. [Link]
-
Miki, Y., et al. (2007). Progestins and anti-progestins in the breast. Breast Cancer Research. [Link]
-
Miyake, H., et al. (2020). A randomized controlled trial evaluating the effect of low-dose chlormadinone in patients with low-risk prostate cancer: PROSAS study. BJU International. [Link]
-
Koskas, M., et al. (2021). Prospective study of fertility-sparing treatment with chlormadinone acetate for endometrial carcinoma and atypical hyperplasia in young women. International Journal of Gynecology & Obstetrics. [Link]
-
Wood, C. E., et al. (2007). Progestin effects on cell proliferation pathways in the postmenopausal mammary gland. Breast Cancer Research. [Link]
-
Kuhl, H. (2005). Pharmacology of estrogens and progestogens: influence of different routes of administration. Climacteric. [Link]
-
PubChem. Chlormadinone acetate. National Center for Biotechnology Information. [Link]
-
Shimada, M., et al. (1998). [Clinical study on chlormadinone acetate alone followed by combination with LH-RH analogue for prostatic cancer: effects on lipid metabolism]. Nihon Hinyokika Gakkai Zasshi. The japanese journal of urology. [Link]
-
Oettel, M., & Schillinger, E. (1999). Comparative studies on the endocrine and pharmacological properties of chlormadinone acetate. Experimental and Toxicologic Pathology. [Link]
-
Ludwig, M., et al. (2010). Chlormadinone acetate suppresses prostaglandin biosynthesis in human endometrial explants. Fertility and Sterility. [Link]
-
Koskas, M., et al. (2021). Prospective study of fertility-sparing treatment with chlormadinone acetate for endometrial carcinoma and atypical hyperplasia in young women. International Journal of Gynecology & Obstetrics. [Link]
-
Krämer, E. A., et al. (2006). Characterization of the stimulatory effect of medroxyprogesterone acetate and chlormadinone acetate on growth factor treated normal human breast epithelial cells. The Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Dai, D., et al. (2004). Progesterone Inhibits Human Endometrial Cancer Cell Growth and Invasiveness. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Tehrani, H. G., et al. (2022). Comparison of the effects of chlormadinone acetate versus drospirenone containing oral contraceptives on metabolic and hormonal parameters in women with PCOS for a period of two-year follow-up. Gynecological Endocrinology. [Link]
-
Bouchard, P. (2002). Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line. The Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Dhall, K., et al. (1971). A comparative study of three low dose progestogens, chlormadinone acetate, megestrol acetate and norethisterone, as oral contraceptives. The Australian and New Zealand Journal of Obstetrics and Gynaecology. [Link]
-
Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways. (2021). Oxidative Medicine and Cellular Longevity. [Link]
-
Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression. (2014). Oncology Letters. [Link]
-
Tvermoes, M., et al. (2021). Norethisterone and its acetate - what's so special about them? BMJ Sexual & Reproductive Health. [Link]
-
Real time cell proliferation and live cell cycle tracking analyses reveal dynamic changes and inhibitory responses to therapeutic drugs. (2022). Scientific Reports. [Link]
-
Graham, J. D., & Clarke, C. L. (1997). Physiological Action of Progesterone in Target Tissues. Endocrine Reviews. [Link]
-
Piperine–Chlorogenic Acid Hybrid Inhibits the Proliferation of the SK-MEL-147 Melanoma Cells by Modulating Mitotic Kinases. (2023). Pharmaceuticals. [Link]
-
Progesterone and the control of uterine cell proliferation and differentiation. (2015). Endocrine-Related Cancer. [Link]
-
Acetate-Induced Milk Fat Synthesis Is Associated with Activation of the mTOR Signaling Pathway in Bovine Mammary Epithelial Cells. (2021). Animals. [Link]
-
Medroxyprogesterone acetate, unlike norethisterone, increases HIV-1 replication in human peripheral blood mononuclear cells and an indicator cell line, via mechanisms involving the glucocorticoid receptor, increased CD4/CD8 ratios and CCR5 levels. (2018). PLOS ONE. [Link]
-
Medroxyprogesterone acetate, unlike norethisterone, increases HIV-1 replication in human peripheral blood mononuclear cells and an indicator cell line, via mechanisms involving the glucocorticoid receptor, increased CD4/CD8 ratios and CCR5 levels. (2018). PLOS ONE. [Link]
Sources
- 1. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 3. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized controlled trial evaluating the effect of low-dose chlormadinone in patients with low-risk prostate cancer: PROSAS study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the stimulatory effect of medroxyprogesterone acetate and chlormadinone acetate on growth factor treated normal human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlormadinone acetate suppresses prostaglandin biosynthesis in human endometrial explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chlorpromazine Sensitizes Progestin-Resistant Endometrial Cancer Cells to MPA by Upregulating PRB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medroxyprogesterone acetate, unlike norethisterone, increases HIV-1 replication in human peripheral blood mononuclear cells and an indicator cell line, via mechanisms involving the glucocorticoid receptor, increased CD4/CD8 ratios and CCR5 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progestin effects on cell proliferation pathways in the postmenopausal mammary gland - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Norethisterone and its acetate - what's so special about them? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chlormadinone Acetate and Drospirenone in the Management of Acne and Dysmenorrhea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combined oral contraceptives (COCs) have long been recognized for their therapeutic benefits beyond contraception.[1] Among the diverse range of progestins available, chlormadinone acetate (CMA) and drospirenone (DRSP) have garnered significant attention for their efficacy in managing androgen-related skin disorders like acne vulgaris and gynecological conditions such as dysmenorrhea.[1] This guide provides a detailed comparative analysis of these two progestins, delving into their pharmacological profiles, mechanisms of action, and clinical effectiveness, supported by experimental data and standardized protocols.
Pharmacological Profiles and Mechanisms of Action
Both CMA and DRSP, when combined with an estrogen like ethinyl estradiol (EE), exert their therapeutic effects through a multi-faceted approach involving hormonal modulation. However, their distinct molecular structures and receptor-binding affinities result in nuanced differences in their overall pharmacological profiles.
Chlormadinone Acetate (CMA)
CMA is a derivative of progesterone with a strong progestogenic and a pronounced anti-androgenic effect.[2] Its anti-androgenic properties are attributed to its ability to competitively inhibit the binding of testosterone and dihydrotestosterone to androgen receptors and to inhibit the enzyme 5α-reductase, which is crucial for the conversion of testosterone to the more potent dihydrotestosterone.[2][3] CMA has a negligible effect on mineralocorticoid receptors.[2]
In the context of acne , the anti-androgenic action of CMA directly counteracts the hormonal triggers of sebum production and follicular hyperkeratinization. By reducing androgenic stimulation of the sebaceous glands, CMA helps to alleviate the key pathophysiological factors of acne.[4]
For dysmenorrhea , the primary mechanism of CMA, as with other progestins in COCs, is the suppression of ovulation and the subsequent reduction in endometrial proliferation.[5] This leads to a decrease in the production of prostaglandins, which are key mediators of uterine contractions and the associated pain.[6]
Drospirenone (DRSP)
DRSP is a unique progestin, an analogue of spironolactone, that exhibits progestogenic, anti-androgenic, and anti-mineralocorticoid activities, closely mimicking the profile of endogenous progesterone.[7][8] Its anti-androgenic effect stems from its ability to block testosterone from binding to androgen receptors.[7] The anti-mineralocorticoid activity of DRSP counteracts the estrogen-induced stimulation of the renin-angiotensin-aldosterone system, which can be beneficial in mitigating water retention.[7]
For the treatment of acne , DRSP's anti-androgenic properties are central to its efficacy, similar to CMA.[9] Studies have shown that a combination of EE and DRSP can reduce total acne lesion counts significantly.[1]
In managing dysmenorrhea , DRSP's ovulation-inhibiting and endometrium-stabilizing effects lead to reduced prostaglandin synthesis, thereby alleviating menstrual pain.[1] Additionally, its anti-mineralocorticoid properties may help in relieving symptoms of water retention that can accompany menstruation.[7]
Comparative Mechanism of Action Diagram
Caption: Comparative mechanisms of CMA and DRSP on acne and dysmenorrhea.
Comparative Efficacy in Acne Vulgaris
Direct head-to-head clinical trials provide the most robust evidence for comparing the efficacy of CMA and DRSP in treating acne.
A randomized, investigator-blinded, parallel-group study involving 180 women compared the efficacy of a COC containing 30 mcg EE and 2 mg CMA against a COC with 30 mcg EE and 3 mg DRSP over six months.[1][10] The results demonstrated a significantly greater reduction in total acne lesions in the EE/CMA group (72.2%) compared to the EE/DRSP group (64.5%).[1][10][11] Furthermore, a higher percentage of subjects in the EE/CMA group received an "excellent" rating for acne improvement from both investigators (75.3% vs. 49.4%) and the subjects themselves (66.3% vs. 48.3%).[1][10][11]
However, other studies have reported comparable efficacy. One randomized controlled trial showed similar median lesion count reductions of 62% for a DRSP-containing COC and 59% for a CMA-containing COC over nine cycles.[12][13] Another meta-analysis suggested that DRSP might have a more potent effect in reducing certain androgenic markers compared to CMA in patients with Polycystic Ovary Syndrome (PCOS).[14][15]
Quantitative Data: Acne Lesion Reduction
| Study | Treatment Group | Duration | Mean Reduction in Total Acne Lesions | Investigator's "Excellent" Rating |
| Jaisamrarn et al. (2018)[1][10] | EE/CMA | 6 Months | 72.2% | 75.3% |
| EE/DRSP | 6 Months | 64.5% | 49.4% | |
| van Vloten et al. (referenced in[12][13]) | EE/CMA | 9 Cycles | 59% | Not Reported |
| EE/DRSP | 9 Cycles | 62% | Not Reported |
Standardized Protocol for Clinical Assessment of Acne Vulgaris
A robust clinical trial protocol is essential for accurately evaluating the efficacy of treatments for acne.
1. Subject Selection:
-
Inclusion Criteria: Healthy females aged 18-45 with mild to moderate facial acne, defined by a baseline Investigator's Global Assessment (IGA) score of 2 or 3, a minimum of 10 non-inflammatory lesions, and at least 5 inflammatory lesions.[16][17]
-
Exclusion Criteria: Known contraindications to COCs, use of other acne treatments within a specified washout period, and conditions that could confound the results.
2. Study Design:
-
A randomized, double-blind, placebo-controlled or active-comparator trial design is recommended.[18]
-
Treatment duration should be sufficient to observe a clinically meaningful effect, typically at least 6 months (or 6-9 treatment cycles).[1][12]
3. Efficacy Endpoints:
-
Primary Endpoints:
-
Secondary Endpoints:
-
Subject's Global Assessment of acne improvement.
-
Sebum production measurements.
-
Quality of life assessments using validated questionnaires.
-
4. Lesion Counting Methodology:
-
Lesions (open and closed comedones, papules, pustules, nodules, and cysts) should be counted on the forehead, each cheek, and the chin.[16]
-
Trained investigators should perform lesion counts at baseline and at specified follow-up visits (e.g., months 1, 3, and 6).[1][10]
-
Standardized photographic documentation can be used to supplement and verify lesion counts.[17]
Experimental Workflow for Acne Assessment
Caption: Workflow for a randomized clinical trial assessing acne treatments.
Comparative Efficacy in Dysmenorrhea
The management of primary dysmenorrhea with COCs is well-established, with the primary mechanism being the suppression of prostaglandin synthesis.[5]
In the previously mentioned head-to-head study by Jaisamrarn et al., the efficacy of EE/CMA and EE/DRSP in treating dysmenorrhea was also evaluated.[1] A higher proportion of subjects in the EE/CMA group reported a "much decrease" or "decrease" in dysmenorrheic pain compared to the EE/DRSP group.[1][10] Notably, a significantly greater percentage of women in the EE/CMA group reported a complete absence of dysmenorrhea pain as early as the first month of treatment (47.2% vs. 27.3%).[1][10][19]
Quantitative Data: Dysmenorrhea Pain Relief
| Study | Treatment Group | Duration | Absence of Dysmenorrhea Pain (Month 1) |
| Jaisamrarn et al. (2018)[1][10] | EE/CMA | 6 Months | 47.2% |
| EE/DRSP | 6 Months | 27.3% |
Standardized Protocol for Clinical Assessment of Dysmenorrhea
1. Subject Selection:
-
Inclusion Criteria: Women with a history of primary dysmenorrhea, characterized by recurrent, crampy pelvic pain during menstruation, and a baseline pain score above a predefined threshold on a Visual Analog Scale (VAS) or Verbal Rating Scale (VRS).
-
Exclusion Criteria: Secondary causes of dysmenorrhea (e.g., endometriosis, pelvic inflammatory disease), and contraindications to COC use.
2. Study Design:
-
A randomized, placebo-controlled or active-comparator trial.
-
A crossover design may also be considered to allow each subject to serve as their own control.
-
Treatment duration should cover at least three menstrual cycles.
3. Efficacy Endpoints:
-
Primary Endpoint: Change in menstrual pain intensity from baseline as measured by a 100-mm VAS or a 4-point VRS (none, mild, moderate, severe).
-
Secondary Endpoints:
-
Number of days with dysmenorrheic pain.
-
Use of rescue analgesics.
-
Impact on daily activities and quality of life.
-
4. Pain Assessment Methodology:
-
Subjects should be instructed to record their pain scores daily in a diary during their menstrual periods.
-
The use of any rescue medication, including the type and dosage, should also be recorded.
Experimental Workflow for Dysmenorrhea Assessment
Caption: Workflow for a clinical trial assessing dysmenorrhea treatments.
Side Effect and Safety Profile
Both EE/CMA and EE/DRSP are generally well-tolerated.[1] Common side effects associated with COCs include breast tenderness, headache, nausea, and breakthrough bleeding.[20][21] In the comparative study by Jaisamrarn et al., there were no significant differences in the incidence of adverse events between the two groups.[1]
A key distinguishing feature of DRSP is its anti-mineralocorticoid activity, which may increase the risk of hyperkalemia in certain individuals.[9] Therefore, caution is advised when prescribing DRSP-containing COCs to women with conditions that predispose them to hyperkalemia.
The risk of venous thromboembolism (VTE) is a known class effect of all COCs.[9][20] While some studies have suggested a potentially higher risk of VTE with DRSP-containing COCs compared to those with other progestins, the overall risk remains low.[9]
Comparative Incidence of Common Adverse Events
| Adverse Event | EE/CMA (Incidence) | EE/DRSP (Incidence) |
| Breast Pain | Not specified | Not specified |
| Dizziness | Not specified | Not specified |
| Headache | Not specified | Not specified |
| Nausea | Not specified | Not specified |
| Breakthrough Bleeding | Slightly lower | Slightly higher |
| (Data from Jaisamrarn et al. (2018), specific percentages not provided, but no significant difference was found between groups)[1] |
Conclusion and Future Directions
Both chlormadinone acetate and drospirenone, in combination with ethinyl estradiol, are effective options for the management of acne and dysmenorrhea. The available evidence, particularly from a direct comparative trial, suggests that EE/CMA may offer a superior therapeutic effect for both conditions.[1][10][11] However, other studies indicate comparable efficacy.[12][13]
The choice between these two progestins should be individualized based on the patient's specific clinical presentation, priorities, and any underlying medical conditions. DRSP's unique anti-mineralocorticoid properties may be advantageous for patients experiencing water retention, while exercising caution in those at risk for hyperkalemia.
Future research should focus on larger, long-term, head-to-head comparative studies to further elucidate the relative efficacy and safety of these two progestins. Additionally, investigations into their effects on specific inflammatory markers and patient-reported outcomes would provide a more comprehensive understanding of their therapeutic benefits.
References
-
Oelkers, W. (2000). Drospirenone: pharmacology and pharmacokinetics of a unique progestogen. Contraception, 62(1), 29-38. [Link]
-
Jaisamrarn, U., et al. (2018). A comparison of combined oral contraceptives containing chlormadinone acetate versus drospirenone for the treatment of acne and dysmenorrhea: a randomized trial. Contraception and Reproductive Medicine, 3(1), 5. [Link]
-
Jaisamrarn, U., & Santibenchakul, S. (2018). A comparison of combined oral contraceptives containing chlormadinone acetate versus drospirenone for the treatment of acne and dysmenorrhea: a randomized trial. Semantic Scholar. [Link]
-
Schindler, A. E. (2003). Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications. Contraception, 68(4), 221-228. [Link]
-
Regidor, P. A., et al. (2023). Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. Hormone Molecular Biology and Clinical Investigation, 44(1), 15-24. [Link]
-
National Center for Biotechnology Information. (n.d.). Drospirenone. PubChem. Retrieved from [Link]
- Unknown. (n.d.). CHLORMADINONE ACETATE – Application in Therapy and Current Clinical Research. Source not available.
-
Oelkers, W. (2000). Drospirenone: pharmacology and pharmacokinetics of a unique progestogen. Semantic Scholar. [Link]
-
Jaisamrarn, U., et al. (2018). A comparison of combined oral contraceptives containing chlormadinone acetate versus drospirenone for the treatment of acne and dysmenorrhea: a randomized trial. ResearchGate. [Link]
-
Rowniet, G., et al. (2024). Efficacy and Safety of Hormonal Therapies for Acne: A Narrative Review. Clinical, Cosmetic and Investigational Dermatology, 17, 105-117. [Link]
-
Meczekalski, B., et al. (2018). Use of oral contraceptives for management of acne vulgaris and hirsutism in women of reproductive and late reproductive age. Przeglad Menopauzalny, 17(1), 1-5. [Link]
-
Wikipedia contributors. (2024, January 28). Steroidal antiandrogen. Wikipedia. [Link]
-
The Global Library of Women's Medicine. (n.d.). Dysmenorrhea. GLOWM. [Link]
-
Schindler, A. E. (2004). Chlormadinone acetate (CMA) in oral contraception--a new opportunity. Journal of the European Society of Contraception and Reproductive Health, 9(2), 64-71. [Link]
-
Sitruk-Ware, R. (2006). Pharmacology of different progestogens: The special case of drospirenone. Climacteric, 9(sup1), 4-12. [Link]
-
National Center for Biotechnology Information. (n.d.). Chlormadinone Acetate. PubChem. Retrieved from [Link]
-
Uysal, G., et al. (2021). Comparison of two drospirenone-containing oral contraceptives for their effect on the ovary, menstrual cycle, acne. DergiPark. [Link]
-
El-shourbagy, S., et al. (2019). Effect of chlormadinone acetate versus drospirenone-containing oral contraceptives on the endocrinal features of women with polycystic ovary syndrome: Systematic review and meta-analysis of randomized clinical trials. ResearchGate. [Link]
-
Galderma R&D. (2016). A Clinical Trial to Evaluate the Efficacy of Two Acne Treatments. ClinicalTrials.gov. [Link]
-
Unknown. (2016). Clinical Trial in Subjects With Mild to Moderate Acne Vulgaris. ClinicalTrials.gov. [Link]
-
Signant Health. (n.d.). Acne Trial Solutions. Signant Health. [Link]
-
Barcikowska, Z., et al. (2020). Inflammatory Markers in Dysmenorrhea and Therapeutic Options. International Journal of Environmental Research and Public Health, 17(4), 1191. [Link]
-
U.S. Food and Drug Administration. (2019). Acne Vulgaris: Establishing Effectiveness of Drugs Intended for Treatment. FDA. [Link]
-
Jaisamrarn, U., et al. (2018). A comparison of combined oral contraceptives containing chlormadinone acetate versus drospirenone for the treatment of acne and dysmenorrhea: a randomized trial. Cochrane Library. [Link]
-
Wikipedia contributors. (2024, February 5). Combined oral contraceptive pill. Wikipedia. [Link]
-
El-shourbagy, S., et al. (2019). Effect of chlormadinone acetate, and drospirenone containing oral contraceptives on metabolic response in women with polycystic ovary syndrome: A meta-analysis. ResearchGate. [Link]
-
Cicek, N., et al. (2021). Comparison of the effects of chlormadinone acetate versus drospirenone containing oral contraceptives on metabolic and hormonal parameters in women with PCOS for a period of two-year follow-up. ResearchGate. [Link]
-
Guido, M., et al. (2019). Evaluation of different antiandrogenic progestins on clinical and biochemical variables in polycystic ovary syndrome. Gynecological Endocrinology, 35(10), 855-859. [Link]
-
Rowniet, G., et al. (2024). Efficacy and Safety of Hormonal Therapies for Acne: A Narrative Review. Dove Medical Press. [Link]
-
Al-Jefout, M., et al. (2021). The Role of Prostaglandins in Dysmenorrhea and Menorrhagia. ResearchGate. [Link]
-
Medscape. (2023, November 13). Dysmenorrhea. Medscape. [Link]
-
Itani, R., et al. (2022). Primary Dysmenorrhea: Pathophysiology, Diagnosis, and Treatment Updates. Korean Journal of Family Medicine, 43(2), 86-95. [Link]
-
Gold, L. S. (2006). Defining Criteria Used to Evaluate Response to Treatment of Acne Vulgaris. Cutis, 78(2 Suppl), 117-121. [Link]
-
Jaisamrarn, U., et al. (2018). A comparison of combined oral contraceptives containing chlormadinone acetate versus drospirenone for the treatment of acne and dysmenorrhea: a randomized trial. PubMed. [Link]
-
El-shourbagy, S., et al. (2019). Effect of chlormadinone acetate versus drospirenone-containing oral contraceptives on the endocrinal features of women with polycystic ovary syndrome: Systematic review and meta-analysis of randomized clinical trials. Journal de Gynecologie Obstetrique et Biologie de la Reproduction, 48(9), 763-770. [Link]
-
Wong, C. L., et al. (2009). Oral contraceptive pill for primary dysmenorrhoea. Cochrane Database of Systematic Reviews, (4), CD002120. [Link]
-
Cicek, N., et al. (2020). Clinical, hormonal and metabolic parameters in women with PCOS with different combined oral contraceptives (containing chlormadinone acetate versus drospirenone). FirstWord Pharma. [Link]
-
National Health Service. (2023, April 26). Side effects and risks of the combined pill. NHS. [Link]
-
Mayo Clinic. (2023, December 23). Combination birth control pills. Mayo Clinic. [Link]
Sources
- 1. A comparison of combined oral contraceptives containing chlormadinone acetate versus drospirenone for the treatment of acne and dysmenorrhea: a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of oral contraceptives for management of acne vulgaris and hirsutism in women of reproductive and late reproductive age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary Dysmenorrhea: Pathophysiology, Diagnosis, and Treatment Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drospirenone: pharmacology and pharmacokinetics of a unique progestogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. fda.gov [fda.gov]
- 19. A comparison of combined oral contraceptives containing chlormadinone acetate versus drospirenone for the treatment of acne and dysmenorrhea: a randomized trial [pubmed.ncbi.nlm.nih.gov]
- 20. Side effects and risks of the combined pill - NHS [nhs.uk]
- 21. Combination birth control pills - Mayo Clinic [mayoclinic.org]
A Comparative Guide to Chlormadinone Acetate and Drospirenone in the Management of Polycystic Ovary Syndrome (PCOS): Hormonal and Metabolic Implications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Managing PCOS
Polycystic Ovary Syndrome (PCOS) is a prevalent and complex endocrine disorder affecting women of reproductive age. It is clinically characterized by a combination of hyperandrogenism (excess male hormones), ovulatory dysfunction leading to irregular menstrual cycles, and the presence of polycystic ovaries on ultrasound.[1][2][3] Beyond the reproductive manifestations, PCOS is intrinsically linked with significant metabolic dysregulation, including insulin resistance (IR), dyslipidemia, and an elevated risk for type 2 diabetes and cardiovascular disease.[4][5]
The therapeutic management of PCOS is multifaceted, aiming to restore menstrual regularity, manage the clinical signs of hyperandrogenism such as hirsutism and acne, and mitigate long-term metabolic risks. For women not seeking immediate conception, combined oral contraceptives (COCs) are a first-line treatment.[6] The choice of the progestin component within the COC is critical, as different progestins possess unique pharmacological profiles that can differentially impact the hormonal and metabolic milieu of PCOS patients. This guide provides an in-depth comparison of two fourth-generation progestins, Chlormadinone Acetate (CMA) and Drospirenone (DRSP), focusing on their mechanisms of action and their respective impacts on key hormonal and metabolic parameters.
Pharmacological Profiles: A Tale of Two Anti-Androgenic Progestins
Both CMA and DRSP are valued in PCOS treatment for their anti-androgenic properties, a significant departure from older, androgenic progestins. However, their specific mechanisms and ancillary activities differ.
Chlormadinone Acetate (CMA): A derivative of 17α-hydroxyprogesterone, CMA is a potent progestin with significant anti-androgenic activity.[7][8] Its primary mechanisms of action include:
-
Progestogenic Activity: Suppresses gonadotropin (LH and FSH) secretion from the pituitary gland, thereby inhibiting ovulation and reducing ovarian androgen production.[7][8][9]
-
Anti-Androgenic Activity: Acts as a competitive antagonist at the androgen receptor, directly blocking the effects of testosterone and dihydrotestosterone (DHT) in target tissues like the skin and hair follicles.[10][11]
-
5α-Reductase Inhibition: Reduces the activity of the enzyme 5α-reductase, which is responsible for converting testosterone to the more potent DHT.[8][11]
Drospirenone (DRSP): DRSP is a unique progestin, a derivative of 17α-spironolactone. Its pharmacological profile is notable for being very similar to that of endogenous progesterone.[12][13] Its key features are:
-
Progestogenic Activity: Like CMA, it exerts antigonadotropic effects, leading to the suppression of ovulation and ovarian androgen synthesis.[12][13][14]
-
Anti-Androgenic Activity: It competitively blocks androgen receptors, with a potency estimated to be about one-third that of cyproterone acetate.[12][13]
-
Anti-Mineralocorticoid Activity: Uniquely among contraceptive progestins, DRSP is an antagonist of the mineralocorticoid (aldosterone) receptor.[15][16] This action promotes sodium and water excretion, counteracting the fluid-retaining effects of the estrogen component in COCs and potentially leading to a slight decrease in body weight and blood pressure.[15][17]
Comparative Analysis of Hormonal and Metabolic Effects
Direct head-to-head comparisons, often in the context of COCs containing ethinylestradiol (EE), provide valuable insights into the nuanced differences between CMA and DRSP in a PCOS population.
Hormonal Parameters
Both EE/CMA and EE/DRSP combinations are effective in improving the hormonal profile of women with PCOS.[2][3] They significantly reduce levels of LH, testosterone, and dehydroepiandrosterone sulfate (DHEAS) while increasing Sex Hormone-Binding Globulin (SHBG), which in turn lowers the biologically active free androgen index (FAI).[2][3][17][18]
However, meta-analyses and long-term studies have revealed some differences. A meta-analysis of three randomized controlled trials (RCTs) found that an EE/DRSP combination was more potent than EE/CMA in reducing androstenedione and total testosterone levels after three months of treatment.[1][19] The same analysis also favored EE/DRSP for a greater reduction in the Ferriman-Gallwey score (a measure of hirsutism) after six months.[1][19]
Metabolic Parameters
The metabolic neutrality or benefit of a COC is a paramount consideration in PCOS, given the underlying predisposition to insulin resistance and cardiovascular risk.
-
Insulin Resistance and Glucose Metabolism: The impact on insulin sensitivity is a critical differentiator. A two-year randomized trial reported that the group receiving EE/DRSP had a significantly greater reduction in the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) index at 12 and 24 months compared to the EE/CMA group.[20] This suggests a more favorable long-term effect of drospirenone on insulin resistance.[4] Conversely, a shorter 6-month study observed statistically significant increases in glucose, insulin, and HOMA-IR levels in both treatment groups, indicating that both combinations might have a similar, slightly unfavorable short-term impact on glucose metabolism.[3] The consensus from multiple studies is that DRSP-containing COCs do not significantly worsen insulin resistance and may be considered metabolically neutral in this regard.[21][22][23]
-
Lipid Profile: Dyslipidemia is common in PCOS. The long-term, two-year follow-up study demonstrated more favorable effects on lipid profiles with the EE/DRSP combination.[4][20] The increase in total cholesterol was significantly higher in the EE/CMA group, while the EE/DRSP group showed a significantly greater increase in beneficial high-density lipoprotein (HDL) cholesterol at 24 months.[20]
-
Inflammatory Markers and Body Weight: Chronic low-grade inflammation is a feature of PCOS. The same two-year study found that the increase in high-sensitivity C-reactive protein (hsCRP) levels was significantly higher in the EE/CMA group compared to the EE/DRSP group.[4][20] Furthermore, due to its anti-mineralocorticoid activity, DRSP can help mitigate fluid retention, which is often a concern with COCs.[15][24] Studies have shown that treatment with EE/DRSP is associated with stable body weight.[17]
Quantitative Data Summary
The following tables summarize the key pharmacological differences and the quantitative results from a pivotal long-term comparative study.
Table 1: Pharmacological Comparison of Chlormadinone Acetate and Drospirenone
| Feature | Chlormadinone Acetate (CMA) | Drospirenone (DRSP) |
| Class | Progestin, 17α-hydroxyprogesterone derivative | Progestin, 17α-spironolactone derivative |
| Primary Action | Potent Progestogenic | Potent Progestogenic |
| Anti-Androgenic Action | Yes, competitive androgen receptor antagonist and 5α-reductase inhibitor.[8][11] | Yes, competitive androgen receptor antagonist.[12][13] |
| Anti-Mineralocorticoid Action | No | Yes, aldosterone receptor antagonist.[15][16] |
| Glucocorticoid Activity | Weak | None |
| Binding Proteins | Binds to albumin, no affinity for SHBG.[7][8] | Binds to albumin, no affinity for SHBG. |
Table 2: Summary of Comparative Efficacy from a 2-Year Randomized Controlled Trial (EE/DRSP vs. EE/CMA) [4][20]
| Parameter | EE + Drospirenone (Group A) | EE + Chlormadinone Acetate (Group B) | Significance |
| HOMA-IR Index | Significantly higher reduction at 12 & 24 months | Less reduction compared to Group A | p < 0.05 |
| Total Cholesterol | Less increase over 24 months | Significantly higher increase at 6, 12, & 24 months | p < 0.05 |
| HDL Cholesterol | Significantly higher increase at 24 months | Less increase compared to Group A | p < 0.05 |
| hsCRP | Less increase over 24 months | Significantly higher increase at 6, 12, & 24 months | p < 0.05 |
| Free Androgen Index (FAI) | Significantly higher reduction at 6 & 24 months | Less reduction compared to Group A | p < 0.05 |
| Ferriman-Gallwey Score | Significantly higher reduction at 6, 12, & 24 months | Less reduction compared to Group A | p < 0.05 |
Key Experimental Protocols
To ensure the robust evaluation of metabolic and hormonal parameters, standardized and validated experimental protocols are essential.
Protocol 1: Assessment of Insulin Sensitivity via Euglycemic-Hyperinsulinemic Clamp
This is the gold standard for directly measuring insulin-mediated glucose disposal.
Objective: To quantify whole-body insulin sensitivity.
Methodology:
-
Patient Preparation: The subject fasts overnight (8-10 hours). Two intravenous catheters are inserted, one in an antecubital vein for infusions and the other in a contralateral hand or wrist vein for blood sampling. The sampling hand is placed in a heated box (~65°C) to "arterialize" the venous blood.
-
Basal Period: After catheter placement, a 30-minute basal period allows for stabilization. Basal blood samples are collected to determine baseline glucose and insulin concentrations.
-
Clamp Initiation: A primed, continuous infusion of human insulin is started at a constant rate (e.g., 40 mU/m²/min).
-
Glucose Infusion & Monitoring: Simultaneously, a variable infusion of 20% dextrose is initiated. Blood glucose is measured every 5 minutes from the arterialized venous sample.
-
Euglycemia Maintenance: The rate of the dextrose infusion is adjusted to clamp the blood glucose concentration at a predetermined euglycemic level (e.g., 90 mg/dL).
-
Steady State: The clamp is typically run for 120 minutes. Steady-state is achieved when the glucose infusion rate (GIR) required to maintain euglycemia is constant for at least 30 minutes, with minimal variation in blood glucose levels.
-
Calculation: Insulin sensitivity is calculated from the GIR during the last 30-60 minutes of the clamp, normalized for body weight or lean body mass (expressed as mg/kg/min). A higher GIR indicates greater insulin sensitivity.
Protocol 2: Quantification of Serum Total Testosterone by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the concentration of total testosterone in serum samples.
Methodology:
-
Sample Collection & Preparation: Collect whole blood via venipuncture into a serum separator tube. Allow to clot, then centrifuge at 1000 x g for 15 minutes. Aspirate the serum and store at -20°C or -80°C until analysis.
-
Assay Principle: This is a competitive immunoassay. The microtiter plate wells are pre-coated with a capture antibody specific to testosterone.
-
Reagent Preparation: Reconstitute and prepare all reagents, standards, and controls according to the manufacturer's kit instructions.
-
Assay Procedure: a. Add a fixed amount of enzyme-conjugated testosterone (e.g., HRP-testosterone) to each well. b. Add standards, controls, and patient serum samples to their respective wells. The testosterone in the sample will compete with the enzyme-conjugated testosterone for binding sites on the capture antibody. c. Incubate the plate for the specified time and temperature (e.g., 60 minutes at 37°C). d. Wash the plate multiple times with the provided wash buffer to remove any unbound components.
-
Signal Development: Add the substrate solution (e.g., TMB) to each well. The enzyme (HRP) will catalyze a color change. The intensity of the color is inversely proportional to the amount of testosterone in the original sample.
-
Reaction Stoppage & Reading: After a set incubation time, add a stop solution to halt the reaction. Read the optical density (absorbance) of each well using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the testosterone concentration in the patient samples by interpolating their absorbance values from this standard curve.
Conclusion and Future Directions
Both chlormadinone acetate and drospirenone, when combined with ethinylestradiol, are highly effective therapeutic options for managing the hormonal and clinical aspects of hyperandrogenism in women with PCOS. They successfully regulate menstrual cycles, improve hirsutism and acne, and correct the underlying hormonal imbalances.
However, for the drug development professional and the discerning clinician, the metabolic implications are a key point of differentiation. The available evidence, particularly from long-term comparative studies, suggests that drospirenone may hold a metabolic advantage over chlormadinone acetate . Its unique anti-mineralocorticoid activity and more favorable long-term effects on insulin resistance, lipid profiles, and inflammatory markers make it a particularly compelling choice for the PCOS population, which is inherently at a higher risk for cardiovascular and metabolic comorbidities.[4][20]
Future research should focus on larger, multi-center, long-duration randomized controlled trials to further elucidate these differences and to assess their impact on definitive long-term outcomes such as the incidence of type 2 diabetes and cardiovascular events. Additionally, studies exploring formulations with natural estrogens instead of ethinylestradiol may reveal even more metabolically favorable options for this patient group.
References
-
Chlormadinone acetate - Wikipedia. [Link]
-
Muhn, P., Fuhrmann, U., Fritzemeier, K. H., Krattenmacher, R., & Schillinger, E. (1995). Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models. Contraception, 51(2), 99–110. [Link]
-
Creus, S., Dechaud, H., Dechaud, H., Pugeat, M., & Lejeune, H. (2002). Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line. Molecular and Cellular Endocrinology, 198(1-2), 143–147. [Link]
-
Wollrab, F., & Will, K. (2003). Progestogens with antiandrogenic properties. Zentralblatt fur Gynakologie, 125(11), 435–442. [Link]
-
Fuhrmann, U., Krattenmacher, R., Slater, E. P., & Fritzemeier, K. H. (1995). Drospirenone: A Novel Progestogen with Antimineralocorticoid and Antiandrogenic Activity. Annals of the New York Academy of Sciences, 761(1), 311–324. [Link]
-
Schindler, A. E. (2004). Chlormadinone acetate (CMA) in oral contraception--a new opportunity. The European Journal of Contraception & Reproductive Health Care, 9(2), 79–87. [Link]
-
Steroidal antiandrogen - Wikipedia. [Link]
-
Abbas, A. M., El-Gendy, E. A., El-Ghamry, E. A., El-Gohary, E. A., & El-Gohary, M. A. (2019). Effect of chlormadinone acetate versus drospirenone-containing oral contraceptives on the endocrinal features of women with polycystic ovary syndrome: Systematic review and meta-analysis of randomized clinical trials. Journal de Gynecologie Obstetrique et Biologie de la Reproduction, 48(9), 763–770. [Link]
-
Abbas, A. M., et al. (2019). Effect of chlormadinone acetate versus drospirenone-containing oral contraceptives on metabolic response in women with polycystic ovary syndrome: A meta-analysis. ResearchGate. [Link]
-
Kaya, C., Cengiz, S. D., & Berker, B. (2015). Comparison of the effects of chlormadinone acetate versus drospirenone containing oral contraceptives on metabolic and hormonal parameters in women with PCOS for a period of two-year follow-up. Gynecological Endocrinology, 31(5), 396–400. [Link]
-
Abbas, A. M., et al. (2019). Effect of chlormadinone acetate versus drospirenone-containing oral contraceptives on the endocrinal features of women with polycystic ovary syndrome: Systematic review and meta-analysis of randomized clinical trials. ResearchGate. [Link]
-
Oelkers, W. (2004). Drospirenone, a progestogen with antimineralocorticoid properties: a short review. Molecular and Cellular Endocrinology, 217(1-2), 255–261. [Link]
-
Fruzzetti, F., Fidecicchi, T., Montt, G. S., & Simoncini, T. (2023). Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. Expert Review of Clinical Pharmacology, 16(3), 225–236. [Link]
-
Nur-Azurah, A. G. (2022). Yaz vs Yasmin: Understanding the Differences Between Two Popular Birth Control Pills. TeleMe. [Link]
-
Kaya, C., Cengiz, S. D., & Berker, B. (2015). Comparison of the effects of chlormadinone acetate versus drospirenone containing oral contraceptives on metabolic and hormonal parameters in women with PCOS for a period of two-year follow-up. ResearchGate. [Link]
-
Guido, M., Romualdi, D., Giuliani, M., Sanna, G., & Lanzone, A. (2004). Drospirenone for the treatment of hirsute women with polycystic ovary syndrome: a clinical, endocrinological, metabolic pilot study. The Journal of Clinical Endocrinology & Metabolism, 89(6), 2817–2823. [Link]
-
Meczekalski, B., et al. (2019). Clinical, hormonal and metabolic parameters in women with PCOS with different combined oral contraceptives (containing chlormadinone acetate versus drospirenone). ResearchGate. [Link]
-
Meczekalski, B., et al. (2020). Clinical, hormonal and metabolic parameters in women with PCOS with different combined oral contraceptives (containing chlormadinone acetate versus drospirenone). Journal of Endocrinological Investigation, 43(4), 483–492. [Link]
-
Li, Y., et al. (2022). Effects of drospirenone and ethinylestradiol tablets (II) combined with metformin on the composition of gut microbiota in polycystic ovary syndrome with insulin resistance. Frontiers in Endocrinology, 13, 999478. [Link]
-
Synapse. (2024). What is the mechanism of Chlormadinone Acetate? Patsnap. [Link]
-
Pehlivanov, B., & Mitkov, M. (2007). Efficacy of an oral contraceptive containing drospirenone in the treatment of women with polycystic ovary syndrome. The European Journal of Contraception & Reproductive Health Care, 12(1), 30–35. [Link]
-
Pharmacology of Drospirenone; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. [Link]
-
Liu, X., et al. (2020). The comparison of the effectiveness and safety of drospirone ethinyl estradiol and ethinyl estradiol cyproterone in the treatment of polycystic ovarian syndrome: A protocol for systematic review and meta-analysis. Medicine, 99(51), e23743. [Link]
-
Palep-Singh, M., et al. (2009). Effects of drospirenone pill in Indian women with polycystic ovary syndrome. Journal of Obstetrics and Gynaecology Research, 35(5), 933–939. [Link]
-
Palep-Singh, M., et al. (2009). Effects of drospirenone pill in Indian women with polycystic ovary syndrome. Apollo Medicine, 6(3), 223-228. [Link]
-
Pehlivanov, B., & Mitkov, M. (2007). Efficacy of an oral contraceptive containing drospirenone in the treatment of women with polycystic ovary syndrome. ResearchGate. [Link]
-
van Zuuren, E. J., et al. (2023). Different kinds of oral contraceptive pills in polycystic ovary syndrome: a systematic review and meta-analysis. Human Reproduction Update, 29(4), 433–452. [Link]
-
Meczekalski, B., et al. (2020). Clinical, hormonal and metabolic parameters in women with PCOS with different combined oral contraceptives (containing chlormadinone acetate versus drospirenone). FirstWord Pharma. [Link]
-
Guido, M., et al. (2007). Ethinylestradiol-chlormadinone acetate combination for the treatment of hirsutism and hormonal alterations of normal-weight women with polycystic ovary syndrome: evaluation of the metabolic impact. Fertility and Sterility, 88(5), 1361–1367. [Link]
-
Cibula, D., et al. (2012). Oral contraceptive containing chlormadinone acetate and ethinylestradiol reduces plasma concentrations of matrix metalloproteinase-2 in women with polycystic ovary syndrome. Basic & Clinical Pharmacology & Toxicology, 111(3), 211–216. [Link]
-
COC Containing Drospirenone Effective in Reducing Hyperandrogenism in Women with PCOS. (n.d.). CiplaMed. [Link]
-
Ibanez, L., & de Zegher, F. (2008). Use of ethinylestradiol/drospirenone combination in patients with the polycystic ovary syndrome. International Journal of Clinical Practice, 62(6), 934–941. [Link]
-
Combined oral contraceptive pill - Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clinical, hormonal and metabolic parameters in women with PCOS with different combined oral contraceptives (containing chlormadinone acetate versus drospirenone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of drospirenone and ethinylestradiol tablets (II) combined with metformin on the composition of gut microbiota in polycystic ovary syndrome with insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined oral contraceptive pill - Wikipedia [en.wikipedia.org]
- 7. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
- 8. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 10. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. slinda.uy [slinda.uy]
- 14. The comparison of the effectiveness and safety of drospirone ethinyl estradiol and ethinyl estradiol cyproterone in the treatment of polycystic ovarian syndrome: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Ethinylestradiol-chlormadinone acetate combination for the treatment of hirsutism and hormonal alterations of normal-weight women with polycystic ovary syndrome: evaluation of the metabolic impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of chlormadinone acetate versus drospirenone-containing oral contraceptives on the endocrinal features of women with polycystic ovary syndrome: Systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of the effects of chlormadinone acetate versus drospirenone containing oral contraceptives on metabolic and hormonal parameters in women with PCOS for a period of two-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Effects of drospirenone pill in Indian women with polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. semanticscholar.org [semanticscholar.org]
- 24. Yaz vs Yasmin: Understanding the Differences Between Two Popular Birth Control Pills - Doctronic [doctronic.ai]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Chlormadinol Acetate
This document provides essential, step-by-step guidance for the proper and safe disposal of chlormadinol acetate, a synthetic progestin used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Chlormadinol acetate is classified as a hazardous substance, and its disposal is governed by stringent regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Understanding the Hazards of Chlormadinol Acetate
Chlormadinol acetate presents several health and environmental risks that necessitate careful handling and disposal. It is crucial to be fully aware of these hazards before commencing any work with this compound.
Key Hazards:
-
Carcinogenicity: Chlormadinol acetate is suspected of causing cancer[1][2].
-
Reproductive Toxicity: It may damage fertility or the unborn child[1][2].
-
Endocrine Disruption: The substance is recognized as a potential endocrine disruptor in both humans and the environment[1].
-
Organ Damage: Prolonged or repeated exposure can cause damage to organs, particularly the cardiovascular and endocrine systems[1].
-
Aquatic Toxicity: Chlormadinol acetate is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment[3].
Due to these significant hazards, all waste containing chlormadinol acetate must be treated as hazardous waste.
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling chlormadinol acetate in any form, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Essential PPE:
-
Gloves: Wear chemotherapy-grade, powder-free nitrile gloves. Double gloving is recommended[4]. Change gloves frequently, especially if they become contaminated[4].
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A disposable or dedicated lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary[3].
General Safety Practices:
-
Handle chlormadinol acetate in a designated area, preferably within a chemical fume hood or a ventilated biological safety cabinet, to contain any potential airborne particles[5][6].
-
Prohibit eating, drinking, and applying cosmetics in areas where the compound is handled[6][7].
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory[1][4].
Waste Segregation and Container Management
Proper segregation and containment of chlormadinol acetate waste at the point of generation are fundamental to a safe disposal process.
Waste Categories:
-
Pure Compound/Unused Product: Expired or unwanted pure chlormadinol acetate.
-
Grossly Contaminated Materials: Items heavily contaminated with the compound, such as spill cleanup materials.
-
Trace Contaminated Sharps: Needles, syringes, and other sharps that have come into contact with chlormadinol acetate.
-
Trace Contaminated Labware and PPE: Gloves, bench paper, empty vials, and other disposable materials with minimal contamination.
Container Requirements:
-
All waste containers must be in good condition, compatible with the waste, and have a secure lid[8][9].
-
Containers must be clearly labeled as "Hazardous Waste" and include the chemical name "Chlormadinol Acetate"[8].
-
Keep waste containers closed at all times, except when adding waste[8].
-
Store waste containers in a designated satellite accumulation area away from general laboratory traffic[8].
The following table summarizes the appropriate container for each waste category:
| Waste Category | Recommended Container | Labeling Requirements |
| Pure Compound/Unused Product | Sealable, leak-proof plastic container. | "Hazardous Waste: Chlormadinol Acetate" |
| Grossly Contaminated Materials | Sealable, leak-proof plastic bag or container. | "Hazardous Waste: Chlormadinol Acetate Contaminated Debris" |
| Trace Contaminated Sharps | Puncture-resistant sharps container. | "Hazardous Waste: Chlormadinol Acetate Contaminated Sharps" |
| Trace Contaminated Labware and PPE | Sealable, leak-proof plastic bag. | "Hazardous Waste: Chlormadinol Acetate Contaminated Labware" |
Step-by-Step Disposal Procedures
The following protocols outline the specific steps for disposing of different types of chlormadinol acetate waste.
Disposal of Pure Chlormadinol Acetate
-
Carefully transfer any unused or expired pure chlormadinol acetate into a designated hazardous waste container.
-
Ensure the container is securely sealed and properly labeled.
-
Store the container in the satellite accumulation area.
-
Arrange for pickup by a licensed professional waste disposal service[5].
Management of Spills
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.
-
Alert personnel in the immediate area of the spill.
-
Wearing the appropriate PPE, contain the spill using absorbent pads or other suitable materials.
-
For solid spills, gently sweep or vacuum the material. Avoid generating dust. A vacuum cleaner equipped with a HEPA filter is recommended[3].
-
Place all contaminated cleanup materials into a sealable plastic bag or container labeled as hazardous waste[3].
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Dispose of all contaminated materials, including PPE, as hazardous waste.
Disposal of Contaminated Materials
-
Sharps: Dispose of all needles, syringes, and other sharps contaminated with chlormadinol acetate in a designated, puncture-resistant sharps container[4][6]. Do not overfill the container.
-
Labware and PPE: Place all disposable labware (e.g., pipette tips, empty vials) and used PPE (e.g., gloves, lab coats) into a designated hazardous waste bag[4].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of chlormadinol acetate waste.
Caption: Decision workflow for the segregation and disposal of chlormadinol acetate waste.
Environmental Considerations and Prohibited Disposal Methods
Environmental Protection: Chlormadinol acetate is an endocrine-disrupting compound that can have detrimental effects on aquatic ecosystems even at very low concentrations[3]. Therefore, preventing its release into the environment is of paramount importance.
Prohibited Disposal Methods:
-
DO NOT dispose of chlormadinol acetate down the drain or in the regular trash[10]. The U.S. Environmental Protection Agency (EPA) explicitly bans the sewering of hazardous pharmaceutical waste[11].
-
DO NOT attempt to neutralize or deactivate chlormadinol acetate with chemical treatments unless you have a validated and approved protocol. Inappropriate chemical treatment can create other hazardous byproducts.
Final Disposal
All waste containing chlormadinol acetate must be disposed of through a licensed and reputable hazardous waste management company. These companies are equipped to handle and transport hazardous materials and will ensure disposal is conducted in compliance with all relevant regulations. The most common and recommended method for the final disposal of pharmaceutical waste is high-temperature incineration[12].
References
- Chlormadinone acetate impurity G Safety D
- Chlormadinone acetate Safety Data Sheet. (2024, January 22). MedChemExpress.
- Progesterone USP PCCA Special Micronized Safety D
- Chlormadinone acetate [CAS:302-22-7] (SB34690)
- Chlormadinone Acetate Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Standard Operating Procedure: Hazardous Drugs. (n.d.).
- Chlormadinone Acetate Safety Data Sheet. (n.d.).
- Safe disposal and management of unused, unwanted contraceptives. (n.d.). UNFPA.
- Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Environmental Health & Safety.
- Cytotoxic Waste Disposal Guidelines. (2021, November 24). Daniels Health.
- Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3). Stericycle.
- Guideline for Chemotherapy and Other Hazardous Drugs. (n.d.). University of Houston.
- Chlormadinone Acetate Safety Data Sheet. (2025, September 23). Cayman Chemical.
- Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA.
- Chlormadinone acet
- Safe handling of cytotoxic drugs in the workplace. (n.d.). Health and Safety Executive.
- A Review of Methods for the Removal of Endocrine-Disrupting Compounds with a Focus on Oestrogens and Pharmaceuticals Found in Wastew
- EPA: Hazardous Pharmaceutical Waste Management. (n.d.). Stericycle.
- Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health.
- ASHP Guidelines on Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists.
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). American Society of Health-System Pharmacists.
- Elimination of Hormones in Pharmaceutical Waste Water. (2025, August 6).
- Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). US EPA.
- Chemical Waste Guidelines. (2024, April 16). University of Minnesota Health, Safety & Risk Management.
- Removal of natural estrogens and their conjugates in municipal wastewater treatment plants: a critical review. (2015, May 5). PubMed.
- Endocrine Disrupting Chemicals. (n.d.).
- How to Properly Dispose of Pharmaceutical Waste in 6 Steps. (n.d.). US Bio-Clean.
Sources
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. uh.edu [uh.edu]
- 5. pccarx.ca [pccarx.ca]
- 6. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 7. hse.gov.uk [hse.gov.uk]
- 8. research.columbia.edu [research.columbia.edu]
- 9. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. ashp.org [ashp.org]
- 12. unfpa.org [unfpa.org]
Navigating the Safe Handling of Chlormadinol Acetate: A Guide to Personal Protective Equipment
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of potent pharmaceutical compounds like Chlormadinol acetate, a synthetic progestin, demands a meticulous approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the recommended personal protective equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Chlormadinol acetate, while a valuable tool in research, is classified as a hazardous substance.[1] It is suspected of causing cancer and may damage fertility or the unborn child. Furthermore, it can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Given these potential health risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Principles of Protection
The selection of PPE for handling Chlormadinol acetate is dictated by a thorough risk assessment of the procedures to be performed. The primary routes of occupational exposure are inhalation of airborne particles and dermal contact.[3] Therefore, our protective measures must create an effective barrier against these pathways.
Engineering and Administrative Controls: The First Line of Defense
Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. Engineering controls, such as the use of a fume hood or a powder containment hood, are paramount, especially when handling the powdered form of Chlormadinol acetate to minimize airborne particulate.[4][5] Administrative controls, including well-defined standard operating procedures (SOPs) and proper training for all personnel, further reduce the risk of exposure.[6]
Personal Protective Equipment (PPE) for Chlormadinol Acetate
The following table summarizes the recommended PPE for various laboratory activities involving Chlormadinol acetate.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Compounding (powder) | Safety glasses with side-shields or goggles | Double gloving with nitrile gloves | Disposable gown or lab coat | NIOSH-approved respirator (e.g., N95) |
| Handling Solutions | Safety glasses with side-shields | Nitrile gloves | Lab coat | Generally not required if handled in a fume hood |
| Administering to Animals | Safety glasses with side-shields | Nitrile gloves | Lab coat or disposable gown | Not typically required |
| Spill Cleanup | Goggles or face shield | Double gloving with heavy-duty gloves | Impervious clothing/coveralls | Full-face respirator with appropriate cartridges |
| Waste Disposal | Safety glasses with side-shields | Nitrile gloves | Lab coat | Not typically required |
Eye and Face Protection: Shielding from Splashes and Aerosols
When handling Chlormadinol acetate in either powder or solution form, the potential for splashes or aerosol generation necessitates robust eye protection.
-
Minimum Requirement: Safety glasses with side-shields conforming to EN 166 or ANSI Z87.1 standards are mandatory for all activities.[7]
-
Enhanced Protection: For procedures with a higher risk of splashing, such as during spill cleanup or when handling larger volumes, chemical splash goggles or a full-face shield should be worn.[8]
Hand Protection: Preventing Dermal Absorption
The skin is a primary route of exposure to Chlormadinol acetate.[3] Therefore, proper glove selection and use are critical.
-
Glove Selection: Chemically resistant nitrile gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use.[7][9]
-
Double Gloving: For activities involving handling the pure compound, such as weighing or compounding, double gloving provides an additional layer of protection.
-
Proper Technique: Gloves should be changed immediately if they become contaminated. Contaminated gloves must be disposed of as hazardous waste.[9] After removing gloves, hands should be thoroughly washed with soap and water.[7][10]
Body Protection: Minimizing Skin Contact
Protective clothing is essential to prevent the contamination of personal clothing and skin.
-
Laboratory Coat: A clean, buttoned lab coat should be worn at all times in the laboratory.
-
Disposable Gowns: For tasks with a higher potential for contamination, such as compounding or spill cleanup, a disposable gown made of a low-permeability fabric is recommended.[8][9] All protective clothing worn while handling Chlormadinol acetate should be considered contaminated and disposed of accordingly.[8]
Respiratory Protection: Guarding Against Inhalation
The powdered form of Chlormadinol acetate can become airborne, posing a significant inhalation hazard.
-
Engineering Controls are Key: A certified chemical fume hood or a powder containment hood should always be used when handling the solid compound.[4][5]
-
When Respirators are Necessary: In situations where engineering controls are not sufficient to control airborne exposure, or during a large spill, respiratory protection is required.[8][9] A NIOSH-approved respirator, such as an N95 filtering facepiece respirator, is the minimum requirement. For significant airborne exposure, a full-face respirator with appropriate cartridges may be necessary.[8][9]
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent upon its proper use. The following workflow illustrates the correct sequence for donning and doffing PPE to minimize cross-contamination.
Caption: PPE Donning and Doffing Workflow
Disposal of Contaminated PPE
All disposable PPE used when handling Chlormadinol acetate must be considered hazardous waste.
-
Segregation: Contaminated PPE should be placed in a designated, clearly labeled hazardous waste container.[3]
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[1]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Secure: Evacuate non-essential personnel from the area and restrict access.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator if the spill involves powder.
-
Contain and Clean: Use a spill kit containing absorbent materials to contain and clean up the spill.[3] For powdered spills, avoid dry sweeping; instead, gently cover with absorbent material and then collect.[3]
-
Decontaminate: Decontaminate the area according to your laboratory's SOPs.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.[3]
By adhering to these guidelines and fostering a culture of safety, we can continue our vital research with the confidence that we are protecting ourselves and our colleagues from the potential hazards of Chlormadinol acetate.
References
-
Safety Data Sheet, Chlormadinone Acetate. (1993). Amazon S3. [Link]
-
Chlormadinone Acetate. (n.d.). PubChem. [Link]
-
Handling Hazardous Drugs in the Health Care Setting. (n.d.). Part 3. [Link]
-
1910.132 - General requirements. (n.d.). Occupational Safety and Health Administration. [Link]
-
Safety data sheet, Chlormadinone acetate. (n.d.). CPAchem. [Link]
-
Hazardous Drug Exposures in Healthcare. (2024). Centers for Disease Control and Prevention. [Link]
-
Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]
-
Reducing Exposure to Airborne Hormones during Compounding. (2013). Sentry Air Systems, Inc.[Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. [Link]
-
NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. (2024). Centers for Disease Control and Prevention. [Link]
-
Use of Reproductive Hormones. (n.d.). University of Wisconsin-Madison, Environment, Health & Safety. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reducing Exposure to Airborne Hormones during Compounding - Sentry Air Systems, Inc. [sentryair.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. Chapter 27 - Handling Hazardous Drugs in the Health Care Setting | Part 3 [ihs.gov]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. sds.edqm.eu [sds.edqm.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
